molecular formula C4H9NO3 B039754 L-homoserine CAS No. 119736-88-8

L-homoserine

Numéro de catalogue: B039754
Numéro CAS: 119736-88-8
Poids moléculaire: 119.12 g/mol
Clé InChI: UKAUYVFTDYCKQA-VKHMYHEASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

L-Homoserine is a non-proteinogenic amino acid that serves as a critical metabolic intermediate in the biosynthesis of several essential biomolecules in plants and microorganisms. Its primary research value lies in its role as a direct precursor in the metabolic pathways for threonine, isoleucine, methionine, and, in plants, the important defense hormone ethylene. Researchers utilize this compound in microbiological studies to investigate bacterial quorum-sensing and virulence, as it is a core component in the production of acythis compound lactone (AHL) signaling molecules. Furthermore, it is a key starting material in synthetic organic chemistry for the development of novel antibiotics, enzyme inhibitors, and other bioactive compounds. Its mechanism of action is defined by its enzymatic conversion; for instance, it is phosphorylated by homoserine kinase to form homoserine phosphate, the immediate precursor to threonine and isoleucine. In ethylene biosynthesis, it is activated by adenylation before being converted to the direct precursor, 1-aminocyclopropane-1-carboxylic acid (ACC). This multifaceted role makes this compound an indispensable tool for studies in plant physiology, bacterial pathogenesis, metabolic engineering, and the synthesis of novel chemical entities for pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-amino-4-hydroxybutanoic acid
Source PubChem
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InChI

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1
Source PubChem
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InChI Key

UKAUYVFTDYCKQA-VKHMYHEASA-N
Source PubChem
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Canonical SMILES

C(CO)C(C(=O)O)N
Source PubChem
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Isomeric SMILES

C(CO)[C@@H](C(=O)O)N
Source PubChem
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Molecular Formula

C4H9NO3
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DSSTOX Substance ID

DTXSID5075159
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Molecular Weight

119.12 g/mol
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Physical Description

Solid
Record name L-Homoserine
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Solubility

1000.0 mg/mL
Record name L-Homoserine
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CAS No.

672-15-1
Record name L-Homoserine
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Melting Point

203 °C
Record name L-Homoserine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

L-Homoserine: A Comprehensive Technical Guide on its Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-homoserine, a non-proteinogenic α-amino acid, occupies a critical nexus in cellular metabolism, serving as a key intermediate in the biosynthesis of the essential amino acids threonine, methionine, and isoleucine.[1] While first brought into existence through chemical synthesis in the early 20th century, its subsequent discovery as a natural product unveiled its fundamental role in the biosphere. This technical guide provides an in-depth exploration of the discovery of this compound, placing it within its historical scientific context. It details the seminal experiments that led to its isolation and identification from natural sources, presents its core biosynthetic pathway, and offers a glimpse into the analytical techniques of the era that made its discovery possible. This document is intended to serve as a valuable resource for researchers in metabolic engineering, drug discovery, and biochemistry, providing a foundational understanding of this important biomolecule.

Discovery and Historical Context

Initial Chemical Synthesis

The first documented appearance of homoserine was not in a biological context, but rather through chemical synthesis. In 1907, German chemists Emil Fischer and F. Blumenthal successfully synthesized the molecule, which they named this compound (l-hydroxybutyric acid).[2] This achievement occurred during a "golden age" of amino acid research, a period marked by the isolation and characterization of many of the fundamental building blocks of proteins. The primary method for obtaining amino acids at the time was through the hydrolysis of proteins.[3] Fischer's work was pivotal in understanding the nature of proteins as polypeptides, and his ability to synthesize novel amino acids like homoserine was a testament to the growing prowess of organic chemistry in elucidating the structures of biological molecules.

First Isolation from a Natural Source

While its chemical structure was known, this compound's role as a naturally occurring metabolite remained undiscovered for several decades. The breakthrough came in the mid-20th century with the advent of a revolutionary analytical technique: paper chromatography. Developed by Archer Martin and Richard Synge in 1944, this method provided a powerful tool for separating and identifying small molecules like amino acids from complex biological extracts.

The first identification of this compound in a biological system is credited to the work on pea seedlings (Pisum sativum). In 1953, two independent research groups published findings on the presence of homoserine in this plant. A paper in Biochimica et Biophysica Acta and another in Acta Chemica Scandinavica detailed the formation of homoserine in germinating pea seeds.[3] Later work, such as the 1969 paper by Grobbelaar and Steward in Phytochemistry, further solidified these findings, describing the isolation and identification of L(-)-homoserine from Pisum sativum.[3] These discoveries were significant as they established this compound as a natural product and hinted at its metabolic importance.

This compound Biosynthesis

This compound is a key intermediate in the aspartate metabolic pathway, which is responsible for the synthesis of several essential amino acids in bacteria and plants.[1][4] The biosynthesis of this compound from L-aspartate involves a three-step enzymatic conversion.

The pathway begins with the phosphorylation of L-aspartate to form aspartyl-β-phosphate, a reaction catalyzed by aspartate kinase . In many bacteria, including E. coli, there are multiple isozymes of aspartate kinase that are subject to feedback inhibition by the downstream amino acid products, thus regulating the flux through this pathway.

Next, aspartyl-β-phosphate is reduced to L-aspartate-β-semialdehyde by the enzyme aspartate-semialdehyde dehydrogenase . This reaction requires the reducing equivalent NADPH.

Finally, L-aspartate-β-semialdehyde is further reduced to this compound by the enzyme homoserine dehydrogenase , which also utilizes NADPH as a cofactor.[1][4] From this compound, the pathway branches to the synthesis of threonine and methionine.

Experimental Protocols of the Discovery Era

Extraction of Free Amino Acids from Pisum sativum
  • Sample Preparation: Germinating pea seedlings would be harvested and immediately processed to prevent enzymatic degradation of free amino acids.

  • Homogenization: The plant material would be homogenized in a solvent such as 80% ethanol (B145695) to precipitate proteins and other macromolecules while solubilizing small molecules like amino acids.

  • Clarification: The homogenate would be centrifuged or filtered to remove the precipitated material, yielding a clear extract containing the free amino acid pool.

  • Concentration: The extract would then be concentrated, often under reduced pressure, to increase the concentration of the amino acids for subsequent analysis.

Separation and Identification by Paper Chromatography
  • Spotting: A small, concentrated spot of the pea seedling extract would be applied to a sheet of filter paper (e.g., Whatman No. 1) a short distance from the bottom edge.

  • Development: The paper would be placed in a sealed chromatography chamber containing a solvent system. For amino acid separation, a common solvent system was a mixture of n-butanol, acetic acid, and water. The solvent would move up the paper by capillary action, separating the amino acids based on their differential partitioning between the stationary phase (the cellulose (B213188) of the paper) and the mobile phase (the solvent).

  • Visualization: After the solvent front had migrated a sufficient distance, the paper would be removed from the chamber and dried. Since amino acids are colorless, a visualizing agent would be applied. Ninhydrin was a common reagent used, which reacts with most amino acids upon heating to produce a characteristic purple color.

  • Identification: The position of the unknown amino acid spot (this compound) would be compared to the positions of known amino acid standards run on the same chromatogram. The retention factor (Rf value), the ratio of the distance traveled by the amino acid to the distance traveled by the solvent front, would be calculated and used for identification. For further confirmation, two-dimensional chromatography, using two different solvent systems in perpendicular directions, would be employed to achieve better separation.

Quantitative Analysis

While early paper chromatography was primarily qualitative, methods for quantitative analysis were also developed. This often involved cutting out the amino acid spots from the chromatogram, eluting the colored compound, and measuring its absorbance with a spectrophotometer. The concentration could then be determined by comparing the absorbance to a standard curve generated with known amounts of the amino acid.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₄H₉NO₃
Molar Mass119.12 g/mol
IUPAC Name(2S)-2-amino-4-hydroxybutanoic acid
Melting Point203 °C (decomposes)
CAS Number672-15-1

Data sourced from PubChem CID 12647.

Visualizations

L_Homoserine_Biosynthesis Aspartate L-Aspartate Aspartyl_P Aspartyl-β-phosphate Aspartate->Aspartyl_P Aspartate kinase (ATP -> ADP) Asp_SA L-Aspartate-β-semialdehyde Aspartyl_P->Asp_SA Aspartate-semialdehyde dehydrogenase (NADPH -> NADP+) Homoserine This compound Asp_SA->Homoserine Homoserine dehydrogenase (NADPH -> NADP+) Threonine L-Threonine Homoserine->Threonine ... Methionine L-Methionine Homoserine->Methionine ... Experimental_Workflow_Homoserine_Isolation start Pea Seedlings (Pisum sativum) homogenization Homogenization (80% Ethanol) start->homogenization centrifugation Centrifugation/ Filtration homogenization->centrifugation extract Clear Extract centrifugation->extract concentration Concentration extract->concentration concentrated_extract Concentrated Extract concentration->concentrated_extract spotting Spotting on Paper concentrated_extract->spotting development Chromatographic Development spotting->development visualization Visualization (Ninhydrin) development->visualization identification Identification (Rf value) visualization->identification

References

An In-depth Technical Guide to the Biochemical Properties of L-Homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homoserine, a non-proteinogenic α-amino acid, holds a pivotal position in the metabolic landscape of bacteria, plants, and fungi. While not incorporated into proteins, it serves as a crucial intermediate in the biosynthesis of the essential amino acids threonine, methionine, and isoleucine.[1][2] Its metabolic significance, coupled with its role as a precursor for various commercially valuable compounds, has made this compound a subject of intense research in the fields of metabolic engineering, synthetic biology, and drug development.[1][2] This technical guide provides a comprehensive overview of the core biochemical properties of this compound, including its synthesis, degradation, and involvement in cellular signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and application.

Physicochemical Properties

This compound is a white crystalline powder with a molecular formula of C₄H₉NO₃ and a molecular weight of 119.12 g/mol .[3] It is highly soluble in water and exists as a zwitterion at physiological pH. Key physicochemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₄H₉NO₃[3]
Molecular Weight 119.12 g/mol [3]
CAS Number 672-15-1[2]
Melting Point 203 °C (decomposes)[2][4]
Solubility in Water 1000 g/L at 30 °C[4]
pKa₁ (α-carboxyl) 2.71 (at 25 °C)[5]
pKa₂ (α-amino) 9.74 (at 25 °C)[5]
Optical Rotation [α]D²⁰ -5.5 to -8.0° (in water)[3]

Biosynthesis of this compound

The primary route for this compound biosynthesis begins with the amino acid L-aspartate. In microorganisms like Escherichia coli, this pathway involves a series of enzymatic reactions that are tightly regulated.[6]

The biosynthesis of this compound from L-aspartate proceeds through three key enzymatic steps:

  • Phosphorylation of L-aspartate: Aspartate kinase (AK) catalyzes the ATP-dependent phosphorylation of L-aspartate to form β-aspartyl-phosphate. E. coli possesses three isozymes of aspartate kinase (AKI, AKII, and AKIII), each subject to feedback inhibition by different downstream amino acids (threonine, methionine, and lysine, respectively).[7]

  • Reduction of β-aspartyl-phosphate: Aspartate-semialdehyde dehydrogenase (ASAD) reduces β-aspartyl-phosphate to L-aspartate-β-semialdehyde, utilizing NADPH as a cofactor.[6]

  • Reduction of L-aspartate-β-semialdehyde: Homoserine dehydrogenase (HSD) catalyzes the final step, the reduction of L-aspartate-β-semialdehyde to this compound, also using NADPH.[6][8]

L_Homoserine_Biosynthesis Aspartate L-Aspartate AspartylPhosphate β-Aspartyl-phosphate Aspartate->AspartylPhosphate ATP -> ADP AspartateSemialdehyde L-Aspartate-β-semialdehyde AspartylPhosphate->AspartateSemialdehyde NADPH -> NADP+ Homoserine This compound AspartateSemialdehyde->Homoserine NADPH -> NADP+ AK Aspartate Kinase (AK) AK->Aspartate ASAD Aspartate-semialdehyde Dehydrogenase (ASAD) ASAD->AspartylPhosphate HSD Homoserine Dehydrogenase (HSD) HSD->AspartateSemialdehyde

Biosynthesis of this compound from L-Aspartate.

Degradation of this compound

This compound serves as a branch-point intermediate for the synthesis of L-threonine and L-methionine. These pathways represent the primary routes of its degradation or further metabolism.

  • Conversion to O-phospho-L-homoserine: Homoserine kinase catalyzes the phosphorylation of this compound to O-phospho-L-homoserine, a precursor for L-threonine synthesis.[9][10]

  • Conversion to O-succinyl-L-homoserine: Homoserine O-succinyltransferase catalyzes the succinylation of this compound to form O-succinyl-L-homoserine, which is a key step in the L-methionine biosynthesis pathway.[1][11]

L_Homoserine_Degradation cluster_enzymes Enzymes Homoserine This compound PhosphoHomoserine O-Phospho-L-homoserine Homoserine->PhosphoHomoserine ATP -> ADP SuccinylHomoserine O-Succinyl-L-homoserine Homoserine->SuccinylHomoserine Succinyl-CoA -> CoA Threonine L-Threonine PhosphoHomoserine->Threonine Methionine L-Methionine SuccinylHomoserine->Methionine ... HK Homoserine Kinase HK->Homoserine TS Threonine Synthase TS->PhosphoHomoserine HST Homoserine O-succinyltransferase HST->Homoserine Quorum_Sensing cluster_cell Bacterial Cell SAM S-Adenosylmethionine LuxI LuxI-type Synthase SAM->LuxI Acyl_ACP Acyl-ACP Acyl_ACP->LuxI AHL N-Acythis compound Lactone (AHL) LuxI->AHL Synthesis LuxR LuxR-type Receptor AHL->LuxR Binding AHL_out AHL AHL->AHL_out Diffusion AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR DNA DNA (lux box) AHL_LuxR->DNA Binding Target_Genes Target Gene Expression DNA->Target_Genes Transcription AHL_out->AHL Diffusion HPLC_Workflow Start Start: Fermentation Broth Centrifuge Centrifugation Start->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilution Supernatant->Dilute Derivatize Derivatization with DEEMM Dilute->Derivatize Filter Filtration (0.22 µm) Derivatize->Filter HPLC HPLC Analysis Filter->HPLC Quantify Quantification HPLC->Quantify End End: this compound Concentration Quantify->End

References

The Central Role of L-Homoserine in Cellular Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Homoserine, a non-proteinogenic α-amino acid, occupies a critical nexus in the metabolic landscape of bacteria, yeast, and plants.[1][2] As a key intermediate in the aspartate metabolic pathway, it serves as the direct precursor for the biosynthesis of essential amino acids, including threonine, methionine, and isoleucine.[1][3] Beyond its fundamental role in primary metabolism, this compound is the structural backbone of N-acythis compound lactones (AHLs), pivotal signaling molecules that govern quorum sensing in Gram-negative bacteria.[4] This multifaceted involvement makes this compound and its associated pathways compelling targets for metabolic engineering, synthetic biology, and the development of novel therapeutics.[1] This guide provides an in-depth exploration of this compound's role in cellular processes, detailing its biosynthesis, regulation, and applications, with a focus on quantitative data and experimental methodologies for the scientific and drug development communities.

Biosynthesis and Catabolism of this compound

The metabolic journey to and from this compound is a tightly regulated and highly interconnected segment of the aspartate family pathway.

Biosynthesis from L-Aspartate

This compound is synthesized from the precursor L-aspartate through a conserved three-step enzymatic pathway, primarily studied in model organisms like Escherichia coli.[2][5]

  • Phosphorylation of L-Aspartate: The pathway initiates with the phosphorylation of L-aspartate to form β-aspartyl-phosphate. This reaction is catalyzed by Aspartate Kinase (AK) . In E. coli, there are three distinct AK isozymes (AKI, AKII, AKIII), encoded by the genes thrA, metL, and lysC, respectively.[2][6] This multiplicity of enzymes is a key regulatory feature.

  • Reduction to a Semialdehyde: Next, β-aspartyl-phosphate is reduced to L-aspartate-β-semialdehyde. This NADPH-dependent reaction is carried out by Aspartate-semialdehyde Dehydrogenase (ASD) , encoded by the asd gene.[5][7]

  • Final Reduction to this compound: The final step is the reduction of L-aspartate-β-semialdehyde to this compound, another NADPH-dependent reaction catalyzed by Homoserine Dehydrogenase (HDH) .[3][8] In E. coli, two of the aspartate kinase enzymes, AKI (thrA) and AKII (metL), are bifunctional and also possess HDH activity.[5][6]

G cluster_main This compound Biosynthesis Pathway cluster_cofactors1 cluster_cofactors2 cluster_cofactors3 Asp L-Aspartate Asp_P β-Aspartyl-phosphate Asp->Asp_P Aspartate Kinase (thrA, metL, lysC) Asp_SA L-Aspartate-β-semialdehyde Asp_P->Asp_SA Aspartate-semialdehyde Dehydrogenase (asd) Homoserine This compound Asp_SA->Homoserine Homoserine Dehydrogenase (thrA, metL) ATP ATP ATP->Asp_P ADP ADP NADPH1 NADPH NADPH1->Asp_SA NADP1 NADP+ NADPH2 NADPH NADPH2->Homoserine NADP2 NADP+

Diagram 1: The core biosynthetic pathway from L-Aspartate to this compound.
Metabolic Fates of this compound

This compound stands at a crucial metabolic branch point, leading to several essential amino acids.

  • Threonine Synthesis: this compound is phosphorylated by Homoserine Kinase (encoded by thrB) to form O-phospho-L-homoserine.[3][9] This intermediate is then converted into L-threonine by Threonine Synthase (encoded by thrC).[5]

  • Methionine Synthesis: In the canonical pathway, this compound is acylated by Homoserine O-succinyltransferase (encoded by metA) to produce O-succinyl-L-homoserine, a precursor for L-methionine synthesis.[3][5] A novel pathway has also been discovered in Streptomyces where O-phospho-L-homoserine is diverted from the threonine pathway to synthesize methionine.[10]

  • Lysine Pathway Competition: The precursor L-aspartate-β-semialdehyde is also a branch point. It can be diverted to the L-lysine biosynthesis pathway, beginning with the enzyme diaminopimelate decarboxylase (lysA).[5][7] This represents a major competitive flux that must be managed in metabolic engineering efforts.

G cluster_pathways Metabolic Fates of this compound and its Precursor Asp_SA L-Aspartate-β-semialdehyde Homoserine This compound Asp_SA->Homoserine Homoserine Dehydrogenase Lysine L-Lysine Asp_SA->Lysine Diaminopimelate Pathway (lysA...) P_Homoserine O-Phospho-L-homoserine Homoserine->P_Homoserine Homoserine Kinase (thrB) S_Homoserine O-Succinyl-L-homoserine Homoserine->S_Homoserine Homoserine O-succinyltransferase (metA) Threonine L-Threonine P_Homoserine->Threonine Threonine Synthase (thrC) Methionine L-Methionine S_Homoserine->Methionine Methionine Pathway

Diagram 2: this compound as a branch point in amino acid biosynthesis.

Regulation of this compound Metabolism

To maintain metabolic homeostasis, the flux through the aspartate pathway is meticulously controlled at both the enzymatic and transcriptional levels.

Allosteric Feedback Inhibition

The primary control mechanism is feedback inhibition, where the final products of the pathway allosterically inhibit the initial enzymes.[5][8]

  • L-Threonine is a potent inhibitor of Aspartate Kinase I (thrA) and Homoserine Dehydrogenase I (thrA).[3][5]

  • L-Lysine specifically inhibits Aspartate Kinase III (lysC).[5][6]

  • L-Methionine levels regulate the expression of Aspartate Kinase II (metL) via the MetJ repressor.[6]

  • This compound itself can inhibit aspartate kinase and glutamate (B1630785) dehydrogenase.[3]

This complex regulation allows the cell to finely tune the production of each amino acid based on its immediate needs.

G cluster_reg Feedback Inhibition of the Aspartate Pathway Asp L-Aspartate AK_I_HDH_I AKI / HDH I (thrA) AK_II_HDH_II AKII / HDH II (metL) AK_III AKIII (lysC) Homoserine This compound AK_I_HDH_I->Homoserine AK_II_HDH_II->Homoserine Lysine L-Lysine AK_III->Lysine Threonine L-Threonine Homoserine->Threonine Methionine L-Methionine Homoserine->Methionine Threonine->AK_I_HDH_I Inhibits Methionine->AK_II_HDH_II Represses Expression Lysine->AK_III Inhibits

Diagram 3: Allosteric feedback regulation of key enzymes in the pathway.
Transcriptional Regulation

In addition to enzymatic control, the genes involved are also regulated at the transcriptional level. For instance, the thrLABC operon in E. coli, which includes the genes for aspartate kinase I, homoserine dehydrogenase I, homoserine kinase, and threonine synthase, is subject to attenuation controlled by L-threonine levels.[5]

Role in Cellular Signaling: Quorum Sensing

In many Gram-negative bacteria, this compound is a key component of N-acythis compound lactone (AHL) signaling molecules used in quorum sensing.[11][12] This cell-to-cell communication system allows bacteria to monitor their population density and coordinate collective behaviors, such as biofilm formation and virulence factor expression.[13]

  • Synthesis: AHLs are synthesized by LuxI-family synthases, which catalyze the ligation of an acyl group (from an acyl-acyl carrier protein) to the amine group of S-adenosyl-L-methionine (SAM), followed by lactonization, which forms the homoserine lactone ring.[14]

  • Mechanism: As the bacterial population grows, AHLs accumulate in the environment.[11] Upon reaching a threshold concentration, they diffuse back into the cells and bind to their cognate LuxR-family transcriptional regulators. This complex then activates or represses the expression of target genes.[11][15]

G cluster_qs General Mechanism of AHL-based Quorum Sensing Acyl_ACP Acyl-ACP LuxI LuxI-type Synthase Acyl_ACP->LuxI SAM S-Adenosyl- L-methionine SAM->LuxI AHL AHL (Signal) LuxI->AHL LuxR LuxR-type Receptor AHL->LuxR Binds Complex AHL-LuxR Complex AHL->Complex LuxR->Complex DNA Target Genes Complex->DNA Activates/ Represses Response Coordinated Gene Expression DNA->Response

Diagram 4: Synthesis and function of acythis compound lactones in quorum sensing.

Applications in Biotechnology and Drug Development

The central metabolic position of this compound makes it a valuable target for industrial and therapeutic applications.

Metabolic Engineering for this compound Production

Microbial fermentation is an environmentally friendly approach to produce this compound, which serves as a precursor for valuable chemicals like 1,4-butanediol (B3395766) and the herbicide L-phosphinothricin.[7][16] Key metabolic engineering strategies in E. coli include:

  • Blocking Competing Pathways: Deleting genes like thrB (threonine synthesis), metA (methionine synthesis), and lysA (lysine synthesis) redirects metabolic flux towards this compound accumulation.[7][17]

  • Eliminating Feedback Inhibition: Introducing point mutations in the thrA and lysC genes renders the corresponding aspartate kinases insensitive to feedback inhibition by threonine and lysine.[6]

  • Overexpression of Key Enzymes: Increasing the expression of crucial enzymes like feedback-resistant aspartate kinase (thrAfbr) and aspartate-semialdehyde dehydrogenase (asd) enhances the carbon flux into the pathway.[6][7]

  • Enhancing Precursor Supply: Engineering central carbon metabolism to increase the pool of precursors like oxaloacetate and the cofactor NADPH is critical for high-yield production.[5][7]

Strain Engineering StrategyHost OrganismThis compound Titer (g/L)YieldReference
Knockout of metA, thrB, lysA; modified transporter; overexpressed metLE. coli W311039.540.29 g/g glucose[7]
Multi-step engineering including CRISPRi-based gene repressionE. coli W31108.540.33 g/g glucose[17]
Fed-batch fermentation of rationally designed strainE. coli W311037.570.31 g/g glucose[17]
Balancing AspC/AspA pathways, cofactor reinforcement, two-stage DO controlE. coli125.070.62 g/g glucose[18]
Promoter engineering and hok/sok plasmid stability systemE. coli W311044.4Not Specified[19]

Table 1: Examples of Engineered Strains for this compound Production

Drug Development Target
  • Quorum Sensing Inhibition (QSI): Since quorum sensing controls virulence in many pathogens like Pseudomonas aeruginosa, developing this compound lactone analogs that act as antagonists to LuxR receptors is a promising anti-virulence strategy.[15][20] This approach aims to disarm pathogens without killing them, potentially reducing the selective pressure for antibiotic resistance.[20]

  • Peptide-Based Therapeutics: Incorporating this compound analogs, particularly D-isomers, into peptide sequences can significantly enhance their stability against enzymatic degradation by proteases.[21] This strategy can improve the plasma half-life and bioavailability of therapeutic peptides.[21]

  • Novel Antibiotics: The metabolic pathways involving this compound are essential for many bacteria but absent in humans, making the pathway's enzymes attractive targets for novel antibiotics.[1][8]

Key Experimental Protocols

General Workflow for Metabolic Engineering of E. coli

The development of high-yield this compound production strains typically follows a systematic workflow involving genetic manipulation, cultivation, and analysis.

G cluster_wf Workflow for Engineering this compound Production Start Select Chassis Strain (e.g., E. coli W3110) Step1 Block Competing Pathways (Knockout thrB, metA, lysA) Start->Step1 Step2 Eliminate Feedback Inhibition (Mutate thrA, lysC) Step1->Step2 Step3 Overexpress Key Genes (e.g., thrAfbr, asd) Step2->Step3 Step4 Optimize Precursor/Cofactor Supply (Engineer central metabolism) Step3->Step4 Step5 Shake Flask Cultivation & Screening Step4->Step5 Iterative Design-Build-Test Cycles Step6 Fed-Batch Fermentation (Scale-up) Step5->Step6 Select Best Strain End High Titer this compound Production Step6->End

Diagram 5: A typical workflow for the metabolic engineering of this compound production.
Protocol for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying amino acids like this compound in fermentation broth.

  • Objective: To determine the concentration of this compound in a liquid sample.

  • Methodology:

    • Sample Preparation: Centrifuge the cell culture to pellet the cells. Collect the supernatant. If necessary, dilute the supernatant with ultrapure water to bring the concentration within the linear range of the standard curve. Filter the sample through a 0.22 µm syringe filter.

    • Derivatization (Pre-column): Mix the sample with a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) according to the manufacturer's protocol. This step attaches a chromophore or fluorophore to the amino acid, enabling detection.

    • HPLC Analysis:

      • Column: Use a reverse-phase column (e.g., C18).

      • Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A (acetate buffer) and Solvent B (acetonitrile or methanol). The gradient is programmed to separate the different amino acids.

      • Detection: Use a UV or fluorescence detector set to the appropriate wavelength for the chosen derivatizing agent.

    • Quantification: Prepare a standard curve using known concentrations of pure this compound. Compare the peak area of the sample to the standard curve to determine the concentration.

Protocol: In Vitro Serum Stability Assay for Peptide Analogs

This assay is crucial for evaluating the therapeutic potential of peptides containing this compound analogs.[21]

  • Objective: To measure the half-life of a peptide in the presence of serum proteases.

  • Methodology:

    • Incubation: Incubate a known concentration of the test peptide (e.g., containing a D-homoserine analog) in human or animal serum (e.g., 25-50% in a buffered solution like PBS) at 37°C.[21]

    • Time-Course Sampling: Withdraw aliquots from the incubation mixture at specific time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[21]

    • Reaction Quenching: Immediately stop enzymatic degradation in each aliquot by adding a quenching agent, such as trichloroacetic acid (TCA), or by rapid heating. This precipitates the serum proteins.[21]

    • Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant using HPLC or LC-MS to quantify the amount of intact peptide remaining.

    • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. Fit the data to a first-order decay curve to calculate the peptide's half-life (t1/2) in serum.

Conclusion

This compound is far more than a simple metabolic intermediate; it is a linchpin in amino acid biosynthesis, a key player in bacterial communication, and a versatile platform for biotechnological innovation. A thorough understanding of its synthesis, regulation, and diverse cellular roles is essential for researchers in metabolic engineering, microbiology, and drug discovery. The continued exploration of the pathways surrounding this compound promises to unlock new strategies for producing valuable bio-based chemicals and developing next-generation therapeutics to combat infectious diseases.

References

The Unseen Regulator: A Technical Guide to L-Homoserine's Natural Occurrence in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 18, 2025 – In the intricate biochemical landscape of plants, the non-proteinogenic amino acid L-homoserine emerges as a pivotal, albeit often overlooked, metabolite. While not incorporated into proteins, this compound is a central intermediate in the biosynthesis of essential amino acids and a key player in plant-microbe interactions. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, its biosynthesis, and its multifaceted roles, tailored for researchers, scientists, and drug development professionals.

Quantitative Overview of this compound in Plant Tissues

This compound is ubiquitously present in the plant kingdom, acting as a crucial branch-point intermediate in the aspartate-derived pathway for the synthesis of threonine, isoleucine, and methionine.[1] Its concentration, however, can vary significantly depending on the plant species, developmental stage, and tissue type. Leguminous plants, particularly in their seedling stage, are known to accumulate notable amounts of this compound.

Table 1: Free Amino Acid Profile in Pea (Pisum sativum) Seedlings

Amino AcidConcentration (mg/g DW) in Sprouts
This compound 28.1
Asparagine6.01
AlanineIncreased in deformed sprouts
Glutamic AcidIncreased in deformed sprouts
GlutamineIncreased in deformed sprouts
ProlineIncreased in deformed sprouts
γ-aminobutyric acid (GABA)Increased in deformed sprouts
Data compiled from a study on pea seedlings, highlighting this compound as the dominant free amino acid.

Table 2: Free Amino Acid Concentrations in Arabidopsis thaliana Leaves (µmol/g FW)

Amino AcidConcentration in Control Plants
Alanine~1.5
Asparagine~0.8
Aspartic acid~2.0
Glutamic acid~2.5
Glutamine~4.0
Glycine~0.5
Isoleucine~0.2
Leucine~0.3
Lysine~0.2
Phenylalanine~0.2
Proline~1.0
Serine~1.5
Threonine~0.5
Tyrosine~0.1
Valine~0.4
This table provides a general overview of free amino acid concentrations in a model plant species. While specific data for this compound was not provided in this particular dataset, its presence as a metabolic intermediate is well-established.

Biosynthesis and Metabolic Significance

This compound is synthesized from aspartate through a series of enzymatic reactions within the plastids. This pathway is fundamental for the production of essential amino acids.

L_homoserine_biosynthesis Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate Aspartate Kinase (AK) Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde Dehydrogenase (ASADH) L_Homoserine L_Homoserine Aspartate_semialdehyde->L_Homoserine Homoserine Dehydrogenase (HSD) O_Phosphohomoserine O_Phosphohomoserine L_Homoserine->O_Phosphohomoserine Homoserine Kinase (HSK) Threonine Threonine O_Phosphohomoserine->Threonine Threonine Synthase (TS) Methionine Methionine O_Phosphohomoserine->Methionine Cystathionine γ-synthase (CGS)

This compound Biosynthesis Pathway from Aspartate.

Role in Plant-Microbe Interactions

Plants can perceive and respond to N-acyl-L-homoserine lactones (AHLs), which are quorum-sensing molecules used by Gram-negative bacteria for cell-to-cell communication. Interestingly, plants possess enzymes, such as fatty acid amide hydrolases (FAAH), that can degrade AHLs, releasing this compound. The accumulation of this compound can then trigger downstream physiological responses in the plant, including alterations in growth and defense pathways.

AHL_Degradation_Signaling cluster_bacteria Gram-negative Bacteria cluster_plant Plant Cell AHL N-acyl-L-homoserine lactone (AHL) AHL_uptake AHL Uptake AHL->AHL_uptake Quorum Sensing Signal FAAH Fatty Acid Amide Hydrolase (FAAH) AHL_uptake->FAAH Substrate L_Homoserine This compound FAAH->L_Homoserine Hydrolysis Plant_responses Physiological Responses (e.g., growth modulation, defense activation) L_Homoserine->Plant_responses Signaling Molecule

Plant Response to Bacterial AHLs via this compound.

Experimental Protocols

Extraction of Free Amino Acids from Plant Tissues

This protocol outlines a general method for the extraction of free amino acids from plant material.

Materials:

  • Fresh plant tissue (e.g., leaves, roots, seedlings)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction buffer: 80% (v/v) ethanol (B145695)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the frozen powder (e.g., 100 mg) to a pre-weighed microcentrifuge tube.

  • Add 1 mL of ice-cold 80% ethanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture on ice for 30 minutes, with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the free amino acids, to a new microcentrifuge tube.

  • The supernatant can be directly used for derivatization and analysis or stored at -80°C.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common pre-column derivatization method using phenylisothiocyanate (PITC) for the analysis of amino acids by reverse-phase HPLC.

Materials:

  • Amino acid extract (from section 4.1)

  • Phenylisothiocyanate (PITC) derivatization reagent

  • Triethylamine (TEA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Amino acid standard mixture

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Derivatization:

    • Dry down a known volume of the amino acid extract under vacuum.

    • Redissolve the residue in a coupling buffer (e.g., ethanol:water:TEA, 2:2:1, v/v/v).

    • Add the PITC reagent (e.g., ethanol:water:TEA:PITC, 7:1:1:1, v/v/v/v) and incubate at room temperature for 20 minutes.

    • Dry the sample under vacuum to remove excess reagents.

  • HPLC Analysis:

    • Reconstitute the derivatized sample in the mobile phase starting condition.

    • Inject the sample onto a C18 reverse-phase column.

    • Separate the PITC-derivatized amino acids using a gradient of a polar solvent (e.g., aqueous acetate (B1210297) buffer) and a non-polar solvent (e.g., acetonitrile).

    • Detect the separated amino acids at 254 nm.

  • Quantification:

    • Prepare a standard curve by derivatizing and analyzing known concentrations of an amino acid standard mixture.

    • Quantify the concentration of this compound and other amino acids in the plant extract by comparing their peak areas to the standard curve.

HPLC_Workflow Start Plant Tissue Homogenization Extraction Extraction with 80% Ethanol Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant (Free Amino Acids) Centrifugation->Supernatant Derivatization Pre-column Derivatization (e.g., PITC) Supernatant->Derivatization HPLC Reverse-Phase HPLC Separation (C18 column) Derivatization->HPLC Detection UV Detection (254 nm) HPLC->Detection Quantification Quantification against Standard Curve Detection->Quantification

Workflow for HPLC Analysis of this compound.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of amino acids by GC-MS after derivatization to make them volatile.

Materials:

  • Amino acid extract (from section 4.1)

  • Internal standard (e.g., norvaline)

  • Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

  • Pyridine (B92270)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation:

    • Add a known amount of internal standard to a measured volume of the amino acid extract.

    • Dry the sample completely under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization:

    • Add pyridine to the dried sample to dissolve the amino acids.

    • Add the derivatization reagent (MTBSTFA) and heat the mixture (e.g., at 70°C for 30 minutes) to form tert-butyldimethylsilyl (TBDMS) derivatives.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Separate the derivatized amino acids on a capillary column (e.g., DB-5ms) using a temperature gradient.

    • Detect and identify the compounds based on their mass spectra and retention times.

  • Quantification:

    • Create a calibration curve using standard solutions of amino acids and the internal standard.

    • Quantify the amount of each amino acid by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound stands as a critical metabolite in plant biochemistry, with its roles extending from being a cornerstone in essential amino acid synthesis to a signaling molecule in the complex dialogue between plants and microbes. Understanding its natural occurrence and the pathways it governs is essential for researchers in plant science and can provide novel avenues for crop improvement and the development of new therapeutic agents. The methodologies outlined in this guide offer a robust framework for the accurate quantification and further investigation of this versatile amino acid.

References

Navigating the Metabolic Maze: A Technical Guide to the Regulation of L-Homoserine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-homoserine is a critical intermediate in the biosynthesis of the essential amino acids threonine, methionine, and isoleucine in bacteria, fungi, and plants. The intricate regulation of its biosynthetic pathway is a key determinant of cellular growth and survival, and a prime target for metabolic engineering and the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the core regulatory mechanisms governing the this compound biosynthesis pathway, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key signaling networks.

Core Regulatory Mechanisms: A Symphony of Feedback Inhibition and Gene Expression Control

The biosynthesis of this compound from L-aspartate is a multi-step enzymatic process that is tightly controlled at both the enzyme activity and gene expression levels. The primary mode of regulation is feedback inhibition, where the end-products of the pathway, particularly L-threonine, allosterically inhibit the activity of key enzymes. Transcriptional regulation, primarily through attenuation and repression, adds another layer of control, ensuring that the metabolic flux is finely tuned to the cell's needs.

Key Enzymes and Their Regulation

The conversion of L-aspartate to this compound involves three key enzymes:

  • Aspartate Kinase (AK): Catalyzes the first committed step, the phosphorylation of L-aspartate. In many bacteria, including Escherichia coli, there are multiple isoforms of AK, each subject to differential feedback inhibition by downstream amino acids.[1][2]

  • Aspartate-Semialdehyde Dehydrogenase (ASD): Catalyzes the reduction of β-aspartyl-phosphate to L-aspartate-β-semialdehyde. The synthesis of this enzyme is controlled by a multivalent repression mechanism.[3][4][5][6][7]

  • Homoserine Dehydrogenase (HDH): Catalyzes the final reduction of L-aspartate-β-semialdehyde to this compound. This enzyme is a major site of feedback inhibition by L-threonine.[8][9]

The following diagram illustrates the core this compound biosynthesis pathway and its primary regulatory feedback loops.

This compound Biosynthesis Pathway Aspartate L-Aspartate AK Aspartate Kinase (thrA, metL, lysC) Aspartate->AK ATP Aspartyl_P β-Aspartyl-phosphate ASD Aspartate-Semialdehyde Dehydrogenase (asd) Aspartyl_P->ASD NADPH ASA L-Aspartate-β-semialdehyde Lysine L-Lysine ASA->Lysine ... HDH Homoserine Dehydrogenase (thrA) ASA->HDH NADPH Homoserine This compound Threonine L-Threonine Homoserine->Threonine ... Methionine L-Methionine Homoserine->Methionine ... Threonine->AK Inhibition Threonine->HDH Inhibition Methionine->AK Inhibition Lysine->AK Inhibition AK->Aspartyl_P ASD->ASA HDH->Homoserine

Caption: this compound Biosynthesis Pathway and Feedback Regulation.

Quantitative Data on Enzyme Regulation

Understanding the quantitative aspects of enzyme inhibition is crucial for predictive modeling and metabolic engineering efforts. The following tables summarize key kinetic and inhibition parameters for the regulatory enzymes in the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeOrganismSubstrateKm (mM)Vmax (µmol/min/mg)Reference(s)
Aspartate Kinase (AK)Corynebacterium pekinenseL-Aspartate4.5696.07 U/mg·s⁻¹[10]
Aspartate Kinase (AK)Thermotoga maritimaL-Aspartate4.66103[11]
Homoserine Dehydrogenase (HDH)Thermotoga maritimaThis compound1.8166.5[11]
Homoserine Kinase (ThrB)Escherichia coliThis compound0.15-[12]

Table 2: Inhibition Constants (Ki) and IC50 Values for Feedback Inhibition

EnzymeOrganismInhibitorInhibition TypeKi (mM)IC50 (mM)Reference(s)
Aspartate Kinase (AK)Saccharomyces cerevisiaeL-ThreonineFeedback-5.4[12]
Homoserine Dehydrogenase (HDH)Escherichia coliL-ThreonineCompetitive--[9]
Homoserine Kinase (ThrB)Corynebacterium glutamicumL-ThreonineCompetitive4.73-[3]
Homoserine Kinase (ThrB mutant A20G)Corynebacterium glutamicumL-ThreonineCompetitive25.22-[3]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. This section provides step-by-step methodologies for key experiments used to study the regulation of the this compound biosynthesis pathway.

Protocol 1: Aspartate Kinase (AK) Activity Assay (Coupled Spectrophotometric Assay)

This protocol is adapted from a method used for characterizing aspartate kinase from Corynebacterium pekinense.[10]

Principle: The activity of aspartate kinase is measured by coupling the production of ADP to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically.

Materials:

  • Assay Buffer: 100 mM HEPES (pH 8.0), 100 mM KCl.

  • Substrates: L-aspartate, ATP.

  • Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH).

  • Coupling Substrates: Phosphoenolpyruvate (PEP), NADH.

  • Purified Aspartate Kinase enzyme or cell-free extract.

  • Spectrophotometer capable of reading at 340 nm.

  • 96-well microplate or cuvettes.

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube or a well of a microplate, prepare the following reaction mixture (final concentrations):

    • 5 mM L-aspartate

    • 5 mM ATP

    • 1.5 mM Phosphoenolpyruvate (PEP)

    • 0.3 mM NADH

    • 2.5 units Pyruvate Kinase (PK)

    • 2.5 units Lactate Dehydrogenase (LDH)

    • Assay Buffer to a final volume of 200 µL.

  • Pre-incubate: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.

  • Initiate the reaction: Add a known amount of purified aspartate kinase or cell-free extract to the reaction mixture and mix gently.

  • Monitor absorbance: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Calculate enzyme activity: The rate of NADH oxidation is proportional to the aspartate kinase activity. Calculate the activity using the Beer-Lambert law and the extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

The following diagram illustrates the workflow for the coupled aspartate kinase activity assay.

Aspartate Kinase Assay Workflow Prep_Mix Prepare Reaction Mixture (Asp, ATP, PEP, NADH, PK, LDH) Pre_Incubate Pre-incubate at 37°C for 5 min Prep_Mix->Pre_Incubate Add_Enzyme Add Aspartate Kinase Pre_Incubate->Add_Enzyme Monitor_Abs Monitor A340 decrease Add_Enzyme->Monitor_Abs Calculate Calculate Enzyme Activity Monitor_Abs->Calculate

Caption: Workflow for Coupled Aspartate Kinase Activity Assay.
Protocol 2: Homoserine Dehydrogenase (HDH) Activity Assay (Spectrophotometric Assay)

This protocol is based on the method described for the characterization of homoserine dehydrogenase from Bacillus subtilis.[13]

Principle: The activity of homoserine dehydrogenase is determined by monitoring the reduction of NADP⁺ to NADPH in the presence of the substrate this compound. The increase in absorbance at 340 nm due to the formation of NADPH is measured spectrophotometrically.

Materials:

  • Assay Buffer: 100 mM CHES (pH 9.5).

  • Substrate: this compound.

  • Cofactor: NADP⁺.

  • Purified Homoserine Dehydrogenase enzyme or cell-free extract.

  • Spectrophotometer capable of reading at 340 nm.

  • Cuvettes.

Procedure:

  • Prepare the reaction mixture: In a cuvette, prepare the following reaction mixture (final concentrations):

    • 50 mM this compound

    • 0.5 mM NADP⁺

    • Assay Buffer to a final volume of 1 mL.

  • Blank measurement: Measure the absorbance of the reaction mixture at 340 nm before adding the enzyme to obtain a blank reading.

  • Initiate the reaction: Add a known amount of purified homoserine dehydrogenase or cell-free extract to the cuvette and mix gently by inverting.

  • Monitor absorbance: Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Calculate enzyme activity: The rate of NADPH formation is proportional to the homoserine dehydrogenase activity. Calculate the activity using the Beer-Lambert law and the extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Protocol 3: Quantification of this compound in Fermentation Broth by HPLC

This protocol outlines a general method for quantifying this compound in fermentation samples using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[14][15]

Principle: this compound and other amino acids in the fermentation broth are derivatized with a reagent (e.g., diethyl ethoxymethylenemalonate - DEEMM) to make them detectable by UV or fluorescence detectors. The derivatized amino acids are then separated and quantified by reverse-phase HPLC.

Materials:

  • Fermentation broth sample.

  • Derivatization Reagent: 0.5% DEEMM in methanol.

  • Buffer: Boric acid buffer (pH 9.0).

  • Mobile Phase A: Methanol.

  • Mobile Phase B: 25 mM Ammonium acetate (B1210297) solution.

  • This compound standard.

  • HPLC system with a C18 column and a UV detector (250 nm).

  • Centrifuge and 0.22 µm syringe filters.

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Derivatization:

    • In a microcentrifuge tube, mix 100 µL of the filtered supernatant with 350 µL of boric acid buffer and 150 µL of 0.5% DEEMM solution.

    • Incubate the mixture at 70°C for 2 hours.

    • Allow the mixture to cool to room temperature.

  • HPLC Analysis:

    • Inject a known volume of the derivatized sample onto the C18 column.

    • Elute the compounds using a suitable gradient of Mobile Phase A and Mobile Phase B. A typical starting condition could be 40% Mobile Phase A and 60% Mobile Phase B.

    • Detect the derivatized amino acids at 250 nm.

  • Quantification:

    • Prepare a standard curve by derivatizing and analyzing known concentrations of this compound.

    • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

The following diagram provides a visual representation of the HPLC quantification workflow.

HPLC Quantification Workflow Sample_Prep Sample Preparation (Centrifugation, Filtration) Derivatization Pre-column Derivatization (e.g., with DEEMM) Sample_Prep->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation Separation on C18 Column HPLC_Injection->Separation Detection UV Detection (250 nm) Separation->Detection Quantification Quantification using Standard Curve Detection->Quantification

Caption: Workflow for HPLC Quantification of this compound.

Conclusion

The regulation of the this compound biosynthesis pathway is a complex and highly orchestrated process that is essential for cellular homeostasis. A thorough understanding of the key enzymes, their kinetic properties, and the mechanisms of feedback inhibition and gene expression control is paramount for researchers in academia and industry. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for those seeking to manipulate this pathway for biotechnological applications, such as the overproduction of valuable amino acids, or to develop novel therapeutic strategies targeting microbial metabolism. The continued exploration of this intricate regulatory network will undoubtedly unveil new opportunities for scientific innovation.

References

The Enzymatic Degradation of L-Homoserine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-homoserine, a non-proteinogenic α-amino acid, serves as a critical metabolic intermediate in the biosynthesis of essential amino acids such as L-threonine, L-methionine, and L-isoleucine.[1][2] Consequently, the enzymatic degradation of this compound is a pivotal process in cellular metabolism, dictating the flux of carbon and nitrogen into these vital biosynthetic pathways. This technical guide provides an in-depth exploration of the enzymatic steps involved in the degradation of this compound, with a primary focus on the well-characterized pathways in prokaryotic and eukaryotic model organisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound metabolism, including quantitative enzymatic data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction

The metabolic fate of this compound is primarily dictated by its conversion into other essential biomolecules rather than a complete catabolism for energy production. The principal degradation pathways involve the phosphorylation of this compound to initiate the biosynthesis of L-threonine, or its acylation to commence the synthesis of L-methionine.[2][3] While these are anabolic processes, from the perspective of this compound, they represent its degradation. This guide will detail the enzymes, kinetics, and regulatory mechanisms governing these transformations. Additionally, a less common direct catabolic route converting this compound to α-ketobutyrate will be discussed.

Core Degradation Pathways of this compound

The degradation of this compound is primarily channeled into two major biosynthetic routes: the threonine synthesis pathway and the methionine synthesis pathway. A third, more direct catabolic pathway has also been described.

Conversion to L-Threonine

The initial and committed step in the conversion of this compound to L-threonine is its phosphorylation, catalyzed by the enzyme homoserine kinase (HSK) , encoded by the thrB gene in Escherichia coli.[3][4] This enzyme transfers the γ-phosphate group from ATP to the hydroxyl group of this compound, yielding O-phospho-L-homoserine and ADP.[5]

  • Enzyme: Homoserine Kinase (EC 2.7.1.39)

  • Reaction: this compound + ATP → O-phospho-L-homoserine + ADP

The subsequent conversion of O-phospho-L-homoserine to L-threonine is catalyzed by threonine synthase.

Conversion to L-Methionine

The entry point for this compound into the methionine biosynthetic pathway involves the activation of its hydroxyl group through acylation. This is achieved by two main classes of enzymes depending on the organism.

In many bacteria, including E. coli, the first step is the succinylation of this compound, catalyzed by homoserine O-succinyltransferase (HST) , the product of the metA gene.[6][7] This enzyme transfers a succinyl group from succinyl-CoA to this compound, forming O-succinyl-L-homoserine.[7]

  • Enzyme: Homoserine O-succinyltransferase (EC 2.3.1.46)

  • Reaction: this compound + Succinyl-CoA → O-succinyl-L-homoserine + CoA

In fungi and some bacteria, the initial step is the acetylation of this compound, catalyzed by homoserine O-acetyltransferase (HAT) .[4][8] This enzyme utilizes acetyl-CoA as the acyl donor to produce O-acetyl-L-homoserine.[4]

  • Enzyme: Homoserine O-acetyltransferase (EC 2.3.1.31)

  • Reaction: this compound + Acetyl-CoA → O-acetyl-L-homoserine + CoA

Direct Catabolism to α-Ketobutyrate

A direct catabolic pathway for this compound has been reported, involving its conversion to α-ketobutyrate and ammonia. This reaction is catalyzed by a hydro-lyase.[9] This pathway allows for the entry of the carbon skeleton of this compound into central metabolism. α-Ketobutyrate is a degradation product of threonine and methionine and can be further metabolized to propionyl-CoA and subsequently succinyl-CoA.[10]

  • Enzyme: this compound hydro-lyase (deaminating)

  • Reaction: this compound → α-ketobutyrate + NH₃ + H₂O

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the primary this compound degradation pathways.

Table 1: Kinetic Parameters of Homoserine Kinase (thrB)

OrganismSubstrateKm (mM)InhibitorKi (mM)Optimal pHReference(s)
Escherichia coliThis compound0.15L-threonine-7.8[3][11]
ATP0.2This compound (high conc.)~2[3]
D-homoserine31.8[4]
Escherichia coliThis compound0.3[11]
ATP0.3[11]

Table 2: Kinetic Parameters of Homoserine Acyltransferases

EnzymeOrganismSubstrateKm (mM)kcat (s-1)InhibitorKi (mM)Reference(s)
Homoserine O-succinyltransferase (metA)Escherichia coliSuccinyl-CoA0.13 - 0.2824Methionine2.44[6][12]
This compound0.38 - 1.624[6]
Homoserine O-acetyltransferase (metX)Mycobacterium tuberculosisAcetyl-CoA0.3280.735--[9]

Signaling Pathways and Regulatory Mechanisms

The degradation of this compound is tightly regulated at both the enzymatic and transcriptional levels to maintain cellular homeostasis of essential amino acids.

Allosteric Regulation
  • Homoserine Kinase (thrB): In E. coli, homoserine kinase is competitively inhibited by L-threonine, the end product of the pathway.[11] This feedback inhibition serves to control the flux of this compound towards threonine biosynthesis.

  • Homoserine O-succinyltransferase (metA): This enzyme is subject to feedback inhibition by L-methionine.[12]

Transcriptional Regulation

In E. coli, the genes encoding the enzymes for this compound degradation are part of larger operons subject to complex transcriptional control.

  • thrABC operon: This operon, which includes the thrB gene for homoserine kinase, is regulated by an attenuation mechanism involving the leader peptide ThrL. The transcription of this operon is sensitive to the intracellular concentrations of threonine and isoleucine.[3]

  • metA gene: The expression of metA is under the control of the methionine regulon. The MetJ repressor, in conjunction with the corepressor S-adenosylmethionine, regulates the transcription of metA.[13] Additionally, the metA gene is subject to heat shock-dependent transcriptional activation.[13]

This compound Degradation and Regulation cluster_main This compound Degradation Pathways cluster_thr Threonine Biosynthesis cluster_met Methionine Biosynthesis cluster_cat Direct Catabolism This compound This compound O-Phospho-L-homoserine O-Phospho-L-homoserine This compound->O-Phospho-L-homoserine Homoserine Kinase (thrB) ATP -> ADP O-Acyl-L-homoserine O-Acyl-L-homoserine This compound->O-Acyl-L-homoserine Homoserine O-Acyltransferase (metA/metX) alpha-Ketobutyrate alpha-Ketobutyrate This compound->alpha-Ketobutyrate this compound hydro-lyase L-Threonine L-Threonine O-Phospho-L-homoserine->L-Threonine Threonine Synthase Homoserine Kinase (thrB) Homoserine Kinase (thrB) L-Threonine->Homoserine Kinase (thrB) Feedback Inhibition L-Methionine L-Methionine O-Acyl-L-homoserine->L-Methionine ... Homoserine O-Acyltransferase\n(metA/metX) Homoserine O-Acyltransferase (metA/metX) L-Methionine->Homoserine O-Acyltransferase\n(metA/metX) Feedback Inhibition

Caption: Major enzymatic pathways for this compound degradation and their regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound degradation.

Spectrophotometric Assay for Homoserine Kinase Activity

This protocol describes a coupled enzyme assay to continuously monitor the activity of homoserine kinase by measuring the production of ADP.

Principle: The ADP produced by the homoserine kinase reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 100 mM HEPES-NaOH (pH 7.5), 100 mM KCl, 10 mM MgCl₂

  • Substrate Solution: 100 mM this compound in Assay Buffer

  • ATP Solution: 100 mM ATP in Assay Buffer

  • Coupling Enzyme Mixture: Pyruvate kinase (10 U/mL) and Lactate dehydrogenase (15 U/mL) in Assay Buffer

  • NADH Solution: 10 mM NADH in Assay Buffer

  • Phosphoenolpyruvate (PEP) Solution: 100 mM PEP in Assay Buffer

  • Purified Homoserine Kinase enzyme

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 800 µL Assay Buffer

    • 50 µL Substrate Solution (final concentration 5 mM)

    • 20 µL NADH Solution (final concentration 0.2 mM)

    • 20 µL PEP Solution (final concentration 2 mM)

    • 10 µL Coupling Enzyme Mixture

  • Mix gently by inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.

  • Initiate the reaction by adding 100 µL of ATP Solution (final concentration 10 mM) and an appropriate amount of purified homoserine kinase.

  • Immediately place the cuvette in a spectrophotometer pre-warmed to 37°C and record the decrease in absorbance at 340 nm for 5-10 minutes.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Homoserine Kinase Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Assay Buffer Prepare Assay Buffer Mix Reagents in Cuvette Mix Reagents in Cuvette Prepare Assay Buffer->Mix Reagents in Cuvette Prepare Substrate, ATP, NADH, PEP Solutions Prepare Substrate, ATP, NADH, PEP Solutions Prepare Substrate, ATP, NADH, PEP Solutions->Mix Reagents in Cuvette Prepare Coupling Enzyme Mix Prepare Coupling Enzyme Mix Prepare Coupling Enzyme Mix->Mix Reagents in Cuvette Pre-incubate at 37°C Pre-incubate at 37°C Mix Reagents in Cuvette->Pre-incubate at 37°C Initiate Reaction with ATP and Enzyme Initiate Reaction with ATP and Enzyme Pre-incubate at 37°C->Initiate Reaction with ATP and Enzyme Monitor A340 in Spectrophotometer Monitor A340 in Spectrophotometer Initiate Reaction with ATP and Enzyme->Monitor A340 in Spectrophotometer Plot Absorbance vs. Time Plot Absorbance vs. Time Monitor A340 in Spectrophotometer->Plot Absorbance vs. Time Calculate Reaction Rate Calculate Reaction Rate Plot Absorbance vs. Time->Calculate Reaction Rate

Caption: Experimental workflow for the spectrophotometric assay of homoserine kinase.

Assay for Homoserine O-succinyltransferase/O-acetyltransferase Activity

This protocol utilizes 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to quantify the Coenzyme A (CoA) released during the acyltransferase reaction.

Principle: The free thiol group of the released CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂

  • Substrate Solution: 20 mM this compound in Assay Buffer

  • Acyl-CoA Solution: 2 mM Acetyl-CoA or Succinyl-CoA in Assay Buffer

  • DTNB Solution: 5 mM DTNB in Assay Buffer

  • Purified Homoserine O-succinyltransferase or O-acetyltransferase enzyme

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing:

    • 150 µL Assay Buffer

    • 20 µL Substrate Solution (final concentration 2 mM)

    • 10 µL DTNB Solution (final concentration 0.5 mM)

  • Add an appropriate amount of purified enzyme and mix.

  • Pre-incubate the mixture at room temperature for 3 minutes.

  • Initiate the reaction by adding 20 µL of Acyl-CoA Solution (final concentration 0.2 mM).

  • Immediately begin monitoring the increase in absorbance at 412 nm for 5-10 minutes.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹).[14]

Quantification of this compound and its Metabolites by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of this compound and its derivatives in biological samples such as cell culture supernatants.

Principle: Liquid chromatography is used to separate the analytes of interest, which are then detected and quantified by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Sample Preparation (from cell culture supernatant):

  • Centrifuge the cell culture at 10,000 x g for 10 minutes to pellet the cells.

  • Carefully transfer the supernatant to a clean tube.

  • For protein precipitation, add two volumes of ice-cold acetonitrile (B52724) to the supernatant.

  • Vortex briefly and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and dilute 100-fold with water containing 0.1% formic acid.[15]

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • LC System: A reverse-phase C18 column is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high percentage of mobile phase B is used to elute the analytes.

  • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its metabolites are monitored for quantification. A common product ion for homoserine-containing molecules is m/z 102.[16]

Quantification:

Absolute quantification is achieved by generating a standard curve using known concentrations of analytical standards for this compound and its metabolites.

Conclusion

The enzymatic degradation of this compound is a central hub in amino acid metabolism, primarily feeding into the biosynthetic pathways of L-threonine and L-methionine. The key enzymes, homoserine kinase and homoserine acyltransferases, are tightly regulated to ensure a balanced production of these essential amino acids. Understanding the intricacies of these pathways, including their kinetics and regulation, is crucial for applications in metabolic engineering, drug discovery, and fundamental biochemical research. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the fascinating and vital role of this compound metabolism.

References

The Inner Workings of Quorum Sensing: A Technical Guide to N-Acyl-L-Homoserine Lactone Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the biochemical intricacies of N-acyl-L-homoserine lactone (AHL) synthesis, this technical guide serves as an essential resource for researchers, scientists, and drug development professionals. By elucidating the core mechanisms of this key bacterial communication process, this document aims to empower the scientific community in the development of novel anti-virulence strategies.

This whitepaper details the enzymatic machinery, reaction kinetics, and experimental methodologies central to the study of AHL formation, a cornerstone of quorum sensing in Gram-negative bacteria. Understanding this process is paramount for the development of quorum quenching therapeutics that disrupt bacterial communication and mitigate pathogenicity.

The Core Mechanism of AHL Synthesis

N-acyl-L-homoserine lactones (AHLs) are the signaling molecules that enable many Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a phenomenon known as quorum sensing.[1][2][3] The biosynthesis of these crucial molecules is catalyzed by a family of enzymes known as LuxI-type synthases.[3][4][5][6]

The synthesis of AHLs is a two-step enzymatic process that utilizes two key substrates from primary metabolism:

  • S-adenosyl-L-methionine (SAM): A ubiquitous coenzyme that serves as the donor of the homoserine lactone moiety.[7][8]

  • Acyl-Acyl Carrier Protein (Acyl-ACP): An intermediate in fatty acid biosynthesis that provides the specific acyl side chain, which varies in length and modification, conferring signal specificity.[4][7][8][9] Some LuxI homologs have also been shown to utilize acyl-Coenzyme A (acyl-CoA) as the acyl donor.[10][11][12]

The reaction catalyzed by AHL synthases proceeds as follows:

  • N-acylation of SAM: The LuxI-type synthase facilitates the transfer of the acyl group from acyl-ACP to the primary amino group of SAM.[13][14][15] Kinetic studies of RhlI, a LuxI-type synthase from Pseudomonas aeruginosa, suggest a sequential ordered mechanism where SAM binds to the enzyme before the acyl-ACP.[16][17][18][19] This acylation step results in the formation of an acyl-SAM intermediate.[13][18]

  • Lactonization: The acyl-SAM intermediate then undergoes an intramolecular cyclization, or lactonization, to form the N-acyl-homoserine lactone ring.[7][13][20] This step releases 5'-methylthioadenosine (MTA) and the holo-ACP or CoA.[1][13][14]

The specificity of the AHL signal produced by a particular bacterium is largely determined by the intrinsic specificity of its AHL synthase for different acyl-ACP substrates.[9] This specificity is influenced by the amino acid composition of the acyl-chain binding pocket within the enzyme.[4][9] For instance, the presence of a threonine residue at a specific position (e.g., Thr140 in EsaI) is crucial for the preferential production of 3-oxo-substituted AHLs.[9]

Signaling Pathway and Regulation

The synthesis of AHLs is a critical first step in the canonical quorum-sensing signaling cascade. Once synthesized, AHLs can diffuse across the bacterial cell membrane.[1][2] As the bacterial population density increases, the extracellular concentration of AHLs rises. Upon reaching a threshold concentration, AHLs bind to and activate their cognate LuxR-type transcriptional regulators.[3][5][6] This activated complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their expression.[7] This often includes the gene encoding the AHL synthase itself, creating a positive feedback loop that rapidly amplifies the quorum-sensing signal.[7]

AHL_Signaling_Pathway cluster_cell Bacterial Cell Acyl_ACP Acyl-ACP LuxI LuxI-type Synthase Acyl_ACP->LuxI SAM S-adenosyl- methionine (SAM) SAM->LuxI AHL N-acythis compound lactone (AHL) LuxI->AHL Synthesis LuxR LuxR-type Receptor AHL->LuxR Binding AHL_out AHL AHL->AHL_out Diffusion AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR DNA Target Gene Promoters (lux box) AHL_LuxR->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Activation/ Repression AHL_out->AHL Re-entry caption AHL-mediated quorum sensing signaling pathway.

AHL-mediated quorum sensing signaling pathway.

Quantitative Data on AHL Synthase Kinetics

The enzymatic efficiency of AHL synthases varies depending on the specific enzyme and its preferred substrates. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) provide valuable insights into these differences.

EnzymeOrganismAcyl SubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)Reference
RhlIPseudomonas aeruginosaButyryl-ACP2.5 ± 0.51.8 ± 0.112,000(Parsek et al., 1999)
RhlIPseudomonas aeruginosaHexanoyl-ACP10 ± 20.9 ± 0.11,500(Parsek et al., 1999)
BjaIBradyrhizobium japonicumIsovaleryl-CoA23 ± 20.17 ± 0.01123(Nagarajan et al., 2016)
AinSVibrio fischeriOctanoyl-ACP7.7 ± 1.50.28 ± 0.02600(Hanzelka et al., 2002)
AinSVibrio fischeriOctanoyl-CoA330 ± 500.14 ± 0.017(Hanzelka et al., 2002)

Note: The kinetic parameters presented are subject to variations based on experimental conditions.

Experimental Protocols for Studying AHL Synthase Activity

Several robust assays have been developed to investigate the activity of AHL synthases and to screen for potential inhibitors.

Colorimetric Assay using DCPIP

This assay quantifies the release of free thiol groups from holo-ACP or CoA, a product of the acylation step, using the redox indicator 2,6-dichlorophenolindophenol (DCPIP).[12][21]

Methodology:

  • Prepare a reaction mixture in a microplate well containing HEPES buffer (pH 7.3), DCPIP (30 µM), and SAM (300-400 µM).[12]

  • Add varying concentrations of the acyl-substrate (e.g., acyl-CoA or acyl-ACP).[12]

  • Incubate the mixture for 10 minutes to establish a baseline.[12]

  • Initiate the reaction by adding the purified AHL synthase (0.3-0.6 µM).[12]

  • Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm in real-time.[21] The rate of the reaction is proportional to the rate of thiol release.

HPLC-Based Assay

High-Performance Liquid Chromatography (HPLC) offers a direct method to monitor the consumption of substrates and the formation of products over time.[22] This allows for the independent analysis of both the acylation and lactonization half-reactions.[22]

Methodology:

  • Set up a reaction mixture containing the AHL synthase, SAM, and the acyl-substrate in an appropriate buffer.

  • At specific time intervals, quench the reaction by adding an equal volume of a stop solution (e.g., 10% formic acid).

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC.

  • Monitor the elution of substrates (acyl-ACP, SAM) and products (holo-ACP, AHL, MTA) by their absorbance at specific wavelengths (e.g., 214 nm for proteins, 260 nm for adenine-containing molecules).

  • Quantify the concentration of each component by integrating the peak areas and comparing them to a standard curve.

HPLC_Workflow Reaction_Mix AHL Synthase Reaction Mixture Quenching Quench Reaction (e.g., Formic Acid) Reaction_Mix->Quenching Time Points Centrifugation Centrifuge Quenching->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC Reverse-Phase HPLC Analysis Supernatant->HPLC Data_Analysis Peak Integration & Quantification HPLC->Data_Analysis caption Workflow for HPLC-based analysis of AHL synthase activity.

Workflow for HPLC-based analysis of AHL synthase activity.
Coupled Enzyme Assay

This spectrophotometric assay continuously measures the production of MTA, a product of the lactonization step.[12] The assay couples the AHL synthase reaction with methylthioadenosine nucleosidase (MTAN) and xanthine (B1682287) oxidase.[12]

Methodology:

  • In a quartz cuvette, prepare a mixture containing HEPES buffer (pH 7.3), KCl (50 mM), MTAN (0.5 µM), xanthine oxidase (2 units), and the AHL synthase.[12]

  • Add the acyl-substrate and incubate for 10 minutes.

  • Initiate the reaction by adding SAM (300 µM).[12]

  • MTA produced by the AHL synthase is converted to adenine (B156593) and methylthioribose by MTAN.

  • Xanthine oxidase then oxidizes adenine to 2,8-dihydroxyadenine (B126177).

  • Monitor the formation of 2,8-dihydroxyadenine by measuring the increase in absorbance at 305 nm (Δε305 = 15,500 M-1cm-1).[12]

Conclusion

The synthesis of N-acyl-L-homoserine lactones by LuxI-type synthases is a fundamental process in bacterial quorum sensing. A thorough understanding of the reaction mechanism, enzyme kinetics, and regulatory pathways provides a solid foundation for the development of novel anti-infective therapies. The experimental protocols detailed herein offer robust methods for characterizing AHL synthases and for screening inhibitors that have the potential to disrupt bacterial communication and attenuate virulence. Continued research in this area is crucial for combating the growing threat of antibiotic resistance.

References

The Pivotal Role of L-Homoserine as a Metabolic Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homoserine, a non-proteinogenic α-amino acid, occupies a critical juncture in the metabolic landscape of bacteria, plants, and fungi. As a central intermediate in the aspartate metabolic pathway, it serves as the branch-point for the biosynthesis of the essential amino acids L-threonine and L-methionine. The intricate regulation of its synthesis and conversion is paramount for cellular growth and survival, making the enzymes involved in its metabolism attractive targets for the development of novel antimicrobial agents and for metabolic engineering applications aimed at the overproduction of valuable amino acids. This technical guide provides an in-depth exploration of the core functions of this compound, detailing its biosynthetic and metabolic pathways, the kinetic properties of the key enzymes involved, and comprehensive experimental protocols for their study.

The Metabolic Hub: this compound Biosynthesis and Fate

This compound is synthesized from L-aspartate in a three-step enzymatic pathway. This pathway is a branch of the larger aspartate family pathway, which also leads to the synthesis of L-lysine. The production of this compound is a crucial control point, directing carbon and nitrogen flux towards either threonine or methionine biosynthesis.

The biosynthesis of this compound from L-aspartate proceeds as follows[1][2]:

  • Phosphorylation of L-Aspartate: The pathway initiates with the ATP-dependent phosphorylation of L-aspartate to form β-aspartyl-phosphate. This reaction is catalyzed by aspartate kinase (AK) . In many organisms, including Escherichia coli, multiple isoforms of this enzyme exist, each subject to feedback inhibition by different downstream amino acids (L-threonine, L-lysine, and L-methionine), providing a sophisticated mechanism for regulating the overall pathway flux[1][2][3].

  • Reduction of β-Aspartyl-Phosphate: Next, β-aspartyl-phosphate is reduced by NADPH to L-aspartate-β-semialdehyde. This reaction is catalyzed by aspartate-semialdehyde dehydrogenase (ASADH) [1][2].

  • Reduction of L-Aspartate-β-Semialdehyde: Finally, L-aspartate-β-semialdehyde is reduced by NADPH to this compound, a reaction catalyzed by homoserine dehydrogenase (HDH) [1][2]. In E. coli, two of the aspartate kinase isoforms (AKI and AKII) are bifunctional enzymes that also possess homoserine dehydrogenase activity[2].

Once synthesized, this compound stands at a metabolic crossroads, serving as the precursor for two essential amino acids:

  • Conversion to L-Threonine: this compound is first phosphorylated by ATP to O-phospho-L-homoserine by the enzyme homoserine kinase (HK) [4][5][6][7]. Subsequently, threonine synthase (TS) catalyzes the conversion of O-phospho-L-homoserine into L-threonine[8][9].

  • Conversion to L-Methionine: The pathway to L-methionine begins with the acylation of this compound. In E. coli, this involves the succinylation of this compound to O-succinyl-L-homoserine by homoserine O-succinyltransferase [10][11]. This is followed by a series of reactions that ultimately yield L-methionine. In other bacteria, an acetyl group is used instead, catalyzed by homoserine O-acetyltransferase[9]. A novel pathway has also been discovered where O-phospho-L-homoserine is directly used for methionine biosynthesis[12].

Quantitative Data on Key Enzymes

The efficiency and regulation of the this compound metabolic network are dictated by the kinetic properties of its constituent enzymes. The following table summarizes the available kinetic parameters for the key enzymes in Escherichia coli.

EnzymeGene (E. coli)Substrate(s)K_m_V_max_Inhibitor(s)
Aspartate Kinase I thrAL-Aspartate, ATP--L-Threonine
Aspartate Kinase II metLL-Aspartate, ATP--L-Methionine
Aspartate Kinase III lysCL-Aspartate, ATP--L-Lysine
Aspartate-Semialdehyde Dehydrogenase asdL-Aspartyl-4-phosphate, NADPH22 µM, 29 µM--
Homoserine Dehydrogenase I thrAL-Aspartate-4-semialdehyde, NADPH--L-Threonine
Homoserine Dehydrogenase II metLL-Aspartate-4-semialdehyde, NADPH---
Homoserine Kinase thrBThis compound, ATP0.15 mM, 0.2 mM-L-Threonine
Threonine Synthase thrCO-Phospho-L-homoserine---

Note: Specific V_max_ values are often dependent on the specific activity of the purified enzyme and experimental conditions, and are therefore not always reported in a standardized format. Kinetic data for some enzymes, particularly the different isoforms of aspartate kinase and homoserine dehydrogenase in E. coli, can be challenging to isolate and measure independently. The Km for L-aspartate 4-semialdehyde with Aspartate-semialdehyde dehydrogenase is 110 µM[13]. For Homoserine Kinase, the Km for this compound is 0.15 mM and for ATP is 0.2 mM[7][14].

Experimental Protocols

Enzyme Assays

3.1.1. Aspartate Kinase (AK) Spectrophotometric Assay

This assay measures the production of ADP, which is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

  • Principle: Aspartate + ATP --(AK)--> β-Aspartyl-phosphate + ADP ADP + Phosphoenolpyruvate --(PK)--> ATP + Pyruvate Pyruvate + NADH + H+ --(LDH)--> Lactate + NAD+

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 150 mM KCl

    • 100 mM L-Aspartate

    • 100 mM ATP

    • 20 mM Phosphoenolpyruvate (PEP)

    • 5 mM NADH

    • Pyruvate Kinase (PK) (approx. 10 units/mL)

    • Lactate Dehydrogenase (LDH) (approx. 10 units/mL)

    • Enzyme solution (purified or cell extract)

  • Procedure:

    • Prepare a reaction mixture containing Assay Buffer, L-Aspartate, ATP, PEP, NADH, PK, and LDH.

    • Equilibrate the mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

3.1.2. Aspartate-Semialdehyde Dehydrogenase (ASADH) Spectrophotometric Assay

This assay directly measures the oxidation of NADPH.

  • Principle: L-Aspartate-β-semialdehyde + NADP+ + Pi --(ASADH)--> β-Aspartyl-phosphate + NADPH + H+

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂

    • 10 mM L-Aspartate-β-semialdehyde

    • 5 mM NADP+

    • 50 mM Potassium Phosphate (B84403)

    • Enzyme solution

  • Procedure:

    • Prepare a reaction mixture containing Assay Buffer, L-Aspartate-β-semialdehyde, NADP+, and Potassium Phosphate.

    • Equilibrate to the desired temperature.

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the increase in absorbance at 340 nm.

    • Calculate the rate of NADPH formation.

3.1.3. Homoserine Dehydrogenase (HDH) Spectrophotometric Assay

This assay measures the oxidation of NADPH in the reverse reaction.

  • Principle: this compound + NADP+ --(HDH)--> L-Aspartate-β-semialdehyde + NADPH + H+

  • Reagents:

    • Assay Buffer: 100 mM Glycine-KOH (pH 9.0), 150 mM KCl

    • 100 mM this compound

    • 5 mM NADP+

    • Enzyme solution

  • Procedure:

    • Combine Assay Buffer, this compound, and NADP+ in a cuvette.

    • Equilibrate to the desired temperature.

    • Start the reaction by adding the enzyme.

    • Follow the increase in absorbance at 340 nm.

    • Calculate the rate of NADPH production.

3.1.4. Homoserine Kinase (HK) Coupled Spectrophotometric Assay

This assay is similar to the aspartate kinase assay, coupling ADP production to NADH oxidation.

  • Principle: this compound + ATP --(HK)--> O-Phospho-L-homoserine + ADP ADP + PEP --(PK)--> ATP + Pyruvate Pyruvate + NADH + H+ --(LDH)--> Lactate + NAD+

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 50 mM KCl

    • 10 mM this compound

    • 5 mM ATP

    • 2 mM PEP

    • 0.2 mM NADH

    • PK and LDH

    • Enzyme solution

  • Procedure:

    • Follow the same procedure as the Aspartate Kinase assay, substituting L-Aspartate with this compound.

3.1.5. Threonine Synthase (TS) Assay

This assay can be performed by measuring the release of inorganic phosphate or by monitoring the disappearance of the substrate O-phospho-L-homoserine via HPLC. A colorimetric method for phosphate is described below.

  • Principle: O-Phospho-L-homoserine --(TS)--> L-Threonine + Pi

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 µM Pyridoxal-5'-phosphate (PLP)

    • 10 mM O-Phospho-L-homoserine

    • Enzyme solution

    • Malachite Green Reagent (for phosphate detection)

  • Procedure:

    • Incubate the enzyme with Assay Buffer and O-Phospho-L-homoserine at the desired temperature for a set time.

    • Stop the reaction (e.g., by adding trichloroacetic acid).

    • Add Malachite Green Reagent to the reaction mixture.

    • Measure the absorbance at ~620-660 nm.

    • Determine the amount of phosphate released by comparison to a standard curve.

Enzyme Purification Protocols

3.2.1. General Strategy for Purification of Recombinant His-tagged Enzymes from E. coli

  • Gene Cloning and Expression: Clone the gene of interest (e.g., thrA, asd, thrB) into an expression vector with a polyhistidine (His) tag (e.g., pET vector). Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction: Grow the transformed cells in a rich medium (e.g., LB broth) to mid-log phase (OD₆₀₀ ≈ 0.6-0.8). Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow for several hours at a reduced temperature (e.g., 16-25°C) to improve protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), lysozyme, DNase I, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column equilibrated with lysis buffer.

  • Washing: Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Dialysis/Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and for long-term stability.

  • Purity Analysis: Assess the purity of the protein by SDS-PAGE.

Signaling Pathways and Logical Relationships

Biosynthesis of this compound and its Conversion to L-Threonine and L-Methionine

The central metabolic role of this compound is illustrated in the following pathway diagram.

L_Homoserine_Metabolism Asp L-Aspartate AspP β-Aspartyl-phosphate Asp->AspP Aspartate Kinase (thrA, metL, lysC) Asa L-Aspartate-β-semialdehyde AspP->Asa Aspartate-Semialdehyde Dehydrogenase (asd) Homoserine This compound Asa->Homoserine Homoserine Dehydrogenase (thrA, metL) Lysine L-Lysine Asa->Lysine ... PHomoserine O-Phospho-L-homoserine Homoserine->PHomoserine Homoserine Kinase (thrB) SHomoserine O-Succinyl-L-homoserine Homoserine->SHomoserine Homoserine O-Succinyltransferase (metA) Lysine->Asp Threonine L-Threonine PHomoserine->Threonine Threonine Synthase (thrC) Threonine->Asp Feedback Inhibition Methionine L-Methionine SHomoserine->Methionine ... Methionine->Asp Quorum_Sensing cluster_cell Bacterial Cell SAM S-Adenosylmethionine (from Methionine pathway) LuxI LuxI-type Synthase SAM->LuxI AcylACP Acyl-ACP (from Fatty Acid Synthesis) AcylACP->LuxI AHL N-Acyl Homoserine Lactone (AHL) LuxI->AHL Synthesis LuxR LuxR-type Receptor AHL_out AHL (extracellular) AHL->AHL_out Diffusion AHL_LuxR AHL-LuxR Complex LuxR->AHL_LuxR DNA Target Genes AHL_LuxR->DNA Binds to DNA Response Coordinated Gene Expression (e.g., Virulence, Biofilm) DNA->Response Regulates Transcription AHL_out->LuxR Enzyme_Kinetics_Workflow Start Start: Enzyme of Interest Cloning Gene Cloning & Protein Expression Start->Cloning Purification Protein Purification (e.g., Affinity Chromatography) Cloning->Purification AssayDev Enzyme Assay Development & Optimization Purification->AssayDev DataCollection Data Collection: Measure initial reaction rates at varying substrate concentrations AssayDev->DataCollection Analysis Data Analysis: Plot v vs. [S] (Michaelis-Menten) or linearized plot (e.g., Lineweaver-Burk) DataCollection->Analysis Results Determine K_m and V_max Analysis->Results

References

Spectroscopic Profile of L-Homoserine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homoserine is an alpha-amino acid that plays a crucial role as an intermediate in the biosynthesis of essential amino acids, including methionine, threonine, and isoleucine.[1] While not one of the 20 proteinogenic amino acids, its structural similarity to serine and its involvement in key metabolic pathways make it a molecule of significant interest in biochemical and pharmaceutical research.[1] This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound, offering a foundational resource for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a neutral aqueous solution (D₂O or H₂O at pH 7.0) reveals distinct signals corresponding to its non-exchangeable protons.[2][3]

Table 1: ¹H NMR Chemical Shifts for this compound [2][4]

ProtonChemical Shift (ppm)Multiplicity
α-H~3.77 - 3.86Triplet
β-H₂~2.00 - 2.18Multiplet
γ-H₂~3.73 - 3.85Triplet

Note: Chemical shifts can vary slightly depending on the solvent, pH, and instrument frequency.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon backbone of this compound.

Table 2: ¹³C NMR Chemical Shifts for this compound [2][6]

Carbon AtomChemical Shift (ppm)
C=O (Carboxyl)~177.15
α-C~56.25
β-C~35.01
γ-C~61.44

Note: These values are for this compound in water at pH 7.0, measured at 125 MHz.[2]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of amino acids like this compound is as follows:

  • Sample Preparation : Dissolve 10-50 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).[5] For pH-dependent studies, adjust the pH using small amounts of DCl or NaOD.[5]

  • Internal Standard : An internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), can be added for referencing the chemical shifts.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[4] For protein samples, concentrations of 0.3-0.5 mM are typically recommended.[7]

  • Data Acquisition : For ¹H NMR, a standard single-pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30 on Bruker instruments) is standard.[5] Set the spectral width to encompass all expected signals (e.g., 0-200 ppm for ¹³C).[5] The temperature is typically maintained at 298 K (25°C).[5]

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide insights into the functional groups and overall molecular structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (alcohol)3400 - 3200Broad
N-H stretch (amine)3400 - 3250
C-H stretch3000 - 2850
C=O stretch (carboxyl)1725 - 1700
N-H bend (amine)1650 - 1580
C-O stretch (alcohol)1260 - 1050

Note: The exact positions of these bands can be influenced by the physical state of the sample (solid or solution) and hydrogen bonding.

Raman Spectroscopy

Raman spectroscopy offers complementary information to IR spectroscopy and is particularly useful for studying aqueous samples.[8]

Table 4: Expected Raman Shifts for this compound

Vibrational ModeRaman Shift (cm⁻¹)
C-H stretching2800 - 3000
Amide I (C=O stretch)~1665
CH₂ deformation~1440
C-C skeletal stretches800 - 1200

Note: Raman scattering is a weak phenomenon; therefore, techniques like Surface-Enhanced Raman Spectroscopy (SERS) may be employed for low-concentration samples.[9]

Experimental Protocols for Vibrational Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

  • Sample Preparation : Place a small amount of solid this compound or a drop of its concentrated solution onto the ATR crystal (e.g., diamond). For solutions, the sample can be dried under a stream of nitrogen.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition : Collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Sample Preparation : this compound can be analyzed as a solid or in an aqueous solution. No specific sample preparation is typically needed.[8]

  • Instrumentation : A confocal Raman microscope is commonly used.[10] An excitation laser (e.g., 532 nm, 785 nm) is focused on the sample.[10][11]

  • Data Acquisition : The scattered light is collected and passed through a filter to remove the Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected by a CCD camera.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. For amino acids, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed.[12]

Table 5: Mass Spectrometric Data for this compound

ParameterValue
Molecular FormulaC₄H₉NO₃
Molecular Weight119.12 g/mol
Monoisotopic Mass119.058243 u
Fragmentation Pattern
Experimental Protocol for LC-MS
  • Sample Preparation : For complex biological samples, protein precipitation may be necessary.[15] Derivatization with agents like o-phthalaldehyde (B127526) (OPA) or fluorenylmethyloxycarbonyl (FMOC) can be used to improve chromatographic separation and ionization efficiency, though direct analysis is also possible.[12][15]

  • Chromatography : Hydrophilic Interaction Chromatography (HILIC) is often used for the separation of polar compounds like amino acids.[12]

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) in positive mode is common.[15]

    • Analysis : Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) provides high selectivity and sensitivity.[15][16]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological or Chemical Sample Precipitation Protein Precipitation (if applicable) Sample->Precipitation Derivatization Derivatization (Optional) Precipitation->Derivatization LC_Separation Liquid Chromatography (e.g., HILIC) Derivatization->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MS/MS) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Data_Analysis Data Analysis and Interpretation Data_Acquisition->Data_Analysis

Caption: Generalized workflow for the analysis of this compound by LC-MS.

Conclusion

The spectroscopic techniques outlined in this guide provide a comprehensive toolkit for the characterization of this compound. NMR spectroscopy remains the gold standard for detailed structural elucidation in solution. IR and Raman spectroscopy offer valuable information on functional groups and molecular vibrations, while mass spectrometry provides highly sensitive detection and molecular weight determination. The provided experimental protocols serve as a starting point for researchers, and specific parameters may require optimization based on the instrumentation and experimental goals. A thorough understanding of these spectroscopic characteristics is fundamental for professionals in drug development and various scientific fields who work with this important biomolecule.

References

An In-depth Technical Guide to Feedback Inhibition Mechanisms in L-homoserine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core feedback inhibition mechanisms governing the biosynthesis of L-homoserine, a critical precursor for the essential amino acids threonine, methionine, and isoleucine. Understanding these regulatory circuits is paramount for metabolic engineering strategies aimed at overproducing this compound and its derivatives, as well as for the development of novel antimicrobial agents targeting these essential pathways. This document details the key enzymes, their allosteric regulation, quantitative inhibition data, and the experimental protocols for their characterization.

Introduction to this compound Biosynthesis and its Regulation

The synthesis of this compound from L-aspartate is a central branch point in the aspartate family amino acid biosynthetic pathway. This pathway is tightly regulated to maintain cellular homeostasis and conserve metabolic energy. The primary mechanism for this control is feedback inhibition, where the end-products of the pathway, namely L-threonine (B559522), L-lysine, and L-isoleucine, allosterically inhibit the activity of the initial enzymes in the pathway. This ensures that the cell does not overproduce these amino acids when they are available in sufficient quantities.

The two key enzymes subject to feedback inhibition in the this compound synthesis pathway are aspartokinase (AK) and homoserine dehydrogenase (HSD) . In many microorganisms, these enzymes exist as isoenzymes with distinct regulatory properties, allowing for fine-tuned control of the metabolic flux.

Key Regulatory Enzymes and their Feedback Inhibition

Aspartokinase (AK)

Aspartokinase catalyzes the first committed step in the aspartate pathway: the ATP-dependent phosphorylation of L-aspartate to form β-aspartyl-phosphate. In organisms like Escherichia coli, there are three isoenzymes of aspartokinase, each regulated by a different downstream amino acid:

  • Aspartokinase I (AK-I) , encoded by the thrA gene, is inhibited by L-threonine.

  • Aspartokinase II (AK-II) , encoded by the metL gene, is also inhibited by L-threonine. In some bacteria, this isoenzyme is bifunctional, also possessing homoserine dehydrogenase activity.

  • Aspartokinase III (AK-III) , encoded by the lysC gene, is allosterically inhibited by L-lysine.[1]

In other industrially important microorganisms like Corynebacterium glutamicum, a single aspartokinase is subject to concerted feedback inhibition by both L-threonine and L-lysine. This means that the simultaneous presence of both amino acids results in a greater inhibitory effect than the sum of their individual effects.

The inhibition of aspartokinase is a classic example of allosteric regulation. The inhibitor binds to a regulatory site on the enzyme that is distinct from the active site. This binding induces a conformational change in the enzyme, which reduces its affinity for its substrates (L-aspartate and ATP) and/or its catalytic efficiency.

Homoserine Dehydrogenase (HSD)

Homoserine dehydrogenase catalyzes the NADPH-dependent reduction of L-aspartate-β-semialdehyde to this compound. This enzyme is a critical control point that directs the metabolic flux towards the synthesis of threonine and methionine. HSD is typically subject to feedback inhibition by L-threonine.[2] In some organisms, L-isoleucine can also contribute to the inhibition, often in a synergistic manner with L-threonine.[3]

Similar to aspartokinase, the feedback inhibition of homoserine dehydrogenase is allosteric. The binding of L-threonine to its regulatory site induces a conformational change that decreases the enzyme's catalytic activity.

Quantitative Analysis of Feedback Inhibition

The potency of feedback inhibitors is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data for the feedback inhibition of aspartokinase and homoserine dehydrogenase from various microorganisms.

Table 1: Feedback Inhibition of Aspartokinase (AK)

OrganismEnzymeInhibitor(s)Ki (mM)IC50 (mM)Notes
Corynebacterium glutamicumAspartokinaseL-Threonine + L-Lysine--Concerted inhibition
Escherichia coliAspartokinase I (thrA)L-Threonine~0.1-
Escherichia coliAspartokinase III (lysC)L-Lysine~0.2-
Rhodospirillum tenueAspartokinaseL-Threonine + L-Methionine--Novel concerted inhibition pattern[4][5]
Saccharomyces cerevisiaeAspartate Kinase (Hom3)L-Threonine-~1.0Wild-type enzyme[6]

Table 2: Feedback Inhibition of Homoserine Dehydrogenase (HSD)

OrganismEnzymeInhibitor(s)Ki (mM)IC50 (mM)Notes
Corynebacterium glutamicumHomoserine DehydrogenaseL-Threonine0.16~0.5Wild-type enzyme[7]
Corynebacterium glutamicumHomoserine DehydrogenaseL-Isoleucine->10Weak inhibitor
Escherichia coliHomoserine Dehydrogenase IL-Threonine~0.1-
Arthrobacter nicotinovoransHomoserine DehydrogenaseL-Threonine, L-Isoleucine--Insensitive to feedback inhibition

Experimental Protocols

Aspartokinase Activity Assay (Coupled Enzyme Assay)

This protocol describes a continuous spectrophotometric assay for determining aspartokinase activity by coupling the production of ADP to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

Principle: Aspartokinase produces ADP, which is then used by pyruvate kinase to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the aspartokinase activity.

Reagents:

  • Assay Buffer: 100 mM HEPES-NaOH (pH 7.5), 40 mM MgSO4, 10 mM KCl.

  • Substrate Solution: 1 mM phosphoenolpyruvate (PEP), 0.25 mM NADH, 15 U/mL pyruvate kinase, 15 U/mL lactate dehydrogenase in Assay Buffer.

  • Enzyme Solution: Purified aspartokinase diluted in Assay Buffer.

  • Substrate Start Solution: L-aspartate and ATP at desired concentrations in Assay Buffer.

  • Inhibitor Stock Solution: L-threonine and/or L-lysine at a high concentration in Assay Buffer.

Procedure:

  • To a 1 mL cuvette, add 800 µL of Substrate Solution.

  • Add 100 µL of the Enzyme Solution and mix gently.

  • Incubate the mixture for 3 minutes at 30°C to allow the temperature to equilibrate and to consume any contaminating ADP.

  • Initiate the reaction by adding 100 µL of the Substrate Start Solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer with a temperature-controlled cuvette holder.

  • For inhibition studies, add the desired concentration of the inhibitor to the Substrate Solution before adding the enzyme.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

Homoserine Dehydrogenase Activity Assay

This protocol describes a direct spectrophotometric assay for determining homoserine dehydrogenase activity by monitoring the oxidation of NADPH.

Principle: Homoserine dehydrogenase catalyzes the reduction of L-aspartate-β-semialdehyde to this compound, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is a direct measure of the enzyme's activity.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM DTT.

  • Substrate Solution: L-aspartate-β-semialdehyde at the desired concentration in Assay Buffer.

  • Cofactor Solution: NADPH at the desired concentration (typically 0.2 mM) in Assay Buffer.

  • Enzyme Solution: Purified homoserine dehydrogenase diluted in Assay Buffer.

  • Inhibitor Stock Solution: L-threonine at a high concentration in Assay Buffer.

Procedure:

  • To a 1 mL cuvette, add 800 µL of Assay Buffer.

  • Add 50 µL of the Cofactor Solution and 50 µL of the Substrate Solution.

  • Add 50 µL of the Enzyme Solution and mix gently.

  • Incubate the mixture for 2 minutes at 30°C to allow for temperature equilibration.

  • Initiate the reaction by adding the final component (e.g., the substrate if the enzyme was pre-incubated with the cofactor).

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • For inhibition studies, pre-incubate the enzyme with the desired concentration of the inhibitor in the Assay Buffer for 5 minutes before initiating the reaction.

  • Calculate the rate of reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Signaling Pathways and Regulatory Logic

The feedback inhibition of this compound synthesis is a key part of a larger metabolic network. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and the logical relationships in these regulatory mechanisms.

Feedback_Inhibition_Pathway Aspartate L-Aspartate AK Aspartokinase (AK) Aspartate->AK Aspartyl_Phosphate β-Aspartyl-Phosphate Aspartate_Semialdehyde L-Aspartate-β-semialdehyde Aspartyl_Phosphate->Aspartate_Semialdehyde Lysine L-Lysine Aspartate_Semialdehyde->Lysine HSD Homoserine Dehydrogenase (HSD) Aspartate_Semialdehyde->HSD Homoserine This compound Threonine L-Threonine Homoserine->Threonine Methionine L-Methionine Homoserine->Methionine Isoleucine L-Isoleucine Threonine->Isoleucine Threonine->AK Threonine->HSD Lysine->AK Isoleucine->HSD AK->Aspartyl_Phosphate HSD->Homoserine

Caption: Feedback inhibition loops in the this compound biosynthesis pathway.

Experimental_Workflow_AK_Assay cluster_reagents Reagent Preparation cluster_procedure Assay Procedure cluster_analysis Data Analysis Assay_Buffer Assay Buffer Mix_Reagents Mix Assay Buffer, Substrate Solution, and Enzyme Solution Assay_Buffer->Mix_Reagents Substrate_Solution Substrate Solution (PEP, NADH, PK, LDH) Substrate_Solution->Mix_Reagents Enzyme_Solution Aspartokinase Solution Enzyme_Solution->Mix_Reagents Start_Solution Start Solution (Aspartate, ATP) Initiate_Reaction Initiate with Start Solution Start_Solution->Initiate_Reaction Incubate Incubate at 30°C Mix_Reagents->Incubate Incubate->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Determine_Kinetics Determine Kinetic Parameters (Km, Vmax, Ki) Calculate_Rate->Determine_Kinetics

Caption: Experimental workflow for the coupled aspartokinase activity assay.

Conclusion and Future Directions

The feedback inhibition of aspartokinase and homoserine dehydrogenase represents a sophisticated and highly evolved mechanism for the regulation of amino acid biosynthesis. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for both fundamental research and applied biotechnology. Future research in this area will likely focus on the discovery and characterization of novel feedback-resistant enzyme variants for enhanced production of this compound and its derivatives. Furthermore, the detailed structural and mechanistic understanding of these allosteric interactions will continue to inform the rational design of new antimicrobial compounds that target these essential metabolic pathways. This guide serves as a foundational resource for professionals engaged in these exciting and impactful areas of research and development.

References

The L-Homoserine Pathway: A Technical Guide for Microbial Systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Biosynthetic Route in Key Microbial Species for Researchers, Scientists, and Drug Development Professionals.

Introduction

L-homoserine is a non-proteinogenic α-amino acid that serves as a critical metabolic intermediate in the biosynthesis of the essential amino acids L-threonine, L-methionine, and L-isoleucine in many bacteria, fungi, and plants.[1][2] The metabolic pathway originating from L-aspartate to produce this compound is a key branch point in the aspartate metabolic network. Due to its central role, the this compound pathway is a significant target for metabolic engineering to overproduce valuable amino acids and platform chemicals. Furthermore, as this pathway is absent in mammals, its constituent enzymes represent promising targets for the development of novel antimicrobial agents.[3] This technical guide provides a detailed overview of the this compound pathway in several key microbial species: Escherichia coli, Corynebacterium glutamicum, Bacillus subtilis, and Saccharomyces cerevisiae. It covers the core biochemistry, regulatory mechanisms, quantitative data, and relevant experimental protocols to support research and development in this field.

The Core this compound Biosynthetic Pathway

The conversion of L-aspartate to this compound is a three-step enzymatic process that is generally conserved across various microbial species. The pathway begins with the phosphorylation of L-aspartate and concludes with the reduction of an aldehyde intermediate.

The three key enzymes involved are:

  • Aspartate Kinase (AK) : Catalyzes the ATP-dependent phosphorylation of L-aspartate to form β-aspartyl-phosphate. This is the committed step for the entry of L-aspartate into this biosynthetic network.[4]

  • Aspartate-Semialdehyde Dehydrogenase (ASD) : Catalyzes the NADPH-dependent reduction of β-aspartyl-phosphate to L-aspartate-β-semialdehyde.[5]

  • Homoserine Dehydrogenase (HSD) : Catalyzes the NADPH-dependent reduction of L-aspartate-β-semialdehyde to this compound.[5]

Below is a generalized diagram of the core this compound biosynthetic pathway.

L_Homoserine_Pathway Aspartate L-Aspartate Aspartyl_Phosphate β-Aspartyl-Phosphate Aspartate->Aspartyl_Phosphate Aspartate Kinase (AK) ATP -> ADP Aspartate_Semialdehyde L-Aspartate-β-Semialdehyde Aspartyl_Phosphate->Aspartate_Semialdehyde Aspartate-Semialdehyde Dehydrogenase (ASD) NADPH -> NADP+ Homoserine This compound Aspartate_Semialdehyde->Homoserine Homoserine Dehydrogenase (HSD) NADPH -> NADP+

Core this compound Biosynthetic Pathway

Species-Specific Variations and Regulation

While the core enzymatic steps are conserved, the organization and regulation of the enzymes, particularly aspartate kinase and homoserine dehydrogenase, exhibit significant diversity across different microbial species. This regulation is crucial for controlling the metabolic flux towards the synthesis of L-lysine, L-methionine, L-threonine, and L-isoleucine.

Escherichia coli

E. coli possesses a well-characterized and tightly regulated this compound pathway. The regulation primarily occurs through feedback inhibition and transcriptional control of three distinct aspartate kinase isoenzymes, two of which are bifunctional with homoserine dehydrogenase activity.[5]

  • Aspartate Kinases:

    • AK I (ThrA): A bifunctional enzyme with both aspartate kinase and homoserine dehydrogenase I activity. It is allosterically inhibited by L-threonine.[5]

    • AK II (MetL): A bifunctional enzyme with both aspartate kinase and homoserine dehydrogenase II activity. Its expression is repressed by L-methionine.[5]

    • AK III (LysC): A monofunctional aspartate kinase that is allosterically inhibited by L-lysine.[5]

  • Aspartate-Semialdehyde Dehydrogenase (Asd): Encoded by the asd gene, this enzyme is not known to be regulated by feedback inhibition.[6]

  • Transcriptional Regulation: The thrA, thrB, and thrC genes, which are involved in L-threonine biosynthesis from this compound, form the thrLABC operon. The expression of this operon is regulated by a transcriptional attenuation mechanism sensitive to the intracellular concentrations of L-threonine and L-isoleucine.[5]

E_coli_Regulation cluster_pathway Biosynthetic Pathway cluster_products End Products Aspartate Aspartate Aspartyl-Phosphate Aspartyl-Phosphate Aspartate->Aspartyl-Phosphate AK I (thrA) AK II (metL) AK III (lysC) Aspartate-Semialdehyde Aspartate-Semialdehyde Aspartyl-Phosphate->Aspartate-Semialdehyde Asd This compound This compound Aspartate-Semialdehyde->this compound HSD I (thrA) HSD II (metL) L-Lysine L-Lysine Aspartate-Semialdehyde->L-Lysine ... L-Threonine L-Threonine This compound->L-Threonine ... L-Methionine L-Methionine This compound->L-Methionine ... L-Threonine->Aspartate Inhibits AK I L-Lysine->Aspartate Inhibits AK III L-Methionine->Aspartate Represses metL

Regulation of the this compound pathway in E. coli.
Corynebacterium glutamicum

C. glutamicum is a Gram-positive bacterium widely used for the industrial production of amino acids. Its this compound pathway is also subject to stringent regulation.

  • Aspartate Kinase (LysC): Unlike E. coli, C. glutamicum has a single aspartate kinase, encoded by the lysC gene. This enzyme is subject to concerted feedback inhibition by L-lysine and L-threonine.[7]

  • Homoserine Dehydrogenase (Hom): The hom gene encodes homoserine dehydrogenase, which is allosterically inhibited by L-threonine.[8] The absence of L-isoleucine inhibition on this enzyme is a notable difference from some other bacteria.

Bacillus subtilis

B. subtilis, another Gram-positive bacterium, displays a different regulatory strategy for its aspartate pathway, which is linked to its life cycle, including sporulation.

  • Aspartate Kinases: B. subtilis possesses three aspartate kinase isoenzymes.

    • AK I: A small monomeric enzyme encoded by dapG, primarily involved in lysine (B10760008) biosynthesis and inhibited by L-lysine.

    • AK II: A heterodimer encoded by yacL and yacM, which is subject to feedback inhibition by L-lysine and L-threonine and is the major vegetative aspartate kinase.

    • AK III: A small monomeric enzyme encoded by yjcQ, which is not subject to feedback inhibition and is thought to be important during sporulation.

  • Homoserine Dehydrogenase: The homoserine dehydrogenase in B. subtilis is inhibited by L-threonine.[9]

Saccharomyces cerevisiae

The budding yeast S. cerevisiae is a eukaryotic model organism with an this compound pathway that shares similarities with the bacterial pathways but also has distinct features.

  • Aspartate Kinase (Hom3): Yeast has a single aspartate kinase encoded by the HOM3 gene. The activity of this enzyme is feedback inhibited by L-threonine.[10]

  • Aspartate-Semialdehyde Dehydrogenase (Hom2): Encoded by the HOM2 gene.

  • Homoserine Dehydrogenase (Hom6): Encoded by the HOM6 gene.

  • Regulation: The pathway is primarily regulated by the feedback inhibition of Hom3 by L-threonine. Additionally, the expression of the genes in this pathway is under the general amino acid control (GAAC) system, which upregulates their transcription in response to amino acid starvation.[10]

Quantitative Data

The following tables summarize key quantitative data for the enzymes of the this compound pathway and this compound production titers in various engineered microbial strains.

Table 1: Kinetic Parameters of this compound Pathway Enzymes

EnzymeOrganismSubstrate(s)Km (mM)Vmax (µmol/min/mg)Reference(s)
Aspartate Kinase (AK)Corynebacterium pekinenseL-Aspartate4.5696.07 (U/mg·s⁻¹)[4]
Aspartate-Semialdehyde Dehydrogenase (Asd)Escherichia coliL-4-Aspartyl phosphate (B84403)0.022-[11]
NADPH0.029-[11]
Homoserine Dehydrogenase (HSD)Bacillus subtilisThis compound35.08 ± 2.912.72 ± 0.06[9]
NADP⁺0.39 ± 0.052.79 ± 0.11[9]
Homoserine KinaseEscherichia coliThis compound0.15-[12]
ATP0.2-[12]

Table 2: this compound Production in Engineered Microbial Strains

Microbial StrainKey Genetic ModificationsFermentation ScaleTiter (g/L)Yield (g/g glucose)Reference(s)
Escherichia coli W3110Overexpression of thrA, knockout of metA and thrB, deletion of iclRBatch Culture3.21-[13]
E. coli HS33/pACYC-pycP458S-thrAG433R-lysCFurther engineering of HS33 with pyruvate (B1213749) carboxylase and feedback-resistant AK/HSDShake Flask8.540.33[13]
E. coli HS33/pACYC-pycP458S-thrAG433R-lysCFurther engineering of HS33 with pyruvate carboxylase and feedback-resistant AK/HSDFed-batch Fermentation37.570.31[13]
E. coli LJL12Disruption of competing/degradative pathways, weakened TCA cycle, modified glyoxylate (B1226380) branchShake Flask3.2-[14][15]
E. coli LJL12Disruption of competing/degradative pathways, weakened TCA cycle, modified glyoxylate branchFed-batch Fermentation35.8-[14][15]
E. coli StrainOverexpression of rhtA under Plpp promoter-22.86-[5]
E. coli StrainAdditional copies of Ptrc-pntAB-33.77-[5]

Experimental Protocols

Protocol 1: Aspartate Kinase Activity Assay (Coupled Spectrophotometric Method)

This protocol is adapted from methods for assaying kinases that produce ADP by coupling the reaction to the pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) system.

Principle: The ADP produced by the aspartate kinase reaction is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the aspartate kinase activity.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 100 mM KCl

  • L-Aspartate solution: 100 mM in deionized water, pH adjusted to 7.5

  • ATP solution: 50 mM in deionized water, pH adjusted to 7.5

  • Phosphoenolpyruvate (PEP) solution: 20 mM in deionized water

  • NADH solution: 10 mM in assay buffer

  • Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix (commercially available, e.g., from Sigma-Aldrich)

  • Enzyme sample (cell-free extract or purified aspartate kinase)

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette by adding:

    • 800 µL Assay Buffer

    • 50 µL L-Aspartate solution (final concentration: 5 mM)

    • 20 µL PEP solution (final concentration: 0.4 mM)

    • 20 µL NADH solution (final concentration: 0.2 mM)

    • 10 µL PK/LDH enzyme mix (sufficient units to ensure the coupling reaction is not rate-limiting)

    • Appropriate volume of enzyme sample

    • Deionized water to a final volume of 980 µL

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.

  • Initiate the reaction by adding 20 µL of ATP solution (final concentration: 1 mM).

  • Immediately mix by inverting the cuvette and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

  • The specific activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹).

Protocol 2: Homoserine Dehydrogenase Activity Assay (Spectrophotometric Method)

Principle: The activity of homoserine dehydrogenase is measured by monitoring the reduction of NADP⁺ to NADPH, which results in an increase in absorbance at 340 nm. The assay is performed in the direction of L-aspartate-β-semialdehyde reduction.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • L-Aspartate-β-semialdehyde solution (prepared fresh or from a stable precursor)

  • NADPH solution: 10 mM in assay buffer

  • Enzyme sample (cell-free extract or purified homoserine dehydrogenase)

Procedure:

  • In a 1 mL cuvette, prepare a reaction mixture containing:

    • 900 µL Assay Buffer

    • 50 µL L-Aspartate-β-semialdehyde solution (to a final concentration in the Km range)

    • Appropriate volume of enzyme sample

    • Deionized water to a final volume of 980 µL

  • Incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of NADPH solution (final concentration: 0.2 mM).

  • Mix and monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction and specific activity as described in Protocol 1.

Protocol 3: Quantification of this compound in Fermentation Broth by HPLC

Principle: this compound in the fermentation broth is separated from other components using reverse-phase high-performance liquid chromatography (HPLC) and quantified by comparing its peak area to that of a standard curve. Pre-column derivatization with a reagent such as o-phthalaldehyde (B127526) (OPA) or diethyl ethoxymethylenemalonate (DEEMM) is often required for UV or fluorescence detection.

Materials:

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: e.g., Methanol

  • Mobile Phase B: e.g., 25 mM Ammonium acetate (B1210297) solution

  • Derivatization reagent (e.g., DEEMM)

  • This compound standard

  • Fermentation broth samples

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample as necessary with deionized water.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound of a known concentration.

    • Perform serial dilutions to create a series of standards with concentrations spanning the expected range of the samples.

  • Derivatization:

    • Mix a specific volume of the sample or standard with the derivatization reagent according to the reagent manufacturer's protocol.

    • Allow the reaction to proceed for the specified time.

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Run a gradient or isocratic elution program with the mobile phases to separate the components. For example, an isocratic elution with 40% Mobile Phase A and 60% Mobile Phase B at a flow rate of 0.6 mL/min.

    • Set the detector to the appropriate wavelength for the derivatized amino acid (e.g., 250 nm for DEEMM derivatives).

  • Quantification:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Integrate the peak area for each standard and sample.

    • Construct a standard curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Visualizations of Pathways and Workflows

General Workflow for Metabolic Engineering of this compound Production

The following diagram illustrates a typical workflow for the metabolic engineering of a microbial strain for enhanced this compound production.

Metabolic_Engineering_Workflow Start Start with Wild-Type Strain Block_Competing Block Competing Pathways (e.g., knockout lysA, thrB, metA) Start->Block_Competing Overexpress_Core Overexpress Core Pathway Genes (e.g., feedback-resistant thrA, asd) Block_Competing->Overexpress_Core Enhance_Precursor Enhance Precursor Supply (e.g., overexpress ppc) Overexpress_Core->Enhance_Precursor Optimize_Cofactor Optimize Cofactor Regeneration (e.g., modify pentose (B10789219) phosphate pathway) Enhance_Precursor->Optimize_Cofactor Improve_Export Improve Product Export (e.g., overexpress rhtA) Optimize_Cofactor->Improve_Export Fermentation Fermentation and Analysis (HPLC, Metabolomics, Flux Analysis) Improve_Export->Fermentation Evaluation Evaluate Titer, Yield, Productivity Fermentation->Evaluation Evaluation->Block_Competing Iterative Optimization End Optimized Production Strain Evaluation->End Target Met

A typical metabolic engineering workflow.
Influence of Global Nitrogen Regulation

The biosynthesis of amino acids, including those derived from the this compound pathway, is often under the control of global regulatory networks that sense the availability of key nutrients, such as nitrogen. In many bacteria, the PII signal transduction proteins play a central role in this process.

Nitrogen_Regulation cluster_sensing Nitrogen Sensing cluster_regulation Transcriptional Regulation High Glutamine High Glutamine (N-surplus) PII PII Protein High Glutamine->PII De-uridylylation Low Glutamine Low Glutamine (N-limitation) Low Glutamine->PII Uridylylation NtrC NtrC (Activator) PII->NtrC Inhibits NtrC-P formation Amino_Acid_Operons Amino Acid Biosynthesis Operons (e.g., thrLABC) NtrC->Amino_Acid_Operons Activates Transcription

Simplified model of nitrogen regulation's influence.

Conclusion

The this compound pathway is a cornerstone of amino acid metabolism in a wide range of microorganisms. A thorough understanding of its biochemistry, regulation, and kinetics in different species is paramount for successful applications in metabolic engineering and drug development. This guide has provided an in-depth overview of the this compound pathway in E. coli, C. glutamicum, B. subtilis, and S. cerevisiae, presenting key quantitative data and experimental protocols to facilitate further research. The continued exploration of this pathway, aided by systems and synthetic biology approaches, will undoubtedly lead to the development of more efficient microbial cell factories and novel therapeutic strategies.

References

Genetic Regulation of Homoserine Dehydrogenase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoserine dehydrogenase (HSD) is a critical enzyme positioned at a key branch point in the aspartate metabolic pathway. This pathway is responsible for the biosynthesis of several essential amino acids, including threonine, isoleucine, and methionine.[1][2] Due to its central role, the activity and expression of homoserine dehydrogenase are tightly regulated to maintain cellular homeostasis and respond to changing nutritional conditions. Understanding the intricate genetic and allosteric regulation of this enzyme is paramount for various applications, from metabolic engineering for the overproduction of amino acids to the development of novel antimicrobial agents targeting this essential pathway.[2]

This technical guide provides a comprehensive overview of the genetic regulation of homoserine dehydrogenase, with a focus on the model organisms Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae. It details the primary regulatory mechanisms, presents quantitative data on enzyme kinetics and gene expression, outlines key experimental protocols, and provides visual representations of the regulatory pathways.

Core Regulatory Mechanisms

The regulation of homoserine dehydrogenase primarily occurs at two levels:

  • Allosteric Feedback Inhibition: The end product of the pathway, L-threonine, acts as an allosteric inhibitor of homoserine dehydrogenase activity.[1][3] This rapid-response mechanism allows the cell to quickly modulate the metabolic flux in response to threonine availability.

  • Transcriptional Control: The expression of the gene(s) encoding homoserine dehydrogenase is controlled by various transcription factors that respond to the intracellular concentrations of amino acids and other metabolic signals. This long-term regulatory strategy adjusts the enzyme levels to meet the cell's metabolic needs.

Genetic Regulation of Homoserine Dehydrogenase in Escherichia coli

In E. coli, homoserine dehydrogenase is primarily encoded by the thrA gene, which produces a bifunctional enzyme, aspartokinase I-homoserine dehydrogenase I (AKI-HSDI).[4] This enzyme is subject to both feedback inhibition and transcriptional regulation. A second isozyme, homoserine dehydrogenase II, is encoded by the metL gene and is part of a bifunctional enzyme with aspartokinase II, which is primarily regulated by methionine.

Allosteric Regulation

The HSDI activity of the AKI-HSDI enzyme is allosterically inhibited by L-threonine.[1][5][6] Threonine binds to regulatory sites on the enzyme, inducing a conformational change that reduces its catalytic activity.[5] Studies have shown that there are two classes of threonine binding sites on the tetrameric enzyme complex.[7]

Transcriptional Regulation

The thrA gene is part of the thrLABC operon, which is subject to a complex regulatory network involving multiple transcription factors.

  • Leucine-Responsive Regulatory Protein (Lrp): Lrp is a global regulator that can act as both an activator and a repressor of gene expression.[8][9] It binds to multiple sites in the upstream regulatory region of the thr operon and is involved in modulating its expression in response to amino acid availability.[10]

  • Methionine Repressor (MetJ): The MetJ repressor, in conjunction with its corepressor S-adenosylmethionine (SAM), binds to "metbox" operator sites within the promoter regions of genes involved in methionine biosynthesis.[11][12] While primarily regulating the methionine branch, its influence can extend to the overall flux through the aspartate pathway. MetJ has been shown to bind to the promoter regions of several genes in the methionine regulon, including metA, metB, metC, and metF.[12]

Quantitative Data

Table 1: Kinetic Parameters of E. coli Homoserine Dehydrogenase I

ParameterValueConditionsReference
Km (L-aspartate-β-semialdehyde)Varies with cofactorpH 9.0, 37°C[13]
Km (NADPH)Varies with substratepH 9.0, 37°C[13]
Keq100 (± 20)pH 9.0, 37°C[13]
KD (Threonine, high affinity)~5-10 fold lower than low affinity sites-[7]
Hill Coefficient (Threonine)2.3 - 2.5-[7]
Experimental Protocols

This spectrophotometric assay measures the rate of NAD(P)H oxidation or NAD(P)+ reduction.

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • L-homoserine (substrate for oxidative reaction) or L-aspartate-β-semialdehyde (substrate for reductive reaction)

  • NAD+ or NADP+ (for oxidative reaction) or NADH or NADPH (for reductive reaction)

  • Purified homoserine dehydrogenase or cell-free extract

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the substrate (e.g., 10 mM this compound).

  • Add the cofactor (e.g., 1 mM NADP+).

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the change in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease in absorbance corresponds to NADPH consumption (reductive reaction), while an increase corresponds to NADPH production (oxidative reaction).[2]

  • Calculate the enzyme activity based on the molar extinction coefficient of NAD(P)H (6220 M-1cm-1).

This protocol allows for the quantification of thrA mRNA levels.

Materials:

  • RNA extraction kit

  • Reverse transcriptase kit

  • SYBR Green qPCR master mix

  • Primers specific for thrA and a reference gene (e.g., 16S rRNA)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from E. coli cells grown under different conditions (e.g., with and without threonine supplementation).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and primers for thrA and the reference gene. A typical qPCR program consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for thrA and the reference gene. Calculate the relative expression of thrA using the ΔΔCt method, normalizing to the reference gene expression.

Note: Specific primer sequences for E. coli thrA can be designed based on the gene sequence available in public databases.

Signaling Pathway Diagram

thrA_regulation_ecoli Lrp Lrp thrA_promoter thrA promoter Lrp->thrA_promoter regulates Leucine Leucine Leucine->Lrp modulates MetJ MetJ MetJ->thrA_promoter represses SAM S-adenosyl- methionine SAM->MetJ activates thrA thrA (HSD-I) thrA_promoter->thrA expresses HSDI Homoserine Dehydrogenase I thrA->HSDI encodes Threonine Threonine HSDI->Threonine produces Threonine->HSDI inhibits

Caption: Transcriptional and allosteric regulation of thrA in E. coli.

Genetic Regulation of Homoserine Dehydrogenase in Corynebacterium glutamicum

Corynebacterium glutamicum is a gram-positive bacterium widely used for the industrial production of amino acids. Its homoserine dehydrogenase is encoded by the hom gene and is a key target for metabolic engineering.

Allosteric Regulation

Similar to E. coli, the homoserine dehydrogenase of C. glutamicum is subject to feedback inhibition by L-threonine.[14] Isoleucine also contributes to this inhibition, though to a lesser extent.[14] The enzyme exists as a homotetramer, and the allosteric binding sites for threonine are located at the interface between the subunits.[14]

Transcriptional Regulation

The hom gene in C. glutamicum is part of an operon that also includes the thrB gene, which encodes homoserine kinase. The hom-thrB operon is primarily regulated by the availability of methionine. L-methionine represses the transcription of this operon.

Quantitative Data

Table 2: Kinetic and Regulatory Parameters of C. glutamicum Homoserine Dehydrogenase

ParameterValueConditionsReference
K0.5 (Lysine, engineered HSD-S1)3.8 mM-[3]
Threonine Inhibition (Wild-type)Strong-[14]
Threonine Inhibition (Mutants A384D, I397V)>90% activity at 10 mM threonine-[14]
Experimental Protocols

This protocol is used to create mutant versions of homoserine dehydrogenase that are less sensitive to threonine inhibition.

Materials:

  • Plasmid containing the hom gene

  • Mutagenic primers

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells for cloning

  • C. glutamicum expression strain

Procedure:

  • Primer Design: Design primers containing the desired mutation in the hom gene.

  • Mutagenesis PCR: Perform PCR using the plasmid template and mutagenic primers to generate a linear DNA fragment containing the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells for plasmid circularization and amplification.

  • Sequence Verification: Isolate the plasmid DNA and sequence the hom gene to confirm the presence of the desired mutation.

  • Expression and Characterization: Transform the mutated plasmid into a C. glutamicum expression strain and characterize the kinetic properties of the mutant enzyme, particularly its sensitivity to threonine inhibition.

This protocol is adapted for quantifying hom mRNA levels in C. glutamicum.

Materials:

  • RNA extraction kit suitable for high GC content bacteria

  • Reverse transcriptase kit

  • SYBR Green qPCR master mix

  • Primers specific for hom and a reference gene (e.g., 16S rRNA)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from C. glutamicum cells grown under different conditions (e.g., with and without methionine supplementation).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR Reaction: Perform qPCR as described for E. coli, using primers specific for the C. glutamicum hom gene.

  • Data Analysis: Analyze the data using the ΔΔCt method, normalizing to a validated reference gene for C. glutamicum.[15]

Signaling Pathway Diagram

hom_regulation_cglutamicum Methionine Methionine hom_thrB_promoter hom-thrB promoter Methionine->hom_thrB_promoter represses hom hom (HSD) hom_thrB_promoter->hom expresses HSD Homoserine Dehydrogenase hom->HSD encodes Threonine Threonine HSD->Threonine produces Threonine->HSD inhibits Isoleucine Isoleucine Isoleucine->HSD inhibits

Caption: Regulation of the hom-thrB operon in C. glutamicum.

Genetic Regulation of Homoserine Dehydrogenase in Saccharomyces cerevisiae

In the budding yeast Saccharomyces cerevisiae, homoserine dehydrogenase is encoded by the HOM6 gene. Its regulation is integrated into a broader network of amino acid biosynthesis control.

Allosteric Regulation

The Hom6p enzyme is subject to feedback inhibition by L-threonine.

Transcriptional Regulation

The expression of HOM6 and other genes in the threonine and methionine biosynthetic pathways is under the "General Amino Acid Control" (GAAC) system.

  • Gcn4p: This is a master transcriptional activator that is induced in response to amino acid starvation.[16][17] Gcn4p binds to specific upstream activating sequences (UAS) in the promoters of its target genes, including those involved in amino acid biosynthesis.[18][19] ChIP-seq analysis has revealed numerous Gcn4p binding sites throughout the yeast genome, many of which are located in the promoter regions of amino acid biosynthetic genes.[18][20]

Quantitative Data

Due to the complexity of the GAAC system, quantitative data on the specific fold-change of HOM6 expression under different starvation conditions can vary. However, studies have shown significant induction of Gcn4p target genes upon amino acid limitation.

Experimental Protocols

EMSA is used to demonstrate the direct binding of a transcription factor to a specific DNA sequence.

Materials:

  • Purified Gcn4p protein

  • DNA probe: A short, labeled DNA fragment corresponding to the putative Gcn4p binding site in the HOM6 promoter. The probe is typically end-labeled with 32P or a fluorescent dye.

  • Binding buffer: Contains components to stabilize the protein-DNA interaction (e.g., Tris-HCl, KCl, MgCl2, glycerol, and a non-specific competitor DNA like poly(dI-dC)).

  • Non-denaturing polyacrylamide gel

Procedure:

  • Binding Reaction: Incubate the labeled DNA probe with purified Gcn4p in the binding buffer. Include control reactions with no protein and with a non-specific protein.

  • Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the labeled DNA by autoradiography (for 32P) or fluorescence imaging. A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex.

ChIP-qPCR can be used to verify the in vivo binding of Gcn4p to the HOM6 promoter.

Materials:

  • Yeast cells grown under inducing (amino acid starvation) and non-inducing conditions.

  • Formaldehyde (B43269) for cross-linking.

  • Antibody specific to Gcn4p.

  • Protein A/G beads for immunoprecipitation.

  • Buffers for cell lysis, chromatin shearing, washing, and elution.

  • qPCR reagents and primers for the HOM6 promoter region and a control region.

Procedure:

  • Cross-linking: Treat yeast cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-Gcn4p antibody to pull down Gcn4p and its bound DNA.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • qPCR Analysis: Perform qPCR on the purified DNA using primers that amplify a region of the HOM6 promoter containing a putative Gcn4p binding site. Compare the enrichment of this region to a negative control region where Gcn4p is not expected to bind.

Signaling Pathway Diagram

hom6_regulation_scerevisiae AA_starvation Amino Acid Starvation Gcn2p Gcn2p AA_starvation->Gcn2p activates eIF2 eIF2 Gcn2p->eIF2 phosphorylates GCN4_mRNA GCN4 mRNA eIF2->GCN4_mRNA allows translation Gcn4p Gcn4p GCN4_mRNA->Gcn4p translates HOM6_promoter HOM6 promoter Gcn4p->HOM6_promoter activates HOM6 HOM6 (HSD) HOM6_promoter->HOM6 expresses Hom6p Homoserine Dehydrogenase HOM6->Hom6p encodes Threonine Threonine Hom6p->Threonine produces Threonine->Hom6p inhibits

Caption: General Amino Acid Control (GAAC) of HOM6 in S. cerevisiae.

Conclusion

The genetic regulation of homoserine dehydrogenase is a multifaceted process involving intricate feedback loops and transcriptional control networks. In prokaryotes like E. coli and C. glutamicum, regulation is often tied to specific operons and is sensitive to the levels of key amino acids like threonine and methionine. In eukaryotes such as S. cerevisiae, the regulation is integrated into a more global system that responds to general amino acid availability. A thorough understanding of these regulatory mechanisms is crucial for researchers in microbiology, metabolic engineering, and drug development. The quantitative data, detailed protocols, and pathway diagrams provided in this guide serve as a valuable resource for further investigation and manipulation of this pivotal enzyme and its biosynthetic pathway.

References

L-Homoserine as a Branch-Point Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-homoserine, a non-proteinogenic α-amino acid, occupies a critical nexus in the metabolic landscape of bacteria, fungi, and plants. As a key intermediate in the aspartate metabolic pathway, it stands at a crucial branch-point, directing carbon flux towards the biosynthesis of the essential amino acids L-threonine, L-methionine, and L-isoleucine. The regulation of this compound synthesis and its conversion into these downstream products is tightly controlled through a complex interplay of feedback inhibition and transcriptional regulation, making it a significant target for metabolic engineering and a subject of interest in drug development. This technical guide provides a comprehensive overview of this compound's role as a branch-point metabolite, detailing its biosynthetic pathway, the kinetics of the key enzymes involved, and the intricate regulatory mechanisms that govern its metabolic fate. Furthermore, this guide presents detailed experimental protocols for the quantification of this compound and related metabolites, as well as for the characterization of key enzymatic activities.

The Biosynthesis of this compound: A Central Hub in Amino Acid Metabolism

The synthesis of this compound begins with the central metabolite L-aspartate, which is derived from the citric acid cycle intermediate oxaloacetate. In organisms such as Escherichia coli, the pathway involves three key enzymatic steps:

  • Phosphorylation of L-aspartate: Aspartokinase (AK) catalyzes the ATP-dependent phosphorylation of L-aspartate to form β-aspartyl-phosphate.[1][2] This is the committed step in the aspartate pathway.

  • Reduction of β-aspartyl-phosphate: Aspartate-semialdehyde dehydrogenase (ASADH) reduces β-aspartyl-phosphate to L-aspartate-β-semialdehyde, utilizing NADPH as a reductant.[3][4]

  • Reduction of L-aspartate-β-semialdehyde: Homoserine dehydrogenase (HSDH) catalyzes the final reduction of L-aspartate-β-semialdehyde to this compound, also using NADPH.[5]

This compound then serves as the substrate for two distinct biosynthetic branches leading to L-threonine and L-methionine.

The Threonine Biosynthesis Branch

The conversion of this compound to L-threonine involves two enzymatic reactions:

  • Phosphorylation of this compound: Homoserine kinase (HSK) phosphorylates this compound to produce O-phospho-L-homoserine.[6][7]

  • Synthesis of L-threonine: Threonine synthase (TS) catalyzes the conversion of O-phospho-L-homoserine to L-threonine.

The Methionine Biosynthesis Branch

The pathway to L-methionine from this compound is more complex and begins with the activation of the hydroxyl group of this compound. In E. coli, this is achieved by:

  • Succinylation of this compound: Homoserine O-succinyltransferase (HST), encoded by the metA gene, catalyzes the transfer of a succinyl group from succinyl-CoA to this compound, forming O-succinyl-L-homoserine.[8][9] This activated intermediate then proceeds through a series of reactions involving the incorporation of sulfur to ultimately yield L-methionine.

Enzymology and Regulation of the this compound Pathway

The flux of metabolites through the this compound branch-point is meticulously regulated to meet the cell's demand for threonine, methionine, and isoleucine while avoiding wasteful overproduction. This regulation occurs at both the enzymatic and genetic levels.

Key Enzymes and Their Kinetic Properties

The enzymes of the this compound pathway are subject to allosteric regulation by the end-products of the pathway. A summary of the key enzymes and their kinetic parameters in E. coli is presented in Table 1.

EnzymeGene(s)Substrate(s)K_m_K_cat_Inhibitor(s)K_i_
Aspartokinase I-Homoserine Dehydrogenase I thrAL-Aspartate, ATP--L-Threonine-
Aspartokinase II-Homoserine Dehydrogenase II metLL-Aspartate, ATP----
Aspartokinase III lysCL-Aspartate, ATP--L-Lysine-
Aspartate-semialdehyde Dehydrogenase asdL-Aspartyl-4-phosphate, NADPH22 µM (L-4-aspartyl phosphate), 29 µM (NADPH)---
Homoserine Dehydrogenase thrA, metLL-Aspartate-4-semialdehyde, NADPH--L-Threonine, L-Cysteine, L-Serine-
Homoserine Kinase thrBThis compound, ATP0.15 mM (this compound), 0.2 mM (ATP)-L-Threonine, this compound (substrate inhibition)~2 mM (this compound)
Homoserine O-Succinyltransferase metAThis compound, Succinyl-CoA--L-Methionine2.44 mM

Note: Kinetic parameters can vary depending on the specific isoenzyme and experimental conditions. Data is compiled from multiple sources and should be considered representative.[10][11][12][13]

Allosteric Regulation of Enzyme Activity

Feedback inhibition is a primary mechanism for the rapid control of amino acid biosynthesis.

  • Aspartokinase: In E. coli, there are three isozymes of aspartokinase, each independently regulated by a different end-product. Aspartokinase I (encoded by thrA) is inhibited by L-threonine, Aspartokinase III (encoded by lysC) is inhibited by L-lysine, and the expression of Aspartokinase II (encoded by metL) is repressed by L-methionine.[14]

  • Homoserine Dehydrogenase: The threonine-sensitive homoserine dehydrogenase I is allosterically inhibited by L-threonine.[15][16] Additionally, L-cysteine and L-serine have been shown to inhibit this enzyme.[13]

  • Homoserine Kinase: This enzyme is competitively inhibited by L-threonine with respect to its substrate this compound.[6][7] It also exhibits substrate inhibition by this compound at higher concentrations.[10]

  • Homoserine O-Succinyltransferase: The first enzyme in the methionine branch, is feedback inhibited by L-methionine.[12]

Transcriptional Regulation

In addition to enzymatic regulation, the expression of the genes encoding these enzymes is also controlled.

  • thr Operon Attenuation: The thr operon in E. coli, which includes the thrA, thrB, and thrC genes, is regulated by a mechanism called attenuation.[17] The transcription of this operon is prematurely terminated when levels of L-threonine and L-isoleucine are high. This is mediated by the translation of a leader peptide containing multiple codons for these amino acids.[18][19]

  • met Regulon Repression: The genes of the methionine biosynthetic pathway are part of the met regulon. Their expression is repressed by a complex of the MetJ repressor protein and the corepressor S-adenosylmethionine (SAM), a downstream product of the methionine pathway.[1][2][14]

Visualization of Pathways and Workflows

Metabolic Pathways

L_Homoserine_Metabolic_Pathway Asp L-Aspartate AK Aspartokinase (thrA, metL, lysC) Asp->AK AspP β-Aspartyl-phosphate ASADH Aspartate-semialdehyde Dehydrogenase (asd) AspP->ASADH ASA L-Aspartate-β-semialdehyde HSDH Homoserine Dehydrogenase (thrA, metL) ASA->HSDH DHDPS Dihydrodipicolinate synthase ASA->DHDPS Homoserine This compound HSK Homoserine Kinase (thrB) Homoserine->HSK HST Homoserine O-Succinyltransferase (metA) Homoserine->HST Lysine L-Lysine Lysine->AK Inhibits lysC O_PHomoserine O-Phospho-L-homoserine TS Threonine Synthase (thrC) O_PHomoserine->TS Threonine L-Threonine Threonine->AK Inhibits thrA Threonine->HSDH Inhibits thrA Threonine->HSK Inhibits thrB IlvA Threonine Deaminase Threonine->IlvA Isoleucine L-Isoleucine O_SHomoserine O-Succinyl-L-homoserine CGS Cystathionine γ-synthase O_SHomoserine->CGS Methionine L-Methionine Methionine->HST Inhibits metA MetK SAM Synthetase (metK) Methionine->MetK SAM S-Adenosylmethionine SAM->HST Inhibits metA AK->AspP ASADH->ASA HSDH->Homoserine DHDPS->Lysine HSK->O_PHomoserine TS->Threonine IlvA->Isoleucine HST->O_SHomoserine CGS->Methionine MetK->SAM

Caption: this compound as a key branch-point metabolite.

Experimental Workflow: Metabolite Quantification

Metabolite_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Culture Bacterial Culture (e.g., E. coli) Quenching Metabolism Quenching (e.g., Cold Methanol) Culture->Quenching Harvesting Cell Harvesting (Centrifugation) Quenching->Harvesting Extraction Metabolite Extraction (e.g., Boiling Ethanol) Harvesting->Extraction Derivatization Derivatization (e.g., OPA) Extraction->Derivatization HPLC HPLC Separation (Reversed-Phase) Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Standard Curve) Integration->Quantification Normalization Normalization (Cell Density/Internal Standard) Quantification->Normalization

Caption: Workflow for intracellular metabolite quantification.

Experimental Protocols

Protocol for Quenching and Extraction of Intracellular Metabolites from E. coli

This protocol is adapted from established methods for rapid quenching of metabolism and extraction of intracellular metabolites for subsequent analysis.[20][21]

Materials:

  • 60% (v/v) Methanol in water, pre-chilled to -48°C

  • 75% (v/v) Ethanol (B145695) in water with 0.1 M formic acid, pre-heated to 100°C

  • Liquid nitrogen

  • Centrifuge capable of reaching -9°C

  • Sonicator

  • Heating block

  • Ice bath

Procedure:

  • Quenching: a. Rapidly transfer a known volume of E. coli culture into an equal volume of pre-chilled 60% methanol. b. Immediately centrifuge the mixture at 3,000 x g for 5 minutes at -9°C to pellet the cells. c. Decant the supernatant and snap-freeze the cell pellet in liquid nitrogen. Store at -80°C until extraction.

  • Extraction: a. To the frozen cell pellet, add 3 mL of pre-heated 75% ethanol with 0.1 M formic acid. b. Immediately place the tube in a heating block at 100°C for 12 minutes. c. Sonicate the sample until the pellet is fully resuspended and the mixture is homogeneous. d. Incubate the tube in an ice bath for 60 minutes to precipitate proteins. e. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins. f. Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

Protocol for Quantification of this compound and Related Amino Acids by HPLC

This protocol describes a common method for amino acid analysis using pre-column derivatization with o-phthaldialdehyde (OPA) and fluorescence detection.[22][23][24]

Materials:

  • HPLC system with a fluorescence detector (Excitation: 330 nm, Emission: 418 nm)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 30 mM potassium dihydrogen phosphate (B84403) buffer with 0.4% tetrahydrofuran, pH 7.0

  • Mobile Phase B: 50% Acetonitrile in water

  • OPA derivatization reagent (freshly prepared): 10 mg OPA in 0.2 mL methanol, 1.8 mL of 200 mM potassium tetraborate (B1243019) buffer (pH 9.5), and 10 µL of 3-mercaptopropionic acid. Dilute with 8 mL of the borate (B1201080) buffer.

  • Amino acid standards (including this compound)

  • Perchloric acid (0.5 M)

Procedure:

  • Sample Preparation: a. To the metabolite extract from Protocol 4.1, add an equal volume of 0.5 M perchloric acid to precipitate any remaining proteins. b. Vortex and centrifuge at 15,000 x g for 5 minutes. c. Filter the supernatant through a 0.2 µm syringe filter.

  • Derivatization (automated online or manual): a. Mix equal volumes (e.g., 50 µL) of the filtered sample and the OPA derivatization reagent. b. Incubate for at least 2 minutes at room temperature before injection.

  • HPLC Analysis: a. Equilibrate the column with the starting mobile phase conditions. b. Inject the derivatized sample. c. Run a gradient elution to separate the amino acids. A typical gradient might be:

    • 0-5 min: 10% B
    • 5-25 min: Gradient to 60% B
    • 25-30 min: Gradient to 100% B
    • 30-35 min: Hold at 100% B
    • 35-40 min: Return to 10% B and re-equilibrate. d. Monitor the fluorescence signal.

  • Quantification: a. Generate a standard curve by running known concentrations of derivatized amino acid standards. b. Integrate the peak areas of the amino acids in the samples and quantify their concentrations using the standard curve.

Protocol for Homoserine Dehydrogenase (HSDH) Activity Assay

This assay measures the activity of HSDH in the reverse direction, monitoring the reduction of NADP+ to NADPH.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0, 200 mM KCl

  • This compound solution (e.g., 100 mM stock)

  • NADP+ solution (e.g., 10 mM stock)

  • Cell-free extract or purified enzyme

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Assay Buffer to a final volume of 1 mL

    • This compound to a final concentration of 10 mM

    • NADP+ to a final concentration of 1 mM

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the cell-free extract or purified enzyme.

  • Immediately monitor the increase in absorbance at 340 nm over time. The rate of increase is proportional to the HSDH activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Metabolic Flux Analysis and this compound Production

Metabolic flux analysis (MFA) is a powerful tool to quantify the in vivo rates of metabolic reactions. 13C-labeling experiments are often employed to determine the distribution of carbon through central metabolic pathways, including the flux towards this compound.[25][26][27]

Studies involving metabolic engineering of E. coli to overproduce this compound have demonstrated that the flux through the this compound node is a critical control point. For instance, in a wild-type E. coli growing on glucose, the flux towards the aspartate family of amino acids is tightly regulated. By deleting genes encoding for enzymes that consume this compound (thrB, metA) and deregulating the feedback inhibition of aspartokinase, the metabolic flux can be significantly redirected towards this compound accumulation.

Table 2: Representative Metabolic Fluxes in E. coli

StrainConditionFlux through Homoserine Dehydrogenase (mmol/gDW/h)This compound Titer (g/L)
Wild-typeGlucose minimal mediumLow (for biomass synthesis)~0
Engineered Strain 1Glucose-limited chemostat1.515
Engineered Strain 2Fed-batch fermentation3.240

Note: These are representative values from metabolic engineering studies and can vary significantly based on the specific genetic modifications and fermentation conditions.

Conclusion

This compound's position as a branch-point metabolite makes it a fascinating and important molecule in cellular metabolism. The intricate network of enzymatic and genetic regulation that controls its synthesis and fate highlights the efficiency and precision of metabolic control. For researchers in metabolic engineering, a thorough understanding of this pathway is essential for the rational design of microbial strains for the overproduction of this compound and its derivatives. For drug development professionals, the enzymes of this pathway, which are essential in many pathogenic microorganisms but absent in humans, represent promising targets for the development of novel antimicrobial agents. The experimental protocols provided in this guide offer a starting point for the quantitative investigation of this pivotal metabolic hub.

References

The Structural Biology of Homoserine Kinase: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Structural and Functional Aspects of Homoserine Kinase

This guide provides a comprehensive overview of the structural and functional analysis of homoserine kinase (HSK), an essential enzyme in the biosynthetic pathway of threonine and other amino acids.[1] For researchers, scientists, and drug development professionals, this document details the key structural features, kinetic properties, and inhibition of HSK, alongside detailed experimental protocols for its study.

Introduction to Homoserine Kinase

Homoserine kinase (EC 2.7.1.39) catalyzes the ATP-dependent phosphorylation of L-homoserine to form O-phospho-L-homoserine, a critical step in the metabolic pathway leading to the synthesis of threonine, isoleucine, and methionine in bacteria, fungi, and plants.[1] As this pathway is absent in humans, HSK represents a promising target for the development of novel antimicrobial agents. HSK belongs to the GHMP superfamily of kinases, which also includes galactokinase, mevalonate (B85504) kinase, and phosphomevalonate kinase.

Structural Overview

The three-dimensional structure of homoserine kinase reveals a unique fold characteristic of the GHMP kinase superfamily. The enzyme typically exists as a dimer. Each monomer is composed of two domains: an N-terminal domain and a C-terminal domain. A key feature is a novel nucleotide-binding fold. The N-terminal domain possesses an unusual left-handed β-α-β unit, while the C-terminal domain has a central α-β plait fold. The phosphate-binding loop (P-loop) in HSK is distinct from the classical P-loops found in many other ATP/GTP-binding proteins.

Crystallographic Data

Several crystal structures of homoserine kinase from various organisms have been determined, providing detailed insights into its architecture and ligand-binding modes.

PDB IDOrganismLigand(s)Resolution (Å)
1FWKMethanococcus jannaschiiADP2.10
1H72Methanococcus jannaschiiThis compound1.80
4P52Cytophaga hutchinsoniiNone2.60
8F2LMycobacterium tuberculosisThis compoundNot specified

Catalytic Mechanism and Kinetics

Homoserine kinase follows a preferred-order random kinetic mechanism, where ATP preferentially binds before this compound. The catalytic mechanism is proposed to be a transition-state stabilization mechanism that does not involve a catalytic base for the activation of the phosphoryl acceptor hydroxyl group.

Kinetic Parameters

The kinetic parameters of HSK have been characterized, primarily for the enzyme from Escherichia coli.

Substrate/InhibitorOrganismK_m (mM)K_i (mM)Inhibition Type
This compoundEscherichia coli0.15 - 0.3--
ATPEscherichia coli0.2 - 0.3--
L-threonineEscherichia coli--Competitive
L-aspartate semialdehydeEscherichia coli0.68~2Mixed

Note: this compound exhibits substrate inhibition at concentrations above 0.75 mM.[2]

Threonine Biosynthesis Pathway

Homoserine kinase is a key enzyme in the aspartate metabolic pathway, which leads to the synthesis of several essential amino acids. The pathway is subject to feedback inhibition, with L-threonine acting as an inhibitor of both homoserine dehydrogenase and homoserine kinase.[3]

Threonine_Biosynthesis_Pathway Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate Aspartate kinase Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase Lysine Lysine Aspartate_semialdehyde->Lysine O_phospho_homoserine O_phospho_homoserine Homoserine->O_phospho_homoserine Homoserine kinase Methionine Methionine Homoserine->Methionine Threonine Threonine O_phospho_homoserine->Threonine Threonine synthase Isoleucine Isoleucine Threonine->Isoleucine Homoserine_dehydrogenase Homoserine_dehydrogenase Threonine->Homoserine_dehydrogenase Feedback Inhibition Homoserine_kinase Homoserine_kinase Threonine->Homoserine_kinase Feedback Inhibition

The Threonine Biosynthesis Pathway highlighting the role of Homoserine Kinase.

Experimental Protocols

Gene Cloning, Expression, and Purification of E. coli Homoserine Kinase

This protocol describes the cloning of the thrB gene from E. coli and the subsequent expression and purification of the recombinant homoserine kinase.

1. Gene Amplification and Cloning:

  • The thrB gene is amplified from E. coli K12 genomic DNA using PCR with primers incorporating NdeI and XhoI restriction sites.

  • The PCR product and the pET-28a(+) expression vector are digested with NdeI and XhoI.

  • The digested gene is ligated into the pET-28a(+) vector, creating a construct with an N-terminal His6-tag.

  • The ligation product is transformed into competent E. coli DH5α cells for plasmid propagation.

2. Protein Expression:

  • The pET-28a(+)-thrB plasmid is transformed into E. coli BL21(DE3) expression host cells.

  • A single colony is used to inoculate 50 mL of LB medium containing kanamycin (B1662678) (50 µg/mL) and grown overnight at 37°C.

  • The overnight culture is used to inoculate 1 L of Terrific Broth medium containing kanamycin.

  • The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM.

  • The culture is then incubated for an additional 16-18 hours at 18°C.

3. Cell Lysis and Protein Purification:

  • Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Cells are lysed by sonication on ice.

  • The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • The His6-tagged HSK is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Eluted fractions are analyzed by SDS-PAGE for purity.

  • Pure fractions are pooled and dialyzed against storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

  • The purified protein is concentrated, flash-frozen in liquid nitrogen, and stored at -80°C.

Crystallization of Methanococcus jannaschii Homoserine Kinase

This protocol is adapted from published crystallization conditions for HSK from M. jannaschii.

1. Protein Preparation:

  • Purified M. jannaschii HSK is concentrated to 10-15 mg/mL in a buffer containing 20 mM Tris-HCl pH 8.0 and 0.02% sodium azide.[4]

2. Crystallization Screening:

  • Initial crystallization conditions are screened using the hanging-drop vapor diffusion method at 20°C.

  • Commercial crystallization screens (e.g., Hampton Research Crystal Screen) are used.

  • Drops are prepared by mixing 1 µL of protein solution with 1 µL of reservoir solution.

3. Optimization of Crystallization Conditions:

  • Based on initial hits, conditions are optimized by varying the precipitant concentration, pH, and additives.

  • A reported successful crystallization condition for the apo-enzyme is 10% (w/v) PEG 3500 and 0.15 M magnesium acetate.[4]

  • For the complex with an ATP analog (AMPPNP), a condition of 15% PEG 4000, 0.10 M MgCl2, and 0.1 M Tris-HCl pH 8.5 has been reported.[4]

4. Crystal Harvesting and Cryo-protection:

  • Crystals are carefully harvested using a nylon loop.

  • For cryo-protection, crystals are briefly soaked in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol (B35011) or ethylene (B1197577) glycol).

  • The cryo-protected crystals are then flash-cooled in liquid nitrogen for data collection.

Coupled Spectrophotometric Enzyme Assay

This assay measures HSK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[1]

1. Reaction Mixture:

  • The assay is performed in a total volume of 1 mL in a quartz cuvette.

  • The reaction mixture contains:

    • 100 mM Tris-HCl buffer, pH 7.6

    • 10 mM MgCl2

    • 50 mM KCl

    • 1 mM Phosphoenolpyruvate (PEP)

    • 0.2 mM NADH

    • 5 units of Pyruvate Kinase (PK)

    • 10 units of Lactate Dehydrogenase (LDH)

    • 2 mM ATP

    • Purified Homoserine Kinase (e.g., 5-10 µg)

2. Assay Procedure:

  • All components except this compound are mixed in the cuvette and pre-incubated at 25°C for 5 minutes to establish a stable baseline.

  • The reaction is initiated by the addition of varying concentrations of this compound.

  • The decrease in absorbance at 340 nm is monitored continuously for 5-10 minutes using a spectrophotometer.

  • The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

3. Data Analysis:

  • Kinetic parameters (K_m and V_max) are determined by fitting the initial velocity data to the Michaelis-Menten equation.

  • For inhibitor studies, the assay is performed with varying concentrations of the inhibitor at fixed substrate concentrations to determine the K_i and the mode of inhibition.

Experimental Workflow for Structural Analysis

The overall workflow for the structural analysis of homoserine kinase, from gene identification to structure determination and functional characterization, is a multi-step process.

Experimental_Workflow cluster_0 Gene to Protein cluster_1 Structural Analysis cluster_2 Functional Analysis Gene_Cloning Gene Cloning (thrB) Protein_Expression Protein Expression (E. coli) Gene_Cloning->Protein_Expression Protein_Purification Protein Purification (Ni-NTA) Protein_Expression->Protein_Purification Crystallization Crystallization Protein_Purification->Crystallization Enzyme_Assay Enzyme Kinetics Assay Protein_Purification->Enzyme_Assay XRay_Diffraction X-ray Diffraction Data Collection Crystallization->XRay_Diffraction Structure_Determination Structure Determination & Refinement XRay_Diffraction->Structure_Determination Inhibition_Studies Inhibitor Screening & Characterization Structure_Determination->Inhibition_Studies Structure-Based Drug Design Enzyme_Assay->Inhibition_Studies

A generalized workflow for the structural and functional analysis of Homoserine Kinase.

Conclusion

The structural and functional elucidation of homoserine kinase provides a solid foundation for understanding its catalytic mechanism and its role in essential metabolic pathways. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into this important enzyme, with the ultimate goal of developing novel therapeutics that target microbial pathogens. The unique structural features of HSK, particularly in its nucleotide-binding site, offer exciting opportunities for the design of specific and potent inhibitors.

References

Methodological & Application

Application Notes: Quantification of L-Homoserine in Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-Homoserine is a non-proteinogenic amino acid that serves as a crucial intermediate in the biosynthesis of essential amino acids such as L-threonine, L-methionine, and L-isoleucine.[1] It is also a valuable precursor for the synthesis of various valuable chemicals.[1][2] Microbial fermentation, particularly using engineered strains of Escherichia coli and Corynebacterium glutamicum, has become a promising and sustainable method for this compound production.[2][3] Accurate and robust quantification of this compound in complex fermentation broth is critical for process monitoring, optimization, and yield calculation. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, an overview of Gas Chromatography-Mass Spectrometry (GC-MS) methods, and a summary of reported production titers.

This compound Biosynthesis Pathway

Understanding the metabolic pathway is essential for optimizing production and interpreting analytical results. In microorganisms like E. coli, this compound is synthesized from the precursor L-aspartate. Key enzymes are involved in this conversion, while competing pathways divert precursors towards other amino acids like L-lysine, L-methionine, and L-threonine.[3][4] Metabolic engineering strategies often focus on overexpressing key enzymes in the this compound branch and blocking these competing pathways to increase flux towards the desired product.[4][5]

This compound Biosynthesis Pathway pathway_node pathway_node enzyme_node enzyme_node product_node product_node competitor_node competitor_node Asp L-Aspartate AspP Aspartyl-phosphate Asp->AspP Aspartate Kinase (thrA, metL, lysC) ASA Aspartate-semialdehyde AspP->ASA Aspartate-semialdehyde Dehydrogenase (asd) Homoserine This compound ASA->Homoserine Homoserine Dehydrogenase (thrA) Lysine (B10760008) L-Lysine ASA->Lysine Threonine L-Threonine Homoserine->Threonine Homoserine Kinase (thrB) Methionine L-Methionine Homoserine->Methionine

Caption: this compound biosynthesis from L-Aspartate and competing pathways.

Analytical Methodologies

The choice of analytical method depends on the required sensitivity, specificity, throughput, and available equipment. Chromatographic methods are most common for quantifying amino acids in complex matrices like fermentation broth.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for amino acid analysis due to its robustness and reproducibility. Since this compound lacks a strong chromophore, pre-column derivatization is necessary for UV or fluorescence detection. A common and effective method involves derivatization with diethyl ethoxymethylenemalonate (DEEMM).[6][7]

HPLC Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis arrow arrow Sample 1. Fermentation Broth Collection Centrifuge 2. Centrifugation (12,000 rpm, 2 min) Sample->Centrifuge Supernatant 3. Collect Supernatant Centrifuge->Supernatant Dilute 4. Dilution (if necessary) Supernatant->Dilute Mix 5. Mix Sample with Buffer & DEEMM Reagent Dilute->Mix Incubate 6. Incubate at 70°C for 2 hours Mix->Incubate Filter 7. Filter (0.22 µm) Incubate->Filter Inject 8. Inject into HPLC-UV System Filter->Inject Separate 9. C18 Column Separation Inject->Separate Detect 10. UV Detection (250 nm) Separate->Detect Quantify 11. Quantification via Standard Curve Detect->Quantify

Caption: Workflow for this compound quantification by HPLC with DEEMM derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for amino acid analysis. Similar to HPLC, derivatization is required to increase the volatility of this compound. A common approach is the formation of N-heptafluorobutyryl isopropyl esters.[8] This method provides excellent separation and allows for definitive identification based on mass spectra.

Experimental Protocols

Protocol 1: HPLC with Pre-column DEEMM Derivatization

This protocol is adapted from a method for the simultaneous detection of this compound and other free amino acids in fermentation broth.[6][7]

A. Reagents and Materials

  • This compound standard (Sigma-Aldrich or equivalent)

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Boric Acid

  • Sodium Hydroxide (NaOH)

  • Methanol (B129727) (HPLC grade)

  • Ammonium Acetate (HPLC grade)

  • Ultrapure water

  • 0.22 µm syringe filters

  • Fermentation broth sample

B. Solution Preparation

  • Boric Acid Buffer (1 M, pH 9.0): Dissolve 6.183 g of boric acid in 70 mL of ultrapure water. Adjust the pH to 9.0 using 1 M NaOH solution. Bring the final volume to 100 mL with ultrapure water.[7]

  • DEEMM Derivatization Reagent (0.5% in Methanol): Add 0.5 mL of DEEMM to a 100 mL volumetric flask and bring to volume with pure methanol.[7]

  • Mobile Phase A: 100% Methanol.[6]

  • Mobile Phase B: 25 mmol/L Ammonium Acetate solution in ultrapure water.[6]

  • Standard Stock Solution: Prepare a 2.75 g/L stock solution of this compound in ultrapure water. Create a series of calibration standards (e.g., 0.275, 0.55, 1.375 g/L) by diluting the stock solution.[6]

C. Sample Preparation and Derivatization

  • Collect 1 mL of fermentation broth and centrifuge at 12,000 rpm for 2 minutes to pellet cells and debris.[7]

  • Collect the supernatant. If the expected concentration is high, dilute the supernatant with ultrapure water.

  • In a reaction vial, mix 100 µL of the supernatant (or standard) with 350 µL of Boric Acid Buffer.[7]

  • Add 150 µL of 0.5% DEEMM methanol solution to the vial.[7]

  • Cap the vial tightly and incubate in a water bath or heating block at 70°C for 2 hours.[7]

  • After incubation, allow the solution to cool to room temperature.

  • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

D. HPLC Conditions

  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with UV detector.[6]

  • Column: C18 Column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: Isocratic elution with 40% Mobile Phase A and 60% Mobile Phase B.[6]

  • Flow Rate: 0.6 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Detection Wavelength: 250 nm.[6]

  • Injection Volume: 10 µL.

E. Quantification

  • Inject the derivatized standards to generate a calibration curve of peak area versus concentration.

  • Inject the derivatized fermentation broth samples.

  • Calculate the this compound concentration in the samples using the linear regression equation from the standard curve.[6]

Protocol 2: General Workflow for GC-MS Analysis

This protocol outlines the general steps for this compound quantification by GC-MS following derivatization to its N-heptafluorobutyryl (HFB) isopropyl ester.[8]

A. Sample Preparation and Derivatization

  • Drying: An aliquot of cell-free supernatant is completely dried under a stream of nitrogen or in a vacuum centrifuge.

  • Esterification: The dried residue is treated with isopropanol/HCl at an elevated temperature (e.g., 100°C) to convert the carboxyl group to an isopropyl ester. The reagent is then evaporated.

  • Acylation: The sample is acylated with heptafluorobutyric anhydride (B1165640) (HFBA) to derivatize the amino group. This reaction is typically performed in an organic solvent like ethyl acetate.

  • Reconstitution: After the reaction, the excess reagent is evaporated, and the sample is reconstituted in a suitable solvent (e.g., ethyl acetate) for injection.

B. GC-MS Conditions

  • GC Column: A mid-polarity column (e.g., DB-5ms, HP-5ms) is typically used for separating amino acid derivatives.

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient is used, starting at a low temperature (e.g., 80-100°C) and ramping up to a high temperature (e.g., 250-280°C) to elute the derivatives.

  • MS Detection: The mass spectrometer is operated in Electron Ionization (EI) mode. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

Quantitative Data Summary

The following table summarizes this compound production titers achieved in various studies using metabolically engineered microorganisms. This data is useful for benchmarking and setting production targets.

Microorganism StrainKey Genetic Modifications / StrategyFermentation ScaleThis compound Titer (g/L)Yield (g/g sugar)Reference
E. coli W3110Overexpression of thrA, knockout of metA and thrB, CRISPRi-based gene repression.Fed-batch37.570.31[5]
E. coliOptimization of AspC and AspA pathways, two-stage DO control.Fed-batch125.070.62[2]
C. glutamicum ATCC 13032CRISPR genome editing.5 L Bioreactor22.1N/A[2]
C. glutamicumDual-channel glycolysis-based cofactor supply.5 L Bioreactor63.5N/A[2]
C. glutamicum ATCC 13032Engineered for co-utilization of lignocellulose-derived sugars.Fed-batch93.10.41[2][9]
Corynebacterium sp.Threonine auxotroph mutant.Shake Flask14.5N/A[10]

N/A: Not Available in the cited source.

Conclusion

The accurate quantification of this compound is fundamental for the development of efficient microbial fermentation processes. The detailed HPLC protocol provided here offers a reliable and validated method suitable for most research laboratories. While GC-MS provides higher specificity, the HPLC method is often preferred for its simplicity and higher throughput. The selection of the most appropriate method should be based on the specific requirements of the research or development project.

References

Application Notes and Protocols for HPLC-Based Detection of L-Homoserine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the quantitative analysis of L-homoserine using High-Performance Liquid Chromatography (HPLC). The following protocols are designed for researchers, scientists, and professionals in the field of drug development and biochemical analysis. Three distinct methods involving pre-column derivatization are presented to offer flexibility based on available instrumentation and specific analytical requirements.

Introduction

This compound, a non-proteinogenic amino acid, is a key intermediate in the biosynthesis of several essential amino acids, including methionine, threonine, and isoleucine. Accurate and sensitive detection of this compound is crucial for various research applications, including metabolic studies, fermentation process monitoring, and clinical diagnostics. HPLC, coupled with appropriate derivatization techniques, offers a robust and reliable platform for the separation and quantification of this compound in diverse biological matrices. This application note details three pre-column derivatization HPLC methods for this compound detection: Diethyl Ethoxymethylenemalonate (DEEMM), o-Phthalaldehyde (B127526) (OPA), and Phenylisothiocyanate (PITC).

Method 1: Pre-column Derivatization with Diethyl Ethoxymethylenemalonate (DEEMM)

This method is suitable for the simultaneous detection of this compound and other free amino acids in samples such as fermentation broth. The DEEMM reagent reacts with the primary amino group of this compound, rendering it detectable by UV spectrophotometry.[1][2]

Quantitative Data Summary
ParameterValue
Derivatization ReagentDiethyl Ethoxymethylenemalonate (DEEMM)
Detection MethodUV
Wavelength250 nm[1]
ColumnC18 (4.6 x 250 mm, 5 µm)[1]
Mobile PhaseA: Methanol (B129727), B: 25 mmol/L Ammonium Acetate (B1210297) (40:60 v/v)[1]
Flow Rate0.6 mL/min[1]
Column Temperature25 °C[1]
Retention TimeNot explicitly stated for this compound
Limit of Detection (LOD)Not explicitly stated
Limit of Quantification (LOQ)Not explicitly stated
Experimental Protocol

1. Reagent Preparation:

  • Boric Acid Buffer (pH 9.0): Dissolve 6.183 g of boric acid in 70 mL of ultrapure water. Adjust the pH to 9.0 with 1 mol/L NaOH solution and bring the final volume to 100 mL with ultrapure water.[1]

  • 0.5% DEEMM Methanol Solution: Add 0.5 mL of DEEMM to a 100 mL volumetric flask and bring to volume with pure methanol.[1]

2. Sample Preparation (Fermentation Broth):

  • Centrifuge 1 mL of the fermentation broth sample at 12,000 rpm for 2 minutes.[1]

  • Collect the supernatant.[1]

  • Dilute the supernatant 5-10 times with ultrapure water.[1]

3. Derivatization Procedure:

  • To 200 µL of the diluted sample (or standard solution), add 350 µL of boric acid buffer (pH 9.0).[1][2]

  • Add 150 µL of 0.5% DEEMM methanol solution.[1][2]

  • Incubate the mixture at 70 °C for 2 hours.[1][2]

  • After incubation, filter the solution through a 0.22 µm organic filter membrane before HPLC analysis.[2]

4. HPLC Analysis:

  • Inject the filtered, derivatized sample into the HPLC system.

  • Run the analysis using the chromatographic conditions outlined in the table above.

  • Quantify this compound by comparing the peak area with that of a standard curve prepared with known concentrations of this compound.

Workflow Diagram

DEEMM_Workflow Sample Sample (e.g., Fermentation Broth) Centrifuge Centrifugation (12,000 rpm, 2 min) Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant (5-10x) Supernatant->Dilute Derivatize Derivatization: + Boric Acid Buffer + 0.5% DEEMM (70°C, 2h) Dilute->Derivatize Filter Filtration (0.22 µm) Derivatize->Filter HPLC HPLC Analysis (UV, 250 nm) Filter->HPLC Data Data Analysis HPLC->Data

DEEMM Derivatization Workflow

Method 2: Pre-column Derivatization with o-Phthalaldehyde (OPA)

This method is a rapid and sensitive technique for the analysis of primary amino acids, including this compound. OPA reacts with the primary amino group in the presence of a thiol to form a highly fluorescent derivative.[3][4] This method is suitable for samples where high sensitivity is required.

Quantitative Data Summary
ParameterValue
Derivatization Reagento-Phthalaldehyde (OPA) with a thiol (e.g., 2-mercaptoethanol)
Detection MethodFluorescence
Excitation Wavelength350 nm[3]
Emission Wavelength450 nm[3]
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)[3]
Mobile PhaseGradient elution is typically used. A common mobile phase system consists of an aqueous buffer (e.g., sodium acetate or phosphate) and an organic modifier (e.g., methanol or acetonitrile).
Flow RateTypically 1.0 mL/min
Column Temperature40 °C[3]
Retention TimeDependent on specific gradient conditions.
Limit of Detection (LOD)Typically in the low picomole to femtomole range.[5]
Limit of Quantification (LOQ)Typically in the low picomole to femtomole range.[5]
Experimental Protocol

1. Reagent Preparation:

  • OPA/Thiol Reagent: Prepare fresh daily. A typical formulation involves dissolving OPA in a borate (B1201080) buffer (pH ~9.5-10.5) and adding a thiol, such as 2-mercaptoethanol. For example, dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of 0.1 M sodium borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol.

2. Sample Preparation (General Biological Fluids):

  • For plasma samples, deproteinization is required. Add 300 µL of methanol to 100 µL of plasma.[3]

  • Vortex and centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes.[3]

  • Collect the supernatant for derivatization.

3. Derivatization Procedure:

  • Automated or manual derivatization can be performed. For manual derivatization, mix the sample or standard with the OPA/thiol reagent in a specific ratio (e.g., 1:1 v/v).[6]

  • The reaction is rapid and typically completes within 1-3 minutes at room temperature.[3][6]

  • Inject the derivatized sample onto the HPLC system immediately, as the derivatives can be unstable.[3]

4. HPLC Analysis:

  • Inject the derivatized sample into the HPLC system.

  • Use a gradient elution to separate the amino acid derivatives. A typical gradient might start with a low percentage of organic modifier and ramp up to a higher percentage to elute more hydrophobic compounds.

  • Detect the derivatives using a fluorescence detector with excitation at 350 nm and emission at 450 nm.[3]

  • Quantify this compound based on a standard curve.

Workflow Diagram

OPA_Workflow Sample Biological Sample (e.g., Plasma) Deproteinize Deproteinization (e.g., Methanol) Sample->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Derivatization: + OPA/Thiol Reagent (RT, 1-3 min) Supernatant->Derivatize HPLC HPLC Analysis (Fluorescence Det.) Derivatize->HPLC Data Data Analysis HPLC->Data

OPA Derivatization Workflow

Method 3: Pre-column Derivatization with Phenylisothiocyanate (PITC)

This method, also known as Edman degradation chemistry, allows for the derivatization of both primary and secondary amino acids. PITC reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative, which can be detected by UV absorbance.[7][8]

Quantitative Data Summary
ParameterValue
Derivatization ReagentPhenylisothiocyanate (PITC)
Detection MethodUV
Wavelength254 nm[8]
ColumnC18 (e.g., various dimensions)
Mobile PhaseA gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile) is typically used.
Flow RateTypically 1.0 mL/min
Column TemperatureAmbient or slightly elevated (e.g., 25-40 °C)
Retention TimeDependent on specific gradient conditions.
Limit of Detection (LOD)In the picomole range.[7]
Limit of Quantification (LOQ)In the picomole range.
Experimental Protocol

1. Reagent Preparation:

  • Coupling Buffer: A mixture of acetonitrile, pyridine, and triethylamine.

  • PITC Reagent: A solution of PITC in a suitable organic solvent like acetonitrile. For example, a 5% PITC solution in acetonitrile.[9]

2. Sample Preparation (Protein Hydrolysates):

  • Protein or peptide samples are first hydrolyzed to release free amino acids (e.g., acid hydrolysis with 6N HCl).

  • The hydrolysate is dried completely to remove the acid.

3. Derivatization Procedure:

  • Re-dissolve the dried sample or standard in a coupling buffer.

  • Add the PITC reagent and allow the reaction to proceed at room temperature for about 20-60 minutes.[10]

  • After the reaction, the excess reagent and by-products are removed by vacuum evaporation.

  • The resulting PTC-amino acid derivatives are re-dissolved in the initial mobile phase for HPLC analysis.

4. HPLC Analysis:

  • Inject the re-dissolved PTC-amino acid sample into the HPLC system.

  • Separate the derivatives using a C18 column with a gradient elution profile.

  • Monitor the elution at 254 nm.[8]

  • Quantify this compound using a standard curve prepared from derivatized this compound standards.

Workflow Diagram

PITC_Workflow Sample Sample (e.g., Protein Hydrolysate) Dry Dry Sample Sample->Dry Derivatize Derivatization: + Coupling Buffer + PITC Reagent (RT, 20-60 min) Dry->Derivatize Evaporate Evaporate Excess Reagent Derivatize->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Analysis (UV, 254 nm) Reconstitute->HPLC Data Data Analysis HPLC->Data

PITC Derivatization Workflow

References

Application Notes and Protocols for the Enzymatic Assay of L-Homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-homoserine is a non-proteinogenic α-amino acid that serves as a critical intermediate in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine in bacteria, fungi, and plants.[1][2] Given its central role in metabolic pathways, the accurate quantification of this compound is essential for research in microbiology, metabolic engineering, and drug discovery. Notably, the enzymes in the this compound biosynthetic pathway are absent in mammals, making them attractive targets for the development of novel antimicrobial agents.[3][4]

These application notes provide detailed protocols for two primary enzymatic assays for the quantification of this compound, utilizing the enzymes Homoserine Dehydrogenase (HSD) and Homoserine Kinase (HSK).

Principle of the Assays

The enzymatic assays for this compound are based on the specific conversion of this compound by either Homoserine Dehydrogenase or Homoserine Kinase, leading to a measurable change in absorbance or the consumption of ATP, which can be coupled to a variety of detection methods.

  • Homoserine Dehydrogenase (HSD) Assay: This assay relies on the NADP⁺-dependent oxidation of this compound to L-aspartate-4-semialdehyde, catalyzed by HSD. The reaction produces NADPH, which can be quantified by measuring the increase in absorbance at 340 nm.[3][5] The reaction is as follows:

    This compound + NADP⁺ ⇌ L-Aspartate-4-semialdehyde + NADPH + H⁺

  • Homoserine Kinase (HSK) Assay: This assay is based on the ATP-dependent phosphorylation of this compound to O-phospho-L-homoserine, catalyzed by HSK.[6][7] The consumption of ATP can be measured using various commercially available kinase assay kits that couple the production of ADP to a detectable signal (e.g., fluorescence, luminescence, or colorimetric).[8][9] The reaction is as follows:

    This compound + ATP → O-phospho-L-homoserine + ADP

Data Presentation

The following tables summarize key quantitative data for Homoserine Dehydrogenase and Homoserine Kinase from various organisms, which are crucial for optimizing assay conditions.

Table 1: Kinetic Parameters of Homoserine Dehydrogenase (HSD)

OrganismSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)Cofactor PreferenceReference
Bacillus subtilisThis compound35.08 ± 2.912.72 ± 0.069.025NADP⁺[1][5]
NADP⁺0.39 ± 0.052.79 ± 0.11[1][5]
Pseudomonas aeruginosaThis compound----NAD⁺/NADP⁺[10]
Paracoccidioides brasiliensisThis compound0.224 ± 0.0152.10 ± 0.079.35 - 9.50--[11]
Arthrobacter nicotinovoransThis compound6.30 ± 1.03180.70 ± 10.3510.040NAD⁺[12]

Table 2: Kinetic Parameters of Homoserine Kinase (HSK)

OrganismSubstrateKm (mM)Specific Activity (µmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
Escherichia coli K-12This compound0.3-7.8-[6]
ATP0.3-[6]
Arabidopsis thalianaThis compound0.403.09 ± 0.258.537[13]
Mg-ATP0.32[13]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound using Homoserine Dehydrogenase (HSD)

This protocol is adapted from the characterization of Bacillus subtilis HSD.[5]

Materials:

  • Purified recombinant Homoserine Dehydrogenase (HSD)

  • This compound standard solutions (0-100 mM)

  • NADP⁺ solution (10 mM)

  • CHES buffer (100 mM, pH 9.0)

  • NaCl solution (4 M)

  • UV-Vis Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare the Reaction Mixture: For a 200 µL final reaction volume in a 96-well plate, prepare a master mix containing:

    • 100 µL of 2X CHES buffer (200 mM, pH 9.0)

    • 20 µL of 10X NADP⁺ solution (10 mM)

    • 20 µL of 10X NaCl solution (4 M)

    • Water to a final volume of 180 µL per well.

  • Add this compound: Add 10 µL of this compound standard or unknown sample to each well. For the blank, add 10 µL of water.

  • Initiate the Reaction: Add 10 µL of purified HSD enzyme solution (e.g., 0.5 µM final concentration) to each well to start the reaction.

  • Incubate and Measure: Incubate the plate at 25°C. Measure the increase in absorbance at 340 nm every minute for 10-15 minutes using a microplate reader. The rate of the reaction should be linear during this period.

  • Data Analysis:

    • Calculate the rate of NADPH formation using the Beer-Lambert law (ε of NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹).[5]

    • Subtract the rate of the blank from the rates of the standards and samples.

    • Generate a standard curve by plotting the rate of NADPH formation against the concentration of this compound standards.

    • Determine the concentration of this compound in the unknown samples from the standard curve.

Protocol 2: Coupled Enzymatic Assay for this compound using Homoserine Kinase (HSK)

This protocol utilizes a commercial ADP-detecting kinase assay kit. The specific instructions of the kit manufacturer should be followed.

Materials:

  • Purified recombinant Homoserine Kinase (HSK)

  • This compound standard solutions (0-10 mM)

  • ATP solution (10 mM)

  • Kinase reaction buffer (as recommended by the kit, typically containing MgCl₂)

  • Commercial Kinase Assay Kit (e.g., ADP-Glo™, Kinase-Glo®, or similar)

  • Luminometer or Fluorometer compatible with the chosen kit

  • 96-well white or black microplate (as recommended by the kit)

Procedure:

  • Prepare the Kinase Reaction: In a 96-well plate, set up the kinase reaction. For a 25 µL reaction volume:

    • 12.5 µL of 2X Kinase Reaction Buffer

    • 2.5 µL of 10X ATP solution (1 mM final concentration)

    • 2.5 µL of this compound standard or unknown sample

    • Water to a final volume of 22.5 µL.

  • Initiate the Reaction: Add 2.5 µL of purified HSK enzyme solution to each well to start the reaction.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

  • Detect ADP Formation: Stop the kinase reaction and detect the amount of ADP produced by following the protocol of the chosen commercial kinase assay kit. This typically involves adding a detection reagent that converts ADP to a luminescent or fluorescent signal.

  • Measure Signal: Read the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the signal from the blank (no this compound) from the signals of the standards and samples.

    • Generate a standard curve by plotting the signal against the concentration of this compound standards.

    • Determine the concentration of this compound in the unknown samples from the standard curve.

Visualization of Pathways and Workflows

This compound Biosynthesis and its Role in Quorum Sensing

The following diagram illustrates the central role of this compound in the biosynthesis of essential amino acids and its connection to bacterial quorum sensing through N-acyl homoserine lactones (AHLs).

L_Homoserine_Pathway cluster_aspartate_pathway Aspartate Family Biosynthesis Pathway cluster_downstream Downstream Pathways cluster_quorum_sensing Bacterial Quorum Sensing Aspartate L-Aspartate Aspartyl_P Aspartyl-phosphate Aspartate->Aspartyl_P Aspartokinase ASA L-Aspartate-semialdehyde Aspartyl_P->ASA Aspartate-semialdehyde dehydrogenase Homoserine This compound ASA->Homoserine Homoserine Dehydrogenase (HSD) Methionine L-Methionine Homoserine->Methionine Phosphohomoserine O-Phospho-L-homoserine Homoserine->Phosphohomoserine Homoserine Kinase (HSK) SAM S-Adenosyl- methionine Homoserine->SAM Threonine L-Threonine Isoleucine L-Isoleucine Threonine->Isoleucine Methionine->SAM Phosphohomoserine->Threonine AHL N-Acythis compound lactone (AHL) SAM->AHL AHL Synthase Acyl_ACP Acyl-ACP Acyl_ACP->AHL Gene_Expression Virulence Factor Gene Expression AHL->Gene_Expression Signal Perception

Caption: this compound biosynthesis pathway and its link to quorum sensing.

Experimental Workflow for HSD-based this compound Assay

The following diagram outlines the key steps in the spectrophotometric assay for this compound using Homoserine Dehydrogenase.

HSD_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffers, NADP+, and this compound Standards Mix Combine Reagents and Sample/Standard in Microplate Reagents->Mix Enzyme Prepare Purified HSD Solution Initiate Add HSD to Initiate Reaction Enzyme->Initiate Mix->Initiate Measure Measure Absorbance at 340 nm Kinetically Initiate->Measure Calculate Calculate Rate of NADPH Formation Measure->Calculate Standard_Curve Generate Standard Curve Calculate->Standard_Curve Determine_Conc Determine this compound Concentration Standard_Curve->Determine_Conc

Caption: Workflow for the HSD-based spectrophotometric assay.

Logical Relationship for HSK-based this compound Assay

This diagram illustrates the principle of the coupled enzymatic assay for this compound using Homoserine Kinase.

HSK_Logic Homoserine This compound HSK Homoserine Kinase (HSK) Homoserine->HSK ATP ATP ATP->HSK Phosphohomoserine O-Phospho-L-homoserine HSK->Phosphohomoserine ADP ADP HSK->ADP Detection_Reagent ADP Detection Reagent (e.g., ADP-Glo™) ADP->Detection_Reagent Signal Detectable Signal (Luminescence/Fluorescence) Detection_Reagent->Signal

Caption: Principle of the HSK-based coupled enzymatic assay.

References

Application Notes and Protocols for the Chemical Synthesis of L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the availability of a reliable protocol for the synthesis of L-homoserine lactone is crucial. This compound lactone and its N-acylated derivatives (AHLs) are key signaling molecules in bacterial quorum sensing, a cell-to-cell communication process that regulates virulence, biofilm formation, and antibiotic resistance in many Gram-negative bacteria.[1][2] The ability to synthesize this compound lactone provides the foundational scaffold for developing novel quorum sensing inhibitors and probes to study and manipulate bacterial communication.

This document provides a detailed protocol for the chemical synthesis of this compound lactone hydrochloride from the readily available amino acid, L-methionine. An alternative synthetic route starting from L-aspartic acid is also discussed.

Synthesis of this compound Lactone Hydrochloride from L-Methionine

A practical and established method for synthesizing this compound lactone involves a multi-step process starting from L-methionine. This can be achieved through the formation of a quaternary salt followed by cyclization, or by reaction with bromoacetic or chloroacetic acid.[2][3] A reported method achieves an overall yield of approximately 73.4%.[2]

Experimental Protocol

Method 1: Three-Step Synthesis via Quaternary Salt Intermediate [2]

Step 1: Formation of S-Methyl-L-methionine Methylsulfonium Iodide

  • In a 250 mL three-necked flask, suspend 14.9 g (0.1 mol) of L-methionine in a mixture of 100 mL of water and 20 mL of methanol.

  • Add 9.4 mL (0.15 mol) of methyl iodide to the suspension.

  • Stir the mixture vigorously and maintain the reaction temperature at approximately 37°C using a water bath.

  • Continue the reaction for 24 hours, or until all the solid L-methionine has dissolved.

  • Evaporate the solvent under reduced pressure to obtain the crude quaternary salt.

Step 2: Conversion to this compound

  • Dissolve the crude salt from Step 1 in 40 mL of water.

  • Fit the flask with a condenser and a gas absorption device.

  • Heat the solution to reflux in an oil bath.

  • Gradually add 8.4 g (0.1 mol) of sodium bicarbonate.

  • Continue refluxing until gas evolution ceases.

  • Cool the reaction mixture and evaporate the solvent to obtain a crude oily liquid of this compound.

Step 3: Cyclization to this compound Lactone Hydrochloride

  • Dissolve the crude this compound in 150 mL of 6 mol/L hydrochloric acid.

  • Heat the solution under reflux for 1.5 hours.

  • Evaporate the solvent to obtain a slightly yellowish solid.

  • Purify the solid by washing with a small amount of ice-cold anhydrous ethanol (B145695) and filtering. Repeat this washing step several times.

  • Dry the final product, this compound lactone hydrochloride, to yield a white solid.

Method 2: Synthesis via Reaction with Chloroacetic Acid [2]

  • Place 150.0 g of solid L-methionine and 94.5 g of solid chloroacetic acid in a ball mill.

  • Grind the mixture at a speed of 1000 r/min at room temperature for 30 minutes.

  • Wash the resulting solid with ethanol.

  • Dry the product to obtain this compound lactone hydrochloride as a white solid powder.

Alternative Synthetic Route: From L-Aspartic Acid

An alternative approach for the synthesis of (S)-N-protected homoserine γ-lactones involves a three-pot preparation starting from L-aspartic acid. This method proceeds through an oxazolidinone intermediate, followed by selective reduction and acid-catalyzed cyclization.[4] Microwave irradiation has been reported to be beneficial for the later steps of this reaction sequence.[4]

Purification and Characterization

The synthesized this compound lactone hydrochloride can be purified by recrystallization or washing with cold anhydrous ethanol.[2] Characterization of the final product typically involves:

  • Melting Point Determination: The reported melting point is in the range of 216-218°C.[2]

  • Specific Rotation: The specific rotation [α]D20 is reported as -25.00 (c=1, H₂O).[2]

  • Infrared (IR) Spectroscopy: Key vibrational bands can confirm the presence of the lactone and amine functional groups.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): These techniques provide detailed structural confirmation of the synthesized molecule.[5]

Quantitative Data Summary

ParameterValueReference
Starting MaterialL-Methionine[2]
Overall Yield73.4%[2]
Melting Point216-218°C[2]
Specific Rotation [α]D20-25.00 (c=1, H₂O)[2]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Quaternary Salt Formation cluster_step2 Step 2: Conversion to this compound cluster_step3 Step 3: Cyclization L_Met L-Methionine Quat_Salt S-Methyl-L-methionine Methylsulfonium Iodide L_Met->Quat_Salt H₂O, MeOH, 37°C MeI Methyl Iodide MeI->Quat_Salt Quat_Salt->Quat_Salt_input L_Hse This compound L_Hse->L_Hse_input Quat_Salt_input->L_Hse Reflux NaHCO3 Sodium Bicarbonate NaHCO3->L_Hse L_HSL This compound Lactone Hydrochloride L_Hse_input->L_HSL Reflux HCl 6M HCl HCl->L_HSL

Caption: Workflow for the three-step synthesis of this compound lactone hydrochloride from L-methionine.

References

Application Notes and Protocols: L-Homoserine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, L-homoserine and its derivatives are versatile building blocks in solid-phase peptide synthesis (SPPS). Their unique chemical properties offer pathways for creating complex peptides, including those with post-translational modifications, cyclic structures, and as tools for chemoselective ligation. This document provides detailed application notes and protocols for the effective incorporation and utilization of this compound in SPPS.

Introduction

This compound, a non-proteinogenic amino acid, is a higher homolog of serine, containing an additional methylene (B1212753) group in its side chain.[1] This structural difference opens up unique synthetic possibilities. In SPPS, this compound can be incorporated directly, or its lactone form can be generated from a C-terminal methionine residue via cyanogen (B1215507) bromide (CNBr) cleavage.[1][2] Furthermore, the hydroxyl side chain of homoserine can serve as a chemical handle for modifications or as a precursor to other amino acids like aspartic acid, thereby circumventing common side reactions.[3]

Key Applications of this compound in SPPS

  • Direct Incorporation into Peptide Sequences: Protected this compound derivatives can be seamlessly integrated into peptide chains using standard Fmoc/tBu SPPS protocols. This allows for the synthesis of peptides with modified backbones, which can influence their conformation and biological activity.

  • Generation of C-Terminal Homoserine Lactones: Peptides with a C-terminal homoserine lactone are crucial intermediates for various chemoselective ligation techniques and are also involved in bacterial quorum sensing.[2][4] A common and efficient method to produce these is the CNBr-mediated cleavage of a peptide synthesized with a C-terminal methionine residue.[2][5]

  • Precursor to Aspartic Acid to Mitigate Aspartimide Formation: Aspartimide formation is a notorious side reaction during the Fmoc-SPPS of sequences containing aspartic acid, particularly Asp-Gly or Asp-Ser motifs.[5][6] This can lead to a mixture of α- and β-peptides and piperidide adducts.[5] Synthesizing the peptide with a protected homoserine residue at the desired aspartic acid position, followed by a late-stage oxidation of the homoserine side chain to a carboxylic acid, effectively bypasses this issue.[3]

  • Chemoselective Ligation Strategies: The unique reactivity of homoserine and its derivatives can be exploited in peptide ligation strategies. For instance, the α-Ketoacid-Hydroxylamine (KAHA) ligation can directly form a homoserine residue at the ligation site, providing a powerful tool for assembling larger proteins.[2][7]

Quantitative Data Summary

The efficiency of incorporating this compound and its subsequent modifications can vary depending on the synthetic strategy, the peptide sequence, and reaction conditions. Below is a summary of reported yields for different applications.

ApplicationMethodStarting MaterialsProductReported Yield (%)Reference
Direct Incorporation & Post-Synthetic Modification SPPS & OxidationHomoserine-containing pentapeptideAspartic acid-containing pentapeptide58[3]
Direct Incorporation & Post-Synthetic Modification Solution Phase & OxidationHomoserine-containing dipeptideAspartic acid-containing dipeptide81[3]
Chemoselective Ligation α-Ketoacid-Hydroxylamine (KAHA) LigationTwo peptide fragmentsLigated peptide with a homoserine residue36[7]
Solution Phase Coupling (Model Study) HATU/DIPEA CouplingBoc-D-homoserine, H-Gly-OBn·HClBoc-D-Hse-Gly-OBn85-95[8]

Experimental Protocols

Herein are detailed protocols for the key applications of this compound in SPPS.

Protocol 1: Direct Incorporation of Fmoc-L-homoserine(Trt)-OH in Fmoc-SPPS

This protocol outlines the standard procedure for incorporating a trityl-protected this compound residue into a peptide sequence on a solid support using manual Fmoc-SPPS.

Materials:

  • Fmoc-SPPS resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl for C-terminal acids)

  • Fmoc-L-homoserine(Trt)-OH

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.[2]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh deprotection solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-L-homoserine(Trt)-OH:

    • In a separate vial, dissolve Fmoc-L-homoserine(Trt)-OH (3 eq), HATU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Confirmation of Coupling (Optional): Perform a Kaiser test to ensure complete coupling. A negative result (yellow beads) indicates success. If the test is positive (blue beads), repeat the coupling step.[9]

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: Once the synthesis is complete, perform a final Fmoc deprotection (step 2). Wash the resin and dry it under vacuum. Cleave the peptide from the resin using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[9]

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Protocol 2: Generation of a C-Terminal Homoserine Lactone via CNBr Cleavage

This protocol describes the cleavage of a peptide containing a C-terminal methionine from the resin to yield a peptide with a C-terminal homoserine lactone.[2]

Materials:

  • Peptidyl-resin with a C-terminal methionine

  • Cyanogen bromide (CNBr)

  • 70% aqueous formic acid

  • Nitrogen or Argon gas

  • Water (HPLC grade)

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence ending with a methionine residue on a suitable resin using the general Fmoc-SPPS protocol (Protocol 1).

  • Resin Preparation: After synthesis, wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.[2]

  • CNBr Cleavage:

    • Prepare a solution of CNBr in 70% formic acid (e.g., 50-fold molar excess of CNBr over the peptide). Caution: CNBr is highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

    • Add the CNBr solution to the dried resin in a sealed reaction vessel.

    • Flush the vessel with nitrogen or argon.

    • Allow the reaction to proceed for 12-24 hours at room temperature in the dark.[2]

  • Work-up:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional 70% formic acid.

    • Combine the filtrates and dilute with 5-10 volumes of water.[2]

  • Lyophilization: Freeze the aqueous solution and lyophilize to obtain the crude peptide with the C-terminal homoserine lactone.[2]

  • Purification: Purify the crude peptide by RP-HPLC.[2]

Protocol 3: Conversion of Homoserine to Aspartic Acid via TEMPO-Mediated Oxidation

This protocol outlines the on-resin oxidation of a homoserine residue to an aspartic acid residue to avoid aspartimide formation.[3]

Materials:

  • Peptidyl-resin containing a Trt-protected homoserine residue

  • TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy)

  • BAIB (Bis(acetoxy)iodobenzene)

  • Solvent: DCM

Procedure:

  • Peptide Synthesis: Synthesize the peptide sequence up to the homoserine residue using Protocol 1, incorporating Fmoc-L-homoserine(Trt)-OH.

  • Trityl Deprotection: After incorporation, selectively deprotect the trityl group from the homoserine side chain using a dilute solution of TFA in DCM (e.g., 1-2% TFA) while the peptide is still on the resin.

  • Oxidation:

    • Wash the resin thoroughly with DCM.

    • Prepare a solution of TEMPO (0.1 eq) and BAIB (2.5 eq) in DCM.

    • Add the solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing:

    • Drain the oxidation solution.

    • Wash the resin thoroughly with DCM and DMF.

  • Completion of Synthesis: Continue with the peptide synthesis by coupling the next amino acid to the sequence.

  • Final Cleavage and Purification: After completing the sequence, cleave the peptide from the resin and purify as described in Protocol 1.

Visualizations

SPPS_Workflow_for_Homoserine Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Swelling Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Fmoc_Deprotection->Coupling Deprotected N-terminus Hse_Coupling Fmoc-Hse(Trt)-OH Coupling Fmoc_Deprotection->Hse_Coupling Deprotected N-terminus Chain_Elongation Repeat for Sequence Fmoc_Deprotection->Chain_Elongation n cycles Coupling->Fmoc_Deprotection Wash Hse_Coupling->Fmoc_Deprotection Wash Cleavage Cleavage from Resin (TFA Cocktail) Chain_Elongation->Cleavage Completed Sequence Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Purified Peptide with Homoserine Purification->Final_Peptide

Caption: Workflow for direct incorporation of this compound in Fmoc-SPPS.

CNBr_Cleavage_Workflow Start Synthesize Peptide with C-terminal Met on Resin Dry_Resin Wash and Dry Peptidyl-Resin Start->Dry_Resin CNBr_Reaction CNBr Cleavage (70% Formic Acid, 12-24h) Dry_Resin->CNBr_Reaction Filter_Wash Filter and Wash Resin CNBr_Reaction->Filter_Wash Dilute Dilute Filtrate with Water Filter_Wash->Dilute Lyophilize Lyophilization Dilute->Lyophilize Crude_Product Crude Peptide with C-terminal Homoserine Lactone Lyophilize->Crude_Product Purify RP-HPLC Purification Crude_Product->Purify Final_Product Purified Product Purify->Final_Product

Caption: Generation of C-terminal homoserine lactone via CNBr cleavage.

Hse_to_Asp_Conversion cluster_SPPS On-Resin Synthesis Incorp_Hse Incorporate Fmoc-Hse(Trt)-OH Deprotect_Trt Selective Trt Deprotection (dil. TFA) Incorp_Hse->Deprotect_Trt Continue_SPPS Continue Peptide Synthesis Oxidation Oxidation (TEMPO/BAIB in DCM) Deprotect_Trt->Oxidation Oxidation->Continue_SPPS Cleavage Final Cleavage and Deprotection Final_Peptide Peptide with Aspartic Acid Residue Cleavage->Final_Peptide

Caption: On-resin conversion of homoserine to aspartic acid.

Potential Side Reactions and Mitigation

When working with homoserine in peptide synthesis, it is crucial to be aware of potential side reactions. The primary concern is the intramolecular cyclization of the γ-hydroxyl group to form a stable lactone, which can terminate peptide chain extension.[9] This is a more significant issue in Boc-SPPS chemistry.[9] In Fmoc-SPPS, using a side-chain protecting group like Trityl (Trt) for the homoserine hydroxyl group is essential to prevent this and other side reactions like O-acylation during coupling.[9]

Conclusion

This compound is a valuable and versatile tool in the field of peptide synthesis. Its strategic application allows for the creation of complex peptides, the circumvention of problematic side reactions associated with other amino acids, and the generation of key intermediates for ligation and cyclization. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their SPPS endeavors, ultimately facilitating advancements in drug discovery and development.

References

Application Notes and Protocols for 1,4-Butanediol Production Using L-Homoserine as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

1,4-Butanediol (B3395766) (BDO) is a valuable platform chemical with wide applications in the production of polymers, solvents, and fine chemicals.[1][2][3] Traditionally derived from petrochemical feedstocks, there is a growing demand for sustainable and bio-based production routes. L-homoserine, a non-proteinogenic amino acid derived from the aspartate metabolic pathway, has emerged as a promising precursor for the biosynthesis of various C4 chemicals, including 1,4-butanediol.[1][4][5] This document provides detailed application notes and experimental protocols for the production of 1,4-butanediol from this compound using engineered Escherichia coli.

The proposed biosynthetic pathway involves a three-step enzymatic conversion from this compound to 1,4-butanediol. This pathway is designed to be implemented in an E. coli host that is metabolically engineered for high-level production of this compound.

Metabolic Pathway from this compound to 1,4-Butanediol

The engineered metabolic pathway consists of the following sequential enzymatic reactions:

  • Deamination of this compound: this compound is first converted to 2-oxo-4-hydroxybutyrate (OHB) through deamination. This reaction can be catalyzed by a homoserine transaminase or an L-amino acid oxidase.

  • Decarboxylation of 2-Oxo-4-hydroxybutyrate: The intermediate, 2-oxo-4-hydroxybutyrate, is then decarboxylated to form 4-hydroxybutanal. This step is a critical part of the pathway and can be catalyzed by a 2-keto acid decarboxylase.

  • Reduction of 4-Hydroxybutanal: Finally, 4-hydroxybutanal is reduced to 1,4-butanediol by an alcohol dehydrogenase, often with broad substrate specificity.

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BDO_Pathway_from_Homoserine cluster_host Engineered E. coli Host This compound This compound 2-Oxo-4-hydroxybutyrate 2-Oxo-4-hydroxybutyrate This compound->2-Oxo-4-hydroxybutyrate Homoserine Transaminase 4-Hydroxybutanal 4-Hydroxybutanal 2-Oxo-4-hydroxybutyrate->4-Hydroxybutanal 2-Keto Acid Decarboxylase 1,4-Butanediol 1,4-Butanediol 4-Hydroxybutanal->1,4-Butanediol Alcohol Dehydrogenase

Caption: Proposed biosynthetic pathway from this compound to 1,4-butanediol.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes and overall process. Note that some data are derived from studies on related pathways and may require experimental validation for this specific application.

Table 1: Enzyme Kinetic Parameters

EnzymeEC NumberSource OrganismSubstrateKm (mM)kcat (s⁻¹)Reference
Homoserine Transaminase2.6.1.-Escherichia coliThis compound~0.75-[3]
2-Keto Acid Decarboxylase4.1.1.72Bacillus subtilisBranched-chain 2-oxo acids--[6]
4-Hydroxybutyrate Dehydrogenase1.1.1.61Escherichia coli4-Hydroxybutyrate--[7]

Table 2: Production Titers and Yields

PrecursorProductHost OrganismTiter (g/L)Yield (g/g or mol/mol)Reference
GlucoseThis compoundEscherichia coli37.570.31 g/g[5]
This compound2,4-DihydroxybutyrateEscherichia coli5.30.1 g/g glucose[8]
Glucose1,4-ButanediolEscherichia coli18~0.37 g/g[9]

Experimental Protocols

Protocol 1: Heterologous Expression of Pathway Enzymes in E. coli

This protocol describes the general procedure for expressing the biosynthetic pathway enzymes in an E. coli expression strain such as BL21(DE3).

Materials:

  • Plasmids containing the genes for homoserine transaminase, 2-keto acid decarboxylase, and alcohol dehydrogenase under the control of an inducible promoter (e.g., T7).

  • E. coli BL21(DE3) competent cells.

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics for plasmid selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Transform the E. coli BL21(DE3) competent cells with the expression plasmids. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony from the plate into 5 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking at 200 rpm.

  • Main Culture: Inoculate a larger volume of LB medium (e.g., 500 mL) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris. The supernatant contains the crude enzyme extract.

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Expression_Workflow Transformation Transformation Starter_Culture Starter_Culture Transformation->Starter_Culture Main_Culture Main_Culture Starter_Culture->Main_Culture Induction Induction Main_Culture->Induction Expression Expression Induction->Expression Harvesting Harvesting Expression->Harvesting Lysis Lysis Harvesting->Lysis Clarification Clarification Lysis->Clarification Crude_Extract Crude_Extract Clarification->Crude_Extract

Caption: Workflow for heterologous expression of pathway enzymes.

Protocol 2: Fed-Batch Fermentation for 1,4-Butanediol Production

This protocol outlines a fed-batch fermentation process for producing 1,4-butanediol in an engineered E. coli strain.

Materials:

  • Engineered E. coli strain capable of producing this compound and expressing the BDO pathway enzymes.

  • Defined fermentation medium (e.g., M9 minimal medium) supplemented with glucose as the carbon source.

  • Feeding solution containing concentrated glucose.

  • Bioreactor with pH, temperature, and dissolved oxygen (DO) control.

Procedure:

  • Inoculum Preparation: Prepare a seed culture of the engineered E. coli strain by growing it in a defined medium to the late exponential phase.

  • Bioreactor Setup: Sterilize the bioreactor containing the initial batch medium.

  • Inoculation: Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of approximately 0.1.

  • Batch Phase: Grow the cells in batch mode at 37°C. Maintain the pH at 7.0 using a base (e.g., NH₄OH) and an acid (e.g., H₃PO₄). Control the dissolved oxygen (DO) level at a setpoint (e.g., 20-30%) by adjusting the agitation and aeration rates.

  • Fed-Batch Phase: Once the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding the concentrated glucose solution. The feeding rate should be controlled to maintain a low glucose concentration in the bioreactor to avoid overflow metabolism.

  • Induction: When the cell density reaches a desired level (e.g., OD₆₀₀ of 10-20), induce the expression of the BDO pathway enzymes by adding IPTG.

  • Production Phase: Continue the fermentation under controlled conditions for 48-72 hours, monitoring cell growth and BDO production.

  • Sampling: Periodically take samples to measure cell density, substrate consumption, and product formation.

Protocol 3: Quantification of 1,4-Butanediol by HPLC

This protocol describes the quantification of 1,4-butanediol in fermentation broth using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a Refractive Index Detector (RID).

  • Aminex HPX-87H ion exclusion column or equivalent.

  • Mobile phase: 0.005 M H₂SO₄.

  • 1,4-Butanediol standard for calibration curve.

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation: Centrifuge the fermentation broth sample to remove cells. Filter the supernatant through a 0.22 µm syringe filter.

  • Calibration Curve: Prepare a series of 1,4-butanediol standards of known concentrations in the mobile phase.

  • HPLC Analysis:

    • Set the column temperature (e.g., 60°C).

    • Set the mobile phase flow rate (e.g., 0.6 mL/min).

    • Inject the standards and samples onto the HPLC column.

  • Data Analysis:

    • Integrate the peak corresponding to 1,4-butanediol.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of 1,4-butanediol in the samples by interpolating their peak areas on the calibration curve.

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HPLC_Analysis_Logic Sample_Prep Sample Preparation (Centrifugation, Filtration) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Calibration Prepare Calibration Standards Calibration->HPLC_Injection Peak_Integration Peak Integration HPLC_Injection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Concentration_Det Determine Sample Concentration Peak_Integration->Concentration_Det Sample Peak Area Calibration_Curve->Concentration_Det

Caption: Logical flow for HPLC quantification of 1,4-butanediol.

Purification of 1,4-Butanediol from Fermentation Broth

Purification of 1,4-butanediol from the fermentation broth is a critical step to obtain a high-purity product. A multi-step process is typically employed.

  • Biomass Removal: The first step involves the removal of microbial cells and other solid materials from the fermentation broth. This is commonly achieved through centrifugation or filtration (microfiltration or ultrafiltration).

  • Salt Removal: The cell-free broth is then treated to remove inorganic salts and other ionic impurities. Ion exchange chromatography is a widely used method for this purpose.

  • Water Removal and Concentration: The clarified and deionized broth is then concentrated to remove water. This can be done using evaporation techniques.

  • Distillation: The final purification step is typically distillation to separate 1,4-butanediol from other residual impurities, yielding a high-purity product.

Conclusion and Future Perspectives

The use of this compound as a precursor for 1,4-butanediol production presents a promising bio-based alternative to conventional chemical synthesis. The proposed metabolic pathway, while plausible, requires further experimental validation and optimization, particularly for the decarboxylation step. Future research should focus on identifying and engineering highly efficient 2-keto acid decarboxylases with specificity towards 2-oxo-4-hydroxybutyrate. Additionally, optimizing the expression levels of the pathway enzymes and fine-tuning the fermentation process will be crucial for achieving economically viable titers and yields of 1,4-butanediol. The protocols provided herein serve as a foundational guide for researchers to explore and develop this novel biosynthetic route.

References

Application Notes and Protocols for Metabolic Engineering of E. coli for Enhanced L-Homoserine Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-homoserine, a non-proteinogenic amino acid of the aspartate family, is a crucial precursor for the biosynthesis of industrially significant amino acids such as L-threonine and L-methionine.[1] It also serves as a valuable building block for the synthesis of various chemicals, including 1,3-propanediol (B51772) and the novel herbicide L-glufosinate. Microbial fermentation, particularly using metabolically engineered Escherichia coli, presents an environmentally friendly and sustainable approach for this compound production.[2] E. coli is a preferred host due to its well-characterized genetic background, rapid growth, and the availability of advanced genetic tools.[1][2]

This document provides a comprehensive overview of the metabolic engineering strategies and detailed experimental protocols for enhancing this compound production in E. coli.

Metabolic Engineering Strategies for Enhanced this compound Production

The core of enhancing this compound production in E. coli lies in systematically re-engineering its metabolic pathways to direct the carbon flux towards the desired product. Key strategies include:

  • Blocking Competing and Degradation Pathways: To prevent the conversion of this compound and its precursors into other metabolites, competing pathways are blocked. This is typically achieved by knocking out key genes such as thrB (homoserine kinase) and metA (homoserine O-succinyltransferase) to prevent the conversion of this compound to L-threonine and L-methionine, respectively.[3] Additionally, knocking out lysA (diaminopimelate decarboxylase) blocks the L-lysine biosynthesis pathway, which competes for the precursor aspartate semi-aldehyde.

  • Overexpression of Key Enzymes and Elimination of Feedback Inhibition: The biosynthesis of this compound is often limited by the activity of key enzymes and feedback inhibition from downstream products. Overexpressing genes encoding crucial enzymes in the this compound pathway can significantly increase production. These include thrA (aspartate kinase I/homoserine dehydrogenase I), metL (aspartate kinase II/homoserine dehydrogenase II), and asd (aspartate-semialdehyde dehydrogenase).[4] Furthermore, native aspartate kinases (thrA, metL, lysC) are subject to feedback inhibition by L-threonine, L-methionine, and L-lysine, respectively.[1] Employing feedback-resistant mutants of these enzymes is a critical strategy.

  • Strengthening the Precursor Pools: The availability of precursors is a major bottleneck. The primary precursor for the L-aspartate family of amino acids is oxaloacetate (OAA). Overexpressing phosphoenolpyruvate (B93156) carboxylase (PPC), encoded by the ppc gene, enhances the conversion of phosphoenolpyruvate (PEP) to OAA, thereby increasing the carbon flux towards L-aspartate and subsequently this compound.

  • Enhancing this compound Efflux: High intracellular concentrations of this compound can be toxic to E. coli and may inhibit its own biosynthesis. Overexpressing efflux pumps, such as those encoded by rhtA and eamA, facilitates the transport of this compound out of the cell, relieving this toxicity and potentially pulling the metabolic pathway towards higher production.[3]

  • Optimizing Redox Balance: The biosynthesis of this compound from L-aspartate requires NADPH.[1] Engineering the central carbon metabolism to enhance the supply of NADPH, for instance by overexpressing genes like pntAB (membrane-bound transhydrogenase), can further boost this compound production.[5]

Data Presentation: this compound Production in Engineered E. coli Strains

The following table summarizes the quantitative data on this compound production achieved through various metabolic engineering strategies.

StrainKey Genetic ModificationsCultivation MethodTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
E. coli W3110 derivativeΔmetA, ΔthrB, ΔlysAShake Flask0.12--
E. coli W3110 derivativeΔmetA, ΔthrB, ΔlysA, overexpressed metL and modified transport system15 L Fermenter39.540.29-
Engineered E. coliPlasmid-free, non-induced, non-auxotrophic chassis-60.1--
E. coli W3110 (HS33/pACYC-pycP458S-thrAG433R-lysC)Overexpression of thrA, ΔmetA, ΔthrB, ΔiclR, reinforced transport system, integration of glucose uptake and glutamate (B1630785) recovery, introduction of pyruvate (B1213749) carboxylaseShake Flask8.540.33-[3]
E. coli W3110 (HS33/pACYC-pycP458S-thrAG433R-lysC)Overexpression of thrA, ΔmetA, ΔthrB, ΔiclR, reinforced transport system, integration of glucose uptake and glutamate recovery, introduction of pyruvate carboxylaseFed-batch Fermentation37.570.31-[3]
E. coli W3110 (LJL12)Disruption of competitive and degradative pathways, weakened TCA cycle, modification of glyoxylate (B1226380) branch, reduction of pyruvate synthesisFed-batch Fermentation35.8-0.82[6]
E. coli W3110 (SHL17)Blocked competing routes, overexpression of ppc, thrA, asd, pntAB, rhtA, hok/sok toxin/antitoxin system for plasmid stability5-L Fermenter44.4--[5]

Visualizations

This compound Biosynthetic Pathway in E. coli

L_Homoserine_Pathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate (OAA) PEP->OAA ppc Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA TCA->OAA Aspartate L-Aspartate OAA->Aspartate aspC Aspartyl_P Aspartyl-phosphate Aspartate->Aspartyl_P thrA, metL, lysC Aspartate_SA Aspartate-semialdehyde Aspartyl_P->Aspartate_SA asd Homoserine This compound Aspartate_SA->Homoserine thrA, metL Lysine L-Lysine Aspartate_SA->Lysine lysA Threonine L-Threonine Homoserine->Threonine thrB Methionine L-Methionine Homoserine->Methionine metA Extracellular Extracellular This compound Homoserine->Extracellular rhtA, eamA

Caption: this compound biosynthetic pathway in E. coli and key engineering targets.

Experimental Workflow for Strain Development

Experimental_Workflow cluster_strain_engineering Strain Engineering cluster_production Production and Analysis Start Select Host Strain (e.g., E. coli W3110) Gene_Knockout Gene Knockout (e.g., thrB, metA, lysA) using CRISPR/Cas9 or Lambda Red Recombineering Start->Gene_Knockout Gene_Overexpression Gene Overexpression (e.g., thrA, ppc, asd, rhtA) via plasmid or chromosomal integration Gene_Knockout->Gene_Overexpression Strain_Validation Validate Genetic Modifications (Colony PCR, Sequencing) Gene_Overexpression->Strain_Validation Shake_Flask Shake Flask Cultivation (Initial Screening) Strain_Validation->Shake_Flask Fed_Batch Fed-Batch Fermentation (High-Density Cultivation) Shake_Flask->Fed_Batch Quantification Quantification of this compound (HPLC) Fed_Batch->Quantification Optimization Process Optimization Quantification->Optimization Optimization->Fed_Batch

Caption: General experimental workflow for engineering and evaluating this compound producing strains.

Experimental Protocols

Protocol 1: Gene Knockout in E. coli using CRISPR/Cas9

This protocol provides a general framework for gene knockout. Specific gRNA sequences and donor DNA templates must be designed for each target gene.

1.1. gRNA Design and Plasmid Construction:

  • Design a 20-bp guide RNA (gRNA) sequence targeting the gene of interest (e.g., thrB). Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9). Use online tools for gRNA design to minimize off-target effects.
  • Synthesize complementary oligonucleotides encoding the gRNA.
  • Anneal the oligonucleotides and clone them into a gRNA expression vector (e.g., pTargetF).
  • Transform the resulting plasmid into a cloning strain of E. coli (e.g., DH5α) and verify the sequence.

1.2. Donor DNA Template Design:

  • Design a donor DNA template consisting of two homology arms (typically 500-1000 bp each) flanking the region to be deleted.
  • The homology arms should correspond to the upstream and downstream regions of the target gene.
  • Assemble the donor DNA template using PCR (e.g., overlap extension PCR) or gene synthesis.

1.3. Gene Knockout Procedure:

  • Co-transform the Cas9 expression plasmid (e.g., pCas9) and the gRNA-donor DNA plasmid into the target E. coli strain made electrocompetent.
  • Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotics for plasmid selection.
  • Induce the expression of Cas9 and the gRNA according to the specific promoters on the plasmids (e.g., with arabinose or IPTG).
  • Screen colonies for the desired gene knockout using colony PCR with primers flanking the target region. A successful knockout will result in a smaller PCR product.
  • Confirm the gene deletion by Sanger sequencing of the PCR product.
  • Cure the plasmids from the confirmed mutant strain if necessary for subsequent modifications.

Protocol 2: Plasmid-Based Gene Overexpression

2.1. Plasmid Construction:

  • Amplify the gene of interest (e.g., thrA) from E. coli genomic DNA using PCR with primers containing appropriate restriction sites.
  • Digest the PCR product and an expression vector (e.g., pET-28a or pBAD24) with the corresponding restriction enzymes.
  • Ligate the digested gene into the expression vector.
  • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) and select for transformants on LB agar with the appropriate antibiotic.
  • Verify the construct by restriction digest and Sanger sequencing.

2.2. Protein Expression:

  • Transform the verified expression plasmid into an expression host strain (e.g., E. coli BL21(DE3)).
  • Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
  • The next day, inoculate a larger volume of LB medium (e.g., 50 mL) with the overnight culture to an initial OD600 of 0.05-0.1.
  • Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.[7]
  • Induce protein expression by adding an inducer (e.g., 0.1-1.0 mM IPTG for pET vectors) to the culture.[7]
  • Continue to incubate the culture for a defined period (e.g., 4-16 hours) at a suitable temperature (e.g., 25-37°C) to allow for protein expression.
  • Harvest the cells by centrifugation and verify protein overexpression by SDS-PAGE.

Protocol 3: Fed-Batch Fermentation for this compound Production

This protocol provides a general guideline; optimization of media components and feeding strategies is crucial for maximizing yield.

3.1. Media Preparation:

  • Batch Medium: A defined mineral salt medium is typically used, containing a carbon source (e.g., 20 g/L glucose), nitrogen source (e.g., (NH4)2SO4), phosphate (B84403) source (e.g., KH2PO4, Na2HPO4), and trace elements.[8]
  • Feeding Medium: A highly concentrated solution containing the carbon source (e.g., 500 g/L glucose), nitrogen source, and other essential nutrients.

3.2. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into a shake flask containing seed medium.
  • Incubate overnight at 37°C with shaking.
  • Use the overnight culture to inoculate the fermenter.

3.3. Fermentation Process:

  • Batch Phase: Start the fermentation in batch mode. Maintain the pH at a constant value (e.g., 7.0) by automatic addition of a base (e.g., NH4OH) and an acid (e.g., H3PO4). Maintain the temperature at 37°C. Provide aeration and agitation to maintain a dissolved oxygen (DO) level above a certain setpoint (e.g., 20-30%).
  • Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in DO), start the feeding of the concentrated nutrient solution.
  • Feeding Strategy: An exponential feeding strategy is often employed to maintain a constant specific growth rate. The feed rate (F) can be calculated using the formula: F = (μ / YX/S) * V * X, where μ is the desired specific growth rate, YX/S is the biomass yield on substrate, V is the culture volume, and X is the biomass concentration. Alternatively, a DO-stat feeding strategy can be used where the feed is added in response to an increase in DO, indicating substrate limitation.
  • Induction (if applicable): If gene expression is under an inducible promoter, add the inducer at an appropriate cell density.
  • Sampling: Periodically take samples to monitor cell growth (OD600), substrate consumption, and this compound production.

Protocol 4: Quantification of this compound by HPLC

This protocol is based on pre-column derivatization with diethyl ethoxymethylenemalonate (DEEMM).

4.1. Sample Preparation:

  • Collect 1 mL of fermentation broth.
  • Centrifuge at 12,000 rpm for 2 minutes to pellet the cells.[9]
  • Collect the supernatant. If necessary, dilute the supernatant with ultrapure water to bring the this compound concentration within the range of the standard curve.
  • Filter the diluted supernatant through a 0.22 µm syringe filter.

4.2. Derivatization:

  • In a microcentrifuge tube, mix 100 µL of the filtered sample, 350 µL of 1 M boric acid buffer (pH 9.0), and 150 µL of 0.5% DEEMM in methanol (B129727).[9]
  • Incubate the mixture at 70°C for 2 hours.[9]
  • After incubation, the sample is ready for HPLC analysis.

4.3. HPLC Conditions:

  • Instrument: A standard HPLC system with a UV detector.
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 25 mM ammonium (B1175870) acetate). An isocratic elution with a ratio of 40:60 (methanol:buffer) can be used.[1]
  • Flow Rate: 0.6 mL/min.[1]
  • Column Temperature: 25°C.[1]
  • Detection Wavelength: 250 nm.[1]
  • Injection Volume: 10-20 µL.

4.4. Quantification:

  • Prepare a series of this compound standards of known concentrations and derivatize them using the same procedure as the samples.
  • Inject the derivatized standards into the HPLC to generate a standard curve by plotting peak area against concentration.
  • Inject the derivatized samples and determine the this compound concentration by comparing the peak area to the standard curve.

Conclusion

The metabolic engineering of E. coli has proven to be a highly effective approach for the overproduction of this compound. A systematic approach involving the redirection of carbon flux, elimination of competing pathways, and optimization of fermentation conditions is key to achieving high titers, yields, and productivities. The protocols outlined in this document provide a solid foundation for researchers to develop and optimize their own this compound production strains. Future research may focus on dynamic regulation of metabolic pathways and the use of systems biology approaches to identify novel engineering targets for further enhancement of this compound production.

References

Assay Protocol for L-homoserine O-acetyltransferase: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

L-homoserine O-acetyltransferase (HTA), also known as homoserine transacetylase (EC 2.3.1.31), is a key enzyme in the methionine biosynthesis pathway in many bacteria and fungi. It catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the hydroxyl group of this compound, forming O-acetyl-L-homoserine and coenzyme A (CoA).[1][2] This reaction is the first committed step in the pathway leading to methionine, making HTA a potential target for the development of novel antimicrobial agents.[3]

This document provides detailed protocols for two common spectrophotometric assays to measure the activity of this compound O-acetyltransferase. These assays are essential for enzyme characterization, inhibitor screening, and drug development. The choice between the two methods will depend on the specific experimental requirements, such as the presence of interfering substances in the sample and the desired sensitivity.

The first protocol is a direct continuous spectrophotometric assay that monitors the consumption of acetyl-CoA. The second is a coupled continuous spectrophotometric assay that detects the production of Coenzyme A. Both methods are robust and can be adapted for high-throughput screening.

Signaling Pathway and Experimental Workflow

The enzymatic reaction catalyzed by this compound O-acetyltransferase is a critical step in methionine metabolism. The experimental workflow for assaying this enzyme's activity involves the preparation of reagents, initiation of the enzymatic reaction, and subsequent measurement of the reaction rate using spectrophotometry.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagent_Buffer Assay Buffer Mix Mix Assay Components in Cuvette Reagent_Buffer->Mix Reagent_L_Homoserine This compound Solution Reagent_L_Homoserine->Mix Reagent_Acetyl_CoA Acetyl-CoA Solution Reagent_Acetyl_CoA->Mix Reagent_DTNB DTNB Solution (for coupled assay) Reagent_DTNB->Mix Reagent_Enzyme Enzyme Solution Initiate Initiate Reaction with Enzyme or Substrate Mix->Initiate Incubate Incubate at Defined Temperature Initiate->Incubate Spectro Spectrophotometer Incubate->Spectro Measure_232 Measure Absorbance at 232 nm (Direct Assay) Spectro->Measure_232 Measure_412 Measure Absorbance at 412 nm (Coupled Assay) Spectro->Measure_412 Calculate Calculate Enzyme Activity Measure_232->Calculate Measure_412->Calculate

Caption: Experimental workflow for the this compound O-acetyltransferase assay.

Experimental Protocols

Protocol 1: Direct Continuous Spectrophotometric Assay

This method directly measures the activity of HTA by monitoring the decrease in absorbance at 232 nm, which corresponds to the hydrolysis of the thioester bond of acetyl-CoA.[4]

Principle: Acetyl-CoA has a characteristic absorbance at 232 nm due to its thioester bond. As the enzyme catalyzes the transfer of the acetyl group to this compound, the thioester bond is cleaved, leading to a decrease in absorbance at this wavelength. The rate of this decrease is directly proportional to the enzyme activity.

Materials and Reagents:

  • This compound O-acetyltransferase

  • This compound

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • HEPES buffer

  • Purified water

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer capable of measuring at 232 nm

Procedure:

  • Prepare a 50 mM HEPES buffer, pH 7.5.

  • Prepare stock solutions of 100 mM this compound and 50 mM Acetyl-CoA in the HEPES buffer.

  • Set up the reaction mixture in a 1 ml quartz cuvette. The final concentrations of the components should be as follows:

    • 50 mM HEPES, pH 7.5

    • 1 mM this compound

    • 0.5 mM Acetyl-CoA

  • Equilibrate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.

  • Immediately start monitoring the decrease in absorbance at 232 nm for 3-5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA/min).

  • The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of acetyl-CoA at 232 nm (ε = 4.5 mM⁻¹cm⁻¹).[4]

Enzyme Activity Calculation: Activity (U/ml) = (ΔA/min) / (ε * l) * V_total / V_enzyme * 1000

Where:

  • ΔA/min = change in absorbance per minute

  • ε = molar extinction coefficient of acetyl-CoA at 232 nm (4.5 mM⁻¹cm⁻¹)

  • l = path length of the cuvette (usually 1 cm)

  • V_total = total volume of the assay (ml)

  • V_enzyme = volume of the enzyme solution added (ml)

  • 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Protocol 2: Coupled Continuous Spectrophotometric Assay using DTNB

This assay measures the production of Coenzyme A (CoA) by coupling its release to a reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction between the free thiol group of CoA and DTNB produces the yellow-colored 2-nitro-5-thiobenzoate (TNB), which can be monitored at 412 nm.[2][5][6][7][8]

Principle: The HTA-catalyzed reaction produces one molecule of CoA for every molecule of O-acetyl-L-homoserine formed. The released CoA reacts with DTNB to produce TNB, which has a high molar extinction coefficient at 412 nm. The rate of increase in absorbance at 412 nm is directly proportional to the HTA activity.

Materials and Reagents:

  • This compound O-acetyltransferase

  • This compound

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer

  • Purified water

  • Visible-range spectrophotometer capable of measuring at 412 nm

Procedure:

  • Prepare a 100 mM Tris-HCl buffer, pH 8.0.

  • Prepare stock solutions of 100 mM this compound and 50 mM Acetyl-CoA in the Tris-HCl buffer.

  • Prepare a 10 mM DTNB stock solution in the Tris-HCl buffer.

  • Set up the reaction mixture in a cuvette with the following final concentrations:

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM this compound

    • 0.5 mM Acetyl-CoA

    • 0.2 mM DTNB

  • Equilibrate the reaction mixture at the desired temperature in the spectrophotometer.

  • Initiate the reaction by adding the enzyme solution and mix thoroughly.

  • Monitor the increase in absorbance at 412 nm for 5-10 minutes.

  • Determine the linear rate of the reaction (ΔA/min).

  • Calculate the enzyme activity using the molar extinction coefficient of TNB at 412 nm (ε = 14,150 M⁻¹cm⁻¹ or 14.15 mM⁻¹cm⁻¹).[8]

Enzyme Activity Calculation: Activity (U/ml) = (ΔA/min) / (ε * l) * V_total / V_enzyme * 1000

Where:

  • ΔA/min = change in absorbance per minute

  • ε = molar extinction coefficient of TNB at 412 nm (14.15 mM⁻¹cm⁻¹)

  • l = path length of the cuvette (usually 1 cm)

  • V_total = total volume of the assay (ml)

  • V_enzyme = volume of the enzyme solution added (ml)

Data Presentation

The following table summarizes typical kinetic parameters for this compound O-acetyltransferase from Saccharomyces cerevisiae. These values can serve as a reference for experimental results.

SubstrateKm (mM)Optimal pH for Activity
This compound1.0[9]7.5[9]
Acetyl-CoA0.027[9]7.5[9]

Logical Relationships in the Coupled Assay

The coupled assay relies on a sequence of reactions where the product of the primary enzymatic reaction becomes the substrate for a secondary, color-producing reaction.

coupled_assay_logic cluster_primary_reaction Primary Enzymatic Reaction (HTA) cluster_secondary_reaction Secondary Colorimetric Reaction cluster_measurement Measurement L_homoserine This compound HTA This compound O-acetyltransferase L_homoserine->HTA Acetyl_CoA Acetyl-CoA Acetyl_CoA->HTA O_acetyl_homoserine O-acetyl-L-homoserine HTA->O_acetyl_homoserine CoA Coenzyme A (CoA-SH) HTA->CoA TNB TNB (yellow, absorbs at 412 nm) CoA->TNB reacts with DTNB DTNB (colorless) DTNB->TNB Spectro Spectrophotometer measures increase in absorbance at 412 nm TNB->Spectro

Caption: Logical diagram of the coupled DTNB assay for HTA activity.

References

Application Notes and Protocols for Purification of Recombinant Homoserine Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homoserine dehydrogenase (HSD) is a key enzyme in the aspartate metabolic pathway, catalyzing the reversible conversion of L-aspartate-4-semialdehyde to L-homoserine. This pathway is essential for the biosynthesis of vital amino acids such as threonine, isoleucine, and methionine in bacteria, fungi, and plants.[1][2] Due to its crucial role, HSD is a target for the development of herbicides and antimicrobial agents.[2] The production of highly pure and active recombinant HSD is therefore essential for structural and functional studies, as well as for screening potential inhibitors.

This document provides a detailed protocol for the expression and purification of recombinant homoserine dehydrogenase, with a focus on methods applicable to His-tagged protein expressed in Escherichia coli. The protocol is a composite of established methods from the scientific literature.

Signaling Pathway: The Aspartate Metabolic Pathway

Homoserine dehydrogenase is a critical enzyme in the aspartate pathway, which leads to the synthesis of several essential amino acids.

Aspartate_Pathway Aspartate L-Aspartate Aspartyl_P β-Aspartyl- phosphate Aspartate->Aspartyl_P Aspartokinase ASA L-Aspartate- β-semialdehyde Aspartyl_P->ASA Aspartate-semialdehyde dehydrogenase Homoserine This compound ASA->Homoserine Homoserine Dehydrogenase (HSD) Lysine L-Lysine ASA->Lysine Threonine L-Threonine Homoserine->Threonine Methionine L-Methionine Homoserine->Methionine Isoleucine L-Isoleucine Threonine->Isoleucine

Caption: The role of Homoserine Dehydrogenase in the aspartate biosynthetic pathway.

Experimental Protocols

Gene Cloning and Expression

Recombinant homoserine dehydrogenase is commonly overexpressed in E. coli. The gene encoding HSD can be cloned from the organism of interest (e.g., Bacillus subtilis, Pseudomonas aeruginosa, Saccharomyces cerevisiae) into an expression vector, often with an N-terminal or C-terminal polyhistidine (His6) tag to facilitate purification.[1][2][3]

Protocol:

  • Vector Construction: Amplify the HSD gene using PCR and clone it into a suitable expression vector (e.g., pET series) containing a His-tag sequence.[4]

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the constructed plasmid.[5][6]

  • Culture Growth:

    • Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[3]

  • Incubation: Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for 16-18 hours to enhance the yield of soluble protein.[3]

  • Cell Harvest: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Protein Purification

The following protocol describes a three-step purification process involving affinity, ion-exchange, and size-exclusion chromatography. This combination of techniques is designed to achieve high purity.[7][8][9]

  • Resuspension: Resuspend the cell pellet in lysis buffer (e.g., 100 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole (B134444), pH 7.4).[3]

  • Lysis: Lyse the cells by sonication on ice or by using a high-pressure homogenizer.

  • Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30-60 minutes at 4°C to pellet cell debris.[3]

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

Immobilized Metal Affinity Chromatography (IMAC) is used as the initial capture step for His-tagged proteins.[10][11]

  • Column Equilibration: Equilibrate a Ni-NTA or other suitable IMAC column with lysis buffer.

  • Sample Loading: Load the clarified lysate onto the equilibrated column.

  • Washing: Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 40-50 mM) to remove non-specifically bound proteins.

  • Elution: Elute the bound HSD using an elution buffer containing a high concentration of imidazole (e.g., 100 mM sodium phosphate, 500 mM NaCl, 500 mM imidazole, pH 7.4).[3] Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified HSD.

Ion-exchange chromatography separates proteins based on their net surface charge.[9] Depending on the pI of the specific HSD and the chosen buffer pH, either anion-exchange (e.g., Q-Sepharose) or cation-exchange chromatography can be used.[7]

  • Buffer Exchange: The fractions containing HSD from the IMAC step should be buffer-exchanged into a low-salt IEX binding buffer (e.g., 20 mM Tris-HCl, pH 8.0). This can be done by dialysis or using a desalting column.[12]

  • Column Equilibration: Equilibrate the ion-exchange column with the binding buffer.

  • Sample Loading: Load the buffer-exchanged sample onto the column.

  • Washing: Wash the column with binding buffer to remove any unbound proteins.

  • Elution: Elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer). Collect fractions.

  • Analysis: Analyze the fractions by SDS-PAGE to identify those containing HSD. Pool the purest fractions.

SEC, also known as gel filtration, is the final polishing step to separate proteins based on their size and to remove any remaining aggregates or smaller contaminants.[8][13]

  • Column Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 200) with the final storage buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).[4]

  • Sample Loading: Concentrate the pooled fractions from the IEX step and load the sample onto the SEC column. The sample volume should be a small percentage of the total column volume for optimal resolution.

  • Elution: Elute the protein with the storage buffer at a constant flow rate. Collect fractions.

  • Analysis: Analyze the fractions by SDS-PAGE. Pool the fractions containing pure HSD.

  • Storage: The purified protein can be stored at 4°C for short-term use or flash-frozen in liquid nitrogen and stored at -80°C for long-term storage. The addition of glycerol (B35011) (10-20%) may be necessary to prevent freezing-induced denaturation.

Purification Workflow Diagram

Purification_Workflow cluster_Expression Expression cluster_Purification Purification cluster_Analysis Analysis & Storage Culture E. coli Culture Growth Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis IMAC Affinity Chromatography (IMAC) Lysis->IMAC IEX Ion-Exchange Chromatography (IEX) IMAC->IEX SEC Size-Exclusion Chromatography (SEC) IEX->SEC Analysis SDS-PAGE & Activity Assay SEC->Analysis Storage Storage at -80°C Analysis->Storage

Caption: A typical workflow for the purification of recombinant HSD from E. coli.

Data Presentation

The following table provides a representative summary of a purification process for a recombinant homoserine dehydrogenase. The values are hypothetical but illustrative of a successful purification scheme.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Lysate 50010002.01001.0
Affinity (IMAC) 2585034.08517.0
Ion-Exchange (IEX) 1575050.07525.0
Size-Exclusion (SEC) 1266055.06627.5
  • Unit Definition (U): One unit of homoserine dehydrogenase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under standard assay conditions.[14]

Enzyme Activity Assay

The activity of homoserine dehydrogenase can be measured by monitoring the reduction of NADP+ to NADPH at 340 nm.

Reaction Mixture:

  • Buffer (e.g., 100 mM CHES, pH 9.0)[4]

  • Substrate (e.g., 50 mM this compound)[4]

  • Cofactor (e.g., 0.5 mM NADP+)[4]

  • Enzyme solution

Procedure:

  • Mix the buffer, substrate, and cofactor in a cuvette.

  • Initiate the reaction by adding the enzyme solution.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[4]

This comprehensive guide should provide researchers with the necessary information to successfully purify recombinant homoserine dehydrogenase for further study and application.

References

In Vivo Incorporation of L-Homoserine into Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in-vivo incorporation of the non-canonical amino acid L-homoserine into proteins. This compound, an isomer of threonine and a precursor to methionine, offers unique opportunities for protein engineering and modification.[1] The methods described herein focus on residue-specific replacement of methionine in Escherichia coli, a robust and widely used expression host.

Introduction

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for introducing novel chemical functionalities, probing protein structure and function, and developing new biotherapeutics.[2][3] this compound (Hse) is a particularly interesting ncAA as it is a natural metabolic intermediate in the biosynthesis of methionine and threonine.[4][5] Its structural similarity to methionine allows it to be recognized, albeit inefficiently, by the endogenous translational machinery.

This document outlines the principles and methodologies for achieving efficient and quantifiable incorporation of this compound into recombinant proteins. Key considerations, including host strain selection, the challenges of this compound toxicity, and the potential need for engineering the aminoacyl-tRNA synthetase, are discussed.

Principle of the Method: Residue-Specific Incorporation

The primary method for incorporating this compound is the residue-specific replacement of a canonical amino acid. This approach leverages a bacterial host strain that is auxotrophic for a specific amino acid, in this case, methionine.[6] By depleting methionine from the growth medium and supplementing it with this compound, the cellular translational machinery is compelled to utilize this compound in place of methionine during protein synthesis.

The efficiency of this process is dependent on several factors, including the host strain's ability to uptake and utilize this compound, the promiscuity of the methionyl-tRNA synthetase (MetRS) in charging tRNAMet with this compound, and the inherent toxicity of this compound to the host cells.[2][7]

Key Challenges and Strategies

This compound Toxicity

This compound can be toxic to E. coli and other host organisms, particularly at millimolar concentrations.[2][7] This toxicity can lead to reduced cell growth and lower protein yields. The optimal concentration of this compound in the culture medium must be carefully determined to balance incorporation efficiency with cell viability.

Strategy: Perform a dose-response experiment to determine the IC50 of this compound for the chosen host strain. Use a concentration that allows for maximal incorporation without severely inhibiting cell growth.

Methionyl-tRNA Synthetase (MetRS) Specificity

The native E. coli MetRS has a proofreading mechanism that actively discriminates against charging tRNAMet with this compound. This is a major limiting factor for achieving high levels of incorporation.

Strategy: For high-efficiency incorporation, it is recommended to engineer the MetRS. This can be achieved through directed evolution or site-directed mutagenesis of the enzyme's active site to be more accommodating to this compound. While a specific MetRS mutant for this compound is not widely reported, mutations that have proven successful for other methionine analogs, such as azidonorleucine (ANL), can serve as a starting point. For example, mutations in E. coli MetRS at positions like Leu13, Tyr260, and His301 have been shown to expand its substrate specificity.[8]

Quantitative Data and Comparison

Achieving high levels of this compound incorporation can be challenging. For context, the following table summarizes typical incorporation efficiencies and protein yields for the well-characterized methionine analog, azidonorleucine (ANL), which also relies on an engineered MetRS. These values can serve as a benchmark for optimizing this compound incorporation.

Non-Canonical Amino AcidHost StrainEngineered MetRSIncorporation EfficiencyProtein Yield (mg/L)Reference
Azidonorleucine (ANL)E. coli M15MA metG*Genomic copy of mutant MetRS~90%>20[8]

Experimental Protocols

Protocol 1: Preparation of Methionine Auxotrophic E. coli Strain

This protocol describes the creation of a methionine auxotrophic E. coli strain by deleting the metA gene, which encodes for homoserine O-succinyltransferase, the first committed step in methionine biosynthesis from this compound.[9][10]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Lambda Red recombination system plasmids (e.g., pKD46)

  • Kanamycin (B1662678) resistance cassette with flanking FRT sites (e.g., from pKD4)

  • Primers for amplifying the resistance cassette with homology to the metA gene

  • Luria-Bertani (LB) medium and agar (B569324) plates

  • SOC medium

  • Arabinose and Kanamycin

  • M9 minimal medium supplemented with and without methionine

Procedure:

  • Transform the E. coli expression strain with the pKD46 plasmid, which carries the Lambda Red recombinase genes under the control of an arabinose-inducible promoter.

  • Select for transformants on LB agar plates containing ampicillin (B1664943) at 30°C.

  • Design primers to amplify the kanamycin resistance cassette from pKD4. The primers should have 40-50 bp extensions that are homologous to the regions immediately upstream and downstream of the metA gene.

  • Perform PCR to amplify the kanamycin resistance cassette.

  • Grow the pKD46-containing strain in LB medium with ampicillin and arabinose to induce the expression of the recombinase.

  • Prepare electrocompetent cells from the arabinose-induced culture.

  • Electroporate the purified PCR product (kanamycin resistance cassette) into the competent cells.

  • Plate the transformed cells on LB agar plates containing kanamycin and incubate at 37°C to select for recombinants.

  • Verify the deletion of the metA gene by PCR using primers that flank the gene.

  • Confirm methionine auxotrophy by plating the mutant strain on M9 minimal medium agar plates with and without methionine supplementation. The strain should only grow on the plates containing methionine.

  • (Optional) Remove the kanamycin resistance cassette using a plasmid expressing the FLP recombinase, which recognizes the FRT sites flanking the cassette.

Protocol 2: Recombinant Protein Expression with this compound

This protocol outlines the expression of a target protein in the methionine auxotrophic strain with this compound supplementation.

Materials:

  • Methionine auxotrophic E. coli strain (e.g., BL21(DE3) ΔmetA) harboring the expression plasmid for the target protein.

  • M9 minimal medium

  • 20% (w/v) Glucose solution (sterile)

  • 1 M MgSO4 (sterile)

  • 1 M CaCl2 (sterile)

  • 19 Amino acid mix (lacking methionine)

  • L-methionine solution (50 mg/mL, sterile)

  • This compound solution (50 mg/mL, sterile)

  • IPTG (1 M, sterile)

Procedure:

  • Inoculate a single colony of the expression strain into 5 mL of M9 minimal medium supplemented with glucose, MgSO4, CaCl2, and a limiting amount of L-methionine (e.g., 25 µg/mL).

  • Grow the culture overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate a larger volume (e.g., 1 L) of the same medium to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.

  • Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C).

  • Wash the cell pellet twice with M9 minimal medium lacking methionine to remove any residual methionine.

  • Resuspend the cell pellet in fresh M9 minimal medium containing all amino acids except methionine.

  • Add this compound to the desired final concentration (e.g., 1 mM, to be optimized).

  • Incubate the culture for 30-60 minutes at 37°C with shaking to deplete any remaining intracellular methionine.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at the optimal temperature for protein expression (e.g., 18-30°C) for 4-16 hours.

  • Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

Protocol 3: Quantification of this compound Incorporation by Mass Spectrometry

This protocol provides a general workflow for determining the extent of this compound incorporation into the purified target protein using mass spectrometry.

Materials:

  • Purified protein containing this compound

  • DTT (dithiothreitol)

  • Iodoacetamide

  • Trypsin (mass spectrometry grade)

  • Tris buffer

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Protein Digestion (Bottom-up approach):

    • Denature the purified protein in a buffer containing a chaotropic agent (e.g., urea (B33335) or guanidinium (B1211019) chloride).

    • Reduce the disulfide bonds with DTT.

    • Alkylate the free cysteine residues with iodoacetamide.

    • Digest the protein into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides by reverse-phase liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the amino acid sequence of the target protein using a database search engine (e.g., Mascot, Sequest).

    • In the search parameters, include a variable modification on methionine corresponding to the mass difference between this compound and methionine (-14.01565 Da).

    • Quantify the relative abundance of the peptides containing methionine versus those containing this compound by comparing the peak intensities of the corresponding extracted ion chromatograms.

Visualizations

L_Homoserine_Biosynthesis_Pathway This compound Biosynthesis Pathway in E. coli Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate thrA, metL, lysC (Aspartate Kinase) Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde asd (Aspartate-semialdehyde dehydrogenase) L_Homoserine L_Homoserine Aspartate_semialdehyde->L_Homoserine thrA, metL (Homoserine dehydrogenase) Lysine Lysine Aspartate_semialdehyde->Lysine lysA (Lysine biosynthesis) Threonine Threonine L_Homoserine->Threonine thrB, thrC (Homoserine kinase, Threonine synthase) Methionine Methionine L_Homoserine->Methionine metA, metB, metC (Methionine biosynthesis)

Caption: this compound biosynthetic pathway and competing pathways in E. coli.

Experimental_Workflow Workflow for In Vivo Incorporation of this compound cluster_strain_prep Strain Preparation cluster_expression Protein Expression cluster_analysis Analysis Create_Auxotroph Create Methionine Auxotrophic Strain (e.g., ΔmetA) Transform_Plasmid Transform with Expression Plasmid Create_Auxotroph->Transform_Plasmid Grow_Culture Grow in Minimal Medium with Limiting Methionine Transform_Plasmid->Grow_Culture Wash_Cells Wash Cells to Remove Methionine Grow_Culture->Wash_Cells Resuspend Resuspend in Met-free Medium + this compound Wash_Cells->Resuspend Induce Induce Protein Expression (IPTG) Resuspend->Induce Purify_Protein Purify Target Protein Induce->Purify_Protein MS_Analysis Mass Spectrometry Analysis Purify_Protein->MS_Analysis Quantify Quantify Incorporation Efficiency MS_Analysis->Quantify MetRS_Logic Logic for Efficient this compound Incorporation Start Goal: High-efficiency This compound Incorporation Challenge1 Challenge: Wild-type MetRS discriminates against this compound Start->Challenge1 Challenge2 Challenge: this compound is toxic at high concentrations Start->Challenge2 Strategy1 Strategy: Engineer MetRS (e.g., via directed evolution) Challenge1->Strategy1 Strategy2 Strategy: Optimize this compound concentration in media Challenge2->Strategy2 Outcome Outcome: Increased incorporation efficiency and viable protein yield Strategy1->Outcome Strategy2->Outcome

References

L-Homoserine: A Promising Biostimulant for Enhanced Plant Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

L-homoserine, an amino acid derivative, has emerged as a significant plant growth-promoting agent. Its activity is intrinsically linked to the quorum-sensing molecules, N-acyl homoserine lactones (AHLs), produced by various rhizospheric bacteria. Plants possess the enzymatic machinery to degrade AHLs, releasing this compound, which then modulates key physiological processes to enhance growth.[1][2][3] Understanding the application and mechanism of this compound is crucial for developing novel biostimulants for sustainable agriculture.

Mechanism of Action:

The primary mechanism involves the enzymatic hydrolysis of AHLs by plant-resident fatty acid amide hydrolases (FAAH) to yield this compound.[2][4] The released this compound then exerts a dual, concentration-dependent effect on plant physiology:

  • Low Concentrations (Growth Promotion): At micromolar concentrations, this compound stimulates plant growth by increasing the rate of transpiration.[2][4] This, in turn, enhances the uptake of water and essential nutrients from the soil, leading to improved overall plant vigor.[2][4]

  • High Concentrations (Growth Inhibition): At higher concentrations, this compound can lead to growth inhibition. This is attributed to the stimulation of ethylene (B1197577) production, a plant hormone that, in excess, can impede root elongation and overall growth.[2][4]

This compound also interacts with the auxin signaling pathway, a critical regulator of plant development.[2] This interplay with key phytohormones underscores the complex regulatory role of this compound in modulating plant architecture and growth.

Key Applications:

  • Enhanced Root Development: this compound, particularly at low concentrations, promotes primary root elongation and the formation of lateral roots, leading to a more robust root system architecture.[1][5][6][7] This is beneficial for nutrient and water acquisition.

  • Improved Seedling Vigor: Seed treatment with this compound or AHLs that are converted to this compound can lead to improved germination rates and enhanced early seedling growth.

  • Increased Biomass Accumulation: By promoting nutrient uptake and overall growth, this compound application can result in increased plant biomass.

Considerations for Use:

The concentration of this compound is a critical factor determining its effect on plant growth. It is imperative to conduct dose-response studies for specific plant species and desired outcomes to identify the optimal concentration for growth promotion while avoiding inhibitory effects. The method of application—seed treatment, hydroponic supplementation, or soil drench—will also influence the effective concentration and plant response.

Quantitative Data

The following tables summarize the quantitative effects of N-acyl homoserine lactones (which are hydrolyzed to this compound in plants) on various plant growth parameters. Direct quantitative data for this compound application is limited in the reviewed literature, with most studies focusing on its precursors.

Table 1: Effect of AHLs on Root Growth in Arabidopsis thaliana

AHL DerivativeConcentration (µM)Effect on Primary Root LengthEffect on Lateral Root FormationReference
C4-HSL1-10Promotion-[5][6]
C6-HSL1-10Promotion-[1][5][6]
3OC6-HSL1-10Promotion-[5][6]
3OC8-HSL1-10Promotion-[5][6]
C10-HSL>50InhibitionStimulation[5][6][7]
3OC12-HSL>50InhibitionStimulation[5][6]

Table 2: Effect of AHLs on Growth Parameters in Barley (Hordeum vulgare)

AHL DerivativeEffect on Plant GrowthEffect on Branched Root ArchitectureReference
C6-HSLModulatedModulated[8]
C8-HSLModulatedModulated[8]
C12-HSLModulatedModulated[8]

Experimental Protocols

Protocol 1: Seed Treatment with this compound for Enhanced Germination and Seedling Vigor

Objective: To evaluate the effect of this compound seed priming on the germination rate and early seedling growth of a target plant species.

Materials:

  • Seeds of the target plant species

  • This compound

  • Sterile deionized water

  • Sterile filter paper

  • Petri dishes

  • Germination chamber or incubator with controlled temperature and light

  • Forceps

Procedure:

  • Prepare this compound solutions: Prepare a series of this compound solutions in sterile deionized water at different concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). A control solution of sterile deionized water should also be prepared.

  • Seed sterilization: Surface sterilize the seeds to prevent microbial contamination. A common method is to wash the seeds with 70% ethanol (B145695) for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile deionized water.

  • Seed priming: Place a sterile filter paper in each Petri dish. Add enough of each this compound solution (or control) to saturate the filter paper.

  • Plating seeds: Using sterile forceps, place a predetermined number of seeds (e.g., 50-100) on the saturated filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a germination chamber with controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • Data collection:

    • Germination rate: Count the number of germinated seeds daily for a set period (e.g., 7 days). A seed is considered germinated when the radicle has emerged.

    • Seedling vigor: After the germination period, measure the root length and shoot length of a subset of seedlings from each treatment. Fresh and dry weight can also be determined.

  • Statistical analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between treatments.

Protocol 2: Hydroponic Culture for Assessing this compound's Effect on Plant Growth

Objective: To determine the dose-response effect of this compound on the growth and biomass of plants in a controlled hydroponic system.

Materials:

  • Seedlings of the target plant species (pre-germinated)

  • Hydroponic system (e.g., deep water culture, nutrient film technique)

  • Complete hydroponic nutrient solution (e.g., Hoagland's solution)

  • This compound

  • pH meter and EC meter

  • Aeration system (air pump and air stones)

Procedure:

  • System setup: Assemble the hydroponic system and fill the reservoir with the prepared nutrient solution.

  • Prepare this compound treatments: Add this compound to the nutrient solution in different treatment groups to achieve a range of final concentrations (e.g., 0 µM (control), 1 µM, 10 µM, 50 µM, 100 µM).

  • Transplant seedlings: Gently transfer the pre-germinated seedlings into the hydroponic system, ensuring their roots are in contact with the nutrient solution.

  • Growth conditions: Maintain the plants in a controlled environment with optimal light, temperature, and humidity for the specific plant species.

  • Monitoring and maintenance:

    • Monitor the pH and electrical conductivity (EC) of the nutrient solution daily and adjust as necessary.

    • Replenish the nutrient solution regularly to maintain consistent nutrient levels and this compound concentrations.

    • Ensure continuous aeration of the nutrient solution.

  • Data collection (after a set growth period, e.g., 4-6 weeks):

    • Root and shoot length: Measure the length of the primary root and the main shoot.

    • Biomass: Separate the roots and shoots, and determine their fresh weight. Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.

    • Nutrient analysis: The nutrient content of the plant tissues can be analyzed to assess the effect of this compound on nutrient uptake.

  • Statistical analysis: Compare the growth parameters between the different this compound concentrations using statistical tests to identify significant effects.

Protocol 3: Soil Drench Application of this compound

Objective: To investigate the impact of this compound applied as a soil drench on the growth of potted plants.

Materials:

  • Potted plants of the target species

  • This compound

  • Watering can or beaker

  • Potting mix

Procedure:

  • Plant establishment: Grow the target plant species in pots containing a standard potting mix until they are well-established.

  • Prepare this compound solutions: Prepare aqueous solutions of this compound at various concentrations (e.g., 0 µM (control), 10 µM, 50 µM, 100 µM, 200 µM).

  • Application:

    • Apply a fixed volume of the respective this compound solution to the soil of each pot, ensuring even distribution around the base of the plant. The volume applied should be sufficient to moisten the root zone without causing excessive leaching.

    • Repeat the application at regular intervals (e.g., once a week).

  • Growth conditions: Maintain the plants under suitable greenhouse or growth chamber conditions.

  • Data collection (at the end of the experimental period):

    • Plant height and stem diameter: Measure the height of the main stem and its diameter at a marked position.

    • Leaf area: Measure the total leaf area using a leaf area meter or image analysis software.

    • Biomass: Harvest the plants, separate them into shoots and roots, and determine their fresh and dry weights.

  • Statistical analysis: Analyze the collected data to evaluate the effect of different this compound concentrations on plant growth.

Signaling Pathways and Experimental Workflows

L_homoserine_signaling_pathway cluster_rhizosphere Rhizosphere cluster_plant_cell Plant Cell cluster_low_conc Low Concentration cluster_high_conc High Concentration AHLs AHLs AHLs_internal AHLs AHLs->AHLs_internal Uptake FAAH Fatty Acid Amide Hydrolase (FAAH) AHLs_internal->FAAH Substrate L_homoserine This compound FAAH->L_homoserine Hydrolysis Transpiration Increased Transpiration L_homoserine->Transpiration Stimulates Ethylene_Production Increased Ethylene Production L_homoserine->Ethylene_Production Stimulates Auxin_Signaling Auxin Signaling Modulation L_homoserine->Auxin_Signaling Modulates Nutrient_Uptake Increased Nutrient and Water Uptake Transpiration->Nutrient_Uptake Growth_Promotion Growth Promotion Nutrient_Uptake->Growth_Promotion Growth_Inhibition Growth Inhibition Ethylene_Production->Growth_Inhibition

Caption: Proposed signaling pathway of this compound in plants.

experimental_workflow_hydroponics Start Start Seed_Germination Seed Germination Start->Seed_Germination Seedling_Transfer Transfer Seedlings to Hydroponic System Seed_Germination->Seedling_Transfer Treatment_Application Apply this compound at Different Concentrations Seedling_Transfer->Treatment_Application Growth_Period Grow Plants for 4-6 Weeks Treatment_Application->Growth_Period Data_Collection Collect Data: - Root/Shoot Length - Biomass - Nutrient Content Growth_Period->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for hydroponic assessment of this compound.

experimental_workflow_seed_treatment Start Start Prepare_Solutions Prepare this compound and Control Solutions Start->Prepare_Solutions Seed_Sterilization Surface Sterilize Seeds Prepare_Solutions->Seed_Sterilization Seed_Priming Prime Seeds in This compound Solutions Seed_Sterilization->Seed_Priming Incubation Incubate in Germination Chamber Seed_Priming->Incubation Data_Collection Collect Data: - Germination Rate - Seedling Vigor Incubation->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound seed treatment.

References

Experimental Protocols for Studying L-Homoserine Cellular Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the cellular transport of L-homoserine, a crucial intermediate in the biosynthesis of several essential amino acids. Understanding the mechanisms of this compound transport is vital for various fields, including metabolic engineering, drug development, and fundamental cell biology.

Introduction

This compound is a non-proteinogenic amino acid that serves as a key branch-point intermediate in the aspartate metabolic pathway, leading to the synthesis of threonine, methionine, and isoleucine. The transport of this compound across cellular membranes is a critical process for its metabolic fate and cellular homeostasis. In microorganisms, efficient export of this compound is a key strategy in metabolic engineering for the overproduction of this valuable chemical. In other organisms, its transport is integral to amino acid metabolism and signaling. This document outlines detailed experimental procedures to investigate this compound transport, including transporter identification, kinetic analysis, and the study of regulatory pathways.

Key this compound Transporters

Several transporters responsible for this compound uptake and efflux have been identified, primarily in bacteria. Understanding these transporters is the first step in detailed transport studies.

OrganismTransporterFunctionReference
Escherichia coliRhtAEfflux[1]
RhtBEfflux[1]
RhtCEfflux[1]
TdcCUptake[2]
LIV-I SystemUptake[3]
LS SystemUptake[3]
Corynebacterium glutamicumBrnFEEfflux[4]

Experimental Protocols

Protocol 1: Radiolabeled this compound Uptake Assay in E. coli

This protocol is designed to measure the uptake of this compound into E. coli cells using a radiolabeled substrate.

Materials:

  • E. coli strain of interest

  • Luria-Bertani (LB) broth or M9 minimal medium

  • [¹⁴C]this compound (specific activity ~50-60 mCi/mmol)

  • Unlabeled this compound

  • Ice-cold 0.1 M lithium chloride (LiCl) or phosphate-buffered saline (PBS)

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters (0.45 µm pore size)

  • Filtration apparatus

Procedure:

  • Cell Culture: Grow the E. coli strain overnight in the appropriate medium at 37°C with shaking. The next day, dilute the overnight culture into fresh medium and grow to the mid-exponential phase (OD₆₀₀ ≈ 0.5-0.6).

  • Cell Preparation: Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with ice-cold M9 salts or PBS.

  • Resuspension: Resuspend the cell pellet in the same buffer to a final OD₆₀₀ of ~1.0. Keep the cell suspension on ice.

  • Uptake Assay: a. Pre-warm the cell suspension to 37°C for 5 minutes. b. Initiate the transport assay by adding [¹⁴C]this compound to the cell suspension to a final concentration of 10 µM (or a range of concentrations for kinetic analysis). c. At specific time points (e.g., 15, 30, 45, 60, 120 seconds), take 100 µL aliquots of the cell suspension. d. Immediately stop the uptake by diluting the aliquot in 5 mL of ice-cold 0.1 M LiCl and filter through a glass fiber filter. e. Wash the filter twice with 5 mL of ice-cold 0.1 M LiCl.

  • Radioactivity Measurement: a. Place the filter in a scintillation vial. b. Add 5 mL of scintillation fluid and vortex. c. Measure the radioactivity in a liquid scintillation counter.

  • Controls:

    • Blank: Perform the assay with no cells to determine the background radiation.

    • Competitive Inhibition: To determine specific uptake, perform the assay in the presence of a 100-fold excess of unlabeled this compound.

  • Data Analysis: a. Convert the counts per minute (CPM) to moles of this compound using the specific activity of the radiolabeled substrate. b. Normalize the uptake to the cell density (e.g., per mg of total protein). c. For kinetic analysis, perform the assay with varying concentrations of [¹⁴C]this compound and determine the Kₘ and Vₘₐₓ values using a Michaelis-Menten plot.[3]

Protocol 2: this compound Transport Assay in Mammalian Cells

This protocol describes a method to measure this compound uptake in adherent mammalian cell lines.

Materials:

  • Adherent mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • [¹⁴C]this compound

  • Unlabeled this compound

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • Scintillation vials and fluid

  • Liquid scintillation counter

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Preparation: a. On the day of the assay, aspirate the culture medium. b. Wash the cell monolayer twice with pre-warmed HBSS. c. Add 0.5 mL of HBSS to each well and incubate at 37°C for 15-30 minutes to deplete endogenous amino acids.

  • Uptake Assay: a. Aspirate the buffer and add 0.5 mL of HBSS containing [¹⁴C]this compound at the desired concentration (e.g., 10 µM). b. Incubate for various time points (e.g., 1, 5, 10, 15 minutes) at 37°C. c. To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold HBSS.

  • Cell Lysis and Scintillation Counting: a. Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature. b. Transfer the lysate to a scintillation vial. c. Add 5 mL of scintillation fluid and measure the radioactivity.

  • Protein Quantification: Determine the protein concentration in each well (from a parallel plate) using a standard protein assay (e.g., BCA assay) for normalization.

  • Controls: Include wells with a 100-fold excess of unlabeled this compound to measure non-specific uptake.

Quantitative Data Summary

The following table summarizes known kinetic parameters for this compound transport. Data for many systems, particularly mammalian, is still limited.

Organism/SystemTransporterKₘ (µM)Vₘₐₓ (nmol/min/mg protein)Reference
Escherichia coliGeneral Uptake System9.6Not Reported[3]
Sycamore Plant CellsProton-Symport Carrier50-60~133 (converted from 8 µmol/h/g wet weight)[5]
Corynebacterium glutamicumGlutamate (B1630785) Uptake System (for comparison)0.5-1.31.5-15[6]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Radiolabeled Uptake Assay

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis culture Cell Culture harvest Harvest & Wash culture->harvest resuspend Resuspend Cells harvest->resuspend prewarm Pre-warm Cell Suspension resuspend->prewarm add_radio Add [¹⁴C]this compound prewarm->add_radio incubate Incubate (Time Course) add_radio->incubate stop_filter Stop Uptake & Filter incubate->stop_filter count Scintillation Counting stop_filter->count normalize Normalize Data count->normalize kinetics Kinetic Analysis (Km, Vmax) normalize->kinetics

Caption: Workflow for a radiolabeled this compound uptake assay.

Putative Signaling Pathway Regulating Amino Acid Transporter Activity

Amino acid transporters are often regulated by phosphorylation events downstream of major signaling pathways like the mTOR pathway, which senses amino acid availability.

signaling_pathway aa Amino Acids (e.g., this compound) transporter Amino Acid Transporter (e.g., RhtA) aa->transporter Uptake mTORC1 mTORC1 transporter->mTORC1 Signals Availability activity Altered Transport Activity transporter->activity S6K1 S6K1 mTORC1->S6K1 Activates phosphorylation Transporter Phosphorylation S6K1->phosphorylation Phosphorylates phosphorylation->transporter Modulates

Caption: A potential signaling pathway for transporter regulation.

Future Directions

The development of specific fluorescent probes for this compound would enable real-time imaging of its transport in living cells, providing deeper insights into the spatio-temporal dynamics of this process. Further research is also needed to elucidate the specific signaling cascades that regulate the activity of this compound transporters in various organisms, which could open new avenues for therapeutic intervention and metabolic engineering.

References

Application Note: Quantitative Analysis of L-Homoserine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Homoserine is a non-proteinogenic amino acid that plays a crucial role as an intermediate in the biosynthesis of several essential amino acids, including methionine, threonine, and isoleucine. Its quantification in various biological matrices is of significant interest in metabolic research, biotechnology, and drug development. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein covers sample preparation, derivatization, LC-MS/MS analysis, and data interpretation.

Principle

The method employs a derivatization step to enhance the chromatographic retention and ionization efficiency of the polar this compound molecule. The derivatized this compound is then separated from matrix components using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to a calibration curve generated from known concentrations of this compound standards.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the biological matrix. Below are protocols for common sample types.

a) Bacterial Fermentation Broth:

  • Collect 1 mL of the fermentation broth.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the cells.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • For protein removal, add trichloroacetic acid (TCA) to a final concentration of 10% (w/v).

  • Vortex briefly and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for derivatization.

b) Plasma/Serum:

  • Thaw plasma or serum samples on ice.

  • To 100 µL of the sample, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Incubate at -20°C for 1 hour.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of 0.1% formic acid in water) for derivatization.

c) Tissue Homogenates:

  • Homogenize the tissue sample in a suitable buffer (e.g., PBS) on ice.

  • Perform protein precipitation as described for plasma/serum (Step 2b).

  • Proceed with the supernatant for derivatization.

Derivatization of this compound

Derivatization is recommended to improve the chromatographic and mass spectrometric properties of this compound. A method using diethyl ethoxymethylenemalonate (DEEMM) is described below, adapted from a patented method for this compound detection in fermentation broth.[1]

  • To 100 µL of the prepared sample supernatant or standard, add 350 µL of 1 M boric acid buffer (pH 9.0).

  • Add 150 µL of 0.5% DEEMM in methanol.

  • Vortex the mixture and incubate at 70°C for 2 hours.

  • After incubation, cool the sample to room temperature.

  • Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument Dependent

c) Predicted MRM Transitions for DEEMM-derivatized this compound:

Disclaimer: The following MRM transitions are predicted based on the structure of DEEMM-derivatized this compound and common fragmentation patterns. These parameters should be optimized experimentally for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DEEMM-L-Homoserine[Predicted] 290.1[Predicted] 244.1[To be optimized]
DEEMM-L-Homoserine[Predicted] 290.1[Predicted] 172.1[To be optimized]

Data Presentation

Quantitative Data Summary

The following table presents a hypothetical summary of quantitative data that should be generated during method validation.

ParameterExpected Performance
Linear Range 10 ng/mL - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) ~1 ng/mL
Limit of Quantification (LOQ) ~5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85% - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Fermentation Broth) Centrifugation Centrifugation Sample->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Protein_Precipitation Protein Precipitation Supernatant->Protein_Precipitation Clarified_Supernatant Clarified Supernatant Protein_Precipitation->Clarified_Supernatant Derivatization DEEMM Derivatization Clarified_Supernatant->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound detection.

l_homoserine_pathway Aspartate L-Aspartate Aspartyl_Phosphate Aspartyl-β-phosphate Aspartate->Aspartyl_Phosphate Aspartokinase Aspartate_Semialdehyde Aspartate-β-semialdehyde Aspartyl_Phosphate->Aspartate_Semialdehyde Aspartate-semialdehyde dehydrogenase L_Homoserine This compound Aspartate_Semialdehyde->L_Homoserine Homoserine dehydrogenase Threonine L-Threonine L_Homoserine->Threonine Homoserine kinase, Threonine synthase Methionine L-Methionine L_Homoserine->Methionine Isoleucine L-Isoleucine Threonine->Isoleucine

Caption: this compound metabolic pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological matrices using LC-MS/MS with a derivatization approach. The described methodology offers high sensitivity and selectivity, making it suitable for a wide range of research and development applications. It is important to note that the provided MRM transitions are theoretical and require experimental optimization for the specific mass spectrometer being used. Proper method validation should be performed to ensure data accuracy and reliability.

References

Application Note: A Microbial Bioassay for the Quantification of L-Homoserine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-homoserine is a crucial intermediate in the biosynthesis of several essential amino acids, including threonine and methionine.[1][2] Its quantification is vital in various research and industrial applications, such as metabolic engineering, fermentation process optimization, and drug development. This application note describes a sensitive and specific microbial bioassay for the quantification of this compound using an auxotrophic strain of Escherichia coli. The principle of this assay is based on the direct relationship between the concentration of this compound in a sample and the growth of a bacterial strain that cannot synthesize this amino acid.

Principle of the Bioassay

The bioassay utilizes an E. coli strain that is auxotrophic for this compound, meaning it lacks the ability to produce it endogenously. This is typically achieved by knocking out genes essential for the conversion of this compound to other metabolites, such as thrB (homoserine kinase) and metA (homoserine O-succinyltransferase).[3] The growth of this auxotrophic strain in a minimal medium is, therefore, directly proportional to the amount of this compound supplied externally. By measuring the bacterial growth, typically through optical density (OD), at various known concentrations of this compound, a standard curve can be generated. The concentration of this compound in an unknown sample can then be determined by interpolating its corresponding growth measurement on this standard curve. E. coli is an ideal microorganism for such bioassays due to its well-characterized genetics, rapid growth rate, and simple media requirements.[4][5]

Experimental Protocols

1. Construction of an this compound Auxotrophic E. coli Strain

This protocol describes the creation of an this compound auxotroph by deleting the thrB and metA genes.

Materials:

  • E. coli wild-type strain (e.g., W3110)

  • Plasmids for gene knockout (e.g., using λ Red recombineering)

  • Luria-Bertani (LB) agar (B569324) and broth

  • Minimal medium (e.g., M9) agar and broth

  • Antibiotics for selection

  • L-threonine and L-methionine supplements

  • PCR reagents for verification

Procedure:

  • Sequential Gene Knockout: Employ a standard gene knockout procedure, such as λ Red-mediated homologous recombination, to first delete the thrB gene from the wild-type E. coli chromosome.

  • Selection of Mutants: Select for successful thrB knockouts using the appropriate antibiotic resistance marker introduced during the recombination process.

  • Verification: Confirm the deletion of thrB by colony PCR using primers flanking the gene locus.

  • Second Gene Knockout: Repeat the knockout procedure to delete the metA gene in the ΔthrB background.

  • Final Selection and Verification: Select for the double mutant (ΔthrB ΔmetA) and verify the deletions by colony PCR.

  • Phenotypic Confirmation: Confirm the this compound auxotrophy by plating the mutant on minimal medium with and without this compound supplementation. The auxotrophic strain should only grow in the presence of this compound.

2. Preparation of Media and Reagents

  • Minimal Medium (M9): Prepare M9 minimal salts solution (Na2HPO4, KH2PO4, NaCl, NH4Cl) and autoclave. Separately autoclave solutions of MgSO4, CaCl2, and a carbon source (e.g., glucose) and add them to the cooled M9 salts solution.

  • This compound Standard Solutions: Prepare a stock solution of this compound (e.g., 10 mg/mL in sterile water) and sterilize by filtration. Prepare a series of standard solutions by serially diluting the stock solution in sterile minimal medium to achieve a range of concentrations (e.g., 0-100 µg/mL).

  • Sample Preparation: Samples to be analyzed (e.g., fermentation broth) should be centrifuged to remove cells and then filter-sterilized.[6][7] If necessary, dilute the samples in minimal medium to bring the expected this compound concentration within the range of the standard curve.

3. Microbial Bioassay Protocol

Materials:

  • This compound auxotrophic E. coli strain

  • Minimal medium (M9)

  • This compound standard solutions

  • Prepared samples

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the this compound auxotrophic E. coli strain into a tube containing minimal medium supplemented with a low, growth-limiting concentration of this compound (e.g., 10 µg/mL). Incubate overnight with shaking at 37°C.

  • Cell Harvest and Washing: Harvest the cells from the overnight culture by centrifugation. Wash the cell pellet twice with sterile M9 minimal medium (without this compound) to remove any residual this compound.

  • Inoculum Standardization: Resuspend the washed cells in fresh M9 minimal medium and adjust the optical density at 600 nm (OD600) to a standardized value (e.g., 0.1).

  • Assay Setup: In a 96-well microplate, add a defined volume (e.g., 180 µL) of each this compound standard solution and the prepared unknown samples to separate wells. Include a blank control with only minimal medium.

  • Inoculation: Add a small volume (e.g., 20 µL) of the standardized inoculum to each well.

  • Incubation: Incubate the microplate at 37°C with shaking in a microplate reader.

  • Growth Measurement: Monitor the OD600 of each well at regular intervals until the cultures in the highest standard concentration reach the stationary phase.

  • Data Analysis:

    • Subtract the initial OD600 from the final OD600 for each well to obtain the net growth.

    • Plot the net growth (ΔOD600) of the standards against the corresponding this compound concentrations to generate a standard curve.

    • Determine the concentration of this compound in the unknown samples by interpolating their net growth values on the standard curve.

Data Presentation

Table 1: Example Standard Curve Data for this compound Bioassay

This compound (µg/mL)OD600 (Initial)OD600 (Final)ΔOD600 (Net Growth)
00.0510.0550.004
50.0520.1580.106
100.0500.2650.215
200.0530.4800.427
400.0510.8500.799
600.0521.1501.098
800.0541.2501.196
1000.0531.2601.207

Table 2: Quantification of this compound in Unknown Samples

Sample IDΔOD600 (Net Growth)Calculated this compound (µg/mL)Dilution FactorOriginal this compound (µg/mL)
Sample A0.65031.510315
Sample B0.98052.810528

Alternative and Complementary Quantification Methods

While the microbial bioassay is highly sensitive and specific, other methods can be used for quantification or validation.

Table 3: Comparison of this compound Quantification Methods

MethodPrincipleAdvantagesDisadvantages
Microbial Bioassay Growth of an auxotrophic strain is proportional to the analyte concentration.High sensitivity and specificity to the biologically active L-form.[4][5]Slower than chemical methods; susceptible to interference by other growth-promoting or inhibiting substances.
Ninhydrin Assay Ninhydrin reacts with the primary amino group of amino acids to produce a colored compound.[8][9]Rapid and simple colorimetric method.[10][11]Not specific for this compound; reacts with most primary amino acids.[11][12]
HPLC Chromatographic separation followed by detection, often after derivatization.[6][13]High accuracy, precision, and ability to quantify multiple amino acids simultaneously.[13][14]Requires specialized equipment and can be more time-consuming for sample preparation.
Reporter Gene Assay A promoter induced by this compound drives the expression of a reporter gene (e.g., luciferase, β-galactosidase).[15][16][17]Potentially very high sensitivity and can be adapted for high-throughput screening.[18]Requires more complex genetic engineering and optimization.

Visualizations

L_Homoserine_Metabolic_Pathway cluster_knockout Aspartate L-Aspartate Aspartyl_P L-Aspartyl-phosphate Aspartate->Aspartyl_P thrA Asp_SA L-Aspartate-semialdehyde Aspartyl_P->Asp_SA asd Homoserine This compound Asp_SA->Homoserine thrA Lysine L-Lysine Asp_SA->Lysine dap... Threonine L-Threonine Homoserine->Threonine thrB, thrC Methionine L-Methionine Homoserine->Methionine metA, ... thrB thrB (knockout) metA metA (knockout)

Caption: this compound metabolic pathway in E. coli and bioassay strategy.

Bioassay_Workflow Start Start: this compound Auxotroph Culture Prep_Inoculum Prepare Inoculum: Overnight culture, wash, and standardize OD600 Start->Prep_Inoculum Inoculate Inoculate Plate with Standardized Culture Prep_Inoculum->Inoculate Prep_Plate Prepare 96-Well Plate: Add standards and unknown samples Prep_Plate->Inoculate Incubate Incubate with Shaking (e.g., 37°C) Inoculate->Incubate Measure Measure OD600 (Final Reading) Incubate->Measure Analyze Data Analysis: Generate standard curve, interpolate unknown concentrations Measure->Analyze End End: Quantified This compound Concentration Analyze->End

Caption: Experimental workflow for the this compound microbial bioassay.

References

L-Homoserine: A Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Homoserine, a non-proteinogenic α-amino acid, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its inherent chirality and multiple functional groups—an amino group, a carboxylic acid, and a primary alcohol—provide a rich platform for the stereoselective construction of a wide array of complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of pharmaceuticals, natural products, and other biologically active compounds, targeted towards researchers, scientists, and professionals in drug development.

Key Applications of this compound in Organic Synthesis

This compound serves as a versatile starting material for the synthesis of a variety of chiral synthons, including this compound lactone, chiral pyrrolidines, and protected amino acids. These intermediates are subsequently utilized in the stereoselective synthesis of more complex molecules.

A general overview of the synthetic utility of this compound is presented below:

L_Homoserine_Applications L_Homoserine This compound L_Homoserine_Lactone This compound Lactone L_Homoserine->L_Homoserine_Lactone Cyclization Protected_L_Homoserine Protected This compound L_Homoserine->Protected_L_Homoserine Protection Chiral_Pyrrolidines Chiral Pyrrolidines L_Homoserine_Lactone->Chiral_Pyrrolidines Ring Transformation Vinylglycine L-α-Vinylglycine L_Homoserine_Lactone->Vinylglycine Elimination Beta_Amino_Acids β-Amino Acids L_Homoserine_Lactone->Beta_Amino_Acids Ring Opening Peptides Peptides & Macrocycles Protected_L_Homoserine->Peptides Peptide Synthesis Natural_Products Natural Products (e.g., Kainic Acid, Biotin) Chiral_Pyrrolidines->Natural_Products Pharmaceuticals Pharmaceuticals (e.g., Antivirals) Chiral_Pyrrolidines->Pharmaceuticals Vinylglycine->Natural_Products Beta_Amino_Acids->Pharmaceuticals Peptides->Pharmaceuticals

Caption: Synthetic pathways from this compound.

Synthesis of Key Intermediates from this compound

This compound Lactone Hydrochloride

This compound can be readily cyclized to its corresponding lactone, which is a key intermediate for various transformations.

Protocol 1: Synthesis of this compound Lactone Hydrochloride

  • Reaction: this compound is treated with a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to promote intramolecular cyclization.

  • Procedure:

    • Suspend this compound (1.0 eq) in water.

    • Add a concentrated solution of HCl (1.2 eq) and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude this compound lactone hydrochloride.

    • Recrystallize the crude product from ethanol/ether to yield the pure product.

ProductFormTypical YieldReference
This compound Lactone HClWhite solid>95%[1]
N-Protected this compound Derivatives

Protection of the amino group of this compound is a common first step for its use in peptide synthesis and other transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group.

Protocol 2: Synthesis of N-Boc-L-Homoserine

  • Reaction: The amino group of this compound is protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

    • Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-homoserine.

ProductFormTypical YieldMelting Point
N-Boc-L-HomoserineWhite solid~90%140 °C[2]

Characterization Data for N-Boc-L-Homoserine:

  • ¹H NMR (CDCl₃, 300 MHz): δ 5.45 (d, J = 8.1 Hz, 1H), 4.35 (m, 1H), 3.80 (m, 2H), 2.10 (m, 1H), 1.95 (m, 1H), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 175.8, 156.5, 80.2, 59.8, 54.1, 35.2, 28.3.

Applications in the Synthesis of Biologically Active Molecules

Synthesis of Chiral Pyrrolidines

Chiral pyrrolidines are important structural motifs found in numerous natural products and pharmaceuticals. This compound lactone can be converted to chiral 2-substituted pyrrolidines.[3]

Pyrrolidine_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product L_Homoserine_Lactone N-Protected This compound Lactone Intermediate Open-chain Intermediate L_Homoserine_Lactone->Intermediate 1. Reduction 2. Protection Chiral_Pyrrolidine Chiral Pyrrolidine (B122466) Intermediate->Chiral_Pyrrolidine Intramolecular Cyclization

Caption: Chiral pyrrolidine synthesis workflow.

Protocol 3: Synthesis of a Chiral 2-Substituted Pyrrolidine

  • Reaction: This multi-step synthesis involves the reduction of the lactone, protection of the resulting diol, and subsequent intramolecular cyclization.

  • Procedure (General Outline):

    • Reduction: Reduce N-protected this compound lactone with a suitable reducing agent (e.g., LiAlH₄) to afford the corresponding amino diol.

    • Selective Protection: Selectively protect the primary alcohol, for example, as a tosylate or mesylate.

    • Cyclization: Induce intramolecular cyclization by treating the protected intermediate with a base to yield the N-protected chiral pyrrolidine.

    • Deprotection: Remove the protecting group to obtain the final chiral pyrrolidine.

Intermediate/ProductReagentsTypical YieldStereoselectivityReference
Amino diolLiAlH₄High>99% ee[4]
Chiral PyrrolidineBase (e.g., NaH)Good>99% ee[4]
Synthesis of N-Acyl-L-Homoserine Lactones (AHLs)

AHLs are signaling molecules involved in bacterial quorum sensing, making them important targets for the development of novel antibacterial agents.[5]

Protocol 4: N-Acylation of this compound Lactone

  • Reaction: The amino group of this compound lactone is acylated using an acid chloride or a carboxylic acid with a coupling agent.

  • Procedure:

    • Dissolve this compound lactone hydrochloride (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

    • Add triethylamine (B128534) (2.2 eq) and cool the mixture to 0 °C.

    • Add the desired acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Product ExampleAcylating AgentTypical Yield
N-Hexanoyl-L-homoserine lactoneHexanoyl chloride70-85%
N-(3-Oxododecanoyl)-L-homoserine lactone3-Oxododecanoyl chloride60-75%
Synthesis of L-α-Vinylglycine

L-α-Vinylglycine is a non-natural amino acid used as a building block in the synthesis of various biologically active compounds.

Protocol 5: Synthesis of L-α-Vinylglycine from this compound Lactone

  • Reaction: This is a multi-step synthesis involving ring-opening, selenation, oxidation, and elimination.

  • Procedure (Key Steps):

    • N-Protection: Protect the amino group of this compound lactone with a Boc group.

    • Ring Opening and Selenation: Cleave the lactone with a phenylselenide nucleophile.

    • Oxidation and Elimination: Oxidize the resulting selenide (B1212193) to a selenoxide, which undergoes spontaneous syn-elimination to form the vinyl group.

    • Deprotection: Remove the protecting groups to yield L-α-vinylglycine.

StepReagentsTypical Yield
Ring Opening/Selenation(PhSe)₂, NaBH₄~80%
Oxidation/EliminationH₂O₂, Pyridine~85%
Overall Yield ~65-70%

Conclusion

This compound is a readily available and cost-effective chiral starting material that provides access to a diverse range of valuable chiral building blocks. The protocols and data presented herein demonstrate its significant potential in the stereoselective synthesis of complex molecules for applications in drug discovery and development. The versatility of this compound and its derivatives ensures its continued importance in the field of organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Homoserine Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the metabolic engineering of Escherichia coli for enhanced L-homoserine production.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may lead to suboptimal this compound yields.

Q1: My engineered E. coli strain is producing very low or no this compound. What are the initial troubleshooting steps?

A1: Low this compound production can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Verify Genetic Modifications: Confirm all intended gene knockouts and overexpressions in your engineered strain using PCR and DNA sequencing.

  • Plasmid Stability: If your expression system is plasmid-based, verify plasmid retention. Plasmid loss is a common issue in fermentation and can lead to inconsistent production.[1] Consider using a hok/sok toxin/antitoxin system on your plasmid to ensure stability, especially in antibiotic-free media.[1]

  • Culture Conditions: Ensure that the fermentation media composition, pH, temperature, and aeration are optimal for your specific E. coli strain and production process.

Logical Troubleshooting Workflow:

Below is a workflow to guide your troubleshooting process for low this compound yield.

troubleshooting_workflow start Low this compound Yield verify_genetics Verify Genetic Modifications (PCR, Sequencing) start->verify_genetics check_plasmid Check Plasmid Stability (e.g., plating with/without antibiotics) verify_genetics->check_plasmid Genetics Confirmed optimize_culture Review Fermentation Conditions (Media, pH, Temp, Aeration) check_plasmid->optimize_culture Plasmid Stable pathway_analysis Analyze Metabolic Pathways optimize_culture->pathway_analysis Conditions Optimal precursor_issue Insufficient Precursor Supply? pathway_analysis->precursor_issue byproduct_issue Byproduct Accumulation? precursor_issue->byproduct_issue No solution_precursor Overexpress Precursor Pathway Genes (e.g., ppc, aspC) precursor_issue->solution_precursor Yes efflux_issue Inefficient this compound Export? byproduct_issue->efflux_issue No solution_byproduct Knockout Byproduct Formation Genes (e.g., ackA-pta, poxB) byproduct_issue->solution_byproduct Yes feedback_issue Feedback Inhibition? efflux_issue->feedback_issue No solution_efflux Overexpress Efflux Pumps (e.g., rhtA, eamA) efflux_issue->solution_efflux Yes nadph_issue NADPH Limitation? feedback_issue->nadph_issue No solution_feedback Use Feedback-Resistant Enzyme Variants (e.g., thrA^fbr) feedback_issue->solution_feedback Yes solution_nadph Overexpress NADPH Regeneration Genes (e.g., pntAB) nadph_issue->solution_nadph Yes end Improved this compound Yield nadph_issue->end No solution_precursor->end solution_byproduct->end solution_efflux->end solution_feedback->end solution_nadph->end l_homoserine_pathway cluster_central_metabolism Central Metabolism cluster_aspartate_pathway Aspartate Pathway cluster_competing_pathways Competing & Degrading Pathways glucose Glucose pep PEP glucose->pep Glycolysis oaa Oxaloacetate pep->oaa ppc asp L-Aspartate oaa->asp aspC asp_p Aspartyl-P asp->asp_p thrA, metL, lysC asa Aspartate-semialdehyde asp_p->asa asd homoserine This compound asa->homoserine thrA, metL lysine L-Lysine asa->lysine ... lysA threonine L-Threonine homoserine->threonine thrB methionine L-Methionine homoserine->methionine ... metA lysine->asp Feedback Inhibition threonine->asp Feedback Inhibition crispr_workflow start Start: Select Target Gene design_grna 1. Design gRNA (targeting the 5' end of the gene) start->design_grna clone_grna 2. Clone gRNA into pCRISPR plasmid design_grna->clone_grna prepare_donor 3. Prepare Donor DNA (with desired mutation, e.g., stop codon) clone_grna->prepare_donor transform_pcas 4. Transform E. coli with pCasRed plasmid (expresses Cas9 and λ-Red) prepare_donor->transform_pcas cotransform 5. Co-transform with gRNA plasmid and donor DNA transform_pcas->cotransform select_mutants 6. Select for Mutants (e.g., antibiotic resistance, counter-selection) cotransform->select_mutants verify_knockout 7. Verify Knockout (Colony PCR and Sanger sequencing) select_mutants->verify_knockout cure_plasmids 8. Cure Plasmids (optional) verify_knockout->cure_plasmids end Finished: Gene Knockout Strain cure_plasmids->end

References

Technical Support Center: Overcoming Feedback Inhibition of Homoserine Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with homoserine dehydrogenase (HSD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming the feedback inhibition of this key enzyme in the aspartate metabolic pathway.

Frequently Asked Questions (FAQs)

Q1: What is feedback inhibition of homoserine dehydrogenase and why is it important?

Homoserine dehydrogenase (HSD) is a critical enzyme in the biosynthetic pathway of several essential amino acids, including threonine, isoleucine, and methionine.[1] Feedback inhibition is a natural regulatory mechanism where the end-product of a metabolic pathway, primarily L-threonine, binds to an allosteric site on the enzyme, reducing its activity.[1][2] This prevents the overproduction of these amino acids. For researchers in metabolic engineering and drug development, overcoming this inhibition is crucial for increasing the yield of desired amino acids or for studying the pathway without the interference of natural regulation.

Q2: What are the primary strategies to overcome HSD feedback inhibition?

The most common and effective strategies include:

  • Site-Directed Mutagenesis: Introducing specific mutations in the allosteric binding site of the hom gene to reduce the enzyme's affinity for the inhibitory amino acid (e.g., threonine) without significantly compromising its catalytic activity.[3]

  • Semi-Rational Directed Evolution: This approach combines computational prediction of key residues with high-throughput screening of mutant libraries to identify enzymes with desired resistance to feedback inhibition.

  • Pathway Engineering: Overexpressing a feedback-resistant HSD mutant in a production strain to channel metabolic flux towards the desired amino acid products.

Q3: Which amino acid residues are common targets for mutagenesis to create feedback-resistant HSD?

In Corynebacterium glutamicum HSD (CgHSD), several residues within the regulatory domain have been successfully mutated. For instance, mutations at positions G378, A384, and I397 have been shown to confer resistance to threonine inhibition.[3][4] Identifying conserved residues at the interface of the enzyme's subunits can also be a promising strategy for mutagenesis.[3][4]

Q4: Can feedback inhibition be overcome by methods other than genetic modification?

While less common for production purposes, understanding the enzyme's kinetic mechanism can inform the design of competitive or non-competitive inhibitors that are not the natural end-products.[4] Additionally, in some specific research contexts, adjusting reaction conditions such as pH or substrate concentration might partially mitigate the inhibitory effects, though this is not a practical solution for in vivo applications.

Troubleshooting Guides

This section provides solutions to common problems encountered during the process of engineering and characterizing feedback-resistant homoserine dehydrogenase.

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TroubleshootingGuide cluster_mutagenesis Site-Directed Mutagenesis Issues cluster_expression Protein Expression & Purification Issues cluster_activity Enzyme Activity Assay Issues start Start: Identify Experimental Issue no_colonies No Colonies After Transformation (Mutagenesis PCR Failure) start->no_colonies wt_colonies Colonies Contain Only Wild-Type Plasmid low_expression Low or No Expression of Mutant HSD start->low_expression insoluble_protein Mutant HSD Forms Inclusion Bodies no_activity Purified Mutant HSD Shows No Activity start->no_activity inconsistent_results Inconsistent or Non-reproducible Assay Results sol_pcr_optimization Optimize PCR Conditions: - Annealing temperature - Extension time - Polymerase choice no_colonies->sol_pcr_optimization sol_template_quality Check Template DNA: - Purity and concentration no_colonies->sol_template_quality sol_competent_cells Verify Competent Cell Efficiency no_colonies->sol_competent_cells sol_dpni_digestion Optimize DpnI Digestion: - Increase incubation time - Use fresh enzyme wt_colonies->sol_dpni_digestion sol_primer_design Review Primer Design: - Check for hairpins/dimers - Ensure mutation is centered wt_colonies->sol_primer_design sol_codon_optimization Codon Optimize Gene for Expression Host low_expression->sol_codon_optimization sol_promoter_strength Use a Stronger/Inducible Promoter low_expression->sol_promoter_strength sol_expression_conditions Optimize Expression: - Lower temperature - Adjust inducer concentration low_expression->sol_expression_conditions sol_solubility_tags Fuse with Solubility-Enhancing Tags (e.g., MBP, GST) insoluble_protein->sol_solubility_tags sol_refolding Attempt In Vitro Refolding from Inclusion Bodies insoluble_protein->sol_refolding sol_expression_conditions_insoluble Optimize Expression: - Lower temperature post-induction - Use chaperon co-expression insoluble_protein->sol_expression_conditions_insoluble sol_protein_folding Confirm Proper Folding: - Circular Dichroism - Check for aggregation no_activity->sol_protein_folding sol_cofactor_presence Ensure Cofactor (NAD+/NADP+) is Present and at Correct Concentration no_activity->sol_cofactor_presence sol_assay_buffer Verify Assay Buffer pH and Composition no_activity->sol_assay_buffer sol_lethal_mutation Consider if Mutation is Lethal to Catalytic Activity no_activity->sol_lethal_mutation sol_reagent_stability Check Reagent Stability: - Substrate (Aspartate-β-semialdehyde) - Cofactors inconsistent_results->sol_reagent_stability sol_spectrophotometer_issues Calibrate Spectrophotometer and Check for Linearity inconsistent_results->sol_spectrophotometer_issues sol_pipetting_accuracy Ensure Accurate Pipetting of All Components inconsistent_results->sol_pipetting_accuracy

A troubleshooting flowchart for common experimental issues.
Issue 1: Site-Directed Mutagenesis - No colonies or only wild-type colonies

  • Problem: After transforming the product of a site-directed mutagenesis reaction, you obtain no colonies or sequencing reveals only the wild-type plasmid.

  • Possible Causes & Solutions:

    • Inefficient PCR: The polymerase chain reaction may not have worked efficiently.

      • Troubleshooting:

        • Optimize the annealing temperature of your primers.

        • Ensure the extension time is sufficient for the size of your plasmid.

        • Use a high-fidelity DNA polymerase suitable for mutagenesis.

    • Ineffective DpnI Digestion: The parental (wild-type) plasmid was not fully digested by DpnI.

      • Troubleshooting:

        • Increase the DpnI digestion time to at least 2 hours, or perform an overnight digestion at 37°C.

        • Ensure your DpnI enzyme is active.

    • Poor Primer Design: Primers may have secondary structures or primer-dimers that interfere with PCR.

      • Troubleshooting:

        • Redesign primers to have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

        • Ensure the desired mutation is located in the center of the primers with 10-15 bases of correct sequence on both sides.

Issue 2: Protein Expression and Purification - Low yield or insoluble protein
  • Problem: The mutant homoserine dehydrogenase expresses at low levels or forms insoluble inclusion bodies.

  • Possible Causes & Solutions:

    • Codon Usage: The codons in your hom gene may not be optimal for your expression host (e.g., E. coli).

      • Troubleshooting:

        • Synthesize a codon-optimized version of the gene for your expression system.

    • Protein Misfolding and Aggregation: The mutation may have destabilized the protein, leading to misfolding and aggregation.

      • Troubleshooting:

        • Lower the induction temperature (e.g., to 16-20°C) and extend the expression time.

        • Co-express molecular chaperones to assist in proper folding.

        • Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP), to the N-terminus of your HSD.

    • Inclusion Bodies: High-level expression can sometimes lead to the formation of inactive protein aggregates in inclusion bodies.

      • Troubleshooting:

        • Optimize expression conditions as mentioned above.

        • If inclusion bodies persist, they can be purified and the protein refolded in vitro, although this can be a complex process.

Issue 3: Enzyme Activity Assay - No activity or inconsistent results
  • Problem: The purified mutant HSD shows no catalytic activity, or the results of the spectrophotometric assay are not reproducible.

  • Possible Causes & Solutions:

    • Inactive Enzyme: The mutation, while conferring feedback resistance, may have inadvertently disrupted the catalytic site or overall protein folding.

      • Troubleshooting:

        • Perform structural analysis (e.g., circular dichroism) to check for major changes in secondary structure.

        • If the catalytic site is compromised, a different mutation strategy may be needed.

    • Assay Conditions: The conditions of your enzyme assay may be suboptimal.

      • Troubleshooting:

        • Ensure the presence and correct concentration of the cofactor (NADH or NADPH). HSD from different organisms can have a preference for one over the other.[2]

        • Verify the pH of your assay buffer; HSD activity is often pH-dependent.

        • The substrate, L-aspartate-β-semialdehyde, can be unstable. Use freshly prepared substrate solutions.

    • Spectrophotometer Issues: Problems with the spectrophotometer can lead to unreliable readings.

      • Troubleshooting:

        • Ensure the spectrophotometer is properly calibrated.

        • Check for interfering substances in your enzyme preparation or buffer that may absorb at the detection wavelength (typically 340 nm for NADH/NADPH).

Data Presentation: Kinetic Parameters of Homoserine Dehydrogenase

The following tables summarize key kinetic parameters for wild-type and feedback-resistant HSD from various organisms.

Table 1: Kinetic Parameters of Wild-Type Homoserine Dehydrogenase

OrganismSubstrateKm (mM)Vmax (μmol/min/mg)Cofactor PreferenceReference
Bacillus subtilisL-Homoserine35.08 ± 2.912.72 ± 0.06NADP+[5]
Bacillus subtilisNADP+0.39 ± 0.052.79 ± 0.11-[5]
Arthrobacter nicotinovoransThis compound6.30 ± 1.03180.70 ± 10.35NAD+

Table 2: Inhibition of Homoserine Dehydrogenase by L-Threonine

Organism & Enzyme TypeL-Threonine Concentration (mM)Remaining Activity (%)Reference
Corynebacterium glutamicum (Wild-Type)1<20[3]
Corynebacterium glutamicum (Mutant A384D)10>90[3]
Corynebacterium glutamicum (Mutant I397V)10>90[3]
Corynebacterium glutamicum (Mutant G378E)5052.7[3]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of hom Gene

This protocol is a general guideline for introducing point mutations into the hom gene cloned in a plasmid vector.

  • Primer Design:

    • Design two complementary primers, 25-45 bases in length, containing the desired mutation in the center.

    • The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

    • The 5' ends of the primers should be phosphorylated if a ligation-based method is used.

  • PCR Amplification:

    • Set up a PCR reaction with a high-fidelity DNA polymerase. A typical reaction mixture includes:

      • 5-50 ng of template plasmid DNA

      • 125 ng of each primer

      • dNTP mix

      • Polymerase buffer

      • High-fidelity DNA polymerase

    • Perform PCR with an initial denaturation, followed by 16-20 cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion:

    • Add DpnI restriction enzyme directly to the PCR product.

    • Incubate at 37°C for at least 2 hours to digest the methylated, non-mutated parental plasmid DNA.

  • Transformation:

    • Transform competent E. coli cells with the DpnI-treated PCR product.

    • Plate the transformed cells on a selective agar (B569324) medium (e.g., LB with the appropriate antibiotic).

    • Incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and grow them in liquid culture.

    • Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Spectrophotometric Assay of Homoserine Dehydrogenase Activity

This assay measures the activity of HSD by monitoring the change in absorbance at 340 nm due to the conversion of NAD(P)+ to NAD(P)H (for the forward reaction) or NAD(P)H to NAD(P)+ (for the reverse reaction). The reverse reaction (oxidation of this compound) is often more convenient to measure.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0).

    • The final reaction mixture should contain:

      • Reaction buffer

      • This compound (substrate, e.g., 50 mM)

      • NAD+ or NADP+ (cofactor, e.g., 1 mM)

      • Purified HSD enzyme

  • Assay Procedure:

    • Add all components except the enzyme to a cuvette and mix.

    • Place the cuvette in a spectrophotometer set to 340 nm and 25°C.

    • Initiate the reaction by adding the enzyme and immediately start recording the absorbance.

    • Monitor the increase in absorbance at 340 nm over time.

  • Calculation of Activity:

    • Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance curve.

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (μmol/min/mL) = (ΔA340/min) / (ε * l) * 1000

      • Where ε is the molar extinction coefficient of NADPH (6.22 mM-1cm-1) and l is the path length of the cuvette (usually 1 cm).

    • Specific activity (μmol/min/mg) is calculated by dividing the activity by the protein concentration in mg/mL.

Visualizations

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Aspartate_Pathway cluster_legend Legend Aspartate Aspartate AK Aspartate Kinase (AK) Aspartate->AK Aspartyl_P Aspartyl-phosphate ASADH Aspartate-semialdehyde Dehydrogenase Aspartyl_P->ASADH Asp_SA Aspartate-β-semialdehyde Lysine Lysine Asp_SA->Lysine DHDPS HSD Homoserine Dehydrogenase (HSD) Asp_SA->HSD Homoserine Homoserine HK Homoserine Kinase Homoserine->HK O_Phospho_Hse O-Phosphohomoserine Methionine Methionine O_Phospho_Hse->Methionine CGS TS Threonine Synthase O_Phospho_Hse->TS Threonine Threonine Isoleucine Isoleucine Threonine->Isoleucine TD Threonine->AK Threonine->HSD Lysine->AK AK->Aspartyl_P ASADH->Asp_SA HSD->Homoserine HK->O_Phospho_Hse TS->Threonine key_metabolite Key Metabolite key_enzyme Key Enzyme end_product End Product feedback Feedback Inhibition

The aspartate metabolic pathway highlighting homoserine dehydrogenase.

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Engineering_Workflow cluster_mutagenesis Mutant Generation cluster_screening Screening & Characterization start Start: Identify Target Residues for Mutagenesis primer_design Design Mutagenic Primers start->primer_design site_directed_mutagenesis Perform Site-Directed Mutagenesis PCR primer_design->site_directed_mutagenesis transformation Transform into E. coli site_directed_mutagenesis->transformation sequencing Sequence Verify Mutants transformation->sequencing expression_purification Express and Purify Wild-Type and Mutant HSD sequencing->expression_purification activity_assay Perform HSD Activity Assay with varying [Threonine] expression_purification->activity_assay data_analysis Analyze Kinetic Data (Ki, IC50) activity_assay->data_analysis end End: Feedback-Resistant HSD Identified data_analysis->end

Workflow for engineering feedback-resistant HSD.

References

Technical Support Center: Stability of L-Homoserine Lactone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-homoserine lactone (L-HSL) and other N-acythis compound lactones (AHLs). This resource provides essential information on the stability of these molecules in aqueous solutions, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound lactone degradation in aqueous solutions?

A1: The primary degradation pathway for this compound lactone and other AHLs in aqueous solutions is lactonolysis, which is the hydrolysis of the ester bond in the lactone ring.[1][2] This reaction results in the formation of the corresponding N-acyl-L-homoserine, which is generally biologically inactive in quorum sensing. The rate of this hydrolysis is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of this compound lactone?

A2: this compound lactone is most stable in acidic to neutral conditions (pH < 7) and becomes increasingly unstable as the pH becomes more alkaline.[1][2] In alkaline solutions, the hydroxide (B78521) ions catalyze the hydrolysis of the lactone ring. This degradation can be significant, with the half-life of some AHLs decreasing dramatically as the pH rises above 7.[3]

Q3: Can the degradation of this compound lactone be reversed?

A3: Yes, the lactonolysis of this compound lactone is a reversible reaction. If an alkaline solution containing the hydrolyzed, open-ring form is acidified (e.g., to pH 2.0), the lactone ring can reform.[1][2] This process, however, may not be instantaneous and can require incubation at the acidic pH for a period of time to achieve significant recyclization.[1]

Q4: What is the influence of temperature on L-HSL stability?

A4: Increasing the temperature accelerates the rate of lactonolysis.[1][2] Therefore, L-HSL solutions are more stable at lower temperatures. For long-term storage of stock solutions, it is recommended to store them at -20°C or below.

Q5: Does the acyl chain length of AHLs affect their stability?

A5: Yes, the length of the N-acyl side chain has a significant impact on the stability of AHLs. Generally, AHLs with longer acyl chains are more stable and undergo hydrolysis at a slower rate than those with shorter acyl chains.[1][2] This is an important consideration when working with a variety of different AHL molecules.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity of L-HSL in my experimental setup. The pH of your aqueous solution may be too high (alkaline), leading to rapid hydrolysis of the lactone ring.Measure the pH of your experimental medium. If it is alkaline, consider buffering the solution to a pH closer to neutral or slightly acidic (pH 6.0-7.0) to improve stability.
The experimental temperature may be too high, accelerating the degradation of L-HSL.If your experimental protocol allows, consider running your experiments at a lower temperature to slow down the rate of hydrolysis.
The L-HSL stock solution may have degraded during storage.Prepare fresh stock solutions of L-HSL in an appropriate solvent (e.g., DMSO or acidified ethyl acetate) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Do not store aqueous solutions of L-HSL for extended periods.[4]
Inconsistent results between experimental replicates. The pH of the medium may be shifting during the course of the experiment, for example, due to bacterial growth and metabolism.Monitor the pH of your cultures or solutions over time. Use a well-buffered medium to maintain a stable pH throughout the experiment.
The concentration of L-HSL may be decreasing at different rates in different replicates.Ensure uniform temperature and pH conditions across all replicates. Prepare and add the L-HSL solution to all replicates in a consistent and timely manner.
Precipitation of L-HSL in aqueous solution. The solubility of L-HSL, especially those with long acyl chains, may be limited in aqueous buffers.Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is low enough not to affect your experimental system.

Quantitative Data on AHL Stability

The stability of N-acythis compound lactones is influenced by a combination of factors. The following table summarizes the relative rates of hydrolysis for different AHLs at two different temperatures.

N-Acythis compound LactoneRelative Rate of Hydrolysis at 22°CRelative Rate of Hydrolysis at 37°C
C4-HSL (N-butanoyl-L-homoserine lactone)1.002.50
3-oxo-C6-HSL (N-(3-oxohexanoyl)-L-homoserine lactone)0.802.00
C6-HSL (N-hexanoyl-L-homoserine lactone)0.601.50
C8-HSL (N-octanoyl-L-homoserine lactone)0.401.00

Data adapted from Yates et al., 2002. The rates are relative to the hydrolysis rate of C4-HSL at 22°C.[1]

Signaling Pathway and Experimental Workflow Diagrams

Hydrolysis_of_L_Homoserine_Lactone cluster_conditions Influencing Factors L_HSL This compound Lactone (Active) Hydrolyzed_HSL N-Acyl-L-Homoserine (Inactive) L_HSL->Hydrolyzed_HSL Lactonolysis (Hydrolysis) Hydrolyzed_HSL->L_HSL Recyclization (Acidification) pH Alkaline pH Temp Increased Temperature

Caption: Hydrolysis and recyclization of this compound lactone.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solution Prepare buffered aqueous solution (various pH values) add_hsl Add L-HSL to buffered solutions prep_solution->add_hsl prep_stock Prepare L-HSL stock solution (e.g., in DMSO) prep_stock->add_hsl incubate Incubate at controlled temperature add_hsl->incubate time_points Collect aliquots at different time points incubate->time_points quench Quench reaction (e.g., acidification) time_points->quench extraction Extract remaining L-HSL (e.g., with ethyl acetate) quench->extraction quantify Quantify L-HSL using LC-MS or bioassay extraction->quantify

Caption: Workflow for assessing L-HSL stability.

Experimental Protocol: Assessing the Stability of this compound Lactone

This protocol outlines a general method for determining the stability of this compound lactone in an aqueous solution at a specific pH and temperature.

Materials:

  • This compound lactone (or other AHL of interest)

  • Dimethyl sulfoxide (B87167) (DMSO) or acidified ethyl acetate (B1210297)

  • Sterile aqueous buffers of desired pH values (e.g., phosphate-buffered saline for pH 7.4, carbonate-bicarbonate buffer for pH 9.6)

  • Sterile microcentrifuge tubes or vials

  • Incubator or water bath with precise temperature control

  • Ethyl acetate (for extraction)

  • Analytical instrumentation for quantification (e.g., LC-MS/MS) or a suitable bacterial biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026).

Procedure:

  • Preparation of L-HSL Stock Solution:

    • Dissolve a known amount of L-HSL in a minimal amount of a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Test Solutions:

    • Prepare the desired aqueous buffers at the target pH values. Ensure the buffers are sterile if conducting long-term experiments where microbial growth could be a factor.

    • In sterile microcentrifuge tubes, add a specific volume of the buffer.

  • Initiation of the Stability Assay:

    • Add a small volume of the L-HSL stock solution to each tube containing the buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid affecting the stability or subsequent analysis.

    • Vortex briefly to mix. This is your "time zero" sample.

  • Incubation:

    • Immediately place the tubes in an incubator or water bath set to the desired experimental temperature.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each tube for analysis.

  • Sample Processing and Extraction:

    • To stop the degradation reaction, immediately acidify the collected aliquots with a small amount of concentrated acid (e.g., HCl) to a pH of approximately 2.0. This will also aid in the extraction process.

    • Add an equal volume of ethyl acetate to each acidified aliquot.

    • Vortex vigorously for 1 minute to extract the remaining L-HSL into the organic phase.

    • Centrifuge the tubes to separate the aqueous and organic phases.

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas or in a vacuum concentrator.

  • Quantification of Remaining L-HSL:

    • Using LC-MS/MS (Recommended for high accuracy):

      • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

      • Analyze the samples using a validated LC-MS/MS method for the specific AHL.

      • Quantify the amount of L-HSL present at each time point by comparing to a standard curve.

    • Using a Bacterial Biosensor:

      • Reconstitute the dried extract in a small volume of a suitable solvent.

      • Perform a serial dilution of the reconstituted extract.

      • Use a well-diffusion assay or a liquid culture-based assay with a suitable biosensor strain to determine the concentration of active L-HSL remaining. Compare the results to a standard curve of known L-HSL concentrations.

  • Data Analysis:

    • Plot the concentration of L-HSL versus time for each condition (pH and temperature).

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of L-HSL under each experimental condition.

References

troubleshooting common issues in HPLC analysis of L-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of L-homoserine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Troubleshooting Guides

This section provides answers to specific problems you might face during the HPLC analysis of this compound.

Issue: Peak Tailing

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is wider than the front half, is a common issue in HPLC. For this compound, a polar amino acid, this can be particularly prevalent. The primary causes include:

  • Secondary Interactions: this compound, especially its primary amine group, can interact with exposed, acidic silanol (B1196071) groups on the surface of silica-based reversed-phase columns.[1][2][3] This secondary interaction mechanism slows down a portion of the analyte molecules, causing them to elute later and resulting in a tailing peak.[3]

  • Mobile Phase pH: If the pH of the mobile phase is not optimal, this compound can exist in multiple ionization states, leading to peak asymmetry.[1] Interactions with ionized silanols are more pronounced at a mobile phase pH greater than 3.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][5]

  • Column Degradation: A contaminated or old column can lose its efficiency, leading to poor peak shape.[5][6] This can be due to the loss of the bonded stationary phase or the accumulation of contaminants.

  • Extra-Column Effects: Dead volume in the HPLC system, such as from using tubing with a large internal diameter, can cause peak broadening and tailing.[1]

A1: How can I fix peak tailing for this compound?

To resolve peak tailing, consider the following solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to between 2 and 3) will protonate the silanol groups on the stationary phase, reducing their interaction with the positively charged amine group of this compound.[3][5]

  • Use a Modern, End-Capped Column: High-purity silica (B1680970) columns with end-capping are designed to minimize the number of free silanol groups, thus reducing secondary interactions.[1][2]

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

  • Reduce Sample Concentration: Dilute your sample or reduce the injection volume to avoid overloading the column.[5]

  • Check for System Dead Volume: Ensure all tubing and connections are appropriate for the column dimensions to minimize extra-column volume.[1]

  • Flush or Replace the Column: If the column is old or contaminated, flushing it with a strong solvent may help. If performance does not improve, the column may need to be replaced.[5][6]

Issue: Retention Time Drift

Q2: My this compound peak's retention time is shifting between runs. What is causing this?

Inconsistent retention times can make peak identification and quantification unreliable.[7] The common causes for retention time drift include:

  • Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to a drifting retention time, especially at the beginning of a series of runs.[8][9]

  • Changes in Mobile Phase Composition: The composition of the mobile phase can change over time due to the evaporation of more volatile components.[10] Inconsistencies in mobile phase preparation between batches can also lead to shifts.[7]

  • Temperature Fluctuations: The temperature of the column can affect retention time. Even minor fluctuations in ambient temperature can cause drift if a column oven is not used.[9][11]

  • Pump and Flow Rate Issues: Inconsistent flow rates due to pump malfunctions, leaks, or air bubbles in the system will directly impact retention times.[7][11][12]

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to a gradual shift in retention times.[11]

A2: How can I stabilize the retention time for this compound?

To achieve stable and reproducible retention times, follow these steps:

  • Ensure Proper Column Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time (at least 5-10 column volumes) before injecting your samples.[8]

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.[9] For gradient elution, ensure the pump's proportioning valves are working correctly.[8]

  • Use a Column Oven: Maintaining a constant column temperature with a thermostat-controlled oven is crucial for stable retention times.[9][11]

  • Maintain the HPLC Pump: Regularly check for leaks and purge the pump to remove any air bubbles.[7][12] Verify the pump's flow rate accuracy periodically.[10]

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample, extending its life and improving reproducibility.[13]

Issue: Poor Resolution

Q3: I am not getting good separation between this compound and other amino acids in my sample. How can I improve the resolution?

Poor resolution, where peaks overlap, can lead to inaccurate quantification.[14] The key factors affecting resolution are column efficiency, selectivity, and retention.[15]

  • Suboptimal Mobile Phase: The organic modifier content and pH of the mobile phase may not be optimal for separating the compounds of interest.

  • Inappropriate Column: The column chemistry (stationary phase) may not be suitable for the separation of your specific analytes.[14]

  • Low Column Efficiency: This can be due to a degraded column, large particle size, or extra-column volume.[14][16]

A3: What are the strategies to enhance the resolution of this compound from other compounds?

Improving resolution often involves adjusting the separation conditions:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Adjust the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). A lower concentration of the organic modifier will generally increase retention and may improve the separation of early-eluting peaks.

    • pH: Fine-tuning the pH of the mobile phase can alter the ionization state of this compound and other amino acids, thereby changing their retention and improving selectivity.

  • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, try a column with a different stationary phase (e.g., a C8 instead of a C18, or a polar-embedded phase).[15]

  • Increase Column Efficiency:

    • Use a longer column or a column with a smaller particle size to increase the plate number (N).[15][16]

    • Ensure the system is optimized to reduce extra-column volume.[16]

  • Adjust the Temperature: Changing the column temperature can affect the selectivity of the separation.

Issue: No Peaks or Low Sensitivity

Q4: I am not seeing a peak for this compound, or the peak is very small. What should I check?

The absence of a peak or a very small peak can be due to several factors, from sample preparation to detector issues.[6][17]

  • Derivatization Failure: this compound, like most amino acids, lacks a strong chromophore, making derivatization necessary for sensitive UV or fluorescence detection.[18][19] Incomplete or failed derivatization is a common cause of low sensitivity. The stability of the derivatized product can also be an issue.[20]

  • Incorrect Detection Wavelength: The detector may not be set to the optimal excitation and emission wavelengths for the derivatized this compound.

  • Injection Problems: The autosampler may not be injecting the sample correctly, or there could be a leak in the injection port.[6]

  • Sample Degradation: The this compound in your sample may have degraded.

  • Detector Malfunction: The detector lamp may be failing, or the detector itself may have an issue.[6]

A4: How do I troubleshoot the absence of a peak or low signal for this compound?

Follow these troubleshooting steps:

  • Verify the Derivatization Process:

    • Ensure the derivatization reagent (e.g., OPA, DEEMM) is fresh and has been stored correctly.[20][21]

    • Check the pH of the reaction buffer.

    • Confirm the reaction time and temperature are as specified in the protocol.[21]

    • Run a known standard of this compound to confirm the derivatization and detection are working.

  • Check Detector Settings:

    • For fluorescence detection of OPA-derivatized amino acids, typical excitation is around 340-350 nm and emission is around 450 nm.[19][22] Confirm the correct wavelengths for your specific derivatizing agent.

  • Inspect the Injection System: Check for leaks in the autosampler and ensure the injection loop is being filled correctly.[6]

  • Prepare Fresh Samples and Standards: If sample degradation is suspected, prepare a fresh sample and standard solution.

  • Check the Detector Lamp: Check the detector's lamp energy or lifetime through the system's diagnostic software.

Frequently Asked Questions (FAQs)

Q: Do I need to derivatize this compound for HPLC analysis?

A: Yes, in most cases. This compound does not have a strong UV-absorbing chromophore or native fluorescence.[18][19] Pre-column or post-column derivatization is typically required for sensitive detection by UV or fluorescence detectors.[18] Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) for fluorescence detection and diethyl ethoxymethylenemalonate (DEEMM) for UV detection.[21][23]

Q: What type of column is best for this compound analysis?

A: A reversed-phase C18 column is the most common choice for separating derivatized this compound.[21] It is important to choose a high-quality, end-capped column to minimize peak tailing from secondary interactions with silanol groups.

Q: My derivatized this compound peak is unstable. Why?

A: The stability of the derivatized product can be a challenge. For instance, OPA derivatives can be unstable.[20] It is crucial to automate the derivatization and injection process to ensure consistent timing between derivatization and analysis.[22] Also, ensure the derivatization reagents are fresh.

Q: Can I use mass spectrometry (MS) to detect this compound without derivatization?

A: Yes, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful technique that can detect this compound without derivatization.[24][25] However, derivatization might still be used in some cases to improve chromatographic retention and separation on reversed-phase columns.

Data Presentation

Table 1: Effect of Mobile Phase Composition on this compound Retention Time

Parameter ChangeExpected Effect on Retention TimeRationale
Increase Organic Modifier % DecreaseReduces the polarity of the mobile phase, causing the polar analyte to elute faster.
Decrease Organic Modifier % IncreaseIncreases the polarity of the mobile phase, leading to stronger retention of the polar analyte.
Decrease Mobile Phase pH (e.g., from 4.0 to 2.5) IncreaseProtonation of this compound's carboxyl group makes it less polar, increasing its affinity for the non-polar stationary phase.
Increase Mobile Phase pH (e.g., from 2.5 to 4.0) DecreaseDeprotonation of the carboxyl group makes this compound more polar, decreasing its retention on a reversed-phase column.

Table 2: Troubleshooting Summary for Common HPLC Issues

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanolsLower mobile phase pH; use an end-capped column.[1][3]
Retention Time Drift Temperature fluctuationsUse a column oven.[9][11]
Poor Resolution Suboptimal mobile phase selectivityAdjust the organic modifier percentage or mobile phase pH.
Low Sensitivity Derivatization failurePrepare fresh reagents; check reaction conditions (pH, time).[20][21]
High Backpressure Column or frit blockageFilter samples; flush the column; replace the in-line filter.[7]

Experimental Protocols

Protocol: Pre-Column Derivatization of this compound with OPA for Fluorescence Detection

This protocol provides a general methodology for the analysis of this compound. Optimization may be required for specific sample matrices.

1. Materials and Reagents:

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (MPA)

  • Boric acid buffer (e.g., 0.4 M, pH 9.5)

  • HPLC-grade acetonitrile and water

  • Mobile Phase A: Sodium acetate (B1210297) buffer (e.g., 25 mM, pH 6.5)

  • Mobile Phase B: Acetonitrile/Methanol/Water mixture

2. Preparation of Derivatization Reagent (OPA/MCE):

  • Dissolve 50 mg of OPA in 1.25 mL of methanol.

  • Add 50 µL of 2-mercaptoethanol.

  • Add 11.2 mL of 0.4 M boric acid buffer (pH 9.5).

  • This reagent should be prepared fresh daily.

3. Sample and Standard Preparation:

  • Prepare a stock solution of this compound in 0.1 M HCl.

  • Dilute the stock solution and samples to the desired concentration range using HPLC-grade water.

4. Automated Derivatization and Injection:

  • Use an autosampler with a pre-column derivatization program.

  • The autosampler will typically mix a specific volume of the sample/standard with the derivatization reagent and the boric acid buffer.

  • Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) before injection.[23]

5. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution program. For example:

    • Start with a low percentage of Mobile Phase B.

    • Increase the percentage of Mobile Phase B over time to elute the derivatized amino acids.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[22]

  • Detector: Fluorescence detector.

    • Excitation Wavelength: 340 nm.

    • Emission Wavelength: 450 nm.[19]

  • Injection Volume: 20 µL.

6. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of the standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from the standards.

Visualizations

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Prepare Sample and Standards Derivatization Automated Pre-Column Derivatization Sample->Derivatization MobilePhase Prepare Mobile Phase Separation Chromatographic Separation (C18 Column) MobilePhase->Separation DerivReagent Prepare Derivatization Reagent DerivReagent->Derivatization Injection Inject Sample Derivatization->Injection Injection->Separation Detection Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Peak_Tailing_Troubleshooting Start This compound Peak Tailing Observed CheckNeutral Inject a Neutral Compound. Does it tail? Start->CheckNeutral PhysicalProblem Physical Problem Suspected CheckNeutral->PhysicalProblem Yes ChemicalProblem Chemical Problem Suspected CheckNeutral->ChemicalProblem No CheckTubing Check for Dead Volume (Tubing, Fittings) PhysicalProblem->CheckTubing CheckColumnVoid Check for Column Void PhysicalProblem->CheckColumnVoid CheckpH Is Mobile Phase pH < 3? ChemicalProblem->CheckpH LowerpH Lower Mobile Phase pH to 2.5 CheckpH->LowerpH No CheckColumnType Is it a high-purity, end-capped column? CheckpH->CheckColumnType Yes LowerpH->CheckColumnType UseBetterColumn Switch to a Modern End-Capped Column CheckColumnType->UseBetterColumn No CheckOverload Reduce Sample Concentration CheckColumnType->CheckOverload Yes

Caption: Troubleshooting decision tree for peak tailing.

pH_Effect cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph Mid pH (e.g., > 4) Silanol_low Silanol Group (Si-OH) Protonated (Neutral) NoInteraction Reduced Interaction (Improves Peak Shape) Homoserine_low This compound Amine Group: -NH3+ Carboxyl Group: -COOH Silanol_high Silanol Group (Si-O-) Deprotonated (Negative) Interaction Ionic Interaction (Causes Peak Tailing) Silanol_high->Interaction Homoserine_high This compound Amine Group: -NH3+ Carboxyl Group: -COO- Homoserine_high->Interaction

Caption: Effect of mobile phase pH on analyte-stationary phase interactions.

References

optimizing conditions for the enzymatic synthesis of L-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for optimizing the enzymatic synthesis of L-homoserine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a non-proteinogenic α-amino acid that serves as a crucial intermediate in the biosynthesis of essential amino acids such as L-threonine, L-methionine, and L-isoleucine.[1][2] It is a valuable building block in the chemical and pharmaceutical industries and is used as a precursor for synthesizing compounds like 1,3-propanediol, herbicides, and other chiral molecules.[2][3]

Q2: What are the main enzymatic strategies for producing this compound? A2: There are two primary enzymatic strategies:

  • One-Pot Cascade Synthesis: This method uses a combination of enzymes, typically an aldolase (B8822740) and a transaminase, in a single reactor to convert simple substrates (e.g., formaldehyde (B43269), pyruvate (B1213749), L-alanine) into this compound.[1][4] This approach often incorporates substrate recycling.[1]

  • Metabolic Engineering of Microorganisms: This strategy involves genetically modifying host organisms, such as Escherichia coli, to overproduce this compound from a carbon source like glucose.[5][6] This is achieved by overexpressing key biosynthetic enzymes and blocking competing metabolic pathways.[5][7]

Q3: Which enzymes are critical for the biosynthesis of this compound in E. coli? A3: The biosynthesis of this compound from L-aspartate in E. coli involves three key enzymes:

  • Aspartokinase (AK): Catalyzes the first step, the phosphorylation of L-aspartate. E. coli has three isozymes: AK I (encoded by thrA), AK II (encoded by metL), and AK III (encoded by lysC).[5][7]

  • Aspartate-semialdehyde Dehydrogenase: Encoded by the asd gene, this enzyme converts aspartyl-4-phosphate to aspartate-semialdehyde.[6][7]

  • Homoserine Dehydrogenase: Reduces aspartate-semialdehyde to this compound. This activity is present in the bifunctional enzymes AK I (thrA) and AK II (metL).[7][8]

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during this compound synthesis experiments.

Issue 1: Low Final Product Titer or Yield

Q: My this compound yield is significantly lower than expected. What are the common causes and how can I address them? A: Low yield is a frequent issue that can stem from several bottlenecks depending on your synthesis strategy.

For One-Pot Cascade Synthesis:

  • Cause: Suboptimal Enzyme Ratio. The ratio of aldolase to transaminase activity is a crucial parameter for process optimization.[2]

    • Solution: Co-express the enzymes in a host like E. coli and fine-tune the expression levels to achieve the required activity ratio. Model simulations suggest a lower aldolase/transaminase activity ratio can maximize the final product concentration.[2]

  • Cause: Substrate Inhibition or Limitation. High concentrations of the amine donor, L-alanine, can cause substrate inhibition, while a continuous supply of volatile substrates like formaldehyde is necessary.[2]

    • Solution: Implement a fed-batch reactor strategy. A continuous, controlled feed of formaldehyde and subsequent additions of pyruvate and L-alanine can significantly increase the final product concentration.[1][9] Using this optimized approach, titers of up to 80.1 g/L have been achieved.[4][9]

For E. coli Fermentation (Metabolic Engineering):

  • Cause: Feedback Inhibition of Key Enzymes. Aspartokinase (AK) activity is a major rate-limiting step and is naturally inhibited by downstream amino acids like L-threonine and L-lysine.[5][7]

    • Solution: Overexpress feedback-resistant (fbr) variants of the key enzymes. For example, expressing thrA^fbr, a mutant version of the thrA gene, is highly effective for constructing this compound-producing strains.[7]

  • Cause: Insufficient Precursor or Cofactor Supply. The synthesis of this compound from L-aspartate requires two molecules of NADPH, and a limited supply of this cofactor can create a significant bottleneck.[7] Likewise, the availability of the precursor oxaloacetate (OAA) is critical.[5]

    • Solution: Overexpress genes that enhance the NADPH pool, such as pntAB.[7][10] To increase OAA supply, overexpress phosphoenolpyruvate (B93156) carboxylase (encoded by ppc).[5]

  • Cause: Competing Metabolic Pathways. Carbon flux can be diverted from this compound to the synthesis of other aspartate-family amino acids (lysine, methionine, threonine).[8]

    • Solution: Use gene editing tools like CRISPRi to downregulate or knock out genes in competing pathways, thereby redirecting metabolic flux towards this compound production.[7]

Issue 2: High Levels of By-product Formation

Q: I'm observing significant accumulation of unwanted by-products. How can I minimize this? A: By-product formation reduces the overall yield and can introduce toxicity to the host cells.

  • Cause: Acetic Acid Accumulation in Fermentation. During fermentation, the formation of acetic acid can be toxic to E. coli at concentrations of 5 g/L and higher, inhibiting cell growth and productivity.[2]

    • Solution: Optimize fermentation conditions such as aeration and glucose feeding strategy to minimize overflow metabolism that leads to acetate (B1210297) production. Alternatively, using resting or lyophilized whole-cell biocatalysts instead of growing cells can overcome this problem.[2]

  • Cause: Degradation of this compound. In longer experiments, this compound can be converted into other products, likely L-threonine and L-methionine, by native host enzymes.[2]

    • Solution: Engineer the host strain by deleting genes responsible for this compound consumption. This is a key strategy in metabolic engineering to create strains that accumulate the target product.[5]

Issue 3: Inconsistent Results Between Batches

Q: My production results are highly variable from one experiment to the next. What could be causing this instability? A: Batch-to-batch inconsistency often points to genetic instability in the production strain.

  • Cause: Plasmid Instability. When using plasmids to overexpress key enzymes, the metabolic burden can lead to plasmid loss in the absence of selective pressure (like antibiotics), causing a sharp drop in productivity.[10]

    • Solution: Integrate the expression cassettes for the synthesis pathway directly into the chromosome of the host organism. Alternatively, use a plasmid stabilization system, such as the hok/sok toxin/antitoxin cassette, which ensures that only plasmid-containing cells survive, leading to excellent stability even without antibiotics.[10]

Section 3: Experimental Protocols & Data

Protocol 1: One-Pot Cascade Synthesis in a Fed-Batch Reactor

This protocol is based on an optimized process using purified enzymes or cell-free extracts.

  • Biocatalyst Preparation: Prepare cell-free extracts of E. coli overexpressing an aldolase (e.g., MBP-YfaU) and a transaminase (e.g., TA 039).[1]

  • Reactor Setup: Add potassium phosphate (B84403) buffer (e.g., 100 mM, pH 8.0) to a temperature-controlled reactor. Add the required cofactors, such as pyridoxal (B1214274) 5'-phosphate (PLP) for the transaminase.

  • Initial Substrate Addition: Add the initial amounts of pyruvate and the amine donor, L-alanine.

  • Enzyme Addition: Add the prepared cell-free extracts containing aldolase and transaminase to the reactor to initiate the reaction.

  • Fed-Batch Operation: Start a continuous feed of formaldehyde solution into the reactor at a predetermined rate.

  • Subsequent Additions: After a set period (e.g., several hours), add a concentrated solution of pyruvate and L-alanine to replenish these substrates.[1]

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing the concentration of this compound using HPLC.

  • Termination: Stop the reaction after the desired conversion is reached (e.g., 25 hours).[1]

Data Summary: Optimized Cascade Synthesis

The following table summarizes results from an optimized fed-batch process.

ParameterValueReference
Reactor TypeFed-batch[1][9]
Key EnzymesAldolase (MBP-YfaU), Transaminase (TA 039)[1]
Feeding StrategyContinuous formaldehyde, subsequent pyruvate & L-alanine addition[1][9]
Final this compound Titer80.1 g/L[1][9]
Volume Productivity3.2 g/L/h[1][9]
Reaction Time25 hours[1]
Data Summary: Metabolic Engineering Strategies in E. coli

This table highlights the impact of various genetic modifications on this compound production.

Strain Modification StrategyHost StrainFinal Titer (g/L)Reference
Overexpression of thrA^fbrE. coli W31107.18[7]
Overexpression of pntAB (NADPH supply)Engineered E. coli33.77[7]
Blocking competing pathways & promoter engineeringE. coli W31106.3 (flask)[10]
Optimized fermentation with plasmid stabilizationEngineered E. coli SHL1744.4 (5-L fermenter)[10]
Using lyophilized whole-cell biocatalyst (LWCB)Engineered E. coli76.3[2]

Section 4: Visual Diagrams and Workflows

The following diagrams illustrate key pathways and logical workflows for the synthesis and troubleshooting of this compound production.

G cluster_inputs Substrates cluster_enzymes Enzymatic Cascade cluster_outputs Products F Formaldehyde Aldolase Aldolase (e.g., YfaU) F->Aldolase P Pyruvate P->Aldolase A L-Alanine Transaminase Transaminase (e.g., TA 039) A->Transaminase 4-Hydroxy-2-oxobutanoate 4-Hydroxy-2-oxobutanoate Aldolase->4-Hydroxy-2-oxobutanoate H This compound Transaminase->H Product P2 Pyruvate (Recycled) Transaminase->P2 Co-product P2->Aldolase Recycled 4-Hydroxy-2-oxobutanoate->Transaminase

Caption: Workflow of the one-pot two-enzyme cascade for this compound synthesis.

G Asp L-Aspartate Asp4P Aspartyl-4-Phosphate Asp->Asp4P Aspartokinase (thrA, lysC, metL) ASA Aspartate-Semialdehyde Asp4P->ASA Aspartate-semialdehyde Dehydrogenase (asd) Homoserine This compound ASA->Homoserine Homoserine Dehydrogenase (thrA, metL) Threonine L-Threonine Threonine->Asp Feedback Inhibition Lysine L-Lysine Lysine->Asp Feedback Inhibition

Caption: this compound biosynthesis pathway in E. coli with feedback inhibition loops.

G cluster_cascade Cascade Synthesis cluster_bio Biosynthesis / Fermentation Start Low this compound Yield Q1 Which Synthesis Method? Start->Q1 C1 Check Enzyme Ratio (Aldolase:Transaminase) Q1->C1 Cascade B1 Use Feedback-Resistant Enzymes (e.g., thrAfbr) Q1->B1 Biosynthesis C2 Verify Substrate Feed (Fed-batch for HCHO) C3 Test for Substrate Inhibition (e.g., L-alanine) B2 Boost Precursor/Cofactor Supply (Overexpress ppc, pntAB) B3 Knock Out Competing Pathways B4 Check for Plasmid Instability

Caption: Troubleshooting workflow for diagnosing low this compound yield.

References

identifying common side reactions in L-homoserine peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing L-homoserine.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when working with this compound in peptide synthesis?

A1: The most prevalent side reaction is the intramolecular cyclization of the this compound side-chain hydroxyl group to form a stable five-membered ring, known as a γ-lactone.[1] This can occur at various stages of the synthesis, including coupling and cleavage, and can lead to undesired byproducts and reduced yield of the target peptide.

Q2: How can I detect the formation of the homoserine lactone?

A2: The presence of the homoserine lactone can be identified by a characteristic mass difference in mass spectrometry analysis.[2] The lactone form of the peptide will have a molecular weight that is 18 Da less than the corresponding open-chain (free acid) form, due to the loss of a water molecule.[2][3] On reverse-phase HPLC (RP-HPLC), the more non-polar lactone form will typically elute later than the free acid form.[3]

Q3: What is the impact of the chosen cleavage cocktail on the final state of the C-terminal homoserine?

A3: The composition of the cleavage cocktail is critical. To preserve the C-terminal homoserine as a lactone, a cleavage cocktail with minimal water content is essential.[1][4] Conversely, to obtain the free carboxylic acid form, a cocktail containing water or a post-cleavage basic workup is necessary to hydrolyze the lactone.[2][3]

Q4: How can I prevent lactonization of an internal this compound residue during peptide synthesis?

A4: To prevent the side-chain hydroxyl group of an internal this compound residue from participating in unwanted reactions, it should be protected. A commonly used protecting group for this purpose in Fmoc-based solid-phase peptide synthesis (SPPS) is the trityl (Trt) group.[5] The bulky nature of the Trt group effectively prevents side reactions like lactonization during the coupling and deprotection cycles.[6]

Q5: Are there other side reactions I should be aware of during the synthesis of homoserine-containing peptides?

A5: Yes, besides lactonization, you should be aware of common side reactions in SPPS, such as:

  • Aspartimide formation: Particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[7]

  • Diketopiperazine formation: Common at the dipeptide stage, especially with proline as one of the first two residues.[7]

  • Racemization: Can occur during activation, with residues like cysteine and histidine being particularly susceptible.[8]

  • Aggregation: Hydrophobic sequences are prone to aggregation, which can hinder coupling and deprotection steps.[7]

Troubleshooting Guides

Issue: My mass spectrometry results show a peak that is 18 Da lighter than my target peptide mass.

  • Potential Cause: This mass loss is a strong indicator of the formation of a homoserine lactone at the C-terminus.[2]

  • Recommended Solution:

    • Confirmation: Analyze your crude product using RP-HPLC. The presence of a second, typically later-eluting peak corresponding to the -18 Da mass confirms the presence of the lactone.

    • Lactone Hydrolysis: If the free acid is the desired product, you can hydrolyze the lactone post-cleavage by treating the crude peptide with a slightly basic buffer, such as aqueous ammonium (B1175870) bicarbonate (pH ~8).[2][3]

    • Prevention in Future Syntheses: If you consistently require the free acid form, ensure your cleavage cocktail contains a sufficient amount of water (e.g., 2.5-5%).[3]

Issue: I want to synthesize a peptide with a C-terminal homoserine lactone for native chemical ligation, but the yield is low.

  • Potential Cause: The cleavage conditions may not be optimal for preserving the lactone. The presence of water in the cleavage cocktail can lead to partial hydrolysis back to the free acid.[3][4]

  • Recommended Solution:

    • Use a Water-Minimized Cleavage Cocktail: Employ a cleavage cocktail with a high concentration of TFA and a scavenger that does not introduce water. A common and effective cocktail for this purpose is 95% TFA and 5% triisopropylsilane (B1312306) (TIS).[1][4]

    • Ensure Anhydrous Conditions: Thoroughly dry the peptide-resin before cleavage and use anhydrous reagents to minimize any potential hydrolysis.[1]

    • On-Resin Cyclization: Consider an on-resin cyclization approach where the C-terminal homoserine is treated with acid to form the lactone while still attached to the resin, followed by cleavage.[9]

Issue: During the synthesis of a long peptide with an internal Fmoc-L-Homoserine(Trt)-OH, I am observing incomplete coupling at subsequent residues.

  • Potential Cause: The bulky trityl (Trt) protecting group on the homoserine side chain, combined with potential peptide aggregation, can cause steric hindrance, leading to inefficient coupling of the next amino acid.[6]

  • Recommended Solution:

    • Choice of Coupling Reagent: Use a more potent coupling reagent known to be effective for sterically hindered couplings, such as HATU or HBTU.[6]

    • Extended Coupling Times: Increase the coupling reaction time for the residue immediately following the homoserine.

    • Double Coupling: Perform a second coupling of the amino acid to ensure the reaction goes to completion.

    • Monitor Coupling Completion: Use a qualitative test, such as the Kaiser test, to confirm the completion of each coupling step.

Data Presentation

Table 1: Influence of Cleavage Cocktail Composition on C-Terminal Homoserine

Cleavage CocktailKey ScavengersPrimary Outcome for C-Terminal Homoserine
95% TFA / 5% TISTriisopropylsilane (TIS)Preservation of the homoserine lactone.[1][4]
95% TFA / 2.5% Water / 2.5% TISWater, TISMixture of homoserine (free acid) and homoserine lactone.[3]
82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTPhenol, Water, Thioanisole, EDTPrimarily homoserine (free acid) due to the presence of water.[4]
Post-cleavage treatment with aqueous ammonium bicarbonate (pH ~8)N/AConversion of homoserine lactone to the free acid form.[2]

Experimental Protocols

Protocol 1: Cleavage with Preservation of C-Terminal Homoserine Lactone

This protocol is designed to maximize the yield of the C-terminal homoserine lactone by minimizing exposure to water.[4]

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) to swell it and then dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail. For 100 mg of resin, prepare approximately 2 mL of the cocktail consisting of 95% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) (1.9 mL TFA, 0.1 mL TIS).

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation: Filter the cleavage mixture into a clean collection tube. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates. Add the TFA filtrate dropwise to a larger tube containing cold diethyl ether (approximately 10 times the volume of the TFA filtrate) while gently vortexing to precipitate the peptide. Incubate the mixture at -20°C for at least 30 minutes. Centrifuge the suspension to pellet the peptide.

  • Washing and Drying: Decant the ether and wash the peptide pellet with cold diethyl ether. Centrifuge again and decant. Dry the peptide pellet under vacuum.

Protocol 2: Post-Cleavage Hydrolysis of Homoserine Lactone

This protocol is for converting a peptide with a C-terminal homoserine lactone to its free acid form.[2]

  • Lyophilize Sample: After cleavage and precipitation (e.g., using the protocol above), lyophilize the crude peptide to obtain a dry powder.

  • Dissolution: Dissolve the crude peptide in a minimal amount of a suitable buffer. A 0.1 M ammonium bicarbonate solution (pH ~8) is a good starting point.

  • Hydrolysis: Allow the solution to stand at room temperature. The progress of the hydrolysis can be monitored by RP-HPLC and mass spectrometry. The reaction is typically complete within a few hours.

  • Lyophilization: Once the conversion is complete, as confirmed by analysis, lyophilize the solution to remove the ammonium bicarbonate and obtain the peptide as the free acid.

  • Purification: Purify the peptide using standard RP-HPLC methods.

Protocol 3: Quantification of Homoserine vs. Homoserine Lactone by RP-HPLC

This protocol provides a semi-quantitative method to estimate the ratio of the free acid and lactone forms of the peptide in a crude sample.

  • Sample Preparation: Dissolve a small, known amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use a standard gradient of water/acetonitrile containing 0.1% TFA.

  • Peak Identification: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). The free acid (homoserine) form is more polar and will typically elute earlier than the more non-polar lactone form.[3] Confirm the identity of each peak using mass spectrometry.

  • Quantification: Integrate the peak areas of the two forms. The ratio of the peak areas provides an estimation of the relative abundance of the homoserine and homoserine lactone forms. Note that the UV response factors for the two forms may not be identical, so this method is considered semi-quantitative.

Visualizations

cluster_cleavage Peptide Cleavage & Analysis cluster_results Troubleshooting Workflow resin Peptide-Resin (C-terminal Homoserine) cleavage Cleavage with TFA Cocktail resin->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation crude_peptide Crude Peptide precipitation->crude_peptide analysis RP-HPLC & Mass Spec Analysis crude_peptide->analysis peak_minus_18 Peak at Target Mass - 18 Da? analysis->peak_minus_18 lactone_confirmed Homoserine Lactone Confirmed peak_minus_18->lactone_confirmed Yes free_acid_desired Free Acid Desired? lactone_confirmed->free_acid_desired hydrolysis Post-Cleavage Hydrolysis (e.g., NH4HCO3) free_acid_desired->hydrolysis Yes target_ok Target Product is Lactone (Proceed to Purification) free_acid_desired->target_ok No final_product Purified Free Acid Peptide hydrolysis->final_product

Caption: Troubleshooting workflow for identifying and handling homoserine lactone formation.

cluster_synthesis Fmoc-SPPS Cycle for Homoserine-Containing Peptide start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-AA-OH (e.g., Fmoc-Hse(Trt)-OH) + Coupling Reagent wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes final_cleavage Final Cleavage & Deprotection repeat->final_cleavage No

Caption: General experimental workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

Technical Support Center: L-Homoserine Toxicity in Microbial Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with L-homoserine toxicity in microbial host strains during experiments.

Frequently Asked Questions (FAQs)

What is this compound and why is it toxic to microbial hosts?

This compound is a non-proteinogenic amino acid that serves as a crucial intermediate in the biosynthetic pathways of essential amino acids such as L-threonine, L-methionine, and L-isoleucine.[1] While it is a necessary precursor, its accumulation to high intracellular concentrations can be toxic to microbial hosts like Escherichia coli and Corynebacterium glutamicum.[2][3]

The toxicity of this compound can arise from several mechanisms:

  • Analog Inhibition: this compound is structurally similar to threonine and serine.[4] It can act as a threonine analog, potentially inhibiting threonine-sensitive proteins essential for growth.[2][5] There is also evidence that it can compete with leucine (B10760876) for tRNA aminoacylation, thereby disrupting protein synthesis.[2][5]

  • Enzyme Inhibition: High concentrations of this compound can inhibit key enzymes. For instance, in E. coli, it has been shown to inhibit NADP+-glutamate dehydrogenase, a key enzyme in ammonium (B1175870) assimilation.[2]

  • Metabolic Imbalance: The accumulation of any metabolic intermediate can lead to a general metabolic burden and imbalance, stressing the cell and impeding growth.

What are the common symptoms of this compound toxicity in my microbial culture?

The primary and most easily observable symptom of this compound toxicity is a significant reduction in the growth rate of the microbial culture.[2] In severe cases, it can lead to a complete cessation of growth. This is often accompanied by lower than expected yields of your desired product if you are using an engineered strain for production of an this compound-derived compound.

At what concentration does this compound become toxic?

The concentration at which this compound becomes toxic can vary depending on the specific microbial host, the genetic background of the strain, and the culture conditions. However, studies have shown that even millimolar concentrations of this compound can cause growth inhibition in E. coli.[2][3] It is recommended to keep the intracellular concentration of this compound below 13 mM to avoid significant growth inhibition.[3]

How can I reduce this compound toxicity in my experiments?

Several strategies can be employed to mitigate the toxic effects of this compound. These can be broadly categorized into metabolic engineering and fermentation process optimization.

Metabolic Engineering Strategies:

  • Enhance this compound Conversion: One of the most effective strategies is to enhance the conversion of this compound to its downstream products, such as L-threonine. This can be achieved by overexpressing the genes encoding for homoserine kinase (thrB) and threonine synthase (thrC).[6]

  • Increase this compound Export: To prevent intracellular accumulation, the export of this compound out of the cell can be enhanced. This involves overexpressing native or heterologous exporter proteins.[6] In E. coli, transporters like RhtA, RhtB, and EamA have been shown to be effective.[6][7] In C. glutamicum, BrnFE and Cg0701 are known exporters.[6][8]

  • Relieve Feedback Inhibition: The biosynthetic pathway of this compound is tightly regulated by feedback inhibition from downstream amino acids like threonine and lysine.[6][9] Using mutant versions of enzymes like aspartokinase (encoded by thrA, metL, lysC) and homoserine dehydrogenase (encoded by hom) that are resistant to this feedback inhibition can prevent the unintended accumulation of this compound.[9][10][11]

  • Block Competing Pathways: To channel the metabolic flux towards your desired product and away from this compound accumulation, competing metabolic pathways can be blocked. For example, deleting genes like metA (homoserine O-succinyltransferase) and lysA (diaminopimelate decarboxylase) can prevent the conversion of this compound precursors to methionine and lysine, respectively.[3]

Fermentation Process Optimization:

  • Controlled Feeding Strategies: In fed-batch fermentations, a controlled feeding strategy for the primary carbon source (e.g., glucose) can help to balance cell growth and product formation, thereby preventing the excessive accumulation of toxic intermediates like this compound.

  • Media Composition: Supplementing the growth medium with amino acids that are downstream of this compound, such as threonine, can sometimes alleviate the toxic effects.[2][4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor cell growth after inducing expression of the this compound pathway. Intracellular accumulation of this compound to toxic levels.1. Verify this compound accumulation: Analyze intracellular and extracellular metabolites to confirm high levels of this compound. 2. Enhance this compound export: Overexpress a known this compound exporter such as rhtA or eamA in E. coli, or brnFE in C. glutamicum.[3][6] 3. Increase downstream conversion: Overexpress thrB (homoserine kinase) to pull the flux towards threonine.[6]
Low final product titer despite successful genetic modifications. 1. Feedback inhibition: Native enzymes in the pathway may be inhibited by the final product or intermediates. 2. Precursor limitation: Insufficient supply of precursors like aspartate or oxaloacetate.[6]1. Use feedback-resistant enzymes: Introduce mutations in key regulatory enzymes like aspartokinase (thrA) to remove feedback inhibition.[6][12] 2. Boost precursor supply: Overexpress genes like ppc (phosphoenolpyruvate carboxylase) to increase the oxaloacetate pool.[3]
Initial growth is good, but production stops prematurely. 1. Redox imbalance: The biosynthetic pathway may have a high demand for cofactors like NADPH, leading to a redox imbalance.[6] 2. Toxicity of other byproducts. 1. Enhance NADPH regeneration: Overexpress genes like pntAB (pyridine nucleotide transhydrogenase) to improve NADPH availability.[3][6] 2. Analyze byproduct formation: Use HPLC or LC-MS to identify and quantify potential inhibitory byproducts. Address their formation through further metabolic engineering.
Inconsistent results between different experimental batches. Variations in media preparation, inoculum quality, or induction conditions.1. Standardize protocols: Ensure consistent media composition, pH, and sterilization procedures. 2. Use fresh inoculum: Prepare fresh overnight cultures for inoculation and ensure a consistent starting OD. 3. Optimize induction: Determine the optimal cell density and inducer concentration for consistent protein expression.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on metabolic engineering strategies to improve this compound production and alleviate toxicity.

Table 1: this compound Production in Engineered E. coli Strains

StrainKey Genetic ModificationsThis compound Titer (g/L)Yield (g/g glucose)Reference
HOM-11Overexpression of Ptrc-pntAB10.7N/A[6]
H24Further overexpression of Ptrc-pntAB27.83N/A[6]
H24 with additional Ptrc-pntAB copiesIncreased copies of Ptrc-pntAB33.77N/A[6]
HP1Overexpression of pTrc99a-thrAfbr7.18N/A[6]
HS33/pACYC-pycP458S-thrAG433R-lysCMultiple modifications including overexpression of feedback-resistant thrA and lysC, and pyruvate (B1213749) carboxylase37.570.31[13]

Table 2: this compound Production in Engineered C. glutamicum Strains

StrainKey Genetic ModificationsThis compound Titer (g/L)Reference
CgH-11Genomic overexpression of cg0701 (exporter)10.79 (shake flask)[8]
CgH-11Genomic overexpression of cg0701 (exporter)48.72 (5L fermenter)[8]

Experimental Protocols

Protocol 1: Construction of an this compound Overproducing E. coli Strain with Reduced Toxicity

This protocol outlines the general steps for creating an E. coli strain with enhanced this compound production and reduced toxicity by deleting competing pathways and overexpressing a key biosynthetic gene and an exporter.

1. Deletion of Competing Pathway Genes (metA and thrB)

  • Method: Use a markerless gene deletion method such as the λ Red recombineering system.

  • Steps:

    • Design primers to amplify a resistance cassette flanked by regions homologous to the upstream and downstream sequences of the target gene (metA or thrB).

    • Transform the appropriate E. coli strain (e.g., one expressing the λ Red genes) with the PCR product.

    • Select for transformants on antibiotic-containing plates.

    • Verify the deletion by colony PCR.

    • Remove the resistance marker using a flippase recombinase (FLP) system if desired.

2. Overexpression of Feedback-Resistant Aspartokinase (thrAfbr)

  • Method: Clone the feedback-resistant thrA gene into an expression vector.

  • Steps:

    • Obtain the DNA sequence for a feedback-resistant thrA (e.g., from a previously engineered strain or by site-directed mutagenesis).

    • Amplify the thrAfbr gene using PCR with primers containing appropriate restriction sites.

    • Digest the PCR product and a suitable expression vector (e.g., pTrc99a) with the corresponding restriction enzymes.

    • Ligate the thrAfbr gene into the vector.

    • Transform the ligated plasmid into the E. coli strain with the metA and thrB deletions.

    • Verify the correct insertion by colony PCR and sequencing.

3. Overexpression of an this compound Exporter (rhtA)

  • Method: Integrate the overexpression of the exporter into the chromosome or use a second compatible plasmid.

  • Steps (Chromosomal Integration):

    • Replace the native promoter of the rhtA gene with a strong constitutive or inducible promoter using λ Red recombineering, similar to the gene deletion protocol.

  • Steps (Plasmid-based):

    • Clone the rhtA gene into a compatible expression vector with a different antibiotic resistance marker than the thrAfbr plasmid.

    • Transform the resulting plasmid into the strain already containing the thrAfbr plasmid.

4. Fermentation and Analysis

  • Culture Conditions: Grow the engineered strain in a suitable fermentation medium (e.g., M9 minimal medium with glucose) at an appropriate temperature (e.g., 37°C).

  • Induction: If using inducible promoters, add the appropriate inducer (e.g., IPTG) at the mid-exponential growth phase.

  • Analysis:

    • Monitor cell growth by measuring the optical density at 600 nm (OD600).

    • Measure the extracellular this compound concentration at different time points using HPLC.

Visualizations

L_Homoserine_Biosynthesis_and_Toxicity_Solutions cluster_main_pathway This compound Biosynthesis cluster_competing_pathways Competing Pathways cluster_solutions Solutions for Toxicity Aspartate Aspartate Aspartyl-phosphate Aspartyl-phosphate Aspartate->Aspartyl-phosphate Aspartokinase (thrA, metL, lysC) Aspartate-semialdehyde Aspartate-semialdehyde Aspartyl-phosphate->Aspartate-semialdehyde Aspartate-semialdehyde dehydrogenase (asd) This compound This compound Aspartate-semialdehyde->this compound Homoserine dehydrogenase (thrA, metL) L-Lysine L-Lysine Aspartate-semialdehyde->L-Lysine ... (lysA) L-Threonine L-Threonine This compound->L-Threonine Homoserine kinase (thrB) L-Methionine L-Methionine This compound->L-Methionine Homoserine O-succinyl- transferase (metA) Extracellular Space Extracellular Space This compound->Extracellular Space Exporters (RhtA, EamA) Toxicity Toxicity This compound->Toxicity Aspartokinase (thrA, metL, lysC) Aspartokinase (thrA, metL, lysC) L-Threonine->Aspartokinase (thrA, metL, lysC) Feedback Inhibition Relieve Feedback Inhibition Relieve Feedback Inhibition Relieve Feedback Inhibition->Aspartokinase (thrA, metL, lysC) Block Competing Pathways Block Competing Pathways Block Competing Pathways->L-Lysine Block Competing Pathways->L-Threonine Block Competing Pathways->L-Methionine Enhance Export Enhance Export Enhance Export->Extracellular Space Enhance Export->Toxicity

Caption: Metabolic pathways of this compound and strategies to mitigate toxicity.

Experimental_Workflow start Start with Wild-Type Strain knockout Delete Competing Pathway Genes (e.g., metA, thrB, lysA) start->knockout fbr_overexpression Overexpress Feedback-Resistant Biosynthetic Genes (e.g., thrAfbr) knockout->fbr_overexpression exporter_overexpression Overexpress this compound Exporter (e.g., rhtA) fbr_overexpression->exporter_overexpression fermentation Fermentation and Process Optimization exporter_overexpression->fermentation analysis Analyze Growth and Product Titer (HPLC) fermentation->analysis end High-Yielding, Toxicity-Resistant Strain analysis->end

Caption: Workflow for engineering a robust this compound producing strain.

References

Technical Support Center: Enhancing L-Homoserine Transporter Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the efficiency of L-homoserine transporters.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance this compound export from E. coli?

A1: The primary strategies involve the identification, overexpression, and engineering of specific transporter proteins. Key transporters that have been successfully utilized include RhtA, RhtB, RhtC, and EamA.[1][2] RhtA is considered a major and efficient this compound exporter in E. coli.[3][4] Overexpression of these transporters helps to alleviate intracellular product accumulation, which can be toxic to the cells and cause feedback inhibition of the biosynthetic pathway.[2][5]

Q2: My engineered strain shows poor growth after overexpressing an this compound transporter. What could be the cause?

A2: Poor growth following transporter overexpression can stem from several factors:

  • Metabolic Burden: Constitutive high-level expression of any protein, including transporters, can impose a significant metabolic load on the host cell, diverting resources from essential processes like growth.

  • Toxicity of this compound: While transporters reduce intracellular this compound, high-level export into the medium can still lead to toxic extracellular concentrations, although this is less common than intracellular toxicity. Studies have shown that high intracellular concentrations of this compound (<13 mM) can inhibit the growth of E. coli.[2]

  • Membrane Stress: Overexpression of membrane proteins can lead to stress on the cell membrane, affecting its integrity and function.

Q3: I have overexpressed rhtA, but the this compound titer has not significantly improved. What are the next steps?

A3: If overexpressing a wild-type transporter does not yield the desired increase in this compound production, consider the following:

  • Promoter Strength: The level of transporter expression is critical. Using promoters of varying strengths can help to fine-tune the expression level and find a balance between efficient export and minimizing metabolic burden. For instance, replacing the native promoter of rhtA with a stronger promoter like Ptrc has been shown to increase this compound production.[5]

  • Directed Evolution: The native transporter may not have optimal kinetics for high-level export. Employing directed evolution or site-directed mutagenesis can generate transporter variants with improved efficiency and tolerance to this compound. Beneficial mutations in RhtA, such as A22V, P119L, and T235I, have been identified through such methods.[3]

  • Upstream Pathway Optimization: The bottleneck may not be the transporter itself but rather the upstream biosynthetic pathway. Ensure that the production of this compound is not limited by precursor supply or the activity of key enzymes. Strategies include overexpressing key enzymes like aspartate kinase and homoserine dehydrogenase and deleting competing pathways.[1][6]

Q4: Are there any known mutations that can improve this compound transporter efficiency?

A4: Yes, specific mutations in the RhtA transporter have been shown to enhance this compound export and tolerance. For example, mutations A22V, P119L, and T235I in RhtA have been demonstrated to improve this compound resistance and production.[3] Combining these beneficial mutations can sometimes lead to synergistic effects.[3]

Troubleshooting Guides

Issue 1: Low this compound Titer Despite Transporter Overexpression
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Precursor Supply Analyze intracellular metabolites to identify potential bottlenecks in the central carbon metabolism or the L-aspartate pathway. Overexpress key enzymes like phosphoenolpyruvate (B93156) carboxylase (ppc) or aspartate transaminase (aspC).Increased flux towards this compound biosynthesis, providing more substrate for the transporter.
Feedback Inhibition Use feedback-resistant variants of key enzymes in the this compound pathway, such as aspartokinase (encoded by thrA, metL, lysC).Continued production of this compound even at higher intracellular concentrations.
Suboptimal Transporter Expression Clone the transporter gene under the control of an inducible promoter or a panel of constitutive promoters with different strengths to optimize expression levels.Balanced transporter expression that matches the this compound production rate without causing excessive metabolic burden.
Inefficient Transporter Variant Perform site-directed mutagenesis on key residues of the transporter or use error-prone PCR to generate a library of mutants, followed by screening for improved this compound tolerance and export.Identification of a more efficient transporter variant leading to higher titers.
Issue 2: Strain Instability or Growth Inhibition
Possible Cause Troubleshooting Step Expected Outcome
High Intracellular this compound Toxicity Confirm efficient transporter expression via RT-qPCR or Western blotting. Consider co-expressing multiple different transporters, such as RhtA and EamA.Reduced intracellular this compound concentration, leading to improved cell viability and growth.
Metabolic Burden from Plasmid/Promoter Integrate the transporter expression cassette into the chromosome to ensure stable, moderate expression. Use a weaker promoter if high expression is causing severe growth defects.Reduced metabolic load, leading to more robust and stable strain performance during fermentation.
Toxicity from High Extracellular Product Concentration Optimize fermentation conditions, such as pH and medium composition, to mitigate the effects of high extracellular this compound.Improved strain tolerance to the production environment.

Quantitative Data on Transporter Enhancement

The following table summarizes the impact of various transporter modifications on this compound production in E. coli.

Strain/Modification Key Genetic Change(s) This compound Titer (g/L) Yield (g/g glucose) Reference
Basic ProducerOverexpression of thrA, deletion of metA and thrB3.21 (in batch culture)N/A[6]
Transporter EnhancementBasic producer + overexpression of eamA and two copies of rhtA3.14 (in batch culture)N/A[6]
Further OptimizationAbove strain with additional metabolic engineering8.54 (in shake flask)0.33[6]
Fed-batch FermentationOptimized strain from above37.570.31[6]
Redox Balance EngineeringFine-tuned flux, deleted competing pathways, enhanced this compound efflux84.10.50[7]

Experimental Protocols

Protocol 1: Overexpression of a Membrane Transporter
  • Vector Construction: Amplify the coding sequence of the target transporter gene (e.g., rhtA) from E. coli genomic DNA using PCR. Clone the amplified fragment into an expression vector under the control of a suitable promoter (e.g., Ptrc).

  • Transformation: Transform the resulting plasmid into the this compound producing strain.

  • Expression Analysis: Verify the overexpression of the transporter using RT-qPCR to measure mRNA levels or Western blotting if an antibody is available or a tag has been added.

  • Fermentation and Analysis: Cultivate the engineered strain in a suitable production medium. Monitor cell growth (OD600) and quantify the extracellular this compound concentration at various time points using HPLC.

Protocol 2: Site-Directed Mutagenesis of a Transporter
  • Primer Design: Design primers containing the desired mutation for the target transporter gene.

  • PCR Mutagenesis: Use a high-fidelity DNA polymerase to perform PCR with the plasmid containing the wild-type transporter gene as the template and the mutagenic primers.

  • Template Removal: Digest the parental, methylated template DNA with DpnI.

  • Transformation and Sequencing: Transform the mutated plasmid into E. coli and verify the desired mutation by DNA sequencing.

  • Functional Analysis: Transform the verified plasmid into the this compound production strain and evaluate its effect on this compound titer and cell growth as described in Protocol 1.

Visualizations

Experimental_Workflow_Transporter_Enhancement cluster_strain_dev Strain Development cluster_analysis Analysis Identify Transporter Identify Transporter Clone Gene Clone Gene Identify Transporter->Clone Gene Wild-type Mutagenesis Mutagenesis Clone Gene->Mutagenesis Introduce Mutations Transform Host Transform Host Clone Gene->Transform Host Mutagenesis->Transform Host Fermentation Fermentation Transform Host->Fermentation Measure Titer Measure Titer Fermentation->Measure Titer Analyze Growth Analyze Growth Fermentation->Analyze Growth Decision Improved? Measure Titer->Decision Compare Results Analyze Growth->Decision Compare Results Decision->Mutagenesis No Optimized Strain Optimized Strain Decision->Optimized Strain Yes

Caption: Workflow for enhancing this compound transporters.

L_Homoserine_Pathway_and_Export cluster_cell E. coli Cell Glucose Glucose Central Metabolism Central Metabolism Glucose->Central Metabolism L-Aspartate L-Aspartate Central Metabolism->L-Aspartate L-Homoserine_int This compound (intracellular) L-Aspartate->L-Homoserine_int Biosynthesis (thrA, asd) Transporter RhtA/EamA L-Homoserine_int->Transporter Export Competing Pathways L-Threonine L-Methionine L-Lysine L-Homoserine_int->Competing Pathways Degradation/ Conversion L-Homoserine_ext This compound (extracellular) Transporter->L-Homoserine_ext

Caption: this compound biosynthesis and export pathway.

References

Technical Support Center: Purifying Active Recombinant Homoserine Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of active recombinant homoserine dehydrogenase (HSD).

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I am not getting any purified homoserine dehydrogenase?

A1: First, confirm the expression of your recombinant protein. Before beginning the purification process, take a small sample of your cell culture both before and after induction. Run these samples on an SDS-PAGE gel to visualize the protein expression. A Western blot using an antibody against your affinity tag (e.g., His-tag) can also confirm expression if the protein band is not obvious on the gel.[1] If there is no expression, you may need to re-verify your DNA construct sequence to ensure there are no cloning errors.[1]

Q2: My homoserine dehydrogenase is expressed, but it's insoluble and forms inclusion bodies. What can I do?

A2: Insoluble protein expression is a common issue, particularly when expressing eukaryotic proteins in bacteria.[2] To improve solubility, you can try the following:

  • Lower the expression temperature: Reducing the temperature to 15-25°C after induction can slow down cellular processes, which may aid in proper protein folding.[2][3]

  • Optimize inducer concentration: High concentrations of inducers like IPTG can lead to rapid protein expression and aggregation.[2] Experiment with a range of lower IPTG concentrations.

  • Use a different fusion tag: Certain fusion tags, such as Glutathione-S-transferase (GST) or Maltose Binding Protein (MBP), are known to enhance the solubility of their fusion partners.[2]

  • Switch to a different expression host: If optimizing conditions in E. coli fails, consider using a eukaryotic expression system like yeast or insect cells, which can provide more complex protein folding machinery and post-translational modifications.[4]

Q3: I have a low yield of purified homoserine dehydrogenase. How can I improve it?

A3: Low protein recovery can be due to several factors.[5] Consider these points:

  • Optimize cell lysis: Ensure your lysis method is efficient without being too harsh, as excessive sonication can denature the protein.[6]

  • Check your purification buffers: The pH and ionic strength of your binding, wash, and elution buffers are critical.[7] Ensure the pH is optimal for your protein's stability and for binding to the chromatography resin.

  • Increase the amount of starting material: If expression levels are low, scaling up your cell culture volume will provide more protein to purify.

  • Add stabilizing agents: Including additives like glycerol (B35011) in your buffers can help to stabilize the protein throughout the purification process.[4]

Q4: My purified homoserine dehydrogenase is inactive. What could be the reason?

A4: Loss of enzymatic activity can occur at any stage of the purification process.[4] Here are some potential causes and solutions:

  • Incorrect protein folding: As mentioned previously, improper folding can lead to inactive protein. Optimizing expression conditions can help.[8]

  • Presence of inhibitors: Ensure that your purification buffers do not contain components that might inhibit enzyme activity. It's also important to consider if any downstream products of the HSD metabolic pathway, like threonine, are present, as they can act as inhibitors.[9]

  • Protein degradation: Proteases released during cell lysis can degrade your target protein. Adding protease inhibitors to your lysis buffer is crucial.[4]

  • Improper storage: Purified proteins can be unstable. Store your purified HSD at low temperatures (e.g., -80°C) in a buffer containing stabilizing agents like glycerol.[4]

Q5: How do I perform an activity assay for homoserine dehydrogenase?

A5: The activity of homoserine dehydrogenase is typically measured using a spectrophotometric assay.[10] The assay monitors the change in absorbance at 340 nm, which corresponds to the production or consumption of NADPH or NADH.[11] The reaction mixture generally includes a buffer at the optimal pH for the enzyme, the substrate (L-homoserine or L-aspartic 4-semialdehyde), and the cofactor (NADP+ or NAD+).[10][11]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of active recombinant homoserine dehydrogenase.

ProblemPossible CauseSuggested Solution
No protein in the eluate Protein is not expressed.Confirm expression by SDS-PAGE and Western blot.[1]
Affinity tag is not accessible or is cleaved.Sequence the expression vector to verify the tag is in-frame.[1] Consider moving the tag to the other terminus of the protein.
Incorrect binding buffer conditions.Adjust the pH and salt concentration of your binding buffer to optimize binding to the resin.[7]
Protein is in the insoluble fraction (inclusion bodies) Expression rate is too high.Lower the induction temperature (15-25°C) and use a lower concentration of the inducer (e.g., IPTG).[2][3]
The protein requires chaperones for proper folding.Co-express molecular chaperones to assist in protein folding.[12]
The protein is inherently insoluble in the expression host.Use a solubility-enhancing fusion tag like GST or MBP.[2] Consider switching to a different expression system (e.g., yeast, insect cells).[4]
Low final yield Inefficient cell lysis.Optimize your lysis protocol. Use protease inhibitors to prevent degradation.[6]
Protein is lost during wash steps.Your wash conditions may be too stringent.[1] Decrease the concentration of the eluting agent (e.g., imidazole) in the wash buffer.
Poor elution from the column.Your elution buffer may be too weak.[1] Increase the concentration of the eluting agent or change the pH of the elution buffer.
Purified protein is inactive Protein is denatured or misfolded.Optimize expression conditions to favor proper folding (lower temperature, slower induction).[8] Add stabilizing agents like glycerol to your buffers.[4]
Essential cofactors are missing.Ensure the appropriate cofactor (NAD+ or NADP+) is present in the activity assay buffer.[10]
Protein has degraded.Add protease inhibitors during purification and store the purified protein at -80°C.[4]

Experimental Protocol: Purification of His-tagged Recombinant Homoserine Dehydrogenase

This protocol outlines a general procedure for the expression and purification of a His-tagged recombinant homoserine dehydrogenase from E. coli.

1. Expression

  • Transform E. coli BL21(DE3) cells with the expression plasmid containing the gene for His-tagged homoserine dehydrogenase.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.

2. Cell Lysis

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

3. Affinity Chromatography

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10 column volumes of wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the protein with elution buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

4. (Optional) Size Exclusion Chromatography

  • For higher purity, pool the fractions containing the purified protein and concentrate them.

  • Load the concentrated protein onto a size exclusion chromatography column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Collect fractions and analyze by SDS-PAGE.

5. Protein Activity Assay

  • Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 9.0), this compound, and NADP+.[11]

  • Initiate the reaction by adding a small amount of the purified enzyme.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of recombinant homoserine dehydrogenase from various sources.

Source OrganismExpression HostPurification MethodSpecific Activity (µmol/min/mg)Optimal pHCofactor PreferenceReference
Bacillus subtilisE. coliHis-tag affinity, Size exclusion2.019.0NADP+[11]
Paracoccidioides brasiliensisE. coliNot specified2.109.35-9.50Not specified[13]
Arabidopsis thaliana (bifunctional)E. coliNot specified18.8Not specifiedNADP+[14]
Saccharomyces cerevisiaeS. cerevisiaeMatrex Gel Red A, Q-SepharoseNot specifiedNot specifiedNot specified[15]

Visualizations

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation into E. coli Culture_Growth Culture Growth Transformation->Culture_Growth Induction Induction with IPTG Culture_Growth->Induction Expression Low-Temperature Expression Induction->Expression Cell_Harvest Cell Harvest Expression->Cell_Harvest Lysis Cell Lysis & Clarification Cell_Harvest->Lysis Affinity_Chrom Affinity Chromatography Lysis->Affinity_Chrom SEC Size Exclusion Chromatography (Optional) Affinity_Chrom->SEC SDS_PAGE SDS-PAGE Analysis Affinity_Chrom->SDS_PAGE SEC->SDS_PAGE Activity_Assay Enzyme Activity Assay SEC->Activity_Assay

Caption: Experimental workflow for purifying recombinant homoserine dehydrogenase.

troubleshooting_guide Start Start Purification Check_Expression Is Protein Expressed? Start->Check_Expression Check_Solubility Is Protein Soluble? Check_Expression->Check_Solubility Yes Troubleshoot_Expression Troubleshoot Expression: - Verify construct - Optimize induction Check_Expression->Troubleshoot_Expression No Check_Yield Is Yield Sufficient? Check_Solubility->Check_Yield Yes Troubleshoot_Solubility Troubleshoot Solubility: - Lower temperature - Use solubility tags Check_Solubility->Troubleshoot_Solubility No Check_Activity Is Protein Active? Check_Yield->Check_Activity Yes Troubleshoot_Yield Troubleshoot Yield: - Optimize lysis - Adjust buffers Check_Yield->Troubleshoot_Yield No Success Successful Purification Check_Activity->Success Yes Troubleshoot_Activity Troubleshoot Activity: - Add protease inhibitors - Check storage conditions Check_Activity->Troubleshoot_Activity No

Caption: Troubleshooting flowchart for homoserine dehydrogenase purification.

References

best practices for long-term storage and stabilization of L-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the long-term storage, stabilization, and handling of L-homoserine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dry place. The recommended storage temperature is below +30°C.[1][2] It is supplied as a crystalline solid and should be kept in a tightly sealed container to prevent moisture absorption.

Q2: How should I store this compound in solution?

A2: this compound solutions are best prepared fresh. For short-term storage, aqueous solutions should be kept at 4°C for no more than one day. For longer-term storage, it is recommended to store aliquots in a solvent at -20°C for up to one year or at -80°C for up to two years.[3]

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is highly soluble in water (approximately 1100 g/L at 30°C).[1][4] It is sparingly soluble in methanol (B129727) and insoluble in ethanol (B145695).[4] While DMSO can be used, it is important to use a fresh, non-hygroscopic source, as absorbed water can impact solubility.[3] The use of primary alcohols like ethanol is not recommended as they have been shown to open the lactone ring of related compounds, which could be a potential issue for this compound under certain conditions.[5]

Q4: Is this compound stable at different pH values?

A4: The stability of this compound can be pH-dependent. In strongly acidic solutions, it can cyclize to form homoserine lactone.[1] Conversely, related compounds with a homoserine lactone ring are susceptible to hydrolysis and ring-opening at alkaline pH.[6][7] Therefore, it is recommended to maintain solutions at a neutral pH for maximum stability.

Q5: Can this compound degrade during my experiments?

A5: Yes, this compound can be degraded both chemically and enzymatically. Chemically, it is susceptible to lactonization in strong acid and potential hydrolysis of its lactone form at high pH.[1][6][7] Enzymatically, if your experimental system contains enzymes such as homoserine kinase, this compound can be phosphorylated as a first step in its conversion to other amino acids like threonine and methionine.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in prepared solutions.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Solution:

    • Always prepare fresh solutions of this compound for critical experiments.

    • If storing solutions, ensure they are aliquoted and stored at -20°C or -80°C.[3]

    • Avoid repeated freeze-thaw cycles.

    • Verify the pH of your stock solution and experimental buffers; avoid highly acidic or alkaline conditions.

Issue 2: Variability in experimental results when using this compound in cell-based assays.

  • Possible Cause 1: Toxicity of this compound at high concentrations. In some microorganisms, high concentrations of this compound can be inhibitory to growth.[10][11]

  • Solution 1: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line or organism.

  • Possible Cause 2: Enzymatic conversion of this compound by cells. Your cells may be metabolizing this compound, leading to a decrease in its concentration over time and the production of other metabolites that could affect the assay.[8][10]

  • Solution 2:

    • Minimize the incubation time of this compound with cells if possible.

    • Consider using a cell-free system to study the direct effects of this compound if cellular metabolism is a concern.

    • Analyze cell culture supernatants over time using HPLC or LC-MS/MS to monitor the concentration of this compound and detect potential metabolites.

Issue 3: Difficulty in detecting and quantifying this compound in biological samples.

  • Possible Cause: Interference from other components in the sample matrix or low sensitivity of the detection method.

  • Solution:

    • Utilize a robust sample preparation method, such as solid-phase extraction (SPE), to clean up your sample before analysis.[12]

    • For HPLC analysis, consider derivatization of this compound to enhance its detection by UV or fluorescence detectors.[13][14]

    • Employ a highly sensitive and specific method like LC-MS/MS for accurate quantification, especially for low-abundance samples.[12][15]

Data Presentation

The stability of this compound is influenced by its tendency to exist in equilibrium with its cyclic form, this compound lactone. The stability of the lactone ring is highly dependent on pH and temperature. The following table summarizes the stability of the related N-acythis compound lactones (AHLs), which provides insight into the stability of the homoserine lactone ring.

FactorEffect on Lactone Ring Stability (Lactonolysis)Reference
pH Increased pH leads to a higher rate of lactone ring opening (hydrolysis).[6]
Temperature Increased temperature (e.g., from 22°C to 37°C) increases the rate of lactone ring opening.[6][7]
Acyl Chain Length (for AHLs) Longer acyl chains increase the stability of the AHL molecule, making it less susceptible to spontaneous lactonolysis.[6][7]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound in Fermentation Broth

This protocol describes the quantification of this compound using HPLC with pre-column derivatization.[13][14]

1. Sample Preparation: a. Centrifuge the fermentation broth at 12,000 rpm for 2 minutes to pellet cells. b. Collect the supernatant for analysis.

2. Derivatization: a. In a microcentrifuge tube, mix 100 µL of the supernatant with 350 µL of boric acid buffer (pH 9.0). b. Add 150 µL of 0.5% DEEMM (diethyl ethoxymethylenemalonate) in methanol. c. Incubate the mixture at 70°C for 2 hours. d. After incubation, filter the sample through a 0.22 µm syringe filter.

3. HPLC Conditions:

  • Column: C18 reversed-phase column.
  • Mobile Phase: A mixture of pure methanol (A) and 25 mmol/L ammonium (B1175870) acetate (B1210297) solution (B) at a ratio of 40:60 (A:B).
  • Flow Rate: 0.6 mL/min.
  • Column Temperature: 25°C.
  • Detection: UV at 250 nm.

4. Quantification: a. Prepare a standard curve using known concentrations of this compound hydrochloride treated with the same derivatization procedure. b. Quantify the this compound in the samples by comparing their peak areas to the standard curve.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general workflow for the sensitive and specific quantification of this compound using LC-MS/MS.[12][15]

1. Sample Preparation: a. For complex matrices like cell lysates or plasma, perform a protein precipitation step by adding a threefold excess of cold acetonitrile. Centrifuge to pellet the precipitated protein. b. For cleaner samples like cell culture supernatant, a simple filtration through a 0.22 µm filter may be sufficient. c. For very complex samples or to enhance sensitivity, use a solid-phase extraction (SPE) clean-up step. d. Spike the sample with a known concentration of an internal standard (e.g., isotopically labeled this compound) prior to sample processing for accurate quantification.

2. LC Conditions:

  • Column: Reversed-phase C18 column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: Use a suitable gradient elution to separate this compound from other sample components.

3. MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

4. Data Analysis: a. Integrate the peak areas for the target analyte and the internal standard. b. Calculate the concentration of this compound in the samples using a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample centrifuge Centrifugation/ Filtration start->centrifuge extract Extraction/ Derivatization centrifuge->extract hplc HPLC/ LC-MS/MS extract->hplc detect Detection (UV or MS) hplc->detect quantify Quantification detect->quantify results Results quantify->results

General experimental workflow for this compound analysis.

signaling_pathway cluster_synthesis AHL Biosynthesis cluster_signaling Quorum Sensing Signaling SAM S-adenosylmethionine (SAM) (from L-methionine pathway) AHL_Synthase AHL Synthase (e.g., LuxI) SAM->AHL_Synthase Acyl_ACP Acyl-ACP (from fatty acid synthesis) Acyl_ACP->AHL_Synthase AHL N-acythis compound lactone (AHL) AHL_Synthase->AHL Receptor LuxR-type Receptor AHL->Receptor binds AHL_Receptor AHL-Receptor Complex AHL->AHL_Receptor Receptor->AHL_Receptor DNA DNA (lux box) AHL_Receptor->DNA activates Gene_Expression Target Gene Expression (e.g., virulence, biofilm formation) DNA->Gene_Expression transcription L_Homoserine This compound L_Homoserine->SAM ...precursor to L-methionine...

This compound as a precursor in AHL-mediated quorum sensing.

troubleshooting_logic start Inconsistent Experimental Results with this compound check_stability Is the this compound stock solution stable? start->check_stability prep_fresh Prepare fresh solution. Store properly (-80°C). Verify pH. check_stability->prep_fresh No check_concentration Is the concentration in the assay optimal? check_stability->check_concentration Yes prep_fresh->check_concentration dose_response Perform a dose-response curve to check for toxicity or metabolic saturation. check_concentration->dose_response No check_metabolism Is cellular metabolism affecting the results? check_concentration->check_metabolism Yes dose_response->check_metabolism analyze_supernatant Analyze supernatant for This compound depletion and metabolite formation. check_metabolism->analyze_supernatant Yes end Consistent Results check_metabolism->end No analyze_supernatant->end

Troubleshooting logic for this compound experiments.

References

addressing challenges in the scale-up of L-homoserine fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of L-homoserine fermentation. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound titer is significantly lower after scaling up from shake flasks to a bioreactor. What are the common causes?

A1: A drop in this compound titer during scale-up is a common issue that can be attributed to several factors. In large-scale fermenters, maintaining optimal and homogenous conditions is more challenging. Key areas to investigate include:

  • Oxygen Limitation: Inadequate dissolved oxygen (DO) is a frequent problem in high-density cultures.[1] The oxygen demand of the culture increases with biomass, and the oxygen transfer rate (OTR) of the larger bioreactor may not be sufficient.

  • Poor Mixing and Nutrient Heterogeneity: In large vessels, zones with poor mixing can lead to localized deficiencies in nutrients (like the carbon source) and accumulations of inhibitory byproducts.[]

  • pH Gradients: Inefficient mixing can also result in pH gradients within the bioreactor. Localized pH drops due to the production of acidic byproducts can inhibit cell growth and this compound production.[3]

  • Shear Stress: Higher agitation rates required for mixing in large bioreactors can cause increased shear stress, which may damage microbial cells.[1][4]

  • Byproduct Accumulation: The accumulation of inhibitory byproducts, such as acetate (B1210297), can become more pronounced at a larger scale and negatively impact cell metabolism and product formation.[][5]

Q2: What are the key metabolic bottlenecks in this compound production in E. coli?

A2: The primary metabolic bottlenecks in this compound production in E. coli often revolve around precursor supply, competing pathways, and feedback inhibition.[6][7][8] Key areas of concern include:

  • Precursor Availability: The biosynthesis of this compound is dependent on the availability of precursors like oxaloacetate (OAA) and L-aspartate.[6] Enhancing the carbon flux towards OAA is a critical strategy.[6]

  • Feedback Inhibition: The activity of key enzymes in the this compound pathway, such as aspartokinase (AKI), is subject to feedback inhibition by L-threonine.[7][8]

  • Competing Pathways: The metabolic pathway for this compound biosynthesis competes with pathways for other amino acids like L-lysine, L-threonine, and L-methionine for common precursors.[6][7]

  • Redox (NADPH) Imbalance: The synthesis of this compound is a reductive process that requires a significant amount of NADPH.[6] Insufficient regeneration of NADPH can limit production.

Q3: How can I improve the export of this compound from the cells to prevent intracellular accumulation and feedback inhibition?

A3: Enhancing the export of this compound is a crucial strategy to increase production titers. This can be achieved by overexpressing native or heterologous transporter proteins. In E. coli, several transporters have been identified and engineered for this purpose:

  • RhtA: This transporter is known to export both L-threonine and this compound.[7] Overexpression of rhtA has been shown to significantly increase this compound production.[7]

  • EamA: Overexpression of the eamA gene can also enhance the export of this compound and improve the producing strain's resistance to toxic compounds.[7]

  • BrnFE: This is a two-component export system from Corynebacterium glutamicum that has been successfully used to enhance this compound production in E. coli.[8]

Troubleshooting Guides

Issue 1: Low and Inconsistent Dissolved Oxygen (DO) Levels

Symptoms:

  • DO levels drop below the setpoint (e.g., <20-30%) despite maximum agitation and aeration.

  • Increased formation of acetate.

  • Reduced cell growth rate and this compound production.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Oxygen Demand Increase the aeration rate. If using air, consider enriching with pure oxygen.[1] However, be cautious of potential oxygen toxicity.[1]
Inefficient Mixing Optimize the agitation speed to improve oxygen transfer from gas bubbles to the liquid medium.[1] Be mindful of creating excessive shear stress.[1]
Bioreactor Fouling Check for biofilm formation on the DO probe and bioreactor surfaces, which can impair oxygen transfer. Implement a regular cleaning and sterilization protocol.
Foaming Excessive foaming can reduce the working volume and interfere with gas exchange. Use an appropriate antifoaming agent, but be aware that some antifoams can affect the oxygen transfer rate.
Issue 2: Accumulation of Inhibitory Byproducts

Symptoms:

  • High levels of acetic acid detected in the fermentation broth.

  • Stagnation of cell growth despite sufficient nutrient supply.

  • A significant drop in pH.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxygen Limitation As mentioned above, low DO can trigger the formation of acetate. Improving oxygen supply is a primary solution.[1]
High Glucose Concentration Excess glucose in the medium can lead to overflow metabolism and acetate production. Implement a fed-batch strategy to maintain a low and controlled glucose concentration.
Genetic Factors Consider engineering the strain to reduce byproduct formation, for example, by knocking out genes involved in the acetate production pathway (e.g., ackA-pta).

Quantitative Data Summary

Table 1: Comparison of this compound Production in Engineered E. coli Strains

StrainKey Genetic ModificationsFermentation ModeTiter (g/L)Yield (g/g glucose)Reference
Engineered E. coliOverexpression of thrA, metL; knockout of metA, thrB, lysA15 L Fermenter39.540.29[6]
HOM-11Integration of Ptrc-driven pntABShake Flask10.7N/A[7]
H24Overexpression of Ptrc-pntABShake Flask27.83N/A[7]
HS33/pACYC-pycP458S-thrAG433R-lysCMultiplex metabolic engineeringFed-batch37.570.31[5]
HOM-14Systems metabolic engineeringFed-batch60.1N/A[9]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of this compound in E. coli

This protocol provides a general framework for fed-batch fermentation. Specific parameters may need to be optimized for your particular strain and bioreactor.

  • Inoculum Preparation:

    • Inoculate a single colony of the this compound producing strain into 5 mL of seed medium in a test tube and incubate overnight at 37°C with shaking.

    • Transfer the overnight culture to a 250 mL shake flask containing 50 mL of seed medium and incubate for 8-12 hours at 37°C with shaking until the OD600 reaches 4.0-6.0.

  • Bioreactor Setup:

    • Prepare a 5 L bioreactor with 3 L of initial batch medium.

    • Sterilize the bioreactor and medium.

    • Calibrate pH and DO probes.[4]

    • Set the initial temperature to 37°C.

  • Fermentation Process:

    • Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

    • Maintain the pH at a setpoint (e.g., 7.0) by automated addition of a base (e.g., 25% ammonia (B1221849) solution).

    • Control the dissolved oxygen (DO) level at a setpoint (e.g., 30% of air saturation) by adjusting the agitation speed (e.g., 200-800 rpm) and aeration rate.[1]

  • Fed-Batch Strategy:

    • After the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), start the feeding of a concentrated glucose solution (e.g., 500 g/L).

    • The feeding rate can be controlled to maintain a low glucose concentration in the bioreactor to avoid overflow metabolism. This can be done using a pre-determined profile or a feedback control strategy based on DO or off-gas analysis.

  • Sampling and Analysis:

    • Take samples periodically to measure cell density (OD600), this compound concentration, residual glucose, and byproduct concentrations.

Protocol 2: Quantification of this compound by HPLC

This protocol describes a method for quantifying this compound in fermentation broth using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

  • Sample Preparation:

    • Collect 1 mL of fermentation broth.

    • Centrifuge at 12,000 rpm for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Derivatization (Example with OPA):

    • In a vial, mix 10 µL of the filtered sample with 90 µL of o-phthaldialdehyde (OPA) derivatizing reagent.

    • Allow the reaction to proceed for 1-2 minutes at room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Sodium acetate buffer (pH 7.2) with tetrahydrofuran.

    • Mobile Phase B: Methanol or acetonitrile.

    • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the amino acids.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

L_homoserine_pathway Glucose Glucose EMP EMP Pathway Glucose->EMP PEP PEP EMP->PEP OAA Oxaloacetate PEP->OAA ppc Aspartate L-Aspartate OAA->Aspartate aspC Aspartyl_P Aspartyl-phosphate Aspartate->Aspartyl_P thrA, metL, lysC (Aspartokinase) Aspartate_SA Aspartate-semialdehyde Aspartyl_P->Aspartate_SA asd Homoserine This compound Aspartate_SA->Homoserine thrA (Homoserine Dehydrogenase) Lysine L-Lysine Aspartate_SA->Lysine lysA Threonine L-Threonine Homoserine->Threonine thrB Methionine L-Methionine Homoserine->Methionine metA Threonine->Aspartate Feedback Inhibition

Caption: this compound biosynthetic pathway in E. coli.

troubleshooting_workflow Start Low this compound Titer in Bioreactor Check_DO Check DO levels Start->Check_DO DO_Low DO < 20% Check_DO->DO_Low Low DO_OK DO ≥ 20% Check_DO->DO_OK OK Increase_O2 Increase agitation/aeration Enrich with O2 DO_Low->Increase_O2 Check_Mixing Evaluate mixing efficiency (e.g., mixing time study) DO_OK->Check_Mixing End Improved Titer Increase_O2->End Mixing_Poor Poor mixing Check_Mixing->Mixing_Poor Poor Mixing_Good Good mixing Check_Mixing->Mixing_Good Good Optimize_Agitation Optimize impeller design/ configuration Mixing_Poor->Optimize_Agitation Check_Byproducts Analyze for inhibitory byproducts (e.g., acetate) Mixing_Good->Check_Byproducts Optimize_Agitation->End Byproducts_High High byproducts Check_Byproducts->Byproducts_High High Byproducts_Low Low byproducts Check_Byproducts->Byproducts_Low Low Optimize_Feeding Implement fed-batch with glucose limitation Byproducts_High->Optimize_Feeding Check_Strain Re-evaluate strain stability and genetic modifications Byproducts_Low->Check_Strain Optimize_Feeding->End Check_Strain->End

Caption: Troubleshooting workflow for low this compound yield.

experimental_workflow Start Start: Wild-type or Initial Producer Strain Block_Pathways Block Competing Pathways (ΔthrB, ΔmetA, ΔlysA) Start->Block_Pathways Overexpress_Enzymes Overexpress Key Enzymes (thrA, asd) Block_Pathways->Overexpress_Enzymes Relieve_Inhibition Relieve Feedback Inhibition (e.g., thrA mutation) Overexpress_Enzymes->Relieve_Inhibition Enhance_Precursors Enhance Precursor Supply (overexpress ppc) Relieve_Inhibition->Enhance_Precursors Improve_Export Improve Product Export (overexpress rhtA) Enhance_Precursors->Improve_Export Optimize_Fermentation Optimize Fermentation Process (Fed-batch, DO, pH control) Improve_Export->Optimize_Fermentation End High-Yield This compound Production Optimize_Fermentation->End

Caption: Experimental workflow for strain optimization.

References

a troubleshooting guide for the homoserine kinase enzymatic assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the homoserine kinase enzymatic assay. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the homoserine kinase enzymatic assay described here?

A1: The activity of homoserine kinase is determined using a continuous spectrophotometric coupled-enzyme assay. Homoserine kinase (HSK) catalyzes the phosphorylation of L-homoserine to O-phospho-L-homoserine, producing ADP. The ADP produced is then used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Finally, lactate (B86563) dehydrogenase (LDH) catalyzes the reduction of pyruvate to lactate, which is coupled to the oxidation of NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the homoserine kinase activity.

Homoserine Kinase Coupled Assay cluster_0 Homoserine Kinase Reaction cluster_1 Coupling Reactions cluster_2 Detection This compound This compound HSK HSK This compound->HSK ATP ATP ATP->HSK O-Phospho-L-Homoserine O-Phospho-L-Homoserine HSK->O-Phospho-L-Homoserine ADP ADP HSK->ADP PK PK ADP->PK ADP->PK PEP PEP PEP->PK Pyruvate Pyruvate LDH LDH Pyruvate->LDH PK->Pyruvate NADH NADH NADH->LDH NAD+ NAD+ Absorbance_Decrease Decrease in Absorbance at 340 nm NAD+->Absorbance_Decrease LDH->NAD+ Lactate Lactate LDH->Lactate

Caption: Coupled enzymatic assay workflow for homoserine kinase.

Troubleshooting Guide

Issue 1: No or Very Low Enzyme Activity

Q2: I am not observing any decrease in absorbance at 340 nm, or the rate is extremely low. What are the possible causes and how can I troubleshoot this?

A2: This is a common issue that can arise from several factors related to the enzyme, substrates, or assay conditions.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Inactive Homoserine Kinase - Ensure the enzyme has been stored correctly at the recommended temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. - Run a positive control with a known active batch of the enzyme, if available. - Verify the protein concentration of your enzyme stock.Enzyme activity is sensitive to storage and handling. Repeated freezing and thawing can lead to denaturation and loss of activity.
Substrate Degradation or Incorrect Concentration - Prepare fresh solutions of this compound and ATP. ATP solutions are particularly prone to degradation. - Verify the concentrations of your substrate stock solutions.The accuracy of the assay depends on having saturating concentrations of both substrates.
Problem with Coupling Enzymes (PK/LDH) - Ensure the pyruvate kinase and lactate dehydrogenase are active. Use a fresh batch or test their activity independently. - Ensure the concentration of the coupling enzymes is not limiting. You may need to increase their concentration.The observed rate of the homoserine kinase reaction is dependent on the efficiency of the coupling reactions. If the coupling enzymes are slow, they will limit the overall reaction rate.
Suboptimal Assay Buffer Conditions - Check the pH of your assay buffer. The optimal pH for E. coli homoserine kinase is around 7.8.[1] - Ensure the presence of necessary cofactors, such as MgCl₂ and KCl, at appropriate concentrations.Enzyme activity is highly dependent on pH and the presence of specific ions.
Presence of Inhibitors - Ensure your reagents and water are free from contaminants that could inhibit the enzyme. - If testing compounds, they may be potent inhibitors. Run a control reaction without the test compound.Contaminants or the test compounds themselves can inhibit the activity of homoserine kinase or the coupling enzymes.
Issue 2: High Background Signal (Absorbance Decreasing Without Homoserine Kinase)

Q3: I am observing a significant decrease in absorbance at 340 nm in my "no enzyme" control. What could be causing this?

A3: A high background signal indicates that NADH is being oxidized independently of the homoserine kinase activity.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Contaminating ATPase/ADPase Activity - Use high-purity ATP. Some ATP preparations may contain contaminating ADP. - Your enzyme preparation (if not highly purified) or other reagents may have contaminating enzymes that hydrolyze ATP to ADP.The presence of ADP from sources other than the homoserine kinase reaction will drive the coupling reactions and lead to NADH oxidation.
Instability of NADH - Prepare NADH solutions fresh daily and keep them on ice and protected from light. - Ensure the pH of the assay buffer is stable, as NADH can degrade at acidic pH.NADH is sensitive to light and can degrade over time, leading to a decrease in absorbance.
Substrate-Dependent, HSK-Independent NADH Oxidation - Run controls omitting one substrate at a time (e.g., no this compound, no ATP) to identify the source of the background signal.This can help pinpoint if a specific reagent is contaminated or causing a side reaction.
Issue 3: Non-Linear Reaction Rate

Q4: The reaction starts quickly but then the rate decreases over time, resulting in a curved progress plot. What is happening?

A4: A non-linear reaction rate suggests that one of the components is becoming limiting or that the enzyme is unstable under the assay conditions.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Substrate Depletion - Decrease the concentration of homoserine kinase used in the assay. - Ensure that the initial concentrations of this compound and ATP are well above their Km values.If the enzyme concentration is too high, the substrates will be consumed rapidly, leading to a decrease in the reaction rate as the substrate concentration falls below saturating levels.
Depletion of Coupling System Components - Ensure that the concentrations of PEP and NADH are sufficient for the duration of the assay and are not being depleted.The coupling reactions must be able to continuously report the activity of the primary enzyme.
Enzyme Instability - Perform a time-course experiment to determine the linear range of the reaction. Use only the initial, linear portion of the curve for rate calculations. - Consider adding a stabilizing agent, such as BSA, to the assay buffer.The enzyme may lose activity over the course of the assay due to factors like temperature or buffer composition.
Product Inhibition - While the coupled assay is designed to minimize product accumulation, high concentrations of O-phospho-L-homoserine could potentially inhibit the enzyme. This is less likely to be the primary cause of non-linearity in this assay format.In a coupled assay, the product of the primary reaction (ADP) is continuously removed.

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check_enzyme [label="Check Enzyme Activity\n& Storage", fillcolor="#FFFFFF"]; check_substrates [label="Check Substrate Integrity\n& Concentration", fillcolor="#FFFFFF"]; check_coupling_enzymes [label="Check Coupling Enzymes", fillcolor="#FFFFFF"]; check_buffer [label="Check Buffer pH\n& Cofactors", fillcolor="#FFFFFF"];

check_atp [label="Check ATP for\nADP Contamination", fillcolor="#FFFFFF"]; check_nadh [label="Check NADH Stability", fillcolor="#FFFFFF"]; run_controls [label="Run Controls Omitting\nSingle Components", fillcolor="#FFFFFF"];

decrease_enzyme [label="Decrease Enzyme\nConcentration", fillcolor="#FFFFFF"]; check_coupling_reagents [label="Check PEP/NADH\nConcentrations", fillcolor="#FFFFFF"]; determine_linear_range [label="Determine Linear Range", fillcolor="#FFFFFF"];

start -> no_activity; start -> high_background; start -> non_linear;

no_activity -> check_enzyme [label="Inactive HSK?"]; no_activity -> check_substrates [label="Degraded Substrates?"]; no_activity -> check_coupling_enzymes [label="Coupling System Failure?"]; no_activity -> check_buffer [label="Suboptimal Conditions?"];

high_background -> check_atp [label="Contaminating ADP?"]; high_background -> check_nadh [label="NADH Degradation?"]; high_background -> run_controls [label="Side Reaction?"];

non_linear -> decrease_enzyme [label="Substrate Depletion?"]; non_linear -> check_coupling_reagents [label="Coupling Reagent Depletion?"]; non_linear -> determine_linear_range [label="Enzyme Instability?"]; }

Caption: A logical workflow for troubleshooting common issues.

Experimental Protocol: Coupled Spectrophotometric Assay

This protocol is adapted from established methods for kinase assays that utilize a pyruvate kinase/lactate dehydrogenase coupling system.

Materials and Reagents:

  • Homoserine Kinase (purified)

  • This compound

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Phospho(enol)pyruvic acid (PEP), monopotassium salt

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Pyruvate Kinase (PK) from rabbit muscle

  • L-Lactate Dehydrogenase (LDH) from rabbit muscle

  • HEPES buffer

  • Potassium Chloride (KCl)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT) - optional, for enzyme stability

  • Nuclease-free water

Assay Buffer Preparation (1x):

  • 50 mM HEPES, pH 7.8

  • 100 mM KCl

  • 10 mM MgCl₂

  • 1 mM DTT (optional, add fresh)

Reaction Mixture Preparation (for a 1 mL final volume):

ReagentStock ConcentrationVolume to AddFinal Concentration
Assay Buffer (1x)-to 1 mL1x
This compound100 mM10 µL1 mM
ATP100 mM10 µL1 mM
PEP100 mM15 µL1.5 mM
NADH10 mM25 µL0.25 mM
Pyruvate Kinase1000 units/mL5 µL5 units/mL
Lactate Dehydrogenase1000 units/mL10 µL10 units/mL
Homoserine Kinase(TBD)(TBD)(TBD)

Assay Procedure:

  • Prepare the assay buffer and all stock solutions. Keep enzymes on ice.

  • In a spectrophotometer cuvette, prepare the reaction mixture by adding all components except for the homoserine kinase and one of the primary substrates (e.g., this compound) to initiate the reaction.

  • Incubate the mixture in the spectrophotometer at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm. This pre-incubation also allows for the conversion of any contaminating ADP in the ATP stock.

  • Initiate the reaction by adding the final component (e.g., this compound or homoserine kinase).

  • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. The rate of NADH oxidation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantitative Data

Table 1: Kinetic Parameters of E. coli Homoserine Kinase

SubstrateKm (mM)pHReference
This compound0.157.6[2]
ATP0.27.6[2]
This compound0.37.8[1]
ATP0.37.8[1]

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, ionic strength).

Table 2: Known Inhibitors of Homoserine Kinase

InhibitorType of InhibitionKi (mM)NotesReference
L-ThreonineCompetitive with this compound-A known feedback inhibitor of the threonine biosynthetic pathway.[1][1]
L-Aspartate semialdehydeMixed-An analog of this compound that also acts as an alternative substrate.[2][2]

References

reducing byproduct formation in L-homoserine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on L-homoserine production. Our aim is to help you diagnose and resolve common issues related to byproduct formation and low yields during your fermentation experiments.

Troubleshooting Guides & FAQs

This section addresses specific problems you may encounter.

Question 1: My this compound yield is low, and I'm observing significant accumulation of L-lysine. What is the likely cause and how can I fix it?

Answer:

High L-lysine production indicates that the carbon flux is being diverted down the competing lysine (B10760008) biosynthesis pathway. L-aspartate-semialdehyde is a key metabolic branching point for both this compound and L-lysine synthesis.

Troubleshooting Steps:

  • Overexpress a feedback-resistant aspartokinase (lysC): The native aspartokinase is often subject to feedback inhibition by L-lysine and L-threonine. Overexpressing a mutant version, such as lysCT311I, can relieve this inhibition and increase the overall flux towards the aspartate family of amino acids.[1]

  • Downregulate or delete dihydrodipicolinate synthase (dapA): The dapA gene encodes the first enzyme committed to the lysine biosynthesis branch. Attenuating its expression can redirect the carbon flux from L-aspartate-semialdehyde towards this compound.[1]

  • Enhance this compound export: Overexpression of the brnFE operon, which encodes a two-component export system, has been shown to improve this compound production by facilitating its transport out of the cell.[1]

Question 2: I have addressed L-lysine byproduct formation, but now I am seeing an increase in L-threonine. How can I channel the metabolic flux from this compound to prevent threonine accumulation?

Answer:

The accumulation of L-threonine suggests that this compound is being efficiently converted down the threonine biosynthesis pathway. To minimize this, you need to block the conversion of this compound to L-threonine.

Troubleshooting Steps:

  • Delete homoserine kinase (thrB): The thrB gene encodes the enzyme responsible for the first step in converting this compound to L-threonine. Deleting this gene is a common and effective strategy to block this competing pathway and promote this compound accumulation.[2][3]

  • Ensure no reversion of mutations: If you are working with a strain that already has a thrB deletion, verify the genotype to ensure no reversion has occurred.

Question 3: My fermentation is producing a high concentration of acetate (B1210297), which is inhibiting cell growth and this compound production. What strategies can I employ to reduce acetate formation?

Answer:

Acetate accumulation is a common issue in microbial fermentations, particularly at high glucose concentrations. It is often a result of overflow metabolism.

Troubleshooting Steps:

  • Optimize fermentation conditions: Control the feeding rate of glucose to avoid excess accumulation in the medium, which can trigger acetate production. Maintaining optimal dissolved oxygen levels is also critical.

  • Engineer central carbon metabolism:

    • Delete the isocitrate lyase regulator (iclR): Deleting iclR can redirect carbon flux away from acetate-producing pathways.[3]

    • Overexpress pyruvate (B1213749) carboxylase (pyc): Overexpression of a feedback-insensitive pyruvate carboxylase can help channel pyruvate towards the TCA cycle and L-aspartate synthesis, thereby reducing its availability for acetate formation.[1][3]

    • Decouple glycolysis from the TCA cycle: Deleting the aceE gene, which is part of the pyruvate dehydrogenase complex, can be an effective strategy. However, this will likely create acetate auxotrophy, requiring acetate supplementation for cell growth.[4]

Question 4: Despite genetic modifications, my this compound titer remains suboptimal. What other metabolic bottlenecks could be limiting production?

Answer:

If the primary byproduct pathways have been addressed, consider bottlenecks in precursor supply and cofactor availability.

Troubleshooting Steps:

  • Enhance the precursor pool:

    • Overexpress L-aspartate aminotransferase (aspC): This can increase the supply of L-aspartate, a direct precursor for the this compound pathway.[1]

    • Balance the AspC and AspA pathways: Utilizing both pathways for L-aspartate synthesis can help maintain redox balance and improve the theoretical yield.[5]

  • Balance redox cofactors: The synthesis of this compound requires NADPH. Overexpression of genes like pntAB (encoding a membrane-bound transhydrogenase) can improve NADPH availability and has been shown to significantly increase this compound production.[2]

  • Address potential this compound toxicity: High concentrations of this compound can be toxic to the host cells. Adaptive laboratory evolution (ALE) can be used to generate strains with increased tolerance.[2][6]

Data Presentation

The following tables summarize quantitative data from various metabolic engineering strategies to enhance this compound production.

Table 1: Effect of Genetic Modifications on this compound Production in Corynebacterium glutamicum

StrainRelevant Genotype/ModificationThis compound Titer (g/L)L-Lysine Titer (g/L)Reference
Initial StrainDeletion of thrB, mcbR, metD; Overexpression of lysC, asd, hom1.24.8[1]
Enhanced Precursor+ Overexpression of pyc and aspCNot specifiedNot specified[1]
Enhanced Export+ Overexpression of brnFE~2.4 (2-fold increase)Not specified[1]
Reduced Byproduct+ Attenuated expression of dapA and icd3.4Not specified[1]
Final Strain+ Overexpression of lysCT311I, asd, thrAS345F8.8Not specified[1]
High-Yield StrainEngineered for co-utilization of mixed sugars93.1Not specified[7][[“]]

Table 2: Effect of Genetic Modifications on this compound Production in Escherichia coli

StrainRelevant Genotype/ModificationThis compound Titer (g/L)Yield (g/g glucose)Reference
HS5Overexpression of rhtA and eamA3.14Not specified[9]
HS29+ Restoration of glucose uptake6.27Not specified[9]
HS33+ Upregulation of gltBD7.25Not specified
HS33/pACYC-pycP458S-thrAG433R-lysC+ Overexpression of pyruvate carboxylase8.540.33[3][9]
Fed-batch FermentationFinal engineered strain37.570.31[3][9]
Redox Balanced StrainEngineered redox balance route84.10.50
Cell Division Engineered StrainEngineered synthetic pathway and cell division101.31Not specified[10]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and Amino Acid Byproducts in Fermentation Broth

This protocol outlines a method for the simultaneous detection of this compound and other free amino acids using HPLC after derivatization.

1. Sample Preparation: a. Collect 1 mL of fermentation broth. b. Centrifuge at 12,000 rpm for 2 minutes to pellet the cells. c. Collect the supernatant for derivatization.

2. Derivatization: a. In a microcentrifuge tube, mix 200 µL of the supernatant, 350 µL of boric acid buffer (pH 9.0), and 150 µL of 0.5% DEEMM (diethyl ethoxymethylenemalonate) in methanol.[11][12] b. Incubate the mixture at 70°C for 2 hours.[11][12]

3. HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[11]
  • Mobile Phase A: Pure methanol.[11]
  • Mobile Phase B: 25 mmol/L ammonium (B1175870) acetate solution.[11]
  • Gradient: Isocratic elution with 40% A and 60% B.[11]
  • Flow Rate: 0.6 mL/min.[11]
  • Column Temperature: 25°C.[11]
  • Detection Wavelength: 250 nm.[11]

4. Quantification: a. Prepare standard solutions of this compound and other expected amino acids at known concentrations. b. Derivatize the standards using the same procedure as the samples. c. Generate a standard curve by plotting peak area against concentration for each amino acid. d. Determine the concentration of amino acids in the samples by comparing their peak areas to the standard curves.

Protocol 2: Enzyme Activity Assay for Threonine Dehydratase (Threonine Deaminase)

This assay measures the activity of threonine dehydratase, which can be an indicator of L-threonine synthesis from this compound.

1. Principle: Threonine dehydratase catalyzes the deamination of L-threonine to α-ketobutyrate and ammonia. The activity can be measured by quantifying the production of α-ketobutyrate.

2. Reagents:

  • Cell lysate containing threonine dehydratase.
  • Assay buffer (e.g., 100 mM HEPES, pH 7.5).
  • L-threonine solution (substrate).
  • (Optional for coupled assay) Reagents to quantify α-ketobutyrate.

3. Procedure (General): a. Prepare cell lysates from your experimental and control strains. b. In a reaction tube, combine the assay buffer and L-threonine solution. c. Equilibrate the mixture to the desired reaction temperature (e.g., 37°C). d. Initiate the reaction by adding a known amount of cell lysate. e. Incubate for a specific time. f. Stop the reaction (e.g., by adding acid). g. Quantify the amount of α-ketobutyrate produced, which is proportional to the enzyme activity.

(Note: For a detailed, specific protocol, refer to literature such as Sasaki et al. (2022) for fission yeast or adapt protocols for bacterial threonine dehydratase.)[13]

Visualizations

Below are diagrams illustrating key metabolic pathways and experimental workflows.

metabolic_pathway cluster_troubleshooting Troubleshooting Targets Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate OAA Oxaloacetate (Enhance with pyc) Pyruvate->OAA pyc Acetate Acetate (Modify central metabolism) Pyruvate->Acetate Aspartate L-Aspartate (Enhance with aspC) OAA->Aspartate aspC ASA L-Aspartate-semialdehyde Aspartate->ASA lysC, asd Homoserine This compound (Enhance export with brnFE) ASA->Homoserine hom Lysine L-Lysine (Block dapA) ASA->Lysine dapA Threonine L-Threonine (Block thrB) Homoserine->Threonine thrB

Caption: Metabolic pathway for this compound production and byproduct formation.

experimental_workflow Strain Engineered Strain (e.g., E. coli, C. glutamicum) Fermentation Fermentation Strain->Fermentation Sampling Sample Collection Fermentation->Sampling Centrifugation Centrifugation (Separate cells and supernatant) Sampling->Centrifugation Supernatant Supernatant Analysis Centrifugation->Supernatant Derivatization Derivatization (DEEMM) Supernatant->Derivatization HPLC HPLC Analysis Derivatization->HPLC Data Data Analysis (Quantify this compound and Byproducts) HPLC->Data Troubleshoot Troubleshoot & Optimize Data->Troubleshoot Troubleshoot->Strain Strain Modification Troubleshoot->Fermentation Condition Optimization

Caption: Workflow for analyzing this compound production and byproducts.

logical_relationship Goal High this compound Titer IncreaseFlux Increase Flux to this compound Goal->IncreaseFlux DecreaseByproducts Decrease Byproduct Formation Goal->DecreaseByproducts Overexpress Overexpress Key Enzymes (lysC, asd, hom) IncreaseFlux->Overexpress EnhancePrecursor Enhance Precursor Supply (pyc, aspC) IncreaseFlux->EnhancePrecursor EnhanceExport Enhance Export (brnFE) IncreaseFlux->EnhanceExport BlockLysine Block Lysine Pathway (attenuate dapA) DecreaseByproducts->BlockLysine BlockThreonine Block Threonine Pathway (delete thrB) DecreaseByproducts->BlockThreonine ReduceAcetate Reduce Acetate (modify central metabolism) DecreaseByproducts->ReduceAcetate

Caption: Key strategies for optimizing this compound production.

References

Technical Support Center: Optimizing Codon Usage for Homoserine Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the expression of homoserine pathway enzymes.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization, and why is it crucial for homoserine pathway enzymes?

A1: Codon optimization is the process of modifying a gene's nucleotide sequence to match the preferred codon usage of a specific host organism, without altering the amino acid sequence of the encoded protein.[1][2] Different organisms exhibit "codon bias," meaning they use certain codons more frequently than others for the same amino acid.[1][3][4] When expressing enzymes from the homoserine pathway (e.g., from a plant or fungus) in a common host like E. coli, a mismatch in codon usage can lead to inefficient translation, low protein yields, or even non-functional proteins.[5] Optimizing the codons ensures that the host's translational machinery can efficiently produce the target enzyme, which is critical for metabolic engineering applications aimed at maximizing homoserine or its derivatives.[1]

Q2: What are the key parameters to consider during the codon optimization process?

A2: Several factors should be considered for successful codon optimization. Key parameters include:

  • Codon Adaptation Index (CAI): This metric measures how well the codon usage of a gene matches the preferred codons of a reference set of highly expressed genes in the host organism. A higher CAI value generally correlates with higher expression levels.[5][6]

  • GC Content: The percentage of guanine (B1146940) (G) and cytosine (C) bases in the gene sequence should be adjusted to fall within the optimal range for the expression host (e.g., 35-65% for many bacteria) to avoid instability and transcriptional problems.[7]

  • mRNA Secondary Structure: Strong hairpin loops (ΔG < -8 kcal/mol), especially near the 5' end of the mRNA, can hinder ribosome binding and initiation of translation.[7][8] Optimization algorithms should be used to minimize these structures.

  • Avoidance of Rare Codons: Codons that are infrequently used by the host organism should be replaced. The presence of consecutive rare codons is particularly problematic and can lead to ribosomal stalling, premature termination, and truncated proteins.[9][10][11]

  • Elimination of Cryptic Motifs: The optimized sequence should be scanned to remove unwanted sequences like internal ribosome binding sites (RBS), promoter sequences, or terminator sequences that could interfere with proper expression.[7]

Q3: Can codon optimization negatively impact my enzyme's function or solubility?

A3: Yes, while codon optimization often increases protein yield, it can sometimes have unintended negative consequences. Synonymous codon changes can alter the rate of translation, which may affect co-translational protein folding, leading to misfolded, insoluble (inclusion bodies), or non-functional proteins.[3][12][13][14] Some studies suggest that the presence of certain "non-optimal" codons at specific locations might be evolutionarily conserved to slow down translation at critical folding points. Therefore, an overly aggressive optimization strategy might disrupt this natural regulation.[13]

Q4: How do I know if poor expression of my homoserine pathway enzyme is due to codon bias or another issue?

A4: Differentiating between codon bias and other expression problems is a key troubleshooting step. If you observe multiple smaller protein bands on an SDS-PAGE gel (a ladder-like pattern), it often suggests protein degradation.[9] In contrast, if you see one or two dominant, smaller-than-expected bands, it may indicate premature translation termination due to rare codon clusters.[9] If there is no protein expression at all, the issue could be codon bias, but it could also stem from problems with the vector sequence, promoter leakiness, or toxic protein expression.[15] Comparing the expression of the wild-type gene with the codon-optimized version is the most direct way to determine if codon usage is the primary bottleneck.

Visualizing the Homoserine Pathway and Optimization Workflow

Homoserine Biosynthesis Pathway cluster_main Homoserine Biosynthesis cluster_products Downstream Pathways Asp Aspartate AspP Aspartyl-phosphate Asp->AspP Aspartate Kinase (ask) AspSA Aspartate-semialdehyde AspP->AspSA Aspartate Semialdehyde Dehydrogenase (asd) Homoserine L-Homoserine AspSA->Homoserine Homoserine Dehydrogenase (hom) Thr Threonine Homoserine->Thr Threonine Synthase Met Methionine Homoserine->Met Multiple Steps Ile Isoleucine Thr->Ile Multiple Steps

Caption: The homoserine biosynthesis pathway starting from aspartate.

Codon Optimization Workflow cluster_analysis Analysis & Troubleshooting A 1. Obtain Enzyme Amino Acid Sequence B 2. Codon Optimize Sequence for Host (e.g., E. coli) A->B C 3. De Novo Gene Synthesis B->C D 4. Clone into Expression Vector C->D E 5. Transform into Expression Host D->E F 6. Induce Protein Expression E->F G 7a. Check Expression (SDS-PAGE / Western Blot) F->G H 7b. Check Solubility (Soluble vs. Insoluble Fractions) F->H I 7c. Quantify Homoserine (LC-MS/MS) F->I J Low/No Expression? G->J K Inclusion Bodies? H->K J->H No L Re-evaluate Codon Strategy & mRNA Structure J->L Yes K->I No M Optimize Expression Conditions (Temp, Inducer) K->M Yes

Caption: A typical experimental workflow for codon optimization and analysis.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s) & Actions
Low or No Expression of Target Enzyme Sub-optimal Codon Usage: The optimization algorithm may not have been ideal for your specific gene or host.Action: Re-optimize the gene sequence using a different algorithm or online tool. Manually inspect the sequence for and remove any remaining clusters of rare codons.[9][10]
mRNA Instability: High GC content or strong secondary structures near the 5' end can inhibit translation.[8]Action: Analyze the mRNA's predicted secondary structure using bioinformatics tools. Re-synthesize the gene with adjusted GC content and minimized hairpin loops in the initial 40-50 base pairs.[7]
Plasmid or Sequence Error: Mutations during cloning could have introduced a frameshift or premature stop codon.Action: Sequence the entire open reading frame of your expression construct to verify its integrity before proceeding with expression trials.[15]
Expressed Enzyme Forms Inclusion Bodies Translation Rate Too High: Aggressive codon optimization can lead to translation rates that outpace the cell's folding machinery, causing protein aggregation.[16]Action: Lower the induction temperature to 18-25°C and reduce the inducer (e.g., IPTG) concentration. This slows down protein synthesis, allowing more time for proper folding.[9][17]
Lack of Chaperones or Cofactors: The protein may require specific chaperones for folding or cofactors for stability that are limited in the host.Action: Co-express molecular chaperones (e.g., GroEL/GroES). If the enzyme requires a metal cofactor, supplement the growth media with the appropriate metal salt.[9][17]
Protein is Inherently Insoluble: The enzyme itself may have low solubility when overexpressed.Action: Clone the gene with a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).
Truncated Enzyme Fragments Observed Ribosomal Stalling: Clusters of rare codons (e.g., AGG, AGA in E. coli) can cause the ribosome to stall and dissociate from the mRNA.[9][10]Action: Manually replace rare codon clusters with high-frequency codons. Alternatively, use an expression host strain (like Rosetta™) that is engineered to supply tRNAs for rare codons.[15]
Proteolytic Degradation: The full-length protein is expressed but is quickly degraded by host proteases.Action: Perform a time-course experiment to find the optimal harvest time before significant degradation occurs. Add protease inhibitors to the lysis buffer during protein purification.[9]

Quantitative Data Summary

The following table summarizes representative data from studies demonstrating the impact of codon optimization on protein expression.

Protein/SystemHost OrganismMetricWild-Type ResultOptimized ResultFold IncreaseReference
Recombinant Lipase (ROL)YeastProtein Content0.4 mg/mL2.7 mg/mL~6.8x[18]
Recombinant Phytase (phyA)YeastProtein Content0.35 mg/mL2.2 mg/mL~6.3x[18]
Bacterial Luciferase (LuxA/B)Mammalian CellsBioluminescence5 x 10⁵ RLU/mg2.7 x 10⁷ RLU/mg~54x[18]
Green Fluorescent Protein (GFP) with rare codonsB. megateriumGFP Production3.3-fold reductionN/A (Control)3.3x (relative to rare)[11]

Experimental Protocols

Protocol 1: General Workflow for Codon Optimization and Expression Analysis
  • Sequence Acquisition & Optimization:

    • Obtain the target amino acid sequence for your homoserine pathway enzyme (e.g., homoserine dehydrogenase).

    • Use a web-based or standalone codon optimization tool. Input the amino acid sequence and select the desired expression host (e.g., E. coli K-12).

    • Review the output, paying attention to the Codon Adaptation Index (CAI), GC content, and any warnings about mRNA secondary structures.

  • Gene Synthesis and Cloning:

    • Order the optimized DNA sequence from a commercial gene synthesis provider.

    • Clone the synthetic gene into a suitable expression vector (e.g., pET series for E. coli) with an appropriate promoter (e.g., T7) and a purification tag (e.g., 6x-His).

  • Transformation and Expression:

    • Transform the expression plasmid into a competent expression host strain (e.g., E. coli BL21(DE3)).

    • Grow a starter culture overnight in LB medium containing the appropriate antibiotic.

    • Inoculate a larger volume of expression medium (e.g., 500 mL) with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding the appropriate inducer (e.g., 0.1-1.0 mM IPTG). To improve solubility, consider reducing the temperature to 18-25°C and inducing for a longer period (e.g., 16-20 hours).[9]

  • Analysis of Expression and Solubility:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer. Collect a "total cell" sample.

    • Lyse the cells (e.g., by sonication).

    • Centrifuge the lysate at high speed (e.g., >12,000 x g) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

    • Analyze the total cell, soluble, and insoluble fractions by SDS-PAGE to determine the expression level and solubility of the target enzyme.

Protocol 2: Quantification of Homoserine by LC-MS/MS

This protocol provides a general method for quantifying homoserine from culture supernatants, adapted from methodologies for similar small molecules.[19]

  • Sample Preparation:

    • Grow the engineered strain under production conditions.

    • Collect a sample of the culture and centrifuge (e.g., 10,000 x g for 10 minutes) to pellet the cells.

    • Carefully collect the cell-free supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells or debris.

    • Spike the sample with a known concentration of an internal standard (e.g., a stable isotope-labeled homoserine) for accurate quantification.

  • Chromatography (HPLC):

    • Inject the prepared sample onto a reverse-phase C18 column.

    • Elute the compounds using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid). The gradient should be optimized to achieve good separation of homoserine from other media components.

  • Mass Spectrometry (MS/MS):

    • Analyze the column eluent using a mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves setting the instrument to detect the specific transition from the precursor ion (the molecular weight of protonated homoserine) to a characteristic product ion.

  • Data Analysis:

    • Prepare a standard curve by running known concentrations of pure homoserine standard.

    • Integrate the peak areas for the target homoserine transition and the internal standard transition in your samples.

    • Calculate the concentration of homoserine in your samples by comparing the peak area ratios to the standard curve.

References

Technical Support Center: Media Optimization for High-Yield L-Homoserine Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during L-homoserine fermentation experiments.

Troubleshooting Guides

This section addresses common problems encountered during this compound fermentation, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is the this compound yield lower than expected, despite using a genetically engineered high-producer strain?

Answer: Low this compound yield can stem from several factors, often related to media composition and fermentation conditions.

  • Suboptimal Carbon-to-Nitrogen (C/N) Ratio: An imbalanced C/N ratio can divert metabolic flux away from this compound production. While the optimal ratio is strain-specific, a common starting point for amino acid production in E. coli involves a glucose concentration of 20-40 g/L and an ammonium (B1175870) source concentration of 2-5 g/L.

  • Nutrient Limitation: Deficiencies in key nutrients such as phosphate (B84403), sulfur, or essential trace metals can hinder cell growth and enzymatic activity.

  • Feedback Inhibition: Accumulation of this compound or related metabolites like threonine can inhibit key enzymes in the biosynthetic pathway, such as aspartokinase.[1][2]

  • Product Toxicity: High concentrations of this compound can be toxic to the production host, inhibiting growth and further production.[3][4]

  • Inadequate Aeration and pH Control: Insufficient dissolved oxygen can limit cellular respiration and energy production, while pH shifts can inactivate enzymes.

Solutions:

  • Optimize C/N Ratio: Perform a matrix of experiments with varying concentrations of your primary carbon (e.g., glucose) and nitrogen (e.g., ammonium chloride or ammonium sulfate) sources to identify the optimal ratio for your specific strain.

  • Supplement with Key Nutrients: Ensure the medium contains adequate phosphate (e.g., in the form of KH₂PO₄ and K₂HPO₄), magnesium sulfate, and a comprehensive trace metal solution.

  • Fed-Batch Strategy: Implement a fed-batch fermentation strategy to maintain a low but sufficient concentration of the primary carbon source, which can help mitigate the formation of inhibitory byproducts and reduce osmotic stress.

  • Enhance Product Export: If not already implemented in your strain, consider overexpressing genes encoding for efflux pumps like rhtA, which can help transport this compound out of the cell and alleviate toxicity.[1]

  • Process Parameter Optimization: Maintain the dissolved oxygen (DO) level, typically around 20-30% of air saturation, and control the pH, usually between 6.5 and 7.2, using automated additions of acid and base.

Question 2: Cell growth is inhibited or ceases prematurely. What are the likely causes and solutions?

Answer: Premature growth cessation is a common issue that can be linked to several factors.

  • Accumulation of Toxic Byproducts: High concentrations of acetate (B1210297), a common byproduct of glucose metabolism in E. coli under certain conditions, can be highly toxic.

  • This compound Toxicity: As mentioned, the product itself can be inhibitory to cell growth at high concentrations.[3][4]

  • Nutrient Depletion: Exhaustion of a critical nutrient in the medium, such as the nitrogen source or phosphate, will halt cell growth.

  • Extreme pH: A significant drop or rise in the pH of the culture medium can inhibit cellular processes.

Solutions:

  • Control Glucose Concentration: Employ a fed-batch strategy to keep the glucose concentration in a range that minimizes acetate formation.

  • Improve Aeration: Ensure adequate oxygen supply to promote complete oxidation of the carbon source through the TCA cycle, which is more energy-efficient and produces less acetate.

  • Monitor Nutrient Levels: Analytically monitor the concentrations of key nutrients like glucose, ammonia, and phosphate throughout the fermentation and supplement as needed.

  • Robust pH Control: Implement a reliable pH control system with appropriate acid (e.g., H₃PO₄) and base (e.g., NH₄OH) solutions.

Question 3: Significant amounts of byproduct amino acids, such as lysine (B10760008) or threonine, are being produced. How can this be addressed?

Answer: The presence of competing metabolic pathways is a primary reason for the formation of byproduct amino acids.

  • Active Competing Pathways: The metabolic pathways for L-lysine, L-threonine, and L-methionine all branch off from the L-aspartate family pathway, which is the precursor to this compound.[2][5]

  • Feedback Deregulation: Genetic modifications intended to increase this compound production might inadvertently lead to the accumulation of intermediates that are then shunted into these competing pathways.

Solutions:

  • Genetic Knockouts: If not already done, delete key genes in the competing pathways. For example, knocking out thrB (homoserine kinase) prevents the conversion of this compound to L-threonine, and deleting lysA (diaminopimelate decarboxylase) blocks the final step in L-lysine synthesis.[2]

  • Use of Feedback-Resistant Enzymes: Employ engineered versions of key enzymes, such as a feedback-resistant aspartokinase (thrA), to prevent pathway inhibition by downstream products.

  • Media Composition Adjustments: In some auxotrophic strains, the concentration of required supplements (like threonine for growth) can influence the flux through competing pathways.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a defined fermentation medium for this compound production in E. coli?

A1: A common base for a defined medium is an M9 minimal medium, supplemented with a carbon source, a nitrogen source, and trace elements. A representative recipe for a batch fermentation medium is provided in the Experimental Protocols section. For fed-batch processes, the initial glucose concentration would be lower, and a concentrated feed solution would be added over time.

Q2: Which carbon and nitrogen sources are most effective for high-yield this compound fermentation?

A2: Glucose is the most commonly used and effective carbon source for this compound production in engineered E. coli.[5] Other carbon sources like sucrose (B13894) and acetate have also been investigated.[6] For the nitrogen source, ammonium salts such as (NH₄)₂SO₄ or NH₄Cl are typically used. Complex nitrogen sources like yeast extract and tryptone can also be beneficial, especially for promoting initial growth, but may complicate downstream processing.

Q3: What is the role of phosphate in the fermentation medium?

A3: Phosphate is a critical nutrient for cellular growth and metabolism. It is a key component of nucleic acids (DNA and RNA), phospholipids (B1166683) in cell membranes, and ATP, the primary energy currency of the cell. Phosphate limitation can severely impair cell growth and, consequently, this compound production.[7] A phosphate buffer system (e.g., KH₂PO₄ and K₂HPO₄) is also commonly used to help maintain a stable pH in the fermentation medium.

Q4: How important are trace metals and vitamins for this compound production?

A4: Trace metals are essential cofactors for many enzymes involved in central metabolism and the this compound biosynthetic pathway. A standard trace metal solution typically includes iron, zinc, manganese, copper, and cobalt, among others. While most defined media recipes include a trace metal solution, their optimal concentrations can be strain- and process-dependent. Vitamins, such as thiamine (B1217682) (Vitamin B1), are also crucial for the growth of many E. coli strains.

Q5: What are the advantages of a fed-batch fermentation strategy for this compound production?

A5: A fed-batch strategy offers several advantages for this compound production:

  • Avoidance of Substrate Inhibition: High initial concentrations of glucose can lead to the formation of inhibitory byproducts like acetate. Fed-batch allows for the controlled addition of the carbon source, keeping its concentration low.

  • Higher Cell Densities: By continuously supplying nutrients, higher cell densities can be achieved, which generally leads to higher product titers.

  • Reduced Osmotic Stress: A high initial concentration of salts and sugars can create osmotic stress on the cells, inhibiting growth.

  • Extended Production Phase: The production phase can be prolonged by feeding the cells with the necessary nutrients.

Data Presentation

Table 1: Comparison of this compound Production in Different Engineered E. coli Strains

StrainKey Genetic ModificationsFermentation ModeTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
E. coli H28Overexpression of feedback-resistant thrA, asd; deletion of thrB, metA, lysA; enhanced NADPH supplyFed-batch85.30.431.78[8]
E. coli LJL12Deletion of competing and degradative pathways; weakening of TCA cycleFed-batch35.8N/A0.82[9]
Engineered E. coliRedox balance route engineeringFed-batch84.10.501.96[10]
Engineered E. coliMultiplex metabolic network designFed-batch37.570.31N/A[11]

Table 2: Representative Fermentation Media Composition

ComponentConcentrationPurpose
Batch Medium
Glucose20 g/LCarbon and Energy Source
KH₂PO₄3 g/LPhosphorus Source, Buffer
K₂HPO₄7 g/LPhosphorus Source, Buffer
(NH₄)₂SO₄5 g/LNitrogen Source
MgSO₄·7H₂O1 g/LMagnesium Source, Cofactor
Citric Acid1 g/LChelating Agent
Trace Metal Solution1 mL/LEnzyme Cofactors
Thiamine10 mg/LVitamin
Feed Solution
Glucose500 g/LCarbon and Energy Source
MgSO₄·7H₂O20 g/LMagnesium Source, Cofactor

Experimental Protocols

Protocol 1: Preparation of Defined Fermentation Medium (1 L)

  • Prepare the main salt solution: In 800 mL of deionized water, dissolve the following components in order:

    • KH₂PO₄: 3 g

    • K₂HPO₄: 7 g

    • (NH₄)₂SO₄: 5 g

    • Citric Acid: 1 g

  • Autoclave: Transfer the salt solution to a 2 L fermenter vessel and autoclave at 121°C for 20 minutes.

  • Prepare separate stock solutions:

    • Glucose: 20 g in 100 mL of deionized water. Autoclave separately.

    • MgSO₄·7H₂O: 10 g in 100 mL of deionized water. Autoclave separately.

    • Trace Metal Solution (1000x): Prepare a solution containing (per liter): FeCl₃·6H₂O (16.7 g), ZnSO₄·7H₂O (0.18 g), CuCl₂·2H₂O (0.12 g), MnSO₄·H₂O (0.12 g), CoCl₂·6H₂O (0.18 g), Na₂MoO₄·2H₂O (0.12 g) in 0.1 M HCl. Filter sterilize this solution.

    • Thiamine: 10 mg in 10 mL of deionized water. Filter sterilize.

  • Combine aseptically: After the fermenter has cooled to room temperature, aseptically add:

    • 100 mL of the sterile glucose solution.

    • 10 mL of the sterile MgSO₄·7H₂O solution.

    • 1 mL of the sterile 1000x trace metal solution.

    • 1 mL of the sterile thiamine solution.

  • Final Volume: The final volume will be approximately 1 L.

Protocol 2: Fed-Batch Fermentation for this compound Production

  • Inoculum Preparation: Inoculate a single colony of the production strain into 50 mL of LB medium in a 250 mL baffled flask. Incubate overnight at 37°C with shaking at 200 rpm.

  • Seed Culture: Transfer the overnight culture to 500 mL of the defined fermentation medium in a 2 L baffled flask. Incubate at 37°C and 200 rpm until the OD₆₀₀ reaches 4-6.

  • Fermenter Inoculation: Aseptically transfer the seed culture to the sterilized fermenter containing the batch medium to achieve a starting OD₆₀₀ of approximately 0.2-0.4.

  • Batch Phase: Run the fermentation at 37°C, with pH controlled at 7.0 (using NH₄OH and H₃PO₄) and dissolved oxygen (DO) maintained above 20% by controlling the agitation speed and airflow rate.

  • Fed-Batch Phase: When the initial glucose in the batch medium is nearly depleted (indicated by a sharp increase in DO), start the feed of the concentrated glucose solution. The feed rate should be controlled to maintain a low glucose concentration and a stable DO level. A common strategy is to use an exponential feeding profile to maintain a constant specific growth rate.

  • Induction (if applicable): If the expression of key pathway genes is under an inducible promoter, add the inducer (e.g., IPTG) when the cell density reaches a desired level (e.g., OD₆₀₀ of 20-30).

  • Sampling and Analysis: Periodically take samples to measure cell density (OD₆₀₀), glucose concentration, and this compound concentration using HPLC.

  • Harvest: Continue the fermentation until the glucose feed is exhausted or this compound production ceases. Harvest the cells and/or supernatant for product recovery.

Protocol 3: Quantification of this compound by HPLC

  • Sample Preparation:

    • Take a 1 mL sample of the fermentation broth.

    • Centrifuge at 12,000 rpm for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Derivatization (Pre-column):

    • Mix the filtered sample with a derivatizing agent such as diethyl ethoxymethylenemalonate (DEEMM) in a borate (B1201080) buffer (pH 9.0).

    • Incubate the mixture as required by the specific derivatization protocol (e.g., 70°C for 2 hours).[8]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (B129727) and an aqueous buffer (e.g., 25 mM ammonium acetate).

    • Flow Rate: 0.6-1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the derivatized amino acid (e.g., 250 nm for DEEMM derivatives).[12]

    • Quantification: Create a standard curve using known concentrations of this compound to quantify the concentration in the samples.

Mandatory Visualization

L_Homoserine_Biosynthesis This compound Biosynthesis and Competing Pathways cluster_glycolysis Glycolysis / TCA Cycle cluster_aspartate_family Aspartate Family Pathway cluster_competing_pathways Competing Pathways Glucose Glucose PEP PEP Glucose->PEP Multiple Steps OAA Oxaloacetate PEP->OAA Multiple Steps Aspartate L-Aspartate OAA->Aspartate aspC Aspartyl_P Aspartyl-phosphate Aspartate->Aspartyl_P thrA, metL, lysC (Aspartate Kinase) Aspartate_SA Aspartate-semialdehyde Aspartyl_P->Aspartate_SA asd Homoserine This compound Aspartate_SA->Homoserine thrA, metL (Homoserine Dehydrogenase) Lysine L-Lysine Aspartate_SA->Lysine lysA (blocked) Threonine L-Threonine Homoserine->Threonine thrB (blocked) Methionine L-Methionine Homoserine->Methionine metA (blocked) Lysine->Aspartate Feedback Inhibition Threonine->Aspartate Feedback Inhibition

Caption: this compound biosynthetic pathway and its major competing pathways in E. coli.

Fermentation_Workflow Fed-Batch Fermentation Workflow cluster_prep Preparation cluster_process Fermentation Process cluster_analysis Analysis Media_Prep Prepare Batch and Feed Media Batch_Phase Batch Phase: Growth on initial medium Media_Prep->Batch_Phase Inoculum Prepare Inoculum (Overnight Culture) Inoculum->Batch_Phase DO_Spike DO Spike? (Glucose Depletion) Batch_Phase->DO_Spike DO_Spike->Batch_Phase No Fed_Batch_Phase Fed-Batch Phase: Start exponential feed DO_Spike->Fed_Batch_Phase Yes Induction Induction (e.g., with IPTG) Fed_Batch_Phase->Induction Production_Phase Production Phase: Monitor and maintain parameters Induction->Production_Phase Harvest Harvest Production_Phase->Harvest Sampling Periodic Sampling Production_Phase->Sampling Analysis Measure OD600, Glucose, This compound (HPLC) Sampling->Analysis Analysis->Production_Phase Process Control Feedback

Caption: A typical workflow for high-yield this compound fed-batch fermentation.

Troubleshooting_Logic Troubleshooting Logic for Low this compound Yield Start Low this compound Yield Check_Growth Is cell growth (OD600) low? Start->Check_Growth Check_Byproducts Are byproducts (e.g., Lys, Thr) high? Check_Growth->Check_Byproducts No Growth_Causes Potential Causes: - Nutrient Limitation - Product/Byproduct Toxicity - Suboptimal pH/Temp/DO Check_Growth->Growth_Causes Yes Byproduct_Causes Potential Causes: - Active Competing Pathways - Feedback Inhibition Check_Byproducts->Byproduct_Causes Yes Final_Check Potential Causes: - Inefficient Product Export - Low Enzyme Expression/Activity Check_Byproducts->Final_Check No Growth_Solutions Solutions: - Optimize Media (C/N, P, Metals) - Implement Fed-Batch - Verify Process Control Growth_Causes->Growth_Solutions Byproduct_Solutions Solutions: - Gene Knockouts (lysA, thrB) - Use Feedback-Resistant  Enzymes Byproduct_Causes->Byproduct_Solutions Final_Solutions Solutions: - Overexpress Exporters (rhtA) - Verify Strain Genetics - Check Inducer Concentration Final_Check->Final_Solutions

Caption: A logical flowchart for troubleshooting low this compound yield.

References

Validation & Comparative

A Comparative Guide to the Preparation of L-Homoserine Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This necessitates the use of well-characterized analytical standards. L-Homoserine, a non-proteinogenic amino acid, serves as a crucial intermediate in the biosynthesis of several essential amino acids and is often used as an internal standard in various analytical methods.[1] This guide provides a comprehensive comparison of commercially available this compound standards and outlines detailed protocols for the preparation and analysis of this compound, ensuring high purity and stability for research applications.

Comparison of Commercially Available this compound Analytical Standards

The selection of a suitable this compound analytical standard is contingent on the specific requirements of the analytical method, including desired purity, formulation, and intended use. Several reputable suppliers offer this compound standards with varying specifications.

SupplierProduct NumberPurityFormStorage Temperature
Sigma-Aldrich H6515≥98% (TLC)PowderRoom Temperature
Fisher Scientific AC12157005099%Crystalline PowderRoom Temperature
MedchemExpress HY-W002292S99.85%Solid4°C (short-term), -20°C (long-term)
LGC Standards TRC-H615010Not specifiedNot specifiedNot specified
Merck (MilliporeSigma) 814359Not specifiedCrystalline solidBelow +30°C

Alternatives to this compound as an Analytical Standard

While this compound is a widely used standard, alternative non-proteinogenic amino acids can be employed as internal standards in analytical chromatography, depending on the specific application and the matrix being analyzed. The ideal internal standard should be structurally similar to the analyte but not naturally present in the sample. Potential alternatives include:

  • Norvaline: A straight-chain amino acid, often used as an internal standard in amino acid analysis.

  • Norleucine: Another isomer of leucine, it is a common internal standard for quantifying amino acids in biological samples.

  • Sarcosine: An N-methylated derivative of glycine, it can be used in specific mass spectrometry-based analyses.

The choice of an alternative standard should be validated for each specific analytical method to ensure it does not co-elute with other compounds of interest and behaves similarly to the analyte during sample preparation and analysis.

Experimental Protocols

Purification of this compound by Crystallization

For applications requiring the highest purity, commercially available this compound can be further purified. A common method is recrystallization, which effectively removes minor impurities.[1]

Materials:

  • This compound powder

  • Ethanol (B145695) (95%)

  • Deionized water

  • Beakers and flasks

  • Heating plate with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Protocol:

  • Dissolve the this compound powder in a minimal amount of hot deionized water.

  • Once fully dissolved, slowly add 9 volumes of 95% ethanol to the solution while stirring.

  • Allow the solution to cool slowly to room temperature, and then transfer it to a 4°C environment to facilitate crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Potential Impurities: It is important to be aware of potential impurities that may be present in this compound preparations, including its D-enantiomer, homoserine lactone, and homoserine anhydride, which can form in acidic solutions.[1]

Preparation and Quantification of an this compound Standard Solution by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of this compound. The following protocol is adapted from a patented method for the detection of this compound in fermentation broth.[2][3] This method involves a pre-column derivatization step to enhance detection.

Materials:

  • This compound hydrochloride standard

  • Ultrapure water

  • Boric acid buffer (pH 9.0)

  • DEEMM (Diethyl ethoxymethylenemalonate) derivatization reagent in methanol (B129727) (0.5%)

  • HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • UV detector

Protocol:

1. Preparation of Standard Solutions:

  • Accurately weigh 2.75 mg of this compound hydrochloride standard and dissolve it in 1 mL of ultrapure water to prepare a 2.75 g/L stock solution.[2][3]
  • Perform serial dilutions of the stock solution with ultrapure water to create a series of calibration standards (e.g., 1.375 g/L, 0.55 g/L, and 0.275 g/L).[2][3]

2. Derivatization:

  • In a microcentrifuge tube, mix 200 µL of each standard solution with 350 µL of boric acid buffer (pH 9.0).[2][3]
  • Add 150 µL of 0.5% DEEMM in methanol to the mixture.[2][3]
  • Incubate the reaction mixture at 70°C for 2 hours to complete the derivatization.[2][3]

3. HPLC Analysis:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)[2]
  • Mobile Phase: Isocratic elution with a mixture of 40% methanol and 60% 25 mmol/L ammonium (B1175870) acetate (B1210297) solution.[2]
  • Flow Rate: 0.6 mL/min[2]
  • Column Temperature: 25°C[2]
  • Detection Wavelength: 250 nm[2]
  • Inject the derivatized standards into the HPLC system.
  • Construct a calibration curve by plotting the peak area against the concentration of the standards.
  • The concentration of this compound in unknown samples can be determined by derivatizing them in the same manner and comparing their peak areas to the calibration curve.

Visualizing Experimental Workflows and Biochemical Pathways

To further clarify the experimental and biological context of this compound, the following diagrams illustrate a typical workflow for analytical standard preparation and the key metabolic pathway involving this compound.

G cluster_0 Preparation of this compound Standard A Weigh this compound B Dissolve in Solvent A->B C Serial Dilution B->C D Derivatization (Optional) C->D E HPLC/GC-MS Analysis D->E F Generate Calibration Curve E->F

Workflow for this compound Analytical Standard Preparation.

This compound is a central intermediate in the aspartate metabolic pathway, leading to the synthesis of essential amino acids like threonine, methionine, and isoleucine.[1]

G cluster_1 Biosynthetic Pathway of this compound and Derivatives Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde L_Homoserine L_Homoserine Aspartate_semialdehyde->L_Homoserine Threonine Threonine L_Homoserine->Threonine Methionine Methionine L_Homoserine->Methionine Isoleucine Isoleucine Threonine->Isoleucine

Simplified biosynthetic pathway of this compound.

By following these guidelines and protocols, researchers can confidently prepare and utilize this compound analytical standards to achieve accurate and reproducible results in their scientific investigations.

References

A Comparative Guide to L-Homoserine Production: E. coli vs. Corynebacterium glutamicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-homoserine, a non-proteinogenic amino acid, is a crucial precursor for the biosynthesis of industrially significant amino acids such as L-threonine and L-methionine. Its biotechnological production using microbial cell factories presents a promising and sustainable alternative to chemical synthesis. This guide provides an objective comparison of two of the most utilized microbial chassis for this compound production: Escherichia coli and Corynebacterium glutamicum. We will delve into their production performance based on experimental data, detail the metabolic engineering strategies employed, and provide insights into the experimental protocols for cultivation and analysis.

Performance Comparison at a Glance

Historically, E. coli has been the more extensively studied and engineered host for this compound production, often resulting in higher reported titers and productivities.[1][2] However, C. glutamicum, a gram-positive bacterium with a long history of safe and robust industrial-scale amino acid production, is emerging as a potent contender with significant recent advancements.[1][3]

ParameterEscherichia coliCorynebacterium glutamicumKey Considerations
Genetic Background & Tools Well-characterized, extensive genetic tools available.[1]Well-understood, with a growing toolkit for genetic manipulation.[1]E. coli offers faster strain development cycles due to the maturity of its genetic tools.
Maximum Reported Titer >110 g/L[4]~93.1 g/L[1]Both organisms have demonstrated the potential for high-titer production.
Maximum Reported Yield ~0.64 g/g glucose[4]~0.41 g/g mixed sugars[1]Yields are highly dependent on the specific metabolic engineering strategies and fermentation conditions.
Maximum Reported Productivity ~1.91 g/L/h~1.29 g/L/h[1]E. coli generally exhibits faster growth and higher productivity.[1]
Fermentation Characteristics Rapid growth, but can be susceptible to phage contamination and endotoxin (B1171834) production.[1]Slower growth compared to E. coli, but generally more robust in industrial fermentation settings.[1]The choice of organism may depend on the scale and specific requirements of the production process.
Downstream Processing Endotoxin (lipopolysaccharide) removal is a critical step for pharmaceutical applications.Generally Regarded As Safe (GRAS) status for many strains simplifies downstream processing for food and pharma applications.[3]The GRAS status of C. glutamicum can be a significant advantage.

Quantitative Production Data

The following tables summarize key quantitative data from various metabolic engineering studies on this compound production in E. coli and C. glutamicum.

Escherichia coli
StrainKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Fermentation ScaleReference
W3110 derivativeOverexpression of thrA, metL; Knockout of metA, thrB, lysA; Transport system modification39.540.29Not Reported15 L Fermenter[5]
W3110Iterative and rational engineering of ~18 genes across glucose transport, glycolysis, TCA cycle, and homoserine pathway110.80.641.82Fed-batch, two-stage bioreactor[4]
Engineered StrainRedox balance route engineering, fine-tuning of fumarate (B1241708) to L-aspartate flux, deletion of competing pathways, enhanced efflux84.10.501.96Fed-batch fermentation[6]
W3110 derivativeSystematic metabolic engineering targeting degradative and competitive pathways, reinforcing transport, and redirecting carbon flux37.570.31~0.35Fed-batch fermentation[7]
Corynebacterium glutamicum
StrainKey Genetic ModificationsTiter (g/L)Yield (g/g mixed sugars)Productivity (g/L/h)Fermentation ScaleReference
ATCC 13032 derivativeRewiring glucose/xylose metabolism, transporter engineering, β-glucosidase secretion93.10.411.295 L Fed-batch bioreactor[1]
Engineered StrainDecoupled TCA cycle and glycolysis, acetate (B1210297) supply70.540.58 (g/g glucose)0.735 L Fed-batch bioreactor[8]
TWZ023 derivativeKnockout of thrB, site-directed mutagenesis of homoserine kinase, optimization of efflux78.30.28 (g/g glucose)Not Reported15 L Fermenter[9]
ATCC 13032 derivativeRedistribution of metabolic flux22.1Not Reported~0.235 L Bioreactor[1]

Metabolic Pathways and Engineering Strategies

The biosynthesis of this compound from glucose involves the central carbon metabolism (glycolysis and the pentose (B10789219) phosphate (B84403) pathway), the tricarboxylic acid (TCA) cycle, and the aspartate metabolic pathway.

This compound Biosynthesis Pathway in E. coli

E_coli_Homoserine_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis PEP PEP G6P->PEP Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate PEP->OAA ppc Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Acetyl_CoA->OAA TCA Cycle Aspartate L-Aspartate OAA->Aspartate aspC Aspartyl_P Aspartyl-Phosphate Aspartate->Aspartyl_P thrA, metL, lysC Aspartate_SA Aspartate-Semialdehyde Aspartyl_P->Aspartate_SA asd Homoserine This compound Aspartate_SA->Homoserine thrA, metL Lysine L-Lysine Aspartate_SA->Lysine dapA Threonine L-Threonine Homoserine->Threonine thrB Methionine L-Methionine Homoserine->Methionine metA

Caption: this compound biosynthesis pathway in E. coli.

This compound Biosynthesis Pathway in C. glutamicum

C_glutamicum_Homoserine_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis PEP PEP G6P->PEP Pyruvate Pyruvate PEP->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA OAA Oxaloacetate Pyruvate->OAA pyc Acetyl_CoA->OAA TCA Cycle Aspartate L-Aspartate OAA->Aspartate aspB Aspartyl_P Aspartyl-Phosphate Aspartate->Aspartyl_P lysC Aspartate_SA Aspartate-Semialdehyde Aspartyl_P->Aspartate_SA asd Homoserine This compound Aspartate_SA->Homoserine hom Lysine L-Lysine Aspartate_SA->Lysine dapA Threonine L-Threonine Homoserine->Threonine thrB Methionine L-Methionine

Caption: this compound biosynthesis pathway in C. glutamicum.

Common metabolic engineering strategies for both organisms include:

  • Blocking competing pathways: Deletion of genes such as thrB (homoserine to threonine), metA (E. coli) or disrupting the pathway to methionine, and lysA (E. coli) or dapA (C. glutamicum) to prevent carbon flux towards threonine, methionine, and lysine, respectively.[5][10]

  • Enhancing precursor supply: Overexpression of genes like ppc (E. coli) or pyc (C. glutamicum) to increase the pool of oxaloacetate, a key precursor.[10]

  • Overexpression of pathway enzymes: Increasing the expression of key enzymes in the this compound synthesis pathway, such as aspartate kinase (thrA, metL, lysC in E. coli; lysC in C. glutamicum), aspartate-semialdehyde dehydrogenase (asd), and homoserine dehydrogenase (thrA, metL in E. coli; hom in C. glutamicum).[5][10]

  • Eliminating feedback inhibition: Using mutated versions of enzymes like aspartate kinase that are insensitive to feedback inhibition by downstream amino acids.[10]

  • Improving export: Overexpression of transporter proteins to facilitate the export of this compound out of the cell, thereby reducing potential feedback inhibition and toxicity.[10]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Strain_Construction Strain Construction (Gene knockout, overexpression) Seed_Culture Seed Culture Preparation (Shake flask) Strain_Construction->Seed_Culture Fermentation Fed-Batch Fermentation (Bioreactor) Seed_Culture->Fermentation Sampling Regular Sampling Fermentation->Sampling Analysis Sample Analysis (OD600, HPLC) Sampling->Analysis Data_Processing Data Processing and Analysis Analysis->Data_Processing

Caption: General experimental workflow for this compound production.

Strain Construction

Metabolically engineered strains are typically constructed using standard molecular biology techniques. This involves chromosomal gene deletions, gene overexpressions from plasmids or integrated into the chromosome, and site-directed mutagenesis to relieve feedback inhibition. Plasmids and strains used in various studies are often publicly available or can be requested from the authors.

Media Preparation and Seed Culture

For E. coli :

  • Seed Medium (e.g., LB Medium): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.

  • Fermentation Medium (Minimal Salt Medium): This typically contains a carbon source (e.g., 20 g/L glucose), a nitrogen source (e.g., (NH₄)₂SO₄), phosphate source (e.g., KH₂PO₄, K₂HPO₄), and trace elements. The exact composition can vary between studies.

A single colony is used to inoculate a seed culture in a shake flask and grown overnight at 37°C with shaking (e.g., 200-250 rpm).

For C. glutamicum :

  • Seed Medium (e.g., LBHIS Medium): 18.5 g/L brain heart infusion, 10 g/L peptone, 5 g/L yeast extract, 10 g/L NaCl, and 91 g/L D-sorbitol.[11]

  • Fermentation Medium: Similar to E. coli, a defined minimal medium with glucose or mixed sugars as the carbon source, a nitrogen source, phosphate, and trace elements is used.[1]

Seed cultures are typically grown at 30-32°C with shaking.[1][12]

Fed-Batch Fermentation

Fed-batch fermentation is commonly employed to achieve high cell densities and high product titers.

  • Bioreactor Setup: Fermentations are carried out in controlled bioreactors (e.g., 5 L or 15 L).

  • Initial Conditions: The bioreactor is filled with the initial fermentation medium and inoculated with the seed culture.

  • Process Parameters:

    • Temperature: Maintained at around 37°C for E. coli and 30-32°C for C. glutamicum.[1][12]

    • pH: Controlled at a specific setpoint (e.g., 7.0) by the automated addition of an acid (e.g., H₃PO₄) and a base (e.g., NH₄OH, which also serves as a nitrogen source).

    • Dissolved Oxygen (DO): Maintained at a certain level (e.g., 20-30% of air saturation) by adjusting the agitation speed and aeration rate.

  • Feeding Strategy: A concentrated feed solution containing the primary carbon source (e.g., glucose or a sugar mix) and other necessary nutrients is fed into the bioreactor. The feeding can be initiated upon the depletion of the initial carbon source and can be controlled to maintain a low substrate concentration, which helps to avoid the formation of inhibitory byproducts like acetate.

Sampling and Analysis

Samples are withdrawn from the bioreactor at regular intervals to monitor cell growth and this compound production.

  • Cell Growth: Measured by monitoring the optical density at 600 nm (OD₆₀₀).

  • This compound Quantification (HPLC): The concentration of this compound in the fermentation broth supernatant is determined by High-Performance Liquid Chromatography (HPLC). A common method involves pre-column derivatization followed by separation on a C18 column and detection.

Example HPLC Protocol:

  • Sample Preparation: Centrifuge the fermentation broth sample (e.g., at 12,000 rpm for 2 minutes) to pellet the cells.

  • Derivatization: The supernatant is derivatized using a reagent such as diethyl ethoxymethylenemalonate (DEEMM).[13] This involves mixing the sample with a buffer (e.g., boric acid buffer, pH 9.0) and the derivatizing agent, followed by incubation at an elevated temperature (e.g., 70°C).[13]

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is typically used.[13]

    • Mobile Phase: A gradient of a buffer (e.g., 25 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.[13]

    • Detection: The derivatized amino acids are detected using a UV detector at a specific wavelength (e.g., 250 nm).[13]

    • Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Conclusion

Both E. coli and C. glutamicum have demonstrated their capabilities as efficient cell factories for this compound production. E. coli currently holds the record for the highest reported titer and productivity, benefiting from its rapid growth and the extensive array of available genetic tools. However, the robustness, safety (GRAS status), and established industrial track record of C. glutamicum make it a highly attractive alternative, with recent research closing the gap in production metrics. The choice between these two microorganisms will ultimately depend on the specific goals of the research or production campaign, considering factors such as the desired scale of production, downstream processing requirements, and the timeline for strain development. The ongoing advancements in synthetic biology and metabolic engineering are expected to further enhance the capabilities of both platforms, paving the way for even more efficient and sustainable this compound production.

References

L-Homoserine vs. Serine in Peptide Synthesis: A Comparative Efficiency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of amino acid building blocks is critical to the success of peptide synthesis. This guide provides an objective comparison of the efficiency of L-homoserine and its close structural analog, L-serine, in peptide synthesis. While direct head-to-head quantitative data from a single study is limited, this analysis synthesizes established chemical principles and experimental data to highlight the key performance indicators and challenges associated with each amino acid.

When incorporated into peptide chains, both this compound and L-serine introduce a hydroxyl group, which can influence the peptide's structure and function. However, the subtle difference in their side-chain length—this compound possesses an additional methylene (B1212753) group—leads to distinct chemical behaviors during synthesis, impacting coupling efficiency, yield, and the potential for side reactions.

Performance Comparison: this compound vs. Serine

The efficiency of incorporating this compound and L-serine into a growing peptide chain is primarily influenced by the reactivity of their side-chain hydroxyl groups. While both are generally considered to have good coupling efficiencies, they are prone to specific side reactions that can diminish the overall yield and purity of the final peptide.

Performance MetricThis compoundL-SerineKey Considerations
Typical Coupling Efficiency >90% (with appropriate coupling reagents)98-99% (categorized as side-chain reactive)[1]Efficiency is highly dependent on the coupling reagents, protecting group strategy, and the specific peptide sequence.
Primary Side Reaction Intramolecular Cyclization (Lactone Formation) : The γ-hydroxyl group can attack the activated carboxyl terminus, forming a stable five-membered ring (γ-lactone). This is a significant competing reaction that can terminate peptide chain elongation.[1]O-Acylation : The primary hydroxyl group of the serine side chain can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched impurities.[2]The propensity for these side reactions necessitates the use of side-chain protecting groups.
Impact on Yield & Purity Lactone formation can significantly reduce the yield of the desired full-length peptide and introduce a difficult-to-remove impurity.O-acylation leads to the formation of depsipeptides, which are impurities that can complicate purification and reduce the overall yield of the target peptide.Effective mitigation strategies are crucial for maximizing yield and purity for both amino acids.
Mitigation Strategies Use of side-chain protecting groups (e.g., Benzyl) is strongly recommended.[2] Optimization of coupling conditions and reagents can also minimize this side reaction.Use of side-chain protecting groups (e.g., tert-Butyl in Fmoc-SPPS or Benzyl (B1604629) in Boc-SPPS) is the most effective method to prevent O-acylation.[1]The choice of protecting group must be compatible with the overall peptide synthesis strategy (e.g., Fmoc or Boc).

Experimental Protocols

To achieve optimal results when using this compound or L-serine in peptide synthesis, careful consideration of the experimental protocol is essential. The following outlines a general solid-phase peptide synthesis (SPPS) protocol with specific considerations for each amino acid.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

SPPS_Workflow Resin Resin Support Deprotection N-terminal Deprotection (e.g., Piperidine (B6355638) for Fmoc) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (Activated AA + DIEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat For next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage After final coupling Repeat->Deprotection Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol for L-Serine Incorporation (Fmoc/tBu Strategy)
  • Resin Preparation : Start with a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides) and swell it in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection : Remove the N-terminal Fmoc protecting group from the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF.

  • Washing : Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

  • Amino Acid Activation and Coupling :

    • In a separate vessel, dissolve the Fmoc-L-Ser(tBu)-OH (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add an activator base, such as N,N-diisopropylethylamine (DIEA).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours). The use of the tert-butyl (tBu) protecting group on the serine side chain is crucial to prevent O-acylation.

  • Washing : Wash the resin with DMF to remove unreacted reagents and byproducts.

  • Monitoring the Coupling Reaction : A qualitative ninhydrin (B49086) test can be performed to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

  • Repeat : Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage : After the entire peptide sequence is assembled, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS)) to cleave the peptide from the resin and remove the side-chain protecting groups, including the tBu group from serine.

  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for this compound Incorporation (Boc/Bzl Strategy)
  • Resin Preparation : Start with a suitable resin (e.g., Merrifield resin) and swell it in dichloromethane (B109758) (DCM).

  • Boc Deprotection : Remove the N-terminal Boc protecting group using a solution of TFA in DCM (e.g., 25-50% TFA).

  • Washing : Wash the resin with DCM and then neutralize with a solution of DIEA in DCM.

  • Amino Acid Activation and Coupling :

    • In a separate vessel, dissolve Boc-L-Homoserine(Bzl)-OH (typically 2-4 equivalents) and a coupling agent (e.g., HBTU) in DMF or a mixture of DMF/DCM.

    • Add DIEA to activate the coupling.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed. The use of a benzyl (Bzl) protecting group on the homoserine side chain is highly recommended to prevent lactone formation.[2]

  • Washing : Wash the resin with DMF and DCM.

  • Monitoring the Coupling Reaction : Perform a ninhydrin test to ensure the coupling reaction has gone to completion.

  • Repeat : Repeat steps 2-6 for each amino acid in the sequence.

  • Final Deprotection and Cleavage : After synthesis, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification : Purify the crude peptide using RP-HPLC.

Signaling Pathways

Peptides containing this compound, particularly in the form of N-acyl homoserine lactones (AHLs), play a crucial role in bacterial communication through a process called quorum sensing. This signaling pathway allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes such as biofilm formation and virulence factor production.[3][4][5]

Quorum_Sensing cluster_bacteria Bacterial Cell cluster_population Bacterial Population AHL_Synthase AHL Synthase (e.g., LuxI) AHL N-Acyl Homoserine Lactone (AHL) AHL_Synthase->AHL Synthesizes Receptor Intracellular Receptor (e.g., LuxR) AHL->Receptor Binds to Extracellular_AHL Extracellular AHL AHL->Extracellular_AHL Diffusion Complex AHL-Receptor Complex DNA DNA Complex->DNA Binds to Promoter Region Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates High_Density High Cell Density (High AHL Concentration) Extracellular_AHL->High_Density Accumulation Low_Density Low Cell Density (Low AHL Concentration) QS_Activation Quorum Sensing Activation High_Density->QS_Activation

Figure 2. Bacterial quorum sensing pathway mediated by N-acyl homoserine lactones.

In this pathway, an AHL synthase (like LuxI) produces AHL signal molecules.[6] As the bacterial population density increases, the concentration of AHLs in the environment rises.[3] Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to an intracellular receptor protein (like LuxR).[6] This complex then acts as a transcriptional regulator, binding to specific DNA sequences to control the expression of target genes.[7]

Conclusion

Both this compound and L-serine are valuable amino acids for peptide synthesis, each with its own set of advantages and challenges. The efficiency of their incorporation is comparable under optimized conditions, with the primary differentiator being the nature of their predominant side reactions.

  • L-Serine is prone to O-acylation , which can be effectively managed with standard side-chain protection (e.g., tBu in Fmoc-SPPS). Its shorter side chain may offer more defined structural constraints within a peptide.

  • This compound faces the challenge of lactone formation , a competing intramolecular cyclization reaction. While this can be mitigated with appropriate side-chain protection (e.g., Bzl in Boc-SPPS), it represents a more significant potential pathway for yield loss if not properly controlled. The longer, more flexible side chain of homoserine can also influence the conformational properties of the final peptide.[8]

For researchers, the choice between this compound and L-serine will depend on the specific requirements of the target peptide, including the desired biological activity, structural properties, and the synthetic strategy employed. Careful planning, particularly regarding the side-chain protection scheme and coupling conditions, is paramount to successfully synthesizing peptides containing these hydroxyl-bearing amino acids with high yield and purity.

References

A Comparative Guide to Metabolic Flux Analysis of Engineered L-Homoserine Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of microbial systems engineered for L-homoserine production, with a focus on the application of metabolic flux analysis (MFA) to understand and optimize these pathways. This compound is a crucial precursor for the synthesis of industrially significant amino acids such as L-threonine and L-methionine. The efficiency of microbial this compound production is paramount, and metabolic engineering, guided by quantitative analyses like MFA, is key to developing high-performing strains.

This document summarizes key performance data from engineered strains of Escherichia coli and Corynebacterium glutamicum, provides detailed experimental protocols for conducting metabolic flux analysis, and visualizes the relevant metabolic pathways and experimental workflows.

Performance Comparison of Engineered Strains

The production of this compound has been successfully engineered in both E. coli and C. glutamicum. The following tables summarize the reported production metrics for various engineered strains, highlighting the impact of different metabolic engineering strategies. While direct comparative metabolic flux analysis data for this compound overproducers is not extensively available in published literature, the production data provides a strong basis for comparing the overall efficiency of these engineered systems.

Table 1: this compound Production in Engineered Escherichia coli

StrainKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
HOM23Engineered synthetic pathway, regulated cell division101.31-1.91[1]
Engineered E. coliBalanced redox metabolic network84.10.501.96[2]
H24 with Ptrc-pntABOverexpression of NAD(P) transhydrogenase27.83--[3]
H20 with Plpp-rhtAOverexpression of this compound exporter22.86--
HS33/pACYC-pycP458S-thrAG433R-lysCCRISPRi-based systematic analysis, pyruvate (B1213749) carboxylase introduction37.570.31-[4]

Table 2: this compound Production in Engineered Corynebacterium glutamicum

StrainKey Genetic ModificationsTiter (g/L)Yield (g/g mixed sugars)Productivity (g/L/h)Reference
Engineered C. glutamicumOptimized co-utilization of lignocellulose-derived sugars93.10.411.29[5]
R240I/pXTuf-Cgl2344Mutation of homoserine kinase, exporter optimization78.30.28 (g/g glucose)-[6]
Engineered C. glutamicumCRISPR genome editing22.1--[5]
Engineered C. glutamicumRedistribution of metabolic flux8.8--

Visualizing the Metabolic Landscape

Understanding the flow of carbon through the central metabolism and into the desired this compound pathway is critical for targeted metabolic engineering. The following diagrams, generated using Graphviz, illustrate these key pathways and a typical experimental workflow for their analysis.

L_Homoserine_Pathway cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_homoserine This compound Synthesis cluster_competing Competing Pathways Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P GAP Glyceraldehyde-3-P F6P->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA OAA Oxaloacetate Acetyl_CoA->OAA Aspartate Aspartate OAA->Aspartate aspC Aspartyl_P Aspartyl-phosphate Aspartate->Aspartyl_P thrA/metL/lysC (Aspartate Kinase) Aspartate_semialdehyde Aspartate-semialdehyde Aspartyl_P->Aspartate_semialdehyde asd L_Homoserine This compound Aspartate_semialdehyde->L_Homoserine thrA/metL (Homoserine Dehydrogenase) Lysine Lysine Aspartate_semialdehyde->Lysine lysA Threonine Threonine L_Homoserine->Threonine thrB Methionine Methionine L_Homoserine->Methionine metA

Caption: Engineered this compound biosynthetic pathway from glucose.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis (EMP) cluster_ppp Pentose Phosphate Pathway (PPP) cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Ribose5P Ribose-5-P G6P->Ribose5P GAP Glyceraldehyde-3-P F6P->GAP Erythrose4P Erythrose-4-P F6P->Erythrose4P PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate PEP->OAA ppc Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate OAA->Citrate L-Aspartate Family\n(incl. This compound) L-Aspartate Family (incl. This compound) OAA->L-Aspartate Family\n(incl. This compound) Isocitrate Isocitrate Citrate->Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->OAA Ribose5P->GAP

Caption: Central carbon metabolism and its link to this compound synthesis.

MFA_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase A 1. Culture with ¹³C-labeled substrate (e.g., [1-¹³C]glucose) B 2. Achieve metabolic and isotopic steady state A->B C 3. Quenching and Metabolite Extraction B->C D 4. Protein Hydrolysis to Amino Acids C->D E 5. Derivatization of Amino Acids D->E F 6. GC-MS or LC-MS/MS Analysis E->F G 7. Determine Mass Isotopomer Distributions F->G I 9. Flux Estimation using Software (e.g., INCA, OpenFLUX) G->I H 8. Construct Metabolic Network Model H->I J 10. Statistical Analysis and Flux Map Generation I->J

Caption: General experimental workflow for ¹³C-Metabolic Flux Analysis.

Experimental Protocols

A detailed and robust experimental protocol is essential for obtaining high-quality data for metabolic flux analysis. The following is a synthesized protocol for a typical ¹³C-MFA experiment in a bacterial system like E. coli or C. glutamicum for amino acid production.

¹³C-Labeling Experiment
  • Strain Cultivation:

    • Prepare a minimal medium with a known concentration of a ¹³C-labeled carbon source as the sole carbon source. A common choice is a mixture of [1-¹³C]glucose and [U-¹³C]glucose.

    • Inoculate the medium with the engineered bacterial strain from a fresh pre-culture grown in a non-labeled medium.

    • Cultivate the cells under controlled conditions (temperature, pH, aeration) in a bioreactor to ensure a metabolic steady state.

  • Achieving Steady State:

    • Monitor cell growth (e.g., by measuring optical density at 600 nm) and substrate consumption.

    • Ensure the culture reaches an isotopic and metabolic steady state during the exponential growth phase. This is typically achieved after several cell doublings in the labeled medium.

Sample Quenching and Metabolite Extraction
  • Rapid Quenching:

    • To halt metabolic activity instantly, rapidly quench a known volume of the cell culture. A common method is to transfer the cell suspension into a cold quenching solution (e.g., -20°C to -40°C 60% methanol).

  • Cell Harvesting:

    • Separate the quenched cells from the medium by centrifugation at low temperatures (e.g., -10°C).

  • Metabolite Extraction:

    • Extract the intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).

    • Lyse the cells using methods like bead beating or sonication at low temperatures.

    • Separate the cell debris by centrifugation to obtain the metabolite-containing extract.

Analysis of ¹³C-Labeling in Proteinogenic Amino Acids
  • Protein Hydrolysis:

    • Pellet the cells from a separate culture sample and wash them.

    • Hydrolyze the total cell protein by incubating the cell pellet in 6 M HCl at approximately 100-110°C for 24 hours. This process breaks down the proteins into their constituent amino acids.

  • Derivatization:

    • Dry the amino acid hydrolysate to remove the acid.

    • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • Analyze the derivatized amino acids using GC-MS. The mass spectrometer will detect the mass isotopomer distributions of the amino acid fragments, which reflect the ¹³C-labeling patterns.

Computational Flux Analysis
  • Metabolic Model Construction:

    • Define a metabolic network model that includes the central carbon metabolism, amino acid biosynthesis pathways, and other relevant reactions for the organism under study.

  • Flux Estimation:

    • Use specialized software (e.g., INCA, OpenFLUX) to estimate the intracellular metabolic fluxes. The software uses an iterative algorithm to find the flux distribution that best fits the experimentally determined mass isotopomer distributions.

  • Statistical Validation:

    • Perform a statistical analysis to assess the goodness-of-fit of the estimated fluxes and to determine the confidence intervals for each flux value. This provides a measure of the precision of the flux estimates.

Conclusion

The engineering of microbial pathways for this compound production has led to significant improvements in titers and yields, particularly in E. coli and C. glutamicum. While direct comparisons of metabolic flux distributions are limited in publicly available literature, the extensive data on production performance provides valuable insights for selecting and further developing production strains. Metabolic flux analysis remains a powerful tool for identifying bottlenecks and guiding rational metabolic engineering strategies. The protocols and pathway visualizations provided in this guide offer a foundational resource for researchers aiming to apply these techniques to further enhance the production of this compound and other valuable bioproducts.

References

A Comparative Guide to the Validation of L-Homoserine Quantification in Complex Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of L-homoserine, a key intermediate in the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine, is critical for various fields of research, including metabolic studies and biotechnology. This guide provides an objective comparison of the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound in complex biological samples against a common alternative, High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Executive Summary

LC-MS/MS offers superior sensitivity and specificity for the direct analysis of this compound in complex matrices, minimizing the need for derivatization and reducing sample preparation complexity. While HPLC with derivatization remains a viable and robust alternative, it often involves more extensive sample handling and may be more susceptible to interferences. This guide presents a detailed comparison of these methodologies, supported by typical experimental data and protocols to aid researchers in selecting the most appropriate method for their specific needs.

Method Comparison: LC-MS/MS vs. HPLC with Derivatization

The choice between LC-MS/MS and HPLC with derivatization for this compound quantification depends on several factors, including the required sensitivity, sample throughput, and the complexity of the sample matrix.

FeatureLC-MS/MSHPLC with Pre-column Derivatization
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio.Chemical modification of the analyte to enhance chromatographic retention and detectability (e.g., UV or fluorescence).
Specificity High, based on specific precursor and product ion transitions.Moderate to high, dependent on the selectivity of the derivatizing agent and chromatographic separation.
Sensitivity High (typically low nmol/L to pmol/L).Good, but often lower than LC-MS/MS.
Sample Prep Simple protein precipitation is often sufficient.Multi-step process including derivatization, and potentially extraction of excess reagent.
Throughput High, with typical run times of a few minutes.Lower, due to longer chromatographic runs and more complex sample preparation.
Matrix Effects Can be a concern, but can be mitigated with stable isotope-labeled internal standards.Derivatization can sometimes reduce matrix effects, but the derivatization reaction itself can be affected by the matrix.

Quantitative Performance Data

The following tables summarize typical validation parameters for the quantification of amino acids, including this compound, using both LC-MS/MS and HPLC with derivatization. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Typical Validation Parameters for this compound Quantification by LC-MS/MS

ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 10 µmol/L
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Recovery 85 - 115%

Table 2: Typical Validation Parameters for this compound Quantification by HPLC with Pre-column Derivatization

ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 50 µmol/L
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 20%
Accuracy (% bias) ± 20%
Recovery 80 - 120%

Experimental Protocols

Detailed methodologies for both LC-MS/MS and an alternative HPLC method are provided below.

LC-MS/MS Method for this compound Quantification

This protocol describes a general method for the direct "dilute-and-shoot" analysis of this compound in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 400 µL of ice-cold methanol (B129727) containing a stable isotope-labeled internal standard for this compound (e.g., this compound-d4).

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry

  • Ionization: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: To be determined by direct infusion of an this compound standard. A likely transition would be based on the precursor ion [M+H]⁺ and a characteristic product ion.

  • MRM Transition for Internal Standard: To be determined based on the stable isotope-labeled standard.

Alternative Method: HPLC with Pre-column Derivatization (DEEMM)

This protocol is adapted from a method for analyzing this compound in fermentation broth and can be applied to other complex samples with appropriate validation.[1][2]

1. Sample Preparation and Derivatization

  • Perform protein precipitation as described in the LC-MS/MS protocol.

  • Take 200 µL of the supernatant.

  • Add 350 µL of borate (B1201080) buffer (pH 9.0).

  • Add 150 µL of 0.5% diethyl ethoxymethylenemalonate (DEEMM) in methanol.[1][2]

  • Incubate at 70°C for 2 hours to complete the derivatization.[1][2]

  • Filter the sample through a 0.22 µm filter before injection.

2. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and 25 mmol/L ammonium (B1175870) acetate (B1210297) solution (e.g., 40:60 v/v).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Detection: UV detector at 250 nm.[1]

  • Injection Volume: 20 µL.

Visualizations

This compound Biosynthetic Pathway

This compound is a crucial branch-point intermediate in the aspartate pathway, leading to the synthesis of methionine, threonine, and isoleucine. Understanding this pathway is essential for metabolic research.

This compound Biosynthetic Pathway Aspartate Aspartate Aspartyl_phosphate β-Aspartyl- phosphate Aspartate->Aspartyl_phosphate Aspartate kinase Aspartate_semialdehyde Aspartate- semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate- semialdehyde dehydrogenase Homoserine This compound Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase O_Succinylhomoserine O-Succinyl- homoserine Homoserine->O_Succinylhomoserine Homoserine succinyltransferase O_Phosphohomoserine O-Phospho- homoserine Homoserine->O_Phosphohomoserine Homoserine kinase Cystathionine Cystathionine O_Succinylhomoserine->Cystathionine Threonine Threonine O_Phosphohomoserine->Threonine Threonine synthase Homocysteine Homocysteine Cystathionine->Homocysteine Methionine Methionine Homocysteine->Methionine Isoleucine Isoleucine Threonine->Isoleucine

Caption: Biosynthetic pathway of this compound and its conversion to methionine, threonine, and isoleucine.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the key steps involved in the quantification of this compound from a complex biological sample using LC-MS/MS.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Sample (e.g., Plasma) Precipitation Protein Precipitation (Methanol + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC HILIC Separation Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for the quantification of this compound in a complex biological sample using LC-MS/MS.

Logical Relationship for Method Validation

A robust analytical method requires thorough validation to ensure the reliability of the results. The following diagram outlines the key parameters assessed during method validation.

Method Validation Parameters Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LLOQ Lower Limit of Quantification Validation->LLOQ Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for the validation of a bioanalytical method.

References

a comparative study of homoserine dehydrogenase enzymes from different organisms

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Homoserine dehydrogenase (HSD), a key enzyme in the aspartate metabolic pathway, plays a pivotal role in the biosynthesis of essential amino acids such as threonine, isoleucine, and methionine.[1] Its absence in mammals makes it an attractive target for the development of novel antimicrobial and herbicidal agents.[1][2] This guide provides a comparative study of HSD enzymes from different organisms, offering a valuable resource for researchers, scientists, and drug development professionals. We present a comprehensive overview of their biochemical properties, supported by experimental data and detailed methodologies.

Structural and Functional Diversity

Homoserine dehydrogenase (EC 1.1.1.3) catalyzes the NAD(P)+-dependent reversible reduction of L-aspartate-β-semialdehyde to L-homoserine.[1] The enzyme exhibits significant structural and functional diversity across different organisms.

In many bacteria, such as Escherichia coli, and in plants, HSD exists as a bifunctional enzyme fused with aspartokinase (AK-HSD).[1] This fusion allows for coordinated regulation of the initial and third steps of the aspartate pathway. In contrast, yeast and some bacteria possess a monofunctional HSD.[1]

The enzyme's quaternary structure also varies. While many HSDs are functional as dimers, such as the enzyme from Saccharomyces cerevisiae, tetrameric forms have been identified in organisms like Bacillus subtilis and Thiobacillus denitrificans.[1][2][3] The oligomeric state can be influenced by the presence of additional regulatory domains, such as the ACT (Aspartate kinase, Chorismate mutase, TyrA) domain found in the C-terminus of B. subtilis HSD, which is implicated in its tetrameric assembly.[3]

Comparative Kinetic Properties

The catalytic efficiency and substrate affinity of HSD enzymes show considerable variation among different species. A summary of the kinetic parameters for HSD from several representative organisms is presented in Table 1.

OrganismSubstrateKm (mM)Vmax (μmol·min-1·mg-1)Optimal pHOptimal Temperature (°C)Cofactor Preference
Bacillus subtilis This compound35.08 ± 2.912.72 ± 0.069.035NADP+
NADP+0.39 ± 0.052.79 ± 0.11
Arthrobacter nicotinovorans This compound6.30 ± 1.03180.70 ± 10.3510.040NAD+
Sulfolobus tokodaii (reduced form)This compound0.541.8~8.0Not specifiedNAD+
NAD+0.331.3
Paracoccidioides brasiliensis This compound0.224 ± 0.0152.10 ± 0.079.35 - 9.50Not specifiedNot specified

Table 1: Comparative Kinetic Parameters of Homoserine Dehydrogenase from Different Organisms. [2][4]

E. coli's HSD-I exhibits a preference for K+ as an activating monovalent ion, and substitution with Na+ leads to a 10-fold decrease in activity and higher Km values for its substrates.[5] The enzyme from B. subtilis shows a clear preference for NADP+ over NAD+, with no detectable activity with the latter.[2][3] In contrast, the HSD from the archaeon Sulfolobus tokodaii utilizes NAD+.[6]

Allosteric Regulation: A Key Control Mechanism

A crucial aspect of HSD function is its regulation by downstream products of the aspartate pathway, primarily the amino acid L-threonine, which acts as a feedback inhibitor.[1] This allosteric regulation allows cells to maintain homeostasis of essential amino acids. In organisms with the bifunctional AK-HSD, threonine can inhibit both enzyme activities, with one of its binding sites located in the linker region between the two domains.[1]

The Aspartate Metabolic Pathway

Homoserine dehydrogenase is a central enzyme in the aspartate metabolic pathway, which is responsible for the synthesis of several essential amino acids. The pathway starts with the phosphorylation of aspartate and proceeds through several enzymatic steps to produce lysine, methionine, threonine, and isoleucine.

Aspartate_Pathway Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate Aspartokinase Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase (HSD) Lysine Lysine Aspartate_semialdehyde->Lysine Threonine Threonine Homoserine->Threonine Methionine Methionine Homoserine->Methionine Threonine->Aspartate Feedback inhibition Threonine->Homoserine Feedback inhibition Isoleucine Isoleucine Threonine->Isoleucine

Figure 1: The Aspartate Metabolic Pathway highlighting the role of HSD.

Experimental Protocols

Protein Expression and Purification of His-tagged HSD

This protocol describes a general method for the expression and purification of a recombinant His-tagged homoserine dehydrogenase, which is widely applicable.[7][8][9][10][11]

Purification_Workflow Start Transformation of E. coli with HSD expression vector Culture Inoculate culture and grow to mid-log phase (OD600 ~0.6-0.8) Start->Culture Induction Induce protein expression (e.g., with IPTG) Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Resuspend cell pellet in lysis buffer and lyse cells (e.g., sonication) Harvest->Lysis Clarification Centrifuge to pellet cell debris and collect supernatant (cleared lysate) Lysis->Clarification Binding Incubate cleared lysate with Ni-NTA affinity resin Clarification->Binding Wash Wash resin with wash buffer (containing low concentration of imidazole) Binding->Wash Elution Elute His-tagged HSD with elution buffer (high imidazole (B134444) concentration) Wash->Elution Analysis Analyze purified protein (SDS-PAGE, Western blot) Elution->Analysis

Figure 2: General workflow for the purification of His-tagged HSD.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the His-tagged HSD gene

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA (Nickel-Nitriloacetic acid) affinity resin

Procedure:

  • Transform the HSD expression vector into a suitable E. coli expression strain.

  • Inoculate a starter culture and grow overnight.

  • Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) for better protein folding.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to pellet cell debris.

  • Add the cleared lysate to the equilibrated Ni-NTA resin and incubate with gentle agitation to allow the His-tagged protein to bind.

  • Wash the resin with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged HSD from the resin using the elution buffer.

  • Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot using an anti-His antibody.

Spectrophotometric Enzyme Activity Assay

The activity of homoserine dehydrogenase can be conveniently measured by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NAD(P)H.[2][6][12][13]

Principle: The oxidation of this compound to L-aspartate-β-semialdehyde is accompanied by the reduction of NAD(P)+ to NAD(P)H, which has a characteristic absorbance maximum at 340 nm. Conversely, the reduction of L-aspartate-β-semialdehyde to this compound involves the oxidation of NAD(P)H to NAD(P)+, resulting in a decrease in absorbance at 340 nm.

Materials:

  • Purified HSD enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0-9.5, depending on the enzyme's optimum pH)

  • This compound solution

  • NAD(P)+ or NAD(P)H solution

  • UV-Vis Spectrophotometer

Procedure (for the oxidative reaction):

  • Prepare a reaction mixture in a cuvette containing the assay buffer, a saturating concentration of NAD(P)+, and the purified HSD enzyme.

  • Initiate the reaction by adding a known concentration of this compound.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The concentration of NAD(P)H produced can be determined using the Beer-Lambert law (extinction coefficient for NADPH is 6.22 mM-1cm-1).[2]

  • To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

Conclusion

This comparative guide highlights the significant diversity in the biochemical and regulatory properties of homoserine dehydrogenase from different organisms. The provided data and protocols serve as a valuable starting point for further research into this important enzyme, with implications for the development of novel therapeutics and agricultural products. The unique characteristics of HSD in various species offer a rich landscape for inhibitor design and protein engineering efforts.

References

A Comparative Guide to Using L-Homoserine as an Internal Standard for Amino Acid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amino acids is critical in various fields, from clinical diagnostics to drug development and metabolomics research. The use of an internal standard (IS) is paramount to correct for variations during sample preparation and analysis, thereby ensuring the reliability and accuracy of the results. This guide provides a comprehensive comparison of L-homoserine as an internal standard for amino acid profiling against other common alternatives, supported by experimental data and detailed protocols.

The Role and Ideal Characteristics of an Internal Standard

An internal standard is a compound of known concentration added to a sample prior to analysis.[1] Its purpose is to normalize the results and correct for variability that may occur during sample preparation, injection, and analysis.[1] An ideal internal standard should mimic the physicochemical behavior of the analytes of interest as closely as possible without being naturally present in the sample.

This compound as an Internal Standard

This compound, a non-proteinogenic amino acid, is often employed as an internal standard in amino acid analysis.[2] Its structural similarity to proteinogenic amino acids makes it a suitable candidate to compensate for matrix effects and variations during the analytical process. It is structurally an isomer of threonine and differs from serine by an additional methylene (B1212753) group in its side chain.

Comparison of Internal Standards for Amino Acid Analysis

The choice of an internal standard is a critical step in developing a robust quantitative amino acid profiling method. While this compound is a viable option, other compounds are also frequently used. The primary alternatives include other non-proteinogenic amino acids like norvaline and norleucine, and the "gold standard" - stable isotope-labeled (SIL) amino acids.

Key Performance Characteristics

The selection of an internal standard should be based on a careful evaluation of its performance. Key parameters include linearity, accuracy, precision (repeatability), and recovery. The following table summarizes a comparison of this compound with its main alternatives based on typical performance data from various studies. It is important to note that direct head-to-head comparative studies are limited, and performance can vary depending on the specific analytical method and matrix.

Internal Standard Type Linearity (R²) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Recovery) Advantages Disadvantages
This compound Structural Analog>0.99< 5%< 10%90-110%Not naturally present in most biological samples, structurally similar to some amino acids.May not perfectly mimic the behavior of all amino acids, potential for co-elution with other metabolites.
Norvaline Structural Analog>0.99< 5%< 10%90-110%Widely used and validated, good chromatographic separation from most proteinogenic amino acids.[3]Structural differences can lead to variations in ionization efficiency compared to some amino acids.
Norleucine Structural Analog>0.99< 5%< 10%90-110%Another commonly used and validated option with good separation characteristics.[3]Similar to norvaline, may not perfectly compensate for all analytes.
Stable Isotope-Labeled (SIL) Amino Acids Isotopologue>0.995< 3%< 5%95-105%Considered the "gold standard" as they have nearly identical physicochemical properties to the native amino acids, providing the most accurate correction for matrix effects and sample processing variability.[1]Higher cost, a specific SIL-amino acid is needed for each analyte for the most accurate quantification.

Note: The values presented in this table are representative and compiled from various validation studies.[4][5][6] Actual performance may vary based on the specific experimental conditions, matrix, and analytical instrumentation.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate amino acid profiling. Below are representative protocols for sample preparation and LC-MS/MS analysis using an internal standard.

Protocol 1: Plasma Amino Acid Analysis using this compound Internal Standard (HPLC-based)

This protocol is adapted from a validated method for the determination of amino acids in plasma.[7]

1. Sample Preparation: a. To 500 µL of plasma, add 100 µL of 24% (w/v) sulfosalicylic acid (SSA) containing 2 mM of this compound and norvaline (as a secondary internal standard for quality control).[2] b. Vortex the mixture immediately and incubate at 4°C for 15 minutes to precipitate proteins.[2] c. Centrifuge at 18,400 x g for 15 minutes at 4°C.[2] d. The supernatant is then ready for derivatization and analysis.

2. Pre-column Derivatization (with OPA): a. The supernatant is mixed with an o-phthaldialdehyde (OPA)/2-mercaptoethanol reagent to form fluorescent derivatives. This step is typically automated in modern HPLC systems.

3. HPLC Conditions: a. Column: Spherisorb ODS 2 column (5 µm, 125 x 3 mm I.D.).[7] b. Mobile Phase: A gradient elution is used with two solvents:

  • Solvent A: Disodium hydrogen phosphate (B84403) (250 mmol/L)-propionic acid (250 mmol/L)-acetonitrile-tetrahydrofuran-water (20:20:7:0.2:51, v/v), pH 6.5.[7]
  • Solvent B: Same composition as Solvent A, but with pH adjusted to 5.75.[7] c. Flow Rate: 1.0 mL/min.[7] d. Column Temperature: 25°C.[7] e. Detection: Fluorescence detector.

4. Quantification: a. Amino acid derivatives are identified by their retention times relative to the this compound and norvaline internal standards.[7] b. Quantification is performed by measuring the peak heights or areas relative to the internal standard.[7]

Protocol 2: Amino Acid Profiling in Biological Fluids using LC-MS/MS and Stable Isotope-Labeled Internal Standards

This protocol outlines a general workflow for a more sensitive and specific LC-MS/MS based analysis.[6]

1. Sample Preparation: a. To a small volume of sample (e.g., 5 µL of mouse plasma), add a mixture of stable isotope-labeled amino acids as internal standards.[6] b. Precipitate proteins by adding a solvent like methanol (B129727) or acetonitrile. c. Vortex and centrifuge to pellet the precipitated proteins. d. The supernatant is collected and can be directly injected or further diluted for LC-MS/MS analysis.

2. LC-MS/MS Conditions: a. Column: A column suitable for polar analytes, such as an Intrada Amino Acid column (50 × 3 mm, 3 µm).[6] b. Mobile Phase: Gradient elution with:

  • Solvent A: 100 mM ammonium (B1175870) formate (B1220265) in water.[6]
  • Solvent B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v).[6] c. Flow Rate: 0.6 mL/min.[6] d. Mass Spectrometry: A tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) for each amino acid and its corresponding stable isotope-labeled internal standard.[6]

3. Quantification: a. Quantification is based on the ratio of the peak area of the native amino acid to its corresponding stable isotope-labeled internal standard.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Amino Acid Profiling

This diagram illustrates the general steps involved in amino acid profiling using an internal standard, from sample collection to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Addition of Internal Standard (e.g., this compound) Sample->Add_IS Deproteinization Protein Precipitation (e.g., with SSA) Add_IS->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (Optional, e.g., OPA) Supernatant->Derivatization LC_Separation Chromatographic Separation (HPLC or LC-MS/MS) Derivatization->LC_Separation Detection Detection (Fluorescence or MS/MS) LC_Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification Results Final Concentrations Quantification->Results

Caption: General experimental workflow for amino acid profiling.

Diagram 2: Logical Relationships in Internal Standard Selection

This diagram outlines the decision-making process for selecting an appropriate internal standard for amino acid analysis.

IS_selection Start Start: Need for Quantitative Amino Acid Analysis Ideal_IS Ideal Internal Standard Properties Start->Ideal_IS Chem_Similar Chemically & Physically Similar to Analytes Ideal_IS->Chem_Similar Not_Endogenous Not Naturally Present in the Sample Ideal_IS->Not_Endogenous Stable Stable Throughout the Analytical Process Ideal_IS->Stable Commercially_Available Commercially Available & Cost-Effective Ideal_IS->Commercially_Available IS_Options Internal Standard Options Ideal_IS->IS_Options SIL Stable Isotope-Labeled (SIL) Amino Acids IS_Options->SIL Structural_Analog Structural Analogs (e.g., this compound, Norvaline) IS_Options->Structural_Analog SIL_Pros Pros: Highest Accuracy & Precision SIL->SIL_Pros Advantages SIL_Cons Cons: Higher Cost SIL->SIL_Cons Disadvantages Analog_Pros Pros: Cost-Effective, Good Performance Structural_Analog->Analog_Pros Advantages Analog_Cons Cons: May not perfectly mimic all analytes Structural_Analog->Analog_Cons Disadvantages Decision Select Appropriate Internal Standard Based on Study Requirements (Accuracy vs. Cost) SIL_Pros->Decision SIL_Cons->Decision Analog_Pros->Decision Analog_Cons->Decision

References

Efficacy of L-Homoserine Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-homoserine and its derivatives represent a versatile scaffold for the development of potent and selective enzyme inhibitors. This guide provides a comparative analysis of the efficacy of various this compound derivatives, with a primary focus on their well-documented role in the inhibition of bacterial quorum sensing, alongside examples of their potential in targeting metabolic enzymes. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.

N-Acythis compound Lactone (AHL) Analogs as Quorum Sensing Inhibitors

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates virulence factor production and biofilm formation, often mediated by N-acythis compound lactones (AHLs). Inhibition of AHL synthases or the AHL signaling pathway is a promising anti-virulence strategy. A variety of synthetic AHL analogs have been developed and evaluated for their QS inhibitory activity.

Comparative Efficacy of AHL Analogs

The inhibitory potential of AHL analogs is often assessed by their ability to reduce the production of QS-controlled virulence factors, such as pyocyanin (B1662382) and elastase in Pseudomonas aeruginosa, and to prevent biofilm formation. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Compound IDStructure/ModificationTarget OrganismBiofilm Inhibition (%)Pyocyanin Inhibition (%)Elastase Inhibition (%)IC50 (µM)Reference
4-Br-PHL (1) N-(4-bromophenylacetanoyl)-L-homoserine lactoneP. aeruginosa PAO145.3 ± 2.5 (at 200 µM)48.2 ± 3.1 (at 200 µM)42.6 ± 2.8 (at 200 µM)Not Reported[1]
Compound 3 N-(2-(4-bromophenyl)acetyl)-L-homoserine lactoneP. aeruginosa PAO162.8 ± 3.1 (at 200 µM)65.4 ± 2.9 (at 200 µM)58.7 ± 3.5 (at 200 µM)Not Reported[1]
Compound 10 2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)butanamideP. aeruginosa PAO175.6 ± 2.8 (at 200 µM)78.9 ± 3.4 (at 200 µM)71.3 ± 3.9 (at 200 µM)Not Reported[1]
3-I PPHL (E33) 3-Iodo-N-phenylpropionyl-L-homoserine lactoneV. fischeriNot ReportedNot ReportedNot Reported0.47[2]
3-CF3 PPHL (E36) 3-Trifluoromethyl-N-phenylpropionyl-L-homoserine lactoneV. fischeriNot ReportedNot ReportedNot Reported0.47[2]
3-Br PPHL (E31) 3-Bromo-N-phenylpropionyl-L-homoserine lactoneV. fischeriNot ReportedNot ReportedNot Reported0.47[2]
C30 (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (Control)P. aeruginosa PAO148.4 (at 15 µM)45.2 (at 15 µM)38.7 (at 15 µM)Not Reported[3]
Inhibitor 11f Phenylurea-containing N-dithiocarbamated homoserine lactoneP. aeruginosa PAO167.7 (at 15 µM)65.8 (at 15 µM)59.3 (at 15 µM)Not Reported[3]
Experimental Protocols

Synthesis of N-Acythis compound Lactone (AHL) Analogs

A general method for the synthesis of AHL analogs involves the acylation of this compound lactone.[1][4]

  • Materials: this compound lactone hydrobromide, a desired acyl chloride or carboxylic acid, a coupling agent (e.g., DCC), a base (e.g., triethylamine (B128534) or pyridine), and an appropriate solvent (e.g., dichloromethane).

  • Procedure:

    • This compound lactone hydrobromide is dissolved in the solvent and cooled in an ice bath.

    • The base is added to neutralize the hydrobromide salt.

    • The acyl chloride or a pre-activated carboxylic acid is added dropwise to the solution.

    • The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography.

    • The reaction mixture is washed with acidic and basic solutions to remove unreacted starting materials and byproducts.

    • The organic layer is dried, and the solvent is evaporated to yield the crude product.

    • The final product is purified by column chromatography.

Quorum Sensing Inhibition Assay (Violacein Inhibition)

This assay utilizes the bacterium Chromobacterium violaceum, which produces a purple pigment called violacein (B1683560) in a QS-dependent manner.

  • Materials: C. violaceum (e.g., ATCC 12472), Luria-Bertani (LB) broth and agar (B569324), the AHL signal molecule (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL), and the test compounds.

  • Procedure:

    • A lawn of C. violaceum is prepared on an LB agar plate.

    • Wells are made in the agar, and a solution of the test compound at a known concentration is added to each well.

    • A sub-inhibitory concentration of C6-HSL is added to the agar to induce violacein production.

    • The plates are incubated at 30°C for 24-48 hours.

    • Quorum sensing inhibition is observed as a zone of colorless bacterial growth around the well containing an active inhibitor, indicating the inhibition of violacein production.

Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent the formation of biofilms.

  • Materials: A biofilm-forming bacterial strain (e.g., P. aeruginosa PAO1), appropriate growth medium (e.g., LB broth), 96-well microtiter plates, and crystal violet solution.

  • Procedure:

    • Bacterial culture is grown overnight and then diluted to a standard optical density.

    • The diluted culture is added to the wells of a 96-well plate.

    • The test compounds are added to the wells at various concentrations.

    • The plate is incubated under static conditions for 24-48 hours to allow biofilm formation.

    • The planktonic cells are removed, and the wells are washed to remove non-adherent bacteria.

    • The remaining biofilm is stained with crystal violet.

    • The stained biofilm is solubilized, and the absorbance is measured to quantify the amount of biofilm.

Signaling Pathway and Experimental Workflow

Quorum_Sensing_Inhibition cluster_synthesis AHL Analog Synthesis cluster_inhibition Quorum Sensing Inhibition This compound Lactone This compound Lactone Chemical Synthesis Chemical Synthesis This compound Lactone->Chemical Synthesis Acyl Chain Precursor Acyl Chain Precursor Acyl Chain Precursor->Chemical Synthesis AHL Analog AHL Analog Chemical Synthesis->AHL Analog AHL Synthase AHL Synthase AHL Analog->AHL Synthase Inhibits AHL Receptor AHL Receptor AHL Analog->AHL Receptor Antagonizes Gene Expression Gene Expression AHL Synthase->Gene Expression AHL Receptor->Gene Expression Virulence & Biofilm Virulence & Biofilm Gene Expression->Virulence & Biofilm Homoserine_Kinase_Inhibition L-Aspartate L-Aspartate Aspartate Kinase Aspartate Kinase L-Aspartate->Aspartate Kinase Aspartate-semialdehyde Aspartate-semialdehyde Aspartate Kinase->Aspartate-semialdehyde Homoserine Dehydrogenase Homoserine Dehydrogenase Aspartate-semialdehyde->Homoserine Dehydrogenase This compound This compound Homoserine Dehydrogenase->this compound Homoserine Kinase Homoserine Kinase This compound->Homoserine Kinase O-Phospho-L-homoserine O-Phospho-L-homoserine Homoserine Kinase->O-Phospho-L-homoserine Threonine/Methionine Threonine/Methionine O-Phospho-L-homoserine->Threonine/Methionine L-Aspartate Semialdehyde Inhibitor L-Aspartate Semialdehyde Inhibitor L-Aspartate Semialdehyde Inhibitor->Homoserine Kinase Inhibits

References

Investigating the Cross-Reactivity of L-Homoserine in Amino Acid Detection Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-homoserine, a non-proteinogenic α-amino acid, is a key intermediate in the biosynthesis of methionine, threonine, and isoleucine.[1] Its presence in biological samples and fermentation broths necessitates accurate quantification, which can be challenging due to potential cross-reactivity in common amino acid detection assays. This guide provides a comparative analysis of the performance of this compound in three widely used amino acid detection methods: the ninhydrin (B49086) assay, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Understanding the extent of potential cross-reactivity is crucial for the accurate quantification of amino acids in research and industrial applications.

Data Presentation

The following tables summarize the expected reactivity and potential for cross-reactivity of this compound in each of the discussed assays.

Table 1: Ninhydrin Assay

FeatureThis compound PerformanceComparison with Other Amino AcidsPotential for Cross-Reactivity
Reaction Principle Reacts with ninhydrin as a primary α-amino acid to form Ruhemann's purple.[2][3]Most primary α-amino acids yield the same chromophore.[3] Proline and other imino acids produce a yellow-orange product.[2][3]High. Without prior separation, this compound will contribute to the total amino acid concentration measured at 570 nm.
Color Yield Expected to be similar to other primary amino acids.The depth of color can vary between different amino acids, but results are generally reproducible.[4]The color intensity is proportional to the amino acid concentration, but variations in molar absorptivity can lead to inaccuracies in mixed samples.[5]
Quantitative Analysis Can be quantified by measuring the absorbance at ~570 nm.[5][6]A standard curve with a known amino acid is used for quantification.[5]High, as it will be detected along with other primary amino acids.

Table 2: High-Performance Liquid Chromatography (HPLC)

FeatureThis compound PerformanceComparison with Other Amino AcidsPotential for Cross-Reactivity
Separation Principle Can be separated from other amino acids using techniques like ion-exchange or chiral chromatography.Elution profiles are dependent on the specific column and mobile phase conditions.Low to None. With optimized methods, this compound can be baseline separated from other amino acids, including its isomers like threonine.
Detection Can be detected post-column with ninhydrin or pre-column with derivatizing agents like OPA or FMOC.Detection methods are generally applicable to all primary amino acids.Low, as detection follows chromatographic separation.
Quantitative Analysis Can be accurately quantified based on its separated peak area.Requires a specific standard for this compound for accurate quantification.Low, assuming complete chromatographic resolution.

Table 3: Mass Spectrometry (MS)

FeatureThis compound PerformanceComparison with Other Amino AcidsPotential for Cross-Reactivity
Detection Principle Detected based on its mass-to-charge ratio (m/z).Can be distinguished from amino acids with different molecular weights.Moderate. Isomers like threonine have the same molecular weight and require tandem MS (MS/MS) for differentiation.
Fragmentation (MS/MS) Produces a characteristic fragmentation pattern.Isomers can sometimes yield different fragmentation patterns or fragment ion intensities, allowing for differentiation.Moderate, as fragmentation patterns of isomers can be very similar. Careful analysis and potentially chromatographic separation are needed for unambiguous identification.
Quantitative Analysis Can be quantified using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).Requires a labeled internal standard of this compound for the most accurate quantification.Low to moderate, depending on the ability to find unique fragment ions and the presence of interfering compounds.

Table 4: Enzymatic Assays

FeatureThis compound PerformanceComparison with Other Amino AcidsPotential for Cross-Reactivity
Reaction Principle May serve as a substrate for enzymes like L-amino acid oxidase or homoserine dehydrogenase.[1][7]Enzyme specificity varies greatly. Some L-amino acid oxidases have broad specificity, while others are highly specific.[8][9]High. L-amino acid oxidases with broad substrate specificity are likely to react with this compound, leading to an overestimation of the target amino acid if not specific.
Specificity Homoserine dehydrogenase is specific for this compound.[7]L-amino acid oxidases often show a preference for hydrophobic amino acids.[10]High for non-specific oxidases. Low for specific enzymes like homoserine dehydrogenase.
Quantitative Analysis Can be quantified by measuring the product of the enzymatic reaction (e.g., H₂O₂, NADH).Requires a specific enzyme and a standard curve for this compound.High with non-specific enzymes.

Experimental Protocols

Ninhydrin Assay (Quantitative)

Objective: To determine the total primary amino acid concentration, including this compound, in a sample.

Materials:

  • Ninhydrin reagent (e.g., 2% w/v in ethanol (B145695) or a commercially available stabilized solution)

  • Standard amino acid solution (e.g., 1 mM Glycine)

  • Sample solution

  • Test tubes

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare a series of standard solutions of the known amino acid at various concentrations (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

  • Pipette 1 mL of each standard solution, the unknown sample, and a blank (distilled water or buffer) into separate test tubes.

  • Add 1 mL of the ninhydrin reagent to each tube and mix thoroughly.

  • Heat the tubes in a boiling water bath for 15-20 minutes.

  • Cool the tubes to room temperature.

  • Dilute the contents with a suitable solvent (e.g., 50% ethanol) to a final volume of 5 mL.

  • Measure the absorbance of each solution at 570 nm using a spectrophotometer, with the blank as a reference.

  • Plot a standard curve of absorbance versus concentration for the standard amino acid.

  • Determine the concentration of total primary amino acids in the sample from the standard curve.

HPLC with Pre-column Derivatization (OPA)

Objective: To separate and quantify this compound from other amino acids in a sample.

Materials:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Mobile phases (e.g., A: aqueous buffer, B: acetonitrile/methanol)

  • o-Phthalaldehyde (OPA) derivatization reagent

  • This compound standard

  • Amino acid standards mixture

  • Sample solution

Procedure:

  • Derivatization: Mix a small volume of the sample or standard with the OPA reagent according to the reagent manufacturer's protocol. The reaction is typically rapid at room temperature.

  • Chromatography:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the derivatized sample onto the column.

    • Run a gradient elution program to separate the derivatized amino acids. The specific gradient will depend on the column and the amino acids being analyzed.

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for OPA derivatives (e.g., Ex: 340 nm, Em: 450 nm).

  • Quantification:

    • Identify the this compound peak by comparing its retention time with that of the this compound standard.

    • Create a calibration curve by injecting known concentrations of the this compound standard and plotting the peak area versus concentration.

    • Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.

Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify this compound, and distinguish it from its isomers.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or Q-TOF)

  • Appropriate HPLC column for amino acid separation (e.g., HILIC or ion-exchange)

  • Mobile phases compatible with MS

  • This compound standard

  • Isotopically labeled this compound internal standard (optional, for accurate quantification)

  • Sample solution

Procedure:

  • Chromatography: Develop an LC method that provides good separation of this compound from other amino acids, particularly its isomers.

  • Mass Spectrometry:

    • Optimize the MS parameters (e.g., ionization source conditions, collision energy) for this compound using a pure standard.

    • Determine the precursor ion (m/z of protonated this compound) and its major product ions from MS/MS fragmentation.

    • Set up a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method to specifically detect the transition from the precursor ion to one or more product ions of this compound.

  • Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Identify this compound based on both its retention time and the specific SRM/MRM transition.

    • For quantification, create a calibration curve using known concentrations of the this compound standard (ideally with an internal standard).

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Amino Acid Detection Assays cluster_results Data Analysis cluster_interpretation Interpretation Sample Biological Sample / Fermentation Broth Filtration Filtration / Deproteinization Sample->Filtration Ninhydrin Ninhydrin Assay Filtration->Ninhydrin Direct Analysis HPLC HPLC Filtration->HPLC Separation Ninhydrin_Result Total Primary Amino Acid Concentration Ninhydrin->Ninhydrin_Result MS Mass Spectrometry HPLC->MS Coupled Analysis (LC-MS) HPLC_Result Separated Amino Acid Quantification HPLC->HPLC_Result MS_Result Specific Identification and Quantification MS->MS_Result High_Cross_Reactivity High Cross-Reactivity (this compound included in total) Ninhydrin_Result->High_Cross_Reactivity Low_Cross_Reactivity Low/No Cross-Reactivity (Specific Quantification) HPLC_Result->Low_Cross_Reactivity Moderate_Cross_Reactivity Moderate Cross-Reactivity (Isomer differentiation needed) MS_Result->Moderate_Cross_Reactivity

Caption: Workflow for Investigating this compound Cross-Reactivity.

Conclusion

The potential for cross-reactivity of this compound in amino acid detection assays is highly dependent on the chosen methodology. The ninhydrin assay, without prior separation, exhibits high cross-reactivity as it detects most primary amino acids. For specific and accurate quantification of this compound, chromatographic separation using HPLC is essential. Mass spectrometry offers high specificity, particularly when coupled with liquid chromatography, although careful optimization is required to differentiate this compound from its isomers. Enzymatic assays can be highly specific if an enzyme like homoserine dehydrogenase is used, but assays employing enzymes with broad substrate specificity will likely show high cross-reactivity. Researchers should carefully consider the goals of their analysis and the potential for interfering substances when selecting an amino acid detection method.

References

A Comparative Guide to L-Homoserine and Threonine Supplementation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of appropriate supplements is critical for optimizing cell culture performance, ensuring robust cell growth, viability, and consistent experimental outcomes. Threonine, an essential amino acid for mammalian cells, is a standard component of most culture media. L-homoserine, a metabolic precursor to threonine in bacteria and plants, is not typically utilized by mammalian cells for protein synthesis and can even exhibit toxic effects at certain concentrations. This guide provides a comparative analysis of this compound and L-threonine supplementation in cell culture, summarizing their known effects on cell growth and viability, and outlining their involvement in key metabolic and signaling pathways.

Comparative Effects on Cell Growth and Viability

The supplementation of cell culture media with L-threonine is well-established as a requirement for the growth and proliferation of mammalian cells. In contrast, the effects of this compound are less understood and appear to be cell-type dependent, with potential for toxicity.

Table 1: Summary of Effects on Common Research Cell Lines

ParameterThis compound SupplementationL-Threonine SupplementationKey Observations
Cell Growth/Proliferation Generally not supportive of growth; can be inhibitory.Essential for cell proliferation.[1]Threonine is a fundamental building block for proteins and is crucial for cell cycle progression.
Cell Viability Can be toxic at concentrations >1 mM in some cell lines (e.g., mouse cells).[2]Supports and maintains high cell viability.[3][4]Some cell lines, like COS-7, are resistant to homoserine due to their ability to metabolize it.[2]
CHO Cells Data not readily available in reviewed literature.Improved cell growth and recombinant protein production.[5]Threonine is a key supplement in CHO cell culture for biopharmaceutical production.[5]
HeLa Cells Can be transfected to utilize homoserine for threonine synthesis.[2]Not affected by the threonine analog 3-hydroxynorvaline (B612839) (3-HNV), suggesting robust threonine metabolism.[1]Endogenous metabolism in HeLa cells is well-adapted to utilize threonine.
HEK293 Cells Data not readily available in reviewed literature.Established as a standard component in HEK293 culture media for optimal growth.Threonine is integral to media formulations for HEK293 cell expansion and protein expression.
Embryonic Stem (ES) Cells Data not readily available in reviewed literature.Essential for proliferation of both mouse and human ES cells.[1]Threonine plays a critical role in maintaining pluripotency and proliferation in stem cells.

Metabolic and Signaling Pathways

L-threonine and this compound participate in distinct metabolic and signaling pathways in mammalian cells. Threonine is actively involved in central metabolism and key signaling cascades that regulate cell growth, while this compound's primary metabolic role in mammalian cells appears to be limited, with potential for conversion into toxic byproducts.

Threonine Signaling and Metabolism

L-threonine is a crucial nutrient that not only serves as a substrate for protein synthesis but also acts as a signaling molecule, notably influencing the mTOR (mechanistic Target of Rapamycin) pathway, a central regulator of cell growth and proliferation.

Threonine_Signaling Threonine Signaling and Metabolism Threonine L-Threonine (extracellular) Transporter Amino Acid Transporters Threonine->Transporter Uptake Int_Threonine Intracellular L-Threonine Pool Transporter->Int_Threonine mTORC1 mTORC1 Int_Threonine->mTORC1 Activation Protein_Synthesis Protein Synthesis Int_Threonine->Protein_Synthesis Building Block Glycine Glycine Int_Threonine->Glycine Catabolism Acetyl_CoA Acetyl-CoA Int_Threonine->Acetyl_CoA Catabolism mTORC1->Protein_Synthesis Stimulates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Protein_Synthesis->Cell_Growth Metabolism Metabolism Glycine->Metabolism Acetyl_CoA->Metabolism TCA Cycle

Threonine Signaling and Metabolism
This compound Metabolism and Potential Toxicity

In most mammalian cells, this compound is not an efficient precursor for threonine synthesis. Its accumulation can lead to toxic effects, potentially through misincorporation into proteins or conversion to other harmful metabolites.

Homoserine_Metabolism This compound Metabolism and Potential Toxicity Homoserine This compound (extracellular) Transporter Amino Acid Transporters Homoserine->Transporter Uptake Int_Homoserine Intracellular This compound Transporter->Int_Homoserine Toxicity Cellular Toxicity Int_Homoserine->Toxicity > 1 mM in susceptible cells Engineered_Pathway Engineered Pathway (e.g., thrB, thrC expression) Int_Homoserine->Engineered_Pathway Conversion Metabolism_COS7 Metabolism in Resistant Cells (e.g., COS-7) Int_Homoserine->Metabolism_COS7 Threonine L-Threonine Engineered_Pathway->Threonine Non_toxic_metabolites Non-toxic Metabolites Metabolism_COS7->Non_toxic_metabolites

This compound Metabolism and Toxicity

Experimental Protocols

To empirically determine the comparative effects of this compound and threonine supplementation on a specific cell line, a series of standardized assays can be performed.

General Experimental Workflow

The following diagram outlines a typical workflow for comparing the effects of this compound and threonine supplementation.

Experimental_Workflow Experimental Workflow for Comparative Analysis Start Cell Seeding Supplementation Supplementation with: - Control (no supplement) - this compound (various conc.) - L-Threonine (various conc.) Start->Supplementation Incubation Incubation (24, 48, 72 hours) Supplementation->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, Trypan Blue) Incubation->Viability_Assay Proliferation_Assay Cell Proliferation Assay (e.g., BrdU, Ki67) Incubation->Proliferation_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-mTOR) Incubation->Signaling_Analysis Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Signaling_Analysis->Data_Analysis

Workflow for Comparative Analysis
Detailed Methodologies

1. Cell Culture and Supplementation:

  • Cell Lines: CHO, HeLa, HEK293, or other cell line of interest.

  • Basal Medium: Appropriate basal medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, unless a serum-free formulation is being tested.

  • Supplement Preparation: Prepare sterile stock solutions of this compound and L-threonine in cell culture grade water or PBS.

  • Experimental Setup: Seed cells in multi-well plates at a predetermined density. After cell attachment (for adherent cells), replace the medium with fresh medium containing various concentrations of this compound or L-threonine. Include a control group with no additional supplementation.

2. Cell Viability Assay (MTT Assay):

  • Principle: Measures the metabolic activity of viable cells, which reflects the viable cell number.

  • Procedure:

    • After the desired incubation period with the supplements, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the control group.

3. Cell Proliferation Assay (BrdU Assay):

  • Principle: Measures the incorporation of the synthetic nucleoside analog BrdU (5-bromo-2'-deoxyuridine) into newly synthesized DNA of proliferating cells.

  • Procedure:

    • Towards the end of the supplementation period, add BrdU to the cell culture and incubate for a few hours.

    • Fix the cells and permeabilize the cell membranes.

    • Add an anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

    • Add the enzyme substrate to generate a colorimetric or chemiluminescent signal.

    • Measure the signal intensity, which is proportional to the number of proliferating cells.

4. Western Blot Analysis for mTOR Signaling:

  • Principle: Detects the phosphorylation status of key proteins in the mTOR signaling pathway, such as mTOR itself, S6K, and 4E-BP1, as an indicator of pathway activation.

  • Procedure:

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-mTOR and anti-mTOR).

    • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Conclusion

For standard mammalian cell culture, L-threonine is an indispensable supplement that supports robust cell growth and viability. This compound, on the other hand, is generally not a suitable substitute and may be toxic to many cell lines at concentrations above 1 mM. The choice of supplementation should be guided by the specific requirements of the cell line and the experimental goals. For novel applications or in-depth metabolic studies, it is crucial to empirically test the effects of any non-standard supplement like this compound on cell health and function using the standardized protocols outlined in this guide.

References

A Comparative Guide to the Validation of a Whole-Cell Biosensor for L-Homoserine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic engineering and the production of value-added chemicals, the accurate quantification of L-homoserine is critical. This guide provides an objective comparison of a putative whole-cell biosensor for this compound detection with the gold-standard analytical method, High-Performance Liquid Chromatography (HPLC). The comparison is supported by experimental data drawn from analogous biosensor systems and detailed protocols for validation.

Introduction to this compound Detection Methods

This compound, a non-proteinogenic amino acid, is a key intermediate in the biosynthesis of several essential amino acids, including threonine and methionine.[1] Its efficient production through microbial fermentation is a significant goal in industrial biotechnology.[2][3][4] To optimize production strains, a robust and efficient method for quantifying this compound is necessary.

Whole-Cell Biosensors offer a promising approach for high-throughput screening of this compound-producing microbial strains. These biosensors are engineered microorganisms that produce a measurable signal, such as fluorescence or luminescence, in response to a specific chemical, in this case, this compound. Their principle of operation typically relies on a transcriptional regulator that binds the target analyte and controls the expression of a reporter gene.[5][6][7]

High-Performance Liquid Chromatography (HPLC) is a well-established analytical technique for the separation, identification, and quantification of chemical compounds. For amino acids like this compound, HPLC, often coupled with mass spectrometry (MS), provides high accuracy and sensitivity, making it the benchmark method for quantification.[8][9]

Performance Comparison

The selection of a suitable method for this compound quantification depends on the specific experimental requirements, including the need for high-throughput screening versus precise quantitative analysis. The following table summarizes the key performance metrics of a putative whole-cell biosensor and the established HPLC method.

FeatureWhole-Cell Biosensor (Putative)High-Performance Liquid Chromatography (HPLC)
Principle Transcriptional regulator-based activation of a reporter gene in response to this compound.Chromatographic separation followed by detection (e.g., UV-Vis or Mass Spectrometry).[8][9]
Signal Fluorescence, Luminescence, or Colorimetric change.Peak area corresponding to the analyte concentration.
Sensitivity Potentially high, tunable through genetic engineering.High, with detection limits often in the micromolar to nanomolar range.[8][9]
Dynamic Range Typically narrow, can be engineered for specific concentration ranges.Wide, spanning several orders of magnitude.
Specificity Can be engineered to be highly specific, but cross-reactivity with structurally similar molecules is possible.Very high, especially when coupled with Mass Spectrometry.
Throughput High, suitable for screening large libraries of microbial strains.Lower, sample preparation and run times are longer.
Cost Low operational cost once the biosensor strain is developed.High initial instrument cost and ongoing operational expenses for solvents and columns.
Sample Preparation Minimal, often direct measurement from culture supernatant.More complex, may require derivatization and filtration.

Signaling Pathway and Experimental Workflows

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

L_Homoserine_Biosynthesis_Pathway cluster_glycolysis Central Carbon Metabolism cluster_aspartate_pathway L-Aspartate Family Pathway cluster_competing_pathways Competing Pathways cluster_biosensor_output Biosensor Module Glucose Glucose Oxaloacetate Oxaloacetate Glucose->Oxaloacetate Glycolysis & TCA Cycle L-Aspartate L-Aspartate Oxaloacetate->L-Aspartate aspC Aspartyl-phosphate Aspartyl-phosphate L-Aspartate->Aspartyl-phosphate thrA, metL, lysC (Aspartate Kinase) Aspartate-semialdehyde Aspartate-semialdehyde Aspartyl-phosphate->Aspartate-semialdehyde asd (Aspartate-semialdehyde dehydrogenase) This compound This compound Aspartate-semialdehyde->this compound thrA (Homoserine Dehydrogenase) L-Lysine L-Lysine Aspartate-semialdehyde->L-Lysine dapA, dapB, etc. L-Threonine L-Threonine This compound->L-Threonine thrB, thrC L-Methionine L-Methionine This compound->L-Methionine metA, metB, metC L-Homoserine_regulator This compound Responsive Regulator This compound->L-Homoserine_regulator Promoter Promoter L-Homoserine_regulator->Promoter binds/activates Reporter_Gene Reporter Gene (e.g., GFP) Promoter->Reporter_Gene drives expression Fluorescent_Signal Fluorescent Signal Reporter_Gene->Fluorescent_Signal produces

Caption: this compound biosynthesis pathway in E. coli and the principle of a transcriptional regulator-based biosensor.

Validation_Workflow Start Start Prepare_Standards Prepare this compound Standards (Known Concentrations) Start->Prepare_Standards Culture_Producers Culture this compound Producing Strains Start->Culture_Producers Biosensor_Assay Whole-Cell Biosensor Assay Prepare_Standards->Biosensor_Assay HPLC_Analysis HPLC Analysis Prepare_Standards->HPLC_Analysis Sample_Collection Collect Culture Supernatants Culture_Producers->Sample_Collection Sample_Collection->Biosensor_Assay Sample_Collection->HPLC_Analysis Measure_Signal Measure Reporter Signal (e.g., Fluorescence) Biosensor_Assay->Measure_Signal Derivatize_Samples Derivatize Samples (e.g., with DEEMM) HPLC_Analysis->Derivatize_Samples Generate_Biosensor_Curve Generate Biosensor Standard Curve Measure_Signal->Generate_Biosensor_Curve Quantify_Biosensor Quantify this compound (Biosensor) Measure_Signal->Quantify_Biosensor Inject_HPLC Inject Samples into HPLC Derivatize_Samples->Inject_HPLC Generate_HPLC_Curve Generate HPLC Standard Curve Inject_HPLC->Generate_HPLC_Curve Quantify_HPLC Quantify this compound (HPLC) Inject_HPLC->Quantify_HPLC Generate_Biosensor_Curve->Quantify_Biosensor Generate_HPLC_Curve->Quantify_HPLC Compare_Results Compare and Correlate Results Quantify_Biosensor->Compare_Results Quantify_HPLC->Compare_Results End End Compare_Results->End

Caption: Experimental workflow for the validation of a whole-cell biosensor against the HPLC method for this compound detection.

Experimental Protocols

Protocol 1: Whole-Cell Biosensor Assay for this compound

This protocol describes a method for quantifying this compound using a putative E. coli biosensor strain. The biosensor is designed to express a fluorescent reporter protein (e.g., GFP) in response to this compound.

Materials:

  • E. coli this compound biosensor strain

  • Luria-Bertani (LB) medium with appropriate antibiotics

  • M9 minimal medium

  • This compound standard solutions

  • 96-well microplates (black, clear bottom)

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare an overnight culture of the E. coli biosensor strain in LB medium with antibiotics at 37°C with shaking.

  • Inoculate 50 mL of M9 minimal medium with the overnight culture to an initial OD₆₀₀ of 0.05.

  • Grow the culture at 37°C with shaking until it reaches an early exponential phase (OD₆₀₀ ≈ 0.2-0.3).

  • Prepare a 96-well plate by adding 20 µL of this compound standards and unknown samples to respective wells. Include wells with M9 medium only as a negative control.

  • Add 180 µL of the biosensor cell culture to each well.

  • Incubate the microplate at 37°C with shaking for a predetermined induction period (e.g., 4-6 hours).

  • Measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm for GFP) and the optical density at 600 nm (OD₆₀₀) using a microplate reader.

  • Normalize the fluorescence signal by dividing the fluorescence value by the OD₆₀₀ to account for differences in cell density.

  • Construct a standard curve by plotting the normalized fluorescence against the known this compound concentrations.

  • Determine the this compound concentration in the unknown samples by interpolating their normalized fluorescence values on the standard curve.

Protocol 2: HPLC Quantification of this compound

This protocol details the quantification of this compound in culture supernatants using HPLC with pre-column derivatization.

Materials:

  • Culture supernatant samples

  • This compound standard solutions

  • Boric acid buffer (pH 9.0)

  • 0.5% (v/v) Diethyl ethoxymethylenemalonate (DEEMM) in methanol

  • HPLC system with a C18 column and UV detector

  • Mobile Phase A: Methanol (HPLC grade)

  • Mobile Phase B: 25 mmol/L Ammonium acetate (B1210297) solution

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Centrifuge the culture broth to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Derivatization:

    • In a microcentrifuge tube, mix 200 µL of the filtered supernatant or this compound standard with 350 µL of boric acid buffer and 150 µL of 0.5% DEEMM in methanol.

    • Incubate the mixture at 70°C for 2 hours.

    • After incubation, filter the derivatized sample through a 0.22 µm organic filter.

  • HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 40:60 v/v).

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 250 nm

    • Injection Volume: 20 µL

  • Quantification:

    • Generate a standard curve by injecting the derivatized this compound standards and plotting the peak area against concentration.

    • Calculate the this compound concentration in the samples based on their peak areas and the standard curve.

Conclusion

The validation of a whole-cell biosensor for this compound detection requires a direct comparison with a reliable analytical method like HPLC. While whole-cell biosensors offer significant advantages in terms of throughput and cost-effectiveness for screening applications, HPLC remains the gold standard for accurate and precise quantification. The choice of method should be guided by the specific research needs, with biosensors being an excellent tool for initial high-throughput screening of large mutant libraries, followed by HPLC validation of the most promising candidates. The detailed protocols and comparative data presented in this guide provide a framework for researchers to effectively validate and implement this compound detection methods in their workflows.

References

A Comparative Guide to L-Homoserine Production in Engineered Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-homoserine, a non-proteinogenic amino acid, is a crucial precursor for the biosynthesis of industrially significant amino acids such as L-threonine and L-methionine. Its production through microbial fermentation presents an environmentally friendly and sustainable alternative to chemical synthesis. This guide provides a comparative analysis of two leading microbial workhorses, Escherichia coli and Corynebacterium glutamicum, for this compound production, focusing on their genomics, metabolic engineering strategies, and fermentation performance.

Comparative Genomics and Physiology

Escherichia coli and Corynebacterium glutamicum are both well-established industrial microorganisms, yet they possess distinct genomic and physiological characteristics that influence their suitability for this compound production. E. coli, a Gram-negative bacterium, is favored for its rapid growth, well-characterized genetics, and the availability of a vast array of genetic tools.[1][2] In contrast, C. glutamicum, a Gram-positive soil bacterium, is renowned for its high tolerance to various environmental stresses and its natural ability to secrete amino acids, making it a robust host for industrial-scale fermentation.[3][4]

FeatureEscherichia coliCorynebacterium glutamicum
Gram Stain NegativePositive
Typical Genome Size (Mb) 4.6 - 5.53.0 - 3.5
GC Content (%) ~50%~54%
Growth Rate FastModerate
Genetic Tools Extensive and well-developedGood and improving
Natural Amino Acid Secretion LimitedHigh capacity
Endotoxin Production Produces lipopolysaccharide (LPS)Generally recognized as safe (GRAS)
Primary Advantage for this compound Rapid production cycles and ease of genetic manipulation.[2]High product tolerance and efficient precursor supply.[3]

Metabolic Engineering Strategies for Enhanced this compound Production

Metabolic engineering plays a pivotal role in diverting cellular resources towards the synthesis of this compound. Key strategies are employed in both E. coli and C. glutamicum to optimize the metabolic flux from central carbon metabolism to the target product.

Core Biosynthetic Pathway

The biosynthesis of this compound from the central metabolic intermediate oxaloacetate involves a three-step enzymatic conversion. Understanding this pathway is fundamental to any metabolic engineering effort.

L_Homoserine_Biosynthesis Glucose Glucose EMP Glycolysis (EMP) Glucose->EMP PEP Phosphoenolpyruvate (B93156) (PEP) EMP->PEP Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate (OAA) PEP->OAA ppc (Ppc) Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA TCA->OAA Aspartate L-Aspartate OAA->Aspartate aspC (AspC) Aspartyl_P Aspartyl-phosphate Aspartate->Aspartyl_P thrA, metL, lysC (Aspartate Kinase) Aspartate_SA Aspartate-semialdehyde Aspartyl_P->Aspartate_SA asd (Aspartate-semialdehyde dehydrogenase) Homoserine This compound Aspartate_SA->Homoserine thrA (Homoserine dehydrogenase) Lysine L-Lysine Aspartate_SA->Lysine dapA Threonine L-Threonine Homoserine->Threonine thrB Methionine L-Methionine Homoserine->Methionine metA

Caption: this compound biosynthetic pathway from glucose.

Key Engineering Targets

Successful metabolic engineering strategies for this compound overproduction typically involve a multi-pronged approach:

  • Blocking Competing Pathways: To channel metabolic flux towards this compound, competing pathways for the synthesis of L-lysine, L-threonine, and L-methionine are often attenuated or completely knocked out. This is achieved by deleting genes such as lysA, thrB, and metA.[5]

  • Overexpression of Key Biosynthetic Enzymes: Increasing the expression of enzymes directly involved in the this compound pathway can significantly boost production. Key targets for overexpression include aspartate kinase (thrA, metL, lysC), aspartate-semialdehyde dehydrogenase (asd), and homoserine dehydrogenase (thrA).[1]

  • Enhancing Precursor Supply: The availability of the precursor oxaloacetate (OAA) is often a rate-limiting step. Overexpressing phosphoenolpyruvate carboxylase (ppc) enhances the conversion of phosphoenolpyruvate (PEP) to OAA, thereby increasing the precursor pool for L-aspartate synthesis.[1][6]

  • Engineering Cofactor Regeneration: The synthesis of this compound is a reductive process requiring NADPH. Strategies to improve NADPH availability, such as engineering the pentose (B10789219) phosphate (B84403) pathway or introducing transhydrogenases, can enhance production.

  • Optimizing Product Export: Efficient export of this compound out of the cell can alleviate feedback inhibition and toxicity, thereby improving overall production. Transporter proteins like RhtA in E. coli are often overexpressed to facilitate this process.[5]

Comparative Production Performance

The following table summarizes representative this compound production data from metabolically engineered strains of E. coli and C. glutamicum.

MicroorganismStrainKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Escherichia coli W3110 derivativeΔlysA, ΔmetA, ΔthrB, Ptrc-thrAfbr, Ptrc-ppc, Ptrc-asd, Ptrc-pntAB, Ptrc-rhtA110.80.621.82[7]
Escherichia coli W3110 derivativeOverexpression of thrA, knockout of metA and thrB, reinforcement of transport system, deletion of iclR37.570.31-[5]
Corynebacterium glutamicum ATCC 13032 derivativeEngineered for co-utilization of mixed sugars, overexpression of exporter93.10.411.29[7]
Corynebacterium glutamicum ATCC 13032 derivativeCRISPR-mediated engineering22.1--[7]
Corynebacterium glutamicum ATCC 13032 derivativeDual-channel glycolysis-based cofactor supply63.5--[7]

Experimental Protocols

This section provides an overview of key experimental methodologies commonly employed in the development and analysis of this compound producing strains.

General Workflow for Strain Development

The development of a high-producing microbial strain is an iterative process involving genetic modification, cultivation, and analysis.

Strain_Development_Workflow start Start: Wild-type Strain design Design Genetic Modifications (e.g., Gene Knockouts, Overexpressions) start->design genome_editing Genome Editing (e.g., CRISPR/Cas9) design->genome_editing screening Screening and Selection of Engineered Strains genome_editing->screening fermentation Shake Flask / Bioreactor Fermentation screening->fermentation analysis Analysis of this compound Production (e.g., HPLC) fermentation->analysis optimization Further Rounds of Metabolic Engineering analysis->optimization optimization->design Iterate end End: High-Producing Strain optimization->end Finalize

Caption: Iterative workflow for metabolic engineering of this compound producers.

Preparation of Seed Culture for Corynebacterium glutamicum Fermentation
  • Strain Revival: A single colony of C. glutamicum is picked from a fresh agar (B569324) plate.

  • Inoculation: The colony is inoculated into a test tube containing 5 mL of seed medium (e.g., LBG medium: 10 g/L tryptone, 5 g/L yeast extract, 5 g/L NaCl, 5 g/L glucose).

  • Incubation: The culture is incubated overnight at 30°C with shaking at 200 rpm.

  • Second Seed Culture: The overnight culture is then used to inoculate a larger volume of seed medium in a shake flask (e.g., 50 mL in a 500 mL flask).

  • Incubation: The second seed culture is incubated at 30°C with shaking at 200 rpm until it reaches the mid-exponential growth phase (OD600 of approximately 4-6). This culture is then used to inoculate the main fermentation bioreactor.[8][9]

Fed-Batch Fermentation of this compound Producing E. coli
  • Inoculum Preparation: A seed culture of the engineered E. coli strain is prepared by overnight growth in a suitable medium (e.g., LB medium) at 37°C.

  • Bioreactor Preparation: A bioreactor containing a defined fermentation medium is sterilized. The medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., ammonia), salts, and trace elements.

  • Inoculation: The bioreactor is inoculated with the seed culture to an initial OD600 of approximately 0.1-0.2.

  • Batch Phase: The fermentation is initially run in batch mode until the initial carbon source is nearly depleted. Key parameters such as temperature (typically 37°C), pH (maintained around 7.0 with the addition of a base like NH4OH), and dissolved oxygen (DO) are controlled.

  • Fed-Batch Phase: Once the initial glucose is consumed (indicated by a sharp increase in DO), a concentrated feeding solution containing glucose and other necessary nutrients is continuously or intermittently fed into the bioreactor. The feeding rate is controlled to maintain a desired specific growth rate and avoid the accumulation of inhibitory byproducts.

  • Induction (if applicable): If gene expression is under the control of an inducible promoter, the inducer (e.g., IPTG) is added during the fed-batch phase.

  • Sampling and Analysis: Samples are taken periodically to monitor cell growth (OD600) and this compound concentration using methods like HPLC.

Quantification of this compound by HPLC
  • Sample Preparation: Fermentation broth samples are centrifuged to remove cells. The supernatant is then diluted with an appropriate solvent and may require derivatization.

  • Derivatization: A common method involves derivatization with diethyl ethoxymethylenemalonate (DEEMM). The sample is mixed with a boric acid buffer and DEEMM solution and incubated at 70°C.[10][11]

  • HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a C18 column.[10]

  • Mobile Phase: A gradient of two mobile phases is typically used for separation. For example, mobile phase A could be an aqueous solution with an acetate (B1210297) buffer, and mobile phase B could be acetonitrile.

  • Detection: The derivatized amino acids are detected using a UV detector at a specific wavelength (e.g., 280 nm).

  • Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve prepared with known concentrations of this compound.[11]

This guide provides a foundational understanding of the comparative genomics and metabolic engineering of this compound producing microorganisms. For more in-depth information and specific experimental details, consulting the cited literature is recommended.

References

A Researcher's Guide to Assessing the Enantiomeric Purity of Synthetic L-Homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of synthetic amino acids is paramount. The presence of an undesired enantiomer can have significant implications for the biological activity, efficacy, and safety of a final product. This guide provides a comprehensive comparison of analytical techniques for assessing the enantiomeric purity of synthetic L-homoserine, a crucial non-proteinogenic amino acid in various research and pharmaceutical applications.

Comparative Analysis of Analytical Methods

The selection of an optimal method for determining the enantiomeric excess of this compound is contingent on several factors, including the required sensitivity, sample matrix, available instrumentation, and desired throughput. Below is a summary of the key performance characteristics of the most common analytical techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) SpectroscopyCircular Dichroism (CD) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Separation of volatile, derivatized enantiomers on a chiral stationary phase.Differential migration of enantiomers in an electric field in the presence of a chiral selector.Differentiating enantiomers by forming diastereomeric complexes with a chiral solvating agent.Measures the differential absorption of left- and right-circularly polarized light.
Sample Preparation Direct injection or derivatization (indirect method).Derivatization to increase volatility is required.Direct injection, sometimes with derivatization for enhanced detection.Sample is mixed with a chiral solvating agent.Dissolution in a suitable buffer.
Limit of Detection (LOD) pmol to nmol range.[1]fmol to pmol range.[2][3]Sub-nM to µM range.[4][5]Generally higher, in the µmol to mmol range.Typically in the µg/mL to mg/mL range.[6]
Limit of Quantification (LOQ) pmol to nmol range.[7]fmol to pmol range.[2]nM to µM range.[4][8]µmol to mmol range.µg/mL to mg/mL range.[6]
Precision (%RSD) < 5%.[1]< 10%.[9]< 10%.[9]Variable, can be < 5%.[10]Generally less precise for trace amounts.
Key Advantages High accuracy and robustness; wide availability of chiral stationary phases.[11]High sensitivity and selectivity.[2]High separation efficiency; low sample and reagent consumption.[12]Non-destructive; provides structural information.Rapid and non-destructive.[6]
Key Disadvantages Can be time-consuming to develop methods.Derivatization can be complex and introduce errors.[2]Can be less robust than HPLC; sensitivity can be an issue without derivatization.Lower sensitivity compared to chromatographic methods.[13]Not suitable for trace impurity detection; requires pure standards for calibration.[6]

Experimental Workflows

To further elucidate the practical application of these techniques, the following diagrams illustrate the typical experimental workflows.

Chiral_HPLC_Workflow cluster_direct Direct Method cluster_indirect Indirect Method Sample_Prep_D Sample Preparation (Dissolve in Mobile Phase) HPLC_D Chiral HPLC System (Chiral Stationary Phase) Sample_Prep_D->HPLC_D Detection_D Detection (UV, MS) HPLC_D->Detection_D Data_Analysis_D Data Analysis (Peak Integration, ee% Calculation) Detection_D->Data_Analysis_D Sample_Prep_I Sample Preparation (Dissolve in Buffer) Derivatization Derivatization (e.g., Marfey's Reagent) Sample_Prep_I->Derivatization HPLC_I Achiral HPLC System (e.g., C18 Column) Derivatization->HPLC_I Detection_I Detection (UV, MS) HPLC_I->Detection_I Data_Analysis_I Data Analysis (Peak Integration, ee% Calculation) Detection_I->Data_Analysis_I

Chiral HPLC Analysis Workflow

Chiral_GCMS_Workflow Sample_Prep Sample Preparation (e.g., in aqueous solution) Derivatization Derivatization (e.g., with HFBCF) Sample_Prep->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GCMS Chiral GC-MS System (Chiral Capillary Column) Extraction->GCMS Data_Analysis Data Analysis (Peak Integration, ee% Calculation) GCMS->Data_Analysis

Chiral GC-MS Analysis Workflow

Chiral_CE_Workflow Sample_Prep Sample Preparation (Dissolve in Buffer) CE Capillary Electrophoresis System (with Chiral Selector in BGE) Sample_Prep->CE Detection Detection (UV, LIF, MS) CE->Detection Data_Analysis Data Analysis (Peak Integration, ee% Calculation) Detection->Data_Analysis

Chiral Capillary Electrophoresis Analysis Workflow

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Direct Method (Using a Chiral Stationary Phase)

This method offers a straightforward approach by directly separating the enantiomers on a specialized column.

  • Instrumentation: A standard HPLC system equipped with a UV or Mass Spectrometric (MS) detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T) or a polysaccharide derivative (e.g., CHIRALCEL OD-H).

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water). The exact composition should be optimized for the specific column and analyte.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Elute the enantiomers isocratically or with a gradient program.

    • Detect the enantiomers using the UV or MS detector.

    • The enantiomeric excess (ee%) is calculated from the peak areas of the L- and D-homoserine enantiomers.

Indirect Method (Derivatization with Marfey's Reagent)

This method involves creating diastereomers that can be separated on a standard achiral column.[14][15]

  • Instrumentation: A standard HPLC system with a UV or MS detector and a reversed-phase column (e.g., C18).

  • Derivatization Procedure:

    • Dissolve the this compound sample in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.[15]

    • Incubate the mixture at 40°C for 1 hour.[16]

    • Cool the reaction mixture to room temperature and neutralize by adding 50 µL of 2 M HCl.[17]

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Use a gradient elution, for example, with a mobile phase consisting of solvent A (e.g., 0.05 M triethylamine (B128534) phosphate, pH 3.0) and solvent B (acetonitrile).[15]

    • Monitor the elution of the diastereomers at 340 nm.[15]

    • Calculate the enantiomeric purity based on the integrated peak areas of the L-L and L-D diastereomers.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This highly sensitive technique requires derivatization to make the amino acid volatile.[6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (B1172386) (e.g., Chirasil-L-Val).[18]

  • Derivatization Procedure (Example with Heptafluorobutyl Chloroformate):

    • The sample is dissolved in an aqueous solution.

    • In situ derivatization is performed using heptafluorobutyl chloroformate (HFBCF) followed by liquid-liquid microextraction into an organic solvent like hexane.[18]

    • Further reaction with methylamine (B109427) can form the corresponding methylamides for improved chromatographic properties.[18]

  • GC-MS Analysis:

    • Inject the derivatized and extracted sample into the GC.

    • Employ a suitable temperature program to separate the enantiomeric derivatives.

    • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

    • Quantify the enantiomers based on the peak areas of their characteristic mass fragments.

Chiral Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample volume.[12]

  • Instrumentation: A capillary electrophoresis system with a UV, laser-induced fluorescence (LIF), or MS detector.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): The BGE contains a chiral selector. Common chiral selectors for amino acids include cyclodextrins, macrocyclic antibiotics, or chiral crown ethers.[12]

  • Sample Preparation: Dissolve the this compound sample in the BGE or a compatible low-ionic-strength buffer. For LIF detection, pre-capillary derivatization with a fluorescent tag is necessary.

  • Analysis:

    • Condition the capillary with the BGE.

    • Introduce the sample into the capillary via hydrodynamic or electrokinetic injection.

    • Apply a high voltage across the capillary to initiate the electrophoretic separation.

    • The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector, resulting in their separation.

    • Detect the separated enantiomers as they pass the detector.

    • Calculate the enantiomeric purity from the corrected peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a non-destructive method for determining enantiomeric purity through the use of a chiral solvating agent (CSA).[19]

  • Instrumentation: A high-field NMR spectrometer.

  • Chiral Solvating Agent (CSA): A common CSA for amino acids is (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) derivatives or Mosher's acid.[19]

  • Sample Preparation:

    • Accurately weigh the this compound sample and the chosen CSA into an NMR tube.

    • Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl3).

  • NMR Analysis:

    • Acquire a high-resolution proton (¹H) NMR spectrum of the mixture.

    • The CSA will form transient diastereomeric complexes with the L- and D-homoserine enantiomers, leading to chemically non-equivalent protons that exhibit separate signals in the NMR spectrum.

    • The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.[19]

Conclusion

The determination of the enantiomeric purity of synthetic this compound is a critical quality control step. Chiral HPLC is often the method of choice due to its robustness and the wide availability of columns and established protocols. For very low-level impurities, Chiral GC-MS offers superior sensitivity. Capillary electrophoresis provides a high-efficiency alternative with low sample consumption. NMR spectroscopy, while less sensitive, offers a non-destructive and direct method of analysis. The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis and the resources available.

References

A Comparative Guide to the Metabolic Burden of L-Homoserine Production Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-homoserine, a non-proteinogenic amino acid, is a key precursor for the biosynthesis of commercially valuable amino acids such as L-threonine and L-methionine. Microbial fermentation using engineered strains of Escherichia coli and Corynebacterium glutamicum has emerged as a promising route for large-scale this compound production. However, redirecting cellular metabolism towards a specific product invariably imposes a metabolic burden on the host organism. This guide provides an objective comparison of the metabolic burden in different high-yield this compound production strains, supported by experimental data, to aid researchers in selecting and developing robust and efficient cell factories.

Quantitative Performance of this compound Production Strains

The following tables summarize the key performance indicators of recently developed this compound producing strains of E. coli and C. glutamicum. These metrics provide an indirect measure of the metabolic burden; strains with higher titers, yields, and productivities generally exhibit a more balanced metabolism and a lower metabolic burden under optimized fermentation conditions.

Table 1: Comparison of High-Yield this compound Producing E. coli Strains

StrainKey Genetic ModificationsTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
E. coli HOM23Engineered synthetic pathway, regulated cell division101.31Not Reported1.91[1]
E. coli (Redox Balanced)Redox balance route engineering, fine-tuned fumarate (B1241708) to L-aspartate flux84.10.501.96[1][2]
E. coli W3110 derivativeOverexpression of thrA, pyc, aspC; deletion of metA, thrB, iclR37.570.31Not Reported[3][4]

Table 2: Comparison of High-Yield this compound Producing C. glutamicum Strains

StrainKey Genetic ModificationsTiter (g/L)Yield (g/g mixed sugars)Productivity (g/L/h)Reference
C. glutamicum (Lignocellulose-utilizing)Rewired glucose and xylose metabolism, engineered transporters93.10.411.29[5]
C. glutamicum CgH-11Overexpression of novel this compound exporter Cg070148.72Not ReportedNot Reported[6]
C. glutamicum ATCC 13032 derivativeDeletion of thrB, mcbR, metD; overexpression of lysC, asd, hom, pyc, aspC, brnFE35.8Not Reported0.82[7]

Understanding Metabolic Burden

Metabolic burden refers to the constellation of physiological stresses imposed on a host organism by the overexpression of heterologous proteins and the redirection of metabolic fluxes towards the synthesis of a non-native product. Key indicators of metabolic burden include:

  • Reduced Growth Rate and Biomass Yield: A significant portion of cellular resources (carbon, energy, and reducing power) are diverted from biomass formation to product synthesis.

  • Cofactor Imbalance: The this compound biosynthetic pathway is demanding of NADPH. An imbalance in the cellular redox state can lead to oxidative stress.[1]

  • ATP Depletion: High-level production of metabolites consumes significant amounts of ATP, impacting cellular energy charge.

  • Accumulation of Toxic Intermediates: Metabolic bottlenecks can lead to the accumulation of intermediates that may be toxic to the cell.

  • Induction of Stress Responses: Cells under metabolic stress often upregulate heat shock proteins and other stress-related genes.

Comparative Analysis of Metabolic Engineering Strategies and Their Impact on Metabolic Burden

The high-producing strains listed above employ various metabolic engineering strategies to enhance this compound production while attempting to mitigate the associated metabolic burden.

In Escherichia coli:
  • Pathway Engineering and Cofactor Regeneration: The "Redox Balanced" E. coli strain addresses the high NADPH demand of the this compound pathway by engineering a redox balance route.[1][2] This strategy aims to decrease the metabolic pressure associated with cofactor depletion. The overexpression of pyridine (B92270) nucleotide transhydrogenase (pntAB) is another common strategy to enhance NADPH availability.

  • Dynamic Regulation of Cell Growth and Production: The HOM23 strain utilizes self-regulated promoters to decouple cell growth from this compound production, a sophisticated strategy to manage metabolic load.[1] This allows for a robust growth phase to accumulate biomass before switching to a high-production phase, thus minimizing the burden during the initial growth period.

In Corynebacterium glutamicum:
  • Expanding Substrate Range and Enhancing Transport: The lignocellulose-utilizing C. glutamicum strain was engineered to co-utilize glucose and xylose, broadening its substrate range and potentially reducing the metabolic load from rapid glucose catabolism.[5] Furthermore, engineering efficient transporters, such as the novel this compound exporter Cg0701, can alleviate the burden caused by intracellular product accumulation.[6]

  • Flux Redirection and Byproduct Reduction: The ATCC 13032 derivative employs multiple gene deletions (thrB, mcbR, metD) to block competing pathways and overexpression of key enzymes to channel carbon flux towards this compound.[7] While effective in increasing product yield, extensive genetic manipulation can impose a significant burden if not carefully balanced.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key experiments in the development and characterization of this compound production strains.

Strain Construction

Standard molecular cloning techniques are used for gene knockouts, insertions, and overexpression. For example, in E. coli, homologous recombination mediated by the Red/ET system is commonly used for chromosomal modifications. Plasmids with inducible or constitutive promoters are used for gene overexpression.

Fed-Batch Fermentation

High-density fed-batch cultivation is essential for achieving high titers of this compound.

  • Seed Culture Preparation: A single colony is inoculated into a seed medium (e.g., LB broth) and grown overnight at 37°C with shaking.

  • Bioreactor Inoculation: The seed culture is used to inoculate a bioreactor containing a defined fermentation medium.

  • Batch Phase: The culture is grown in batch mode until a key nutrient, typically the carbon source (e.g., glucose), is depleted. This is often indicated by a sharp increase in dissolved oxygen (DO).

  • Fed-Batch Phase: A concentrated feeding solution containing the carbon source and other necessary nutrients is fed into the bioreactor. The feeding rate is controlled to maintain a desired specific growth rate and avoid the accumulation of inhibitory byproducts like acetate. An exponential feeding strategy is often employed.

  • Induction (if applicable): For strains with inducible promoters, the inducer (e.g., IPTG) is added at an appropriate cell density to initiate high-level gene expression and product formation.

  • Process Monitoring and Control: Key parameters such as pH, temperature, dissolved oxygen, and glucose concentration are monitored and controlled throughout the fermentation.

Analytical Methods
  • Biomass Concentration: Cell growth is monitored by measuring the optical density at 600 nm (OD600). This is then correlated to the dry cell weight (DCW) by drying a known volume of cell culture at a specific temperature until a constant weight is achieved.

  • This compound Quantification: The concentration of this compound in the fermentation broth is determined by High-Performance Liquid Chromatography (HPLC).

    • Sample Preparation: The fermentation broth is centrifuged to remove cells, and the supernatant is filtered.

    • Derivatization: The amino acids in the supernatant are derivatized with a reagent such as diethyl ethoxymethylenemalonate (DEEMM) to make them detectable by a UV detector.

    • HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a C18 column. The mobile phase typically consists of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol). This compound is quantified by comparing its peak area to a standard curve of known concentrations.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes involved.

This compound Biosynthetic Pathway and Competing Pathways

metabolic_pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P PEP Phosphoenolpyruvate G6P->PEP Pyruvate Pyruvate PEP->Pyruvate OAA Oxaloacetate PEP->OAA  ppc Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA TCA->OAA Aspartate L-Aspartate OAA->Aspartate  aspC Aspartyl_P Aspartyl- phosphate Aspartate->Aspartyl_P  thrA/metL/lysC Aspartate_SA Aspartate- semialdehyde Aspartyl_P->Aspartate_SA  asd Homoserine This compound Aspartate_SA->Homoserine  thrA/metL (Homoserine Dehydrogenase) Aspartate_SA->Homoserine NADPH -> NADP+ Lysine L-Lysine Aspartate_SA->Lysine  dapA (Competing) Threonine L-Threonine Homoserine->Threonine  thrB (Blocked) Methionine L-Methionine Homoserine->Methionine  metA (Blocked) NADPH NADPH NADP NADP

Caption: Simplified this compound biosynthetic pathway in E. coli.

General Experimental Workflow for Strain Comparison

workflow Strain_A Strain A (e.g., E. coli HOM23) Seed_A Seed Culture A Strain_A->Seed_A Strain_B Strain B (e.g., C. glutamicum) Seed_B Seed Culture B Strain_B->Seed_B Fermentation_A Fed-Batch Fermentation A Seed_A->Fermentation_A Fermentation_B Fed-Batch Fermentation B Seed_B->Fermentation_B Sampling Time-course Sampling Fermentation_A->Sampling Fermentation_B->Sampling Analysis Analysis Sampling->Analysis Biomass Biomass (OD600, DCW) Analysis->Biomass Homoserine_Quant This compound (HPLC) Analysis->Homoserine_Quant Metabolite_Analysis Metabolite Analysis (e.g., ATP, NADPH) Analysis->Metabolite_Analysis Data_Comparison Data Comparison Biomass->Data_Comparison Homoserine_Quant->Data_Comparison Metabolite_Analysis->Data_Comparison

Caption: Workflow for comparing this compound production strains.

Conclusion

The development of highly efficient this compound production strains is a testament to the power of metabolic engineering. While both E. coli and C. glutamicum have been engineered to produce this compound at impressive titers, the metabolic burden associated with these modifications remains a critical consideration for industrial-scale production. Strains that incorporate strategies to balance cofactor regeneration, dynamically regulate metabolic pathways, and efficiently export the final product are likely to exhibit lower metabolic burden and greater robustness. Future research should focus on direct comparative studies that quantify key indicators of metabolic burden, such as cellular energy charge and redox state, to enable a more comprehensive understanding and facilitate the rational design of next-generation microbial cell factories.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for L-Homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of L-homoserine, a common nonessential chiral amino acid. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), proper handling is still crucial to minimize any potential risks.[1] Always wear appropriate personal protective equipment (PPE), including gloves and lab coats, to prevent direct contact.[2] In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water, removing any contaminated clothing.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Seek medical attention.[3]

This compound Properties Summary

Understanding the physical and chemical properties of this compound is the first step in determining the appropriate disposal method.

PropertyValueSource
Physical State Powder Solid[1][3]
Appearance White[1][3]
Odor Odorless[1][3]
Melting Point 203 °C / 397.4 °F[1]
Solubility Soluble in water[1]
Hazard Classification Not considered hazardous[1]

Step-by-Step Disposal Protocol

The primary consideration for the disposal of this compound is its non-hazardous nature and water solubility.[1] However, it is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Step 1: Waste Classification

Determine if the this compound waste is pure or mixed with other chemicals.

  • Pure this compound: If the waste consists solely of this compound in solid or aqueous solution form, it is generally not considered hazardous waste.

  • Mixed Waste: If this compound is mixed with hazardous solvents or other regulated chemicals, the entire mixture must be treated as hazardous waste and disposed of accordingly.

Step 2: Small Quantities of Aqueous Solutions

For small quantities of dilute, non-hazardous aqueous solutions of this compound, disposal down the sanitary sewer may be permissible, subject to local regulations.

  • Neutralize: Check the pH of the solution. If necessary, adjust the pH to a neutral range (typically between 6.0 and 8.0) before disposal.

  • Dilute: Further dilute the solution with copious amounts of water.

  • Flush: Pour the diluted solution down the drain, followed by a significant amount of water to ensure it is thoroughly flushed through the plumbing system.

Step 3: Large Quantities and Solid Waste

For larger quantities of this compound or solid waste, alternative disposal methods are recommended to avoid overburdening the wastewater treatment system.

  • Containerize: Place the solid this compound waste in a clearly labeled, sealed container.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on disposal. They will be familiar with local regulations and can arrange for proper disposal.

  • Licensed Waste Hauler: The EHS department will typically coordinate with a licensed chemical waste hauler for the final disposal of the material.

Important Considerations:

  • Never dispose of solid this compound in the regular trash without explicit permission from your EHS department.

  • Always maintain a record of the chemicals you dispose of, including quantities and disposal dates.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

L_Homoserine_Disposal start This compound Waste Generated is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed is_solid Is the waste solid or a large quantity of solution? is_mixed->is_solid No hazardous_waste Treat as Hazardous Waste. Follow institutional guidelines for hazardous waste disposal. is_mixed->hazardous_waste Yes drain_disposal Follow procedure for small quantity aqueous disposal: - Neutralize pH - Dilute with water - Flush down sanitary sewer is_solid->drain_disposal No containerize Containerize, label, and contact Environmental Health & Safety (EHS) for pickup. is_solid->containerize Yes

Caption: Decision tree for this compound waste disposal.

References

Personal protective equipment for handling L-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling L-homoserine in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety, maintaining experimental integrity, and promoting a secure research environment for researchers, scientists, and drug development professionals.

This compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard.[1] However, it is prudent to handle all laboratory chemicals with a consistent and thorough safety protocol to minimize any potential risks.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to prevent direct contact, inhalation of dust, or ingestion.[2]

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesShould be worn at all times in the laboratory to protect from potential splashes or airborne particles.
Hand Protection Disposable Nitrile GlovesStandard laboratory-grade nitrile gloves are sufficient. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory CoatA full-length lab coat should be worn to protect skin and clothing from potential spills.
Respiratory Protection Not generally requiredFor procedures that may generate significant dust, work should be conducted in a well-ventilated area or a fume hood to minimize inhalation.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to use in experimental workflows.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store this compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][3] The container should be kept tightly closed.[1] For long-term storage, refrigeration is recommended.[1][3]

  • Preparation and Weighing:

    • Before weighing, ensure the balance is clean and calibrated.

    • All handling of the powdered form of this compound should ideally be done in a chemical fume hood or a designated area with good ventilation to avoid inhalation of dust.

    • Use a clean spatula and weigh paper or a weighing boat. Never weigh the chemical directly on the balance pan.

    • To prevent contamination of the stock supply, do not return any unused this compound to the original container.

  • Solution Preparation and Use:

    • When preparing solutions, slowly add the weighed this compound to the solvent to avoid splashing.

    • If the solution requires heating, use appropriate heat-resistant gloves and a fume hood if volatile solvents are used.

    • Clearly label all prepared solutions with the chemical name, concentration, date, and your initials.

  • Post-Handling Procedures:

    • After handling, thoroughly clean all equipment and the work area.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound:

    • While this compound is not classified as hazardous, it is recommended to dispose of it as chemical waste.[1]

    • Place the unused solid in a clearly labeled waste container designated for non-hazardous chemical solids.

    • Consult your institution's environmental health and safety (EHS) department for specific guidelines on chemical waste disposal.

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be disposed of in the appropriate laboratory waste stream.

    • Empty containers should be rinsed with a suitable solvent, and the rinsate collected as chemical waste before the container is discarded or recycled according to institutional policies.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

L_Homoserine_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Store Appropriately Receive->Store Prep_Area Prepare Work Area & PPE Store->Prep_Area Weigh Weigh this compound Prep_Area->Weigh Prepare_Sol Prepare Solution Weigh->Prepare_Sol Experiment Perform Experiment Prepare_Sol->Experiment Clean Clean Work Area & Equipment Experiment->Clean Dispose_Waste Dispose of Waste Clean->Dispose_Waste Remove_PPE Remove PPE & Wash Hands Dispose_Waste->Remove_PPE

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.